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  • Product: Isoxazole-4-carbaldehyde
  • CAS: 65373-53-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of Isoxazole-4-carbaldehyde

Abstract: Isoxazole-4-carbaldehyde (CAS No. 65373-53-7) is a heterocyclic aldehyde that has garnered significant attention within the scientific community.[1] This technical guide provides an in-depth analysis of its che...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoxazole-4-carbaldehyde (CAS No. 65373-53-7) is a heterocyclic aldehyde that has garnered significant attention within the scientific community.[1] This technical guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The document elucidates the molecule's role as a versatile synthetic intermediate, stemming from the unique electronic interplay between the isoxazole ring and the aldehyde functional group. We will explore key reaction mechanisms, provide detailed experimental protocols, and discuss its strategic importance as a foundational scaffold in medicinal chemistry and materials science.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It is classified as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple biological targets with high affinity.[2] The inclusion of the isoxazole moiety in a molecule can enhance critical physicochemical properties, including metabolic stability and pharmacokinetic profiles. Its electronic and steric characteristics enable favorable interactions with a wide array of biological targets, leading to diverse pharmacological activities such as anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2]

Isoxazole-4-carbaldehyde emerges as a particularly valuable derivative. The aldehyde group at the 4-position serves as a highly reactive handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures.[1][2] This synthetic versatility makes it an indispensable building block for generating compound libraries for high-throughput screening and for the targeted synthesis of novel therapeutic agents and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

The fundamental properties of Isoxazole-4-carbaldehyde are summarized below. This data is critical for its handling, characterization, and application in synthetic protocols.

Physicochemical Data
PropertyValueReference(s)
CAS Number 65373-53-7[1][3]
Molecular Formula C₄H₃NO₂[1][3]
Molecular Weight 97.07 g/mol [1][3]
IUPAC Name 1,2-oxazole-4-carbaldehyde[1]
Appearance White to light yellow solid or clear, colorless to light yellow liquid[1]
SMILES C1=C(C=NO1)C=O[1]
InChI Key BLOZNQVFQCOHRW-UHFFFAOYSA-N[1][2]
Predicted Boiling Point 211.9 ± 13.0 °C[1]
Spectroscopic Data Elucidation

Spectroscopic analysis provides definitive structural confirmation of Isoxazole-4-carbaldehyde. The key features are outlined below, reflecting the molecule's unique electronic environment.

MethodPeak/SignalAssignmentReference(s)
¹H NMR δ 8.10-8.68 ppm (s, 1H)Aldehyde proton (-CHO)[1]
δ 6.24-6.37 ppm (s, 2H)Isoxazole ring protons (H-3, H-5)[1]
¹³C NMR δ 190-200 ppmAldehyde carbonyl carbon[1]
Infrared (IR) ~1710 cm⁻¹ (Predicted)Carbonyl C=O Stretch[2]
1690-1650 cm⁻¹Imine C=N Stretching (Ring)[1]
3100-3000 cm⁻¹Aromatic C-H Stretching[1]
1300-1000 cm⁻¹C-O Ring Stretching[1]

The aldehyde proton's significant downfield shift in the ¹H NMR spectrum is a direct consequence of the potent electron-withdrawing effects of both the carbonyl group and the adjacent isoxazole ring system.[1]

Core Synthesis Methodologies

The synthesis of Isoxazole-4-carbaldehyde and its derivatives is achievable through several strategic pathways. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis via Condensation with 3-Oxetanone

A highly effective and direct method for preparing 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction of primary nitroalkanes with 3-oxetanone.[2] This approach is valuable for its efficiency in constructing the core scaffold.

Workflow: Synthesis from 3-Oxetanone

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product nitro Primary Nitroalkane (R-CH2NO2) condensation Base-Mediated Condensation nitro->condensation Reactant oxetanone 3-Oxetanone oxetanone->condensation Reactant product 3-Substituted Isoxazole-4-carbaldehyde condensation->product Yields

Caption: Synthesis of Isoxazole-4-carbaldehyde derivatives.

Synthesis via 1,3-Dipolar Cycloaddition

A more general and widely employed approach for constructing the isoxazole ring is the [3+2] cycloaddition reaction.[2] This reaction occurs between a nitrile oxide (the 1,3-dipole), generated in situ from an aldoxime, and an alkyne (the dipolarophile). This powerful "click chemistry" reaction is lauded for its high regioselectivity and efficiency in forming the stable heterocyclic ring.[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of Isoxazole-4-carbaldehyde is dominated by the electrophilic character of the aldehyde functional group, which is significantly enhanced by the electron-withdrawing nature of the isoxazole ring.[2]

Reactions at the Aldehyde Moiety

The carbonyl carbon of the aldehyde is highly susceptible to nucleophilic attack. This facilitates a range of crucial transformations:

  • Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), a common step in building more complex drug-like molecules.[1]

  • Oxidation: The aldehyde can be oxidized to the corresponding isoxazole-4-carboxylic acid, providing another key synthetic intermediate.[2]

  • Reduction: Reduction of the aldehyde yields the corresponding isoxazol-4-ylmethanol.[2]

  • Nucleophilic Additions: It participates in various nucleophilic addition reactions, such as the Henry reaction with nitroalkanes or Knoevenagel condensation.[1]

Reactivity of the Aldehyde Group

G cluster_top Nucleophilic Attack cluster_middle Redox Reactions center Isoxazole-4-carbaldehyde schiff Schiff Base (Imine) center->schiff Reacts with oxid Carboxylic Acid center->oxid Oxidation [O] reduc Alcohol center->reduc Reduction [H] amine Primary Amine (R-NH2) amine->schiff Condensation

Caption: Key reactions of the aldehyde functional group.

Applications in Drug Discovery and Materials Science

Isoxazole-4-carbaldehyde is not merely a chemical curiosity; it is a pivotal intermediate in the development of functional molecules.

  • Pharmaceuticals: It serves as a precursor for a wide range of bioactive compounds. Derivatives have shown potential as acetylcholinesterase inhibitors for neurological disorders, as well as anticancer, anti-inflammatory, and antimicrobial agents.[1]

  • Agrochemicals: The inherent biological activity of the isoxazole ring makes it a useful building block in the development of novel pesticides and herbicides.[1][2]

  • Material Science: Researchers utilize Isoxazole-4-carbaldehyde in the synthesis of polymers, coatings, and fluorescent probes for cellular imaging, leveraging its unique chemical and electronic properties.[1]

Experimental Protocols

The following protocol provides a representative, step-by-step methodology for the synthesis of a 3-substituted isoxazole-4-carbaldehyde derivative, adapted from established condensation principles.[2]

Protocol: Synthesis of 3-methylisoxazole-4-carbaldehyde

Objective: To synthesize 3-methylisoxazole-4-carbaldehyde via the base-mediated condensation of nitroethane with 3-oxetanone.

Materials:

  • Nitroethane

  • 3-Oxetanone

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous DMF (100 mL).

  • Addition of Base and Nitroalkane: Add anhydrous potassium carbonate (1.5 equivalents) to the DMF. Stir the suspension for 10 minutes. Slowly add nitroethane (1.2 equivalents) dropwise to the stirring suspension at room temperature. Causality: The base is required to deprotonate the nitroalkane, forming the nucleophilic nitronate anion necessary for the initial attack.

  • Addition of Ketone: Add 3-oxetanone (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Elevated temperature is necessary to overcome the activation energy for the ring-opening of the oxetanone and subsequent cyclization and dehydration steps to form the aromatic isoxazole ring.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) followed by brine (1 x 100 mL). Causality: Washing removes residual DMF and inorganic salts, purifying the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-methylisoxazole-4-carbaldehyde.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the data to established literature values.

Conclusion

Isoxazole-4-carbaldehyde stands out as a heterocyclic compound of significant synthetic utility. Its chemical properties are defined by the activated aldehyde group, which provides a gateway for diverse functionalization. This versatility, combined with the inherent biological relevance of the isoxazole scaffold, firmly establishes its importance as a key building block for innovation in medicinal chemistry, agrochemicals, and materials science. Continued exploration of its reactivity will undoubtedly lead to the discovery of novel molecules with valuable applications.

References

  • Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Google Patents. (2019). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • Supporting Information for publications. (n.d.). Analytical data for various isoxazole compounds.
  • Scribd. (n.d.). Efficient Synthesis of Isoxazole-5(4H)-ones. Retrieved from Scribd. [Link]

  • Connect Journals. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Asian Journal of Chemistry, 32(7), 1699-1702. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. RJPBCS, 7(6), 1838-1844.
  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from NIH website. [Link]

  • Supporting Information. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 142, 197-206. [Link]

Sources

Exploratory

An In-depth Technical Guide to Isoxazole-4-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction Isoxazole-4-carbaldehyde (CAS No: 65373-53-7) is a heterocyclic aldehyde that has emerged as a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a five-membered iso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazole-4-carbaldehyde (CAS No: 65373-53-7) is a heterocyclic aldehyde that has emerged as a cornerstone in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring a five-membered isoxazole ring with an aldehyde group at the 4-position, bestows it with a unique electronic profile and versatile reactivity.[2] The isoxazole ring is considered a "privileged scaffold" in drug discovery, appearing in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5] This guide provides an in-depth exploration of isoxazole-4-carbaldehyde, from its fundamental properties and synthesis to its reaction mechanisms and critical role as a building block for novel therapeutic agents and advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and application. The key identifiers and physical properties of isoxazole-4-carbaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 65373-53-7[2][6][7]
Molecular Formula C₄H₃NO₂[2][6][7]
Molecular Weight 97.07 g/mol [2][6][7]
IUPAC Name 1,2-oxazole-4-carbaldehyde[2][8]
Synonyms 4-Isoxazolecarboxaldehyde[6][7]
Appearance Clear, colorless to light yellow liquid[1]
Storage Conditions Store at ≤ -15 °C[1]
Spectroscopic Characterization

While specific spectra are lot-dependent, the structural features of isoxazole-4-carbaldehyde give rise to predictable spectroscopic signatures essential for its identification and purity assessment.[2]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic. One would anticipate distinct signals for the aldehydic proton (CHO), typically found significantly downfield (δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. Two other signals corresponding to the protons on the isoxazole ring at positions 3 and 5 would also be present in the aromatic region.

  • ¹³C NMR Spectroscopy: The carbon spectrum will be defined by the highly deshielded carbonyl carbon of the aldehyde (typically δ 180-200 ppm). The four carbon atoms of the C₄H₃NO₂ framework will give rise to distinct signals, with those in the isoxazole ring appearing in the aromatic region.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹. Additionally, C-H stretching from the aldehyde and the ring, as well as C=N and C=C stretching vibrations from the isoxazole ring, would be observable.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.[2]

Synthesis Methodologies

The regioselective synthesis of isoxazole-4-carbaldehyde is critical for its utility. Several robust methods have been developed, with the choice of route often depending on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a cornerstone of isoxazole synthesis due to its efficiency and high regioselectivity.[3][9] This method allows for the direct formation of the isoxazole core.

  • Causality: This reaction is mechanistically elegant. The nitrile oxide, generated in situ from an oxime precursor, readily reacts with an appropriately substituted alkyne. The regiochemistry is controlled by the electronic and steric properties of the substituents on both components, allowing for the specific synthesis of the desired isomer.[3]

Synthesis_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Oxime Aldoxime (R-CH=NOH) GenerateNitrile In situ Generation of Nitrile Oxide Oxime->GenerateNitrile Oxidizing Agent (e.g., NCS) Alkyne Substituted Alkyne (e.g., Propargyl Aldehyde Acetal) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition GenerateNitrile->Cycloaddition Nitrile Oxide Intermediate Deprotection Acetal Deprotection Cycloaddition->Deprotection Protected Isoxazole Product Isoxazole-4-carbaldehyde Deprotection->Product Acidic Workup

Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.

Condensation Reactions

Another effective strategy involves the condensation of primary nitro compounds with strained ketones, such as 3-oxetanone.[3][6] This approach builds the isoxazole ring from acyclic precursors.

  • Self-Validation: The success of this protocol is validated by the formation of the thermodynamically stable aromatic isoxazole ring, which drives the reaction to completion. Spectroscopic analysis of the final product confirms the regiochemistry of the condensation and subsequent cyclization/dehydration cascade.

Chemical Reactivity and Mechanistic Insights

The reactivity of isoxazole-4-carbaldehyde is dominated by its aldehyde functional group, which is activated by the electron-withdrawing nature of the adjacent isoxazole ring. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

Key reactions include:

  • Condensation with Amines: Forms Schiff bases (imines), which are versatile intermediates for synthesizing more complex molecules and metal ligands.[2][3]

  • Knoevenagel Condensation: Reacts with active methylene compounds in the presence of a base, enabling carbon-carbon bond formation.[2]

  • Oxidation: Can be easily oxidized to the corresponding isoxazole-4-carboxylic acid.[2][3]

  • Reduction: Can be reduced to isoxazole-4-methanol using standard reducing agents like sodium borohydride.

Reactivity_Diagram cluster_reactions Key Transformations Core Isoxazole-4-carbaldehyde Schiff Schiff Base / Imine Core->Schiff + Primary Amine (R-NH₂) Acid Carboxylic Acid Core->Acid Oxidation [O] Alcohol Primary Alcohol Core->Alcohol Reduction [H] CC_Bond C-C Bond Formation (e.g., via Wittig/Knoevenagel) Core->CC_Bond + Nucleophile (e.g., Ylide, CH₂Z₂)

Caption: Key reaction pathways of the isoxazole-4-carbaldehyde aldehyde group.

Applications in Drug Discovery and Development

Isoxazole-4-carbaldehyde is a valuable starting material for generating compound libraries for high-throughput screening.[3] Its derivatives have shown significant potential across various therapeutic areas.

  • Neurological Disorders: The isoxazole scaffold is integral to synthesizing therapeutics for neurodegenerative conditions.[1][8] Derivatives have demonstrated potent activity as acetylcholinesterase inhibitors, which is a key strategy in treating Alzheimer's disease.[2]

  • Anti-inflammatory Agents: By modifying the core structure, researchers have developed selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile.[3]

  • Anticancer and Antimicrobial Agents: The isoxazole nucleus is present in numerous compounds investigated for their anticancer and antimicrobial properties.[2][4][5][10] The ability to easily modify the 4-position via the carbaldehyde group allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity against various cancer cell lines or microbial strains.[2]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, it serves as a building block for effective pesticides and herbicides and is used to develop novel polymers and coatings.[1][8]

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol describes a representative condensation reaction to form a Schiff base, a common first step in a multi-step synthesis campaign.

Objective: To synthesize (E)-N-benzylidene-1-(isoxazol-4-yl)methanamine from isoxazole-4-carbaldehyde and benzylamine.

Materials:

  • Isoxazole-4-carbaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Ethanol (anhydrous, as solvent)

  • Magnesium sulfate (anhydrous)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isoxazole-4-carbaldehyde (e.g., 5.0 g, 51.5 mmol).

  • Solvent Addition: Dissolve the aldehyde in 50 mL of anhydrous ethanol. Stir until a homogenous solution is formed.

  • Reagent Addition: Add benzylamine (e.g., 5.6 mL, 54.1 mmol) dropwise to the stirring solution at room temperature. Add 2-3 drops of glacial acetic acid as a catalyst.

    • Expertise Note: The catalytic acid protonates the aldehyde's carbonyl oxygen, further increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Re-dissolve the resulting oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude Schiff base.

  • Purification & Validation: Purify the crude product by column chromatography on silica gel or recrystallization, if solid. The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Safety and Handling

As with all laboratory chemicals, isoxazole-4-carbaldehyde should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][12][13]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not empty into drains.

Note: Always consult the substance-specific Safety Data Sheet (SDS) before use.

Conclusion

Isoxazole-4-carbaldehyde is more than a simple heterocyclic aldehyde; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward reactivity, combined with the proven biological significance of the isoxazole scaffold, ensures its continued importance in the quest for novel pharmaceuticals, advanced agrochemicals, and functional materials. The synthetic routes and reaction pathways detailed in this guide provide a framework for researchers to harness the full potential of this valuable chemical intermediate.

References

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society, 22(11), 2039-2067. Available from: [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research, 26(2), 169-174. Available from: [Link]

  • Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. (2019). Google Patents.
  • Isoxazole-4-carbaldehyde | 65373-53-7. (n.d.). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. NIH. Retrieved January 11, 2026, from [Link]

  • Isoxazole-4-carbaldehyde | 65373-53-7. (n.d.). J&K Scientific. Retrieved January 11, 2026, from [Link]

  • Patil, S. D., et al. (2013). A Review on Synthesis and Biological Activity of Isoxazole. International Journal of ChemTech Research, 5(4), 1735-1744. Available from: [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

Sources

Foundational

A-Technical-Guide-to-the-Spectroscopic-Characterization-of-Isoxazole-4-carbaldehyde

Abstract: Isoxazole-4-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of complex molecular architect...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isoxazole-4-carbaldehyde, a pivotal heterocyclic aldehyde, serves as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of complex molecular architectures necessitates a comprehensive understanding of its structural and electronic properties. This technical guide provides an in-depth analysis of the spectroscopic data for isoxazole-4-carbaldehyde, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between its molecular structure and spectroscopic signatures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its unambiguous identification and application in novel synthetic endeavors.

Introduction: The Chemical Significance of Isoxazole-4-carbaldehyde

The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of an aldehyde functional group at the 4-position of the isoxazole ring in isoxazole-4-carbaldehyde introduces a reactive site for a variety of chemical transformations, such as condensation, cycloaddition, and oxidation reactions.[1] This reactivity makes it an invaluable intermediate in the synthesis of diverse heterocyclic systems and functionalized molecules. A thorough characterization of its spectroscopic properties is paramount for quality control, reaction monitoring, and the structural verification of its derivatives.

Molecular Structure and Physicochemical Properties

Isoxazole-4-carbaldehyde is a small, heterocyclic compound with the molecular formula C₄H₃NO₂ and a molecular weight of 97.07 g/mol .[4][5] Its structure consists of a five-membered isoxazole ring with a carbaldehyde group attached to the carbon atom at the 4-position.

Table 1: Physicochemical Properties of Isoxazole-4-carbaldehyde

PropertyValueReference
Molecular FormulaC₄H₃NO₂[4][5]
Molecular Weight97.07 g/mol [4][5]
CAS Number65373-53-7[4][5]
IUPAC Name1,2-oxazole-4-carbaldehyde[1][3]
AppearanceClear, colorless to light yellow liquid or white to light yellow solid[2][4]

digraph "Isoxazole_4_carbaldehyde_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes N1 [label="N", pos="0,0.8!"]; O2 [label="O", pos="-0.8,-0.4!"]; C3 [label="C", pos="0.8,-0.4!"]; C4 [label="C", pos="0.4,-1.6!"]; C5 [label="H", pos="-0.4,-1.6!"]; H3[label="H", pos="1.6,-0.4!"]; C_aldehyde [label="C", pos="1.2,-2.4!"]; H_aldehyde [label="H", pos="2,-2.4!"]; O_aldehyde [label="O", pos="0.8,-3.4!"];

// Bonds N1 -- O2; O2 -- C5; C5 -- C4; C4 -- C3; C3 -- N1; C3 -- H3; C4 -- C_aldehyde; C_aldehyde -- H_aldehyde; C_aldehyde -- O_aldehyde [style=double]; }

Caption: Molecular structure of Isoxazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For isoxazole-4-carbaldehyde, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of isoxazole-4-carbaldehyde is characterized by distinct signals for the aldehydic proton and the protons on the isoxazole ring.

Table 2: ¹H NMR Spectroscopic Data for Isoxazole-4-carbaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.9 - 10.2Singlet1HAldehydic proton (CHO)
8.9 - 9.2Singlet1HH5 (proton at position 5)
8.5 - 8.8Singlet1HH3 (proton at position 3)

Note: Predicted chemical shift values are provided.[1] Experimental values may vary slightly depending on the solvent and instrument used.

The aldehydic proton appears as a highly deshielded singlet in the range of δ 9.9-10.2 ppm, which is characteristic for aldehydes. The protons on the isoxazole ring, H3 and H5, also appear as singlets due to the absence of adjacent protons, with their chemical shifts reflecting the electron-withdrawing nature of the heteroatoms and the aldehyde group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for Isoxazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment | | --- | --- | --- | | 185 - 190 | Aldehydic carbon (CHO) | | 158 - 163 | C5 (carbon at position 5) | | 150 - 155 | C3 (carbon at position 3) | | 115 - 120 | C4 (carbon at position 4) |

Note: Predicted chemical shift values are provided.[1] Experimental values may vary slightly depending on the solvent and instrument used.

The carbonyl carbon of the aldehyde group resonates at a characteristic downfield shift of δ 185-190 ppm. The carbons of the isoxazole ring show distinct chemical shifts that are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

NMR_Correlation cluster_molecule Isoxazole-4-carbaldehyde cluster_1H_NMR ¹H NMR cluster_13C_NMR ¹³C NMR mol Structure H_aldehyde δ 9.9-10.2 (CHO) mol->H_aldehyde H5 δ 8.9-9.2 (H5) mol->H5 H3 δ 8.5-8.8 (H3) mol->H3 C_aldehyde δ 185-190 (CHO) mol->C_aldehyde C5 δ 158-163 (C5) mol->C5 C3 δ 150-155 (C3) mol->C3 C4 δ 115-120 (C4) mol->C4

Caption: Correlation of NMR signals with the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: IR Spectroscopic Data for Isoxazole-4-carbaldehyde

Wavenumber (cm⁻¹)VibrationFunctional Group
~2850C-H stretchAldehyde
~1710C=O stretchCarbonyl
~1590C=N stretchRing C=N
~1540C=C stretchRing C=C
~1370Ring breathingIsoxazole Ring
~1200C-H in-plane bendAldehyde
~850C-H out-of-plane bendAromatic

The IR spectrum of isoxazole-4-carbaldehyde shows a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group.[1] The C-H stretching of the aldehyde is also observed around 2850 cm⁻¹.[1] The characteristic vibrations of the isoxazole ring, including C=N and C=C stretching, and ring breathing modes, are also present.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For isoxazole-4-carbaldehyde, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight of 97.07. High-resolution mass spectrometry can confirm the elemental composition. The fragmentation pattern can provide further structural information. Common fragmentation pathways for isoxazole derivatives involve cleavage of the N-O bond and subsequent ring opening.

Experimental Protocols

General Procedure for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of isoxazole-4-carbaldehyde in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

General Procedure for IR Spectroscopy:

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

General Procedure for Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated framework for the identification and characterization of isoxazole-4-carbaldehyde. The distinct signals in the NMR spectra, characteristic absorption bands in the IR spectrum, and the molecular ion peak in the mass spectrum collectively serve as a unique fingerprint for this important synthetic intermediate. This information is crucial for ensuring the purity of starting materials and for the structural confirmation of products derived from isoxazole-4-carbaldehyde in various research and development settings.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9254, Isoxazole. [Link]

  • J&K Scientific LLC. Isoxazole-4-carbaldehyde. [Link]

  • Patil, P., et al. (2023). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Indian Journal of Chemistry, 62B(3), 237-247.
  • Borah, R., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
  • Shakyawar, D., et al. (2018). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 10(6), 125-131.
  • Kumar, A., et al. (2017). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 10(5), 543-547.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1579.
  • Singh, R. K., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry, 104, 104223.
  • Zala, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Research Journal of Chemical Sciences, 5(8), 1-6.
  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1837-1843.
  • Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 141, 197-206.
  • Palmer, M. H., et al. (2000). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study of the v₇(A′) band at 1370.9 cm⁻¹ and the v₁₆(A″) band at 764.9 cm⁻¹, together with ab initio studies of the full spectrum. Journal of Molecular Structure, 554(1-3), 135-153.
  • Wang, Y., et al. (2019). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 21(18), 7484-7488.
  • Li, J., et al. (2017). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 22(10), 1663.
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Exploratory

The Isoxazole Ring: A Comprehensive Technical Guide to Synthesis and Reactivity

For Researchers, Scientists, and Drug Development Professionals The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone of modern medicinal chemistry and a v...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone of modern medicinal chemistry and a versatile scaffold in organic synthesis.[1][2][3] Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole, underscores its significance in drug discovery.[3][4] This guide offers an in-depth exploration of the synthesis and reactivity of the isoxazole ring system, providing a technical resource for professionals leveraging this privileged scaffold in their research endeavors.[3]

The Unique Electronic Landscape of the Isoxazole Ring

The isoxazole ring is an electron-rich aromatic system, yet it possesses a unique electronic architecture that dictates its reactivity.[3] The presence of two highly electronegative heteroatoms, oxygen and nitrogen, profoundly influences the electron distribution within the ring. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing.[3] This "push-pull" electronic character, combined with the inherent weakness of the N-O bond, renders the isoxazole ring susceptible to a diverse array of chemical transformations.[3][5]

Strategic Synthesis of the Isoxazole Core

The construction of the isoxazole ring can be achieved through several strategic synthetic approaches. The two most prominent and widely employed methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of hydroxylamine with a three-carbon component.[5][6]

The Power of 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is a cornerstone of isoxazole synthesis.[6][7][8] This method offers a high degree of control over the substitution pattern of the resulting isoxazole.

Nitrile oxides are typically generated in situ from various precursors to avoid their dimerization. Common methods for nitrile oxide generation include:

  • Dehydrohalogenation of hydroxamoyl halides: This classic method involves treating hydroxamoyl chlorides or bromides with a base.

  • Dehydration of primary nitro compounds: This can be achieved using various dehydrating agents.

  • Oxidation of aldoximes: A variety of oxidizing agents can be employed for this transformation.

The versatility of the 1,3-dipolar cycloaddition has been further expanded through the development of metal-catalyzed and green chemistry approaches. For instance, copper-catalyzed cycloadditions have shown high regioselectivity.[9] Moreover, mechanochemical methods, such as ball-milling, offer a solvent-free and environmentally friendly alternative for the synthesis of 3,5-disubstituted isoxazoles.[7]

Experimental Protocol: Mechanochemical Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [7]

This protocol describes a solvent-free synthesis of 3,5-isoxazoles using a planetary ball-mill.

Materials:

  • Hydroxyimidoyl chloride derivative

  • Terminal alkyne

  • Cu/Al2O3 nanocomposite catalyst (optional, for catalyst-mediated reactions)

  • Stainless steel milling jar and balls

Procedure:

  • Place the hydroxyimidoyl chloride, terminal alkyne, and (if applicable) the Cu/Al2O3 catalyst into the stainless steel milling jar along with the milling balls.

  • Securely close the jar and place it in the planetary ball-mill.

  • Mill the mixture at a specified speed (e.g., 400 rpm) for a designated time (typically ranging from 30 to 120 minutes).

  • After milling, carefully open the jar in a well-ventilated fume hood.

  • Extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

Condensation with a Three-Carbon Component

Another fundamental approach to isoxazole synthesis involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5][6] This method is particularly useful for the synthesis of isoxazoles with specific substitution patterns at the 3- and 5-positions.

The reaction with a 1,3-diketone proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.[10]

Diagram: Synthesis of Isoxazoles from 1,3-Diketones

G diketone 1,3-Diketone monoxime Monoxime Intermediate diketone->monoxime + NH2OH hydroxylamine Hydroxylamine (NH2OH) isoxazole 3,5-Disubstituted Isoxazole monoxime->isoxazole Cyclization & - H2O

Caption: Condensation of a 1,3-diketone with hydroxylamine.

The Diverse Reactivity of the Isoxazole Ring

The isoxazole ring, while aromatic, possesses a unique reactivity profile stemming from the labile N-O bond. This allows for a range of transformations that either maintain the ring's integrity or proceed via its cleavage.[5]

Ring-Opening Reactions: A Gateway to Difunctionalized Compounds

The cleavage of the weak N-O bond is a hallmark of isoxazole reactivity and a powerful tool in synthetic organic chemistry.[5][11] This ring-opening can be initiated by various reagents and conditions, leading to a diverse array of acyclic compounds.

  • Reductive Cleavage: Catalytic hydrogenation is a common method for cleaving the N-O bond, typically yielding β-amino enones.[12] The Birch reduction, using sodium in liquid ammonia, cleaves the isoxazole ring to produce β-amino ketones.[12]

  • Base-Mediated Ring Opening: Strong bases can induce ring-opening, particularly in isoxazolium salts.

  • Transition Metal-Catalyzed Ring Opening: Recent advances have demonstrated the use of transition metals, such as iron(III) and ruthenium(II), to catalyze the ring-opening and subsequent annulation of isoxazoles to form other valuable heterocycles like pyrroles and pyridines.[13]

  • Ring-Opening Fluorination: Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor can lead to a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.[14][15]

The ability of the isoxazole ring to act as a masked form of various difunctionalized compounds, such as 1,3-dicarbonyls, enaminoketones, and γ-amino alcohols, makes it a valuable synthetic intermediate.[5]

Diagram: Reactivity and Ring-Opening of the Isoxazole Ring

G isoxazole Isoxazole Ring electrophilic_sub Electrophilic Substitution (at C4) isoxazole->electrophilic_sub nucleophilic_sub Nucleophilic Substitution (with EWG) isoxazole->nucleophilic_sub ring_opening Ring-Opening Reactions isoxazole->ring_opening beta_amino_enone β-Amino Enone ring_opening->beta_amino_enone Catalytic Hydrogenation beta_amino_ketone β-Amino Ketone ring_opening->beta_amino_ketone Birch Reduction other_heterocycles Other Heterocycles (e.g., Pyrroles, Pyridines) ring_opening->other_heterocycles Transition Metal Catalysis

Sources

Foundational

An In-Depth Technical Guide to the Chemistry of Heterocyclic Aldehydes for Researchers and Drug Development Professionals

Introduction Heterocyclic aldehydes represent a cornerstone in modern organic chemistry, positioned at the critical intersection of aldehyde reactivity and the diverse physicochemical properties of heterocyclic systems....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Heterocyclic aldehydes represent a cornerstone in modern organic chemistry, positioned at the critical intersection of aldehyde reactivity and the diverse physicochemical properties of heterocyclic systems. These bifunctional molecules are not merely aldehydes attached to a ring; the heteroatom(s) within the ring profoundly influence the electron density and reactivity of both the formyl group and the aromatic system itself. This interplay gives rise to unique synthetic opportunities, making them indispensable building blocks in the synthesis of complex molecules. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their significance.[1][2] From the widely available furfural, derived from agricultural biomass, to the synthetically crucial indole-3-carboxaldehydes that form the backbone of many bioactive compounds, understanding their chemistry is paramount for innovation in drug discovery and materials science.[3][4] This guide provides a comprehensive exploration of the synthesis, reactivity, and application of these vital chemical entities, offering field-proven insights for the modern researcher.

Section 1: Synthesis of Heterocyclic Aldehydes

The preparation of heterocyclic aldehydes can be broadly categorized into three main strategies: direct formylation of the heteroaromatic core, oxidation of side-chain precursors, and modification of existing functional groups. The choice of method is dictated by the stability of the heterocyclic ring, the nature of existing substituents, and the desired regioselectivity.

Direct Formylation of Heteroaromatic Rings

Introducing a formyl group directly onto the heterocyclic nucleus is often the most atom-economical approach. This is typically achieved via electrophilic substitution, requiring an activated, electron-rich ring system.

For electron-rich heterocycles such as indoles, pyrroles, and furans, the Vilsmeier-Haack reaction is the preeminent method for formylation.[5] The causality behind its effectiveness lies in the generation of a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] This electrophile is reactive enough to attack activated rings but not so harsh as to cause degradation, a common issue with stronger Lewis acids in Friedel-Crafts type reactions.[7] The reaction is highly regioselective, typically occurring at the most electron-rich position, for instance, the C2 position of pyrrole or the C3 position of indole.[7][8]

Caption: Mechanism of the Vilsmeier-Haack Reaction on Indole.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole [9]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve indole (1.0 equiv) in anhydrous acetonitrile.

  • Add a catalytic amount of a phosphine oxide catalyst, such as 3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv).

  • Sequentially add diethyl bromomalonate (1.2 equiv), N,N-dimethylformamide (DMF, 1.5 equiv), and phenylsilane (1.5 equiv) via syringe.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Carefully quench the reaction by the dropwise addition of 2 M NaOH solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1H-indole-3-carboxaldehyde.

The Reimer-Tiemann reaction provides an alternative route for the formylation of phenols and electron-rich heterocycles like pyrroles and indoles.[10][11] The key reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[10][12] The electron-rich heterocycle acts as a nucleophile, attacking the electrophilic carbene. Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[10] This method is particularly known for its ortho-selectivity in phenols, a phenomenon driven by coordination of the phenoxide to the carbene. While effective, its application can be limited by the harsh basic conditions and the potential for side reactions, including ring expansion.[10][13]

Reflecting the drive towards greener chemistry, recent advances have established methods using simple C1 sources. A notable example is the iron-catalyzed Minisci-type reaction for the direct C-H formylation of N-heteroarenes using methanol as the formylating agent.[14][15] This protocol is highly atom-economical and avoids the use of stoichiometric toxic reagents, representing a significant step forward in sustainable synthesis.[15]

Oxidation of Side-Chain Precursors

The oxidation of a methyl or hydroxymethyl group already attached to the heterocycle is a common and reliable strategy.

Direct oxidation of a methyl group to an aldehyde can be challenging due to the risk of over-oxidation to the carboxylic acid and the potential for degradation of sensitive heterocyclic rings.[16] Reagents like ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂) are often employed.[17][18] A significant advancement in this area is the use of electrochemical methods, which can achieve site-selective oxidation of methyl groups on benzoheterocycles to the corresponding aldehydes (via an acetal intermediate) without the need for chemical oxidants, as demonstrated in the synthesis of the antihypertensive drug telmisartan.[19]

Modification of Existing Functional Groups

This method involves the initial conversion of a methyl group to a dihalomethyl group (e.g., -CHCl₂ or -CCl₃), which is then hydrolyzed to the aldehyde. This two-step process offers excellent control and avoids over-oxidation. For example, 3-methylpyridine can be chlorinated to 3-(dichloromethyl)pyridine, which is then hydrolyzed under controlled conditions to yield 3-pyridinecarboxaldehyde.[20]

Experimental Protocol: Synthesis of 5-Fluoro-3-Pyridinecarboxaldehyde via Hydrolysis [1]

  • To a four-necked flask equipped with a stirrer and thermometer, charge concentrated sulfuric acid (50g).

  • Slowly add 3-fluoro-5-(dichloromethyl)pyridine (10g) to the flask.

  • Slowly raise the temperature to 90-110°C and maintain for the duration of the reaction, monitoring by GC or TLC. Hydrogen halide gas will be liberated and should be scrubbed.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 5-fluoro-3-pyridinecarboxaldehyde with high purity (>99%).

Section 2: Reactivity and Synthetic Utility

The reactivity of heterocyclic aldehydes is a composite of the chemistry of the aldehyde group and the influence of the heterocyclic ring. This duality makes them exceptionally versatile synthetic intermediates.

Reactions of the Aldehyde Moiety

The formyl group in heterocyclic aldehydes undergoes the canonical reactions of aldehydes, but its reactivity is modulated by the electronic nature of the attached ring.

Heterocyclic aldehydes that lack α-hydrogens, such as furfural and benzaldehyde, are prime candidates for the Cannizzaro reaction.[21] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is reduced to the corresponding primary alcohol and the other is oxidized to a carboxylic acid salt.[22][23] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, followed by a hydride transfer to a second aldehyde molecule.[22][24] The "crossed" Cannizzaro reaction, where a valuable aldehyde is reduced by a cheap, sacrificial aldehyde like formaldehyde, is a synthetically useful variant that maximizes the yield of the desired alcohol.[23][25]

Caption: General Mechanism of the Cannizzaro Reaction.
Role in Multicomponent Reactions (MCRs)

In the field of drug discovery, speed and molecular diversity are essential. Multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a complex product, are an ideal tool for this purpose.[26][27] Heterocyclic aldehydes are exceptional substrates in MCRs, serving as versatile carbonyl components to generate vast libraries of medicinally relevant scaffolds such as substituted pyridines, dihydropyridines, and other fused systems.[28][29] Their use allows for the rapid assembly of complex molecules with multiple points of diversity, accelerating the hit-to-lead optimization process.[30]

Caption: Generalized Workflow for a Multicomponent Reaction.

Section 3: Spotlight on Key Heterocyclic Aldehydes

While the class is vast, a few specific heterocyclic aldehydes serve as illustrative examples of the principles discussed.

Furfural (Furan-2-carbaldehyde)

Derived from the dehydration of sugars found in agricultural byproducts like corncobs, furfural is a key platform chemical.[3] It is a colorless oily liquid with a characteristic almond-like odor that darkens on exposure to air.[31][32] Its chemistry is dominated by reactions of the aldehyde group (e.g., Cannizzaro, decarbonylation to furan) and the furan ring, which has less aromatic character than benzene and is susceptible to hydrogenation and polymerization.[3][31]

PropertyValueReference(s)
Formula C₅H₄O₂[21]
Molar Mass 96.08 g/mol [21][33]
Appearance Colorless to brown oily liquid[32][33]
Boiling Point 161.7 °C[21][33]
Solubility Slightly soluble in water; soluble in most polar organic solvents[3][21]
Pyridinecarboxaldehydes

The three isomers (2-, 3-, and 4-pyridinecarboxaldehyde) are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][20] Their synthesis can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic formylation reactions.[34] Therefore, indirect methods such as the oxidation of the corresponding methylpyridines (picolines) or the hydrolysis of dihalomethylpyridines are the preferred industrial routes.[20][35]

IsomerCommon Synthetic RouteKey Application AreaReference(s)
2-Pyridinecarboxaldehyde Oxidation of 2-picolineCoordination chemistry, ligands[35]
3-Pyridinecarboxaldehyde Hydrolysis of 3-(dichloromethyl)pyridineAgrochemicals, pharmaceuticals[20]
4-Pyridinecarboxaldehyde Oxidation of 4-picoline; Reduction of isonicotinic acidOrganic synthesis reagent[36]
Indole-3-carboxaldehyde

This compound is a fundamentally important precursor for a vast array of biologically active compounds, including indole alkaloids and tryptophan metabolites.[4][37] Its synthesis is most efficiently achieved via the Vilsmeier-Haack reaction on indole, which provides the product in high yield and purity.[8][9] The carbonyl group readily undergoes C-C and C-N bond-forming reactions, making it a versatile handle for elaborating the indole scaffold.[4]

Conclusion

Heterocyclic aldehydes are a class of compounds whose importance far exceeds the sum of their parts. The dynamic interplay between the formyl group and the heterocyclic core provides chemists with a powerful and versatile synthetic toolkit. From classical name reactions like the Vilsmeier-Haack and Cannizzaro to modern, sustainable methods involving radical chemistry and electro-oxidation, the ability to synthesize and manipulate these molecules is fundamental to progress. For researchers in drug discovery, their role as key components in multicomponent reactions offers an accelerated path to novel chemical entities. A thorough understanding of the principles outlined in this guide is therefore not just an academic exercise, but a practical necessity for driving innovation in the chemical and pharmaceutical sciences.

References

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Exploratory

Isoxazole-4-carbaldehyde: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Isoxazole-4-carbaldehyde is a heterocyclic aldehyde that has emerged as a powerhouse building block in contemp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoxazole-4-carbaldehyde is a heterocyclic aldehyde that has emerged as a powerhouse building block in contemporary organic synthesis. The unique electronic properties of the isoxazole ring, coupled with the versatile reactivity of the aldehyde group at the 4-position, make it an invaluable precursor for the synthesis of complex molecular architectures. Its utility spans from the construction of novel pharmaceutical agents and agrochemicals to the development of advanced materials.[1] The isoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of isoxazole-4-carbaldehyde, offering field-proven insights and detailed protocols for its effective utilization.

Introduction

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[4] Its presence in a molecule can significantly influence physicochemical properties such as polarity, hydrogen bonding capability, and metabolic stability. Isoxazole-4-carbaldehyde, in particular, serves as a critical synthetic intermediate. The aldehyde functional group is rendered highly electrophilic by the electron-withdrawing nature of the isoxazole ring, facilitating a broad spectrum of chemical transformations.[2] This enhanced reactivity allows chemists to readily engage the molecule in condensation, cycloaddition, and multicomponent reactions, providing efficient pathways to structurally diverse and complex targets.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is crucial for its effective application. Isoxazole-4-carbaldehyde is typically a clear, colorless to light yellow liquid, and its key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of Isoxazole-4-carbaldehyde

PropertyValue
CAS Number 65373-53-7
Molecular Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol [2]
IUPAC Name 1,2-oxazole-4-carbaldehyde
Appearance Clear, colorless to light yellow liquid
Storage Conditions ≤ -15 °C

Data sourced from commercial supplier information.

The spectroscopic signature of isoxazole-4-carbaldehyde is distinct. In ¹H NMR spectroscopy, the aldehyde proton is highly characteristic, appearing as a deshielded singlet typically in the range of 8.10-8.68 ppm.[2] This significant downfield shift is a direct consequence of the combined electron-withdrawing effects of the carbonyl group and the adjacent heteroaromatic ring system.

Strategic Synthesis of Isoxazole-4-carbaldehyde

The efficient and regioselective construction of the isoxazole-4-carbaldehyde framework is paramount. Several robust methods have been established, with the condensation of strained ketones and 1,3-dipolar cycloadditions being among the most prominent.

Method 1: Condensation of 3-Oxetanone with Primary Nitro Compounds

A particularly elegant and high-yielding approach involves the reaction of 3-oxetanone, a strained ketone, with various primary nitro compounds. This method proceeds through an intriguing one-pot cascade sequence, providing access to a variety of 3-substituted isoxazole-4-carbaldehydes.[5]

Causality: The strain of the four-membered oxetane ring makes it susceptible to nucleophilic attack. The reaction is believed to proceed via the formation of a nitromethyleneoxetane intermediate, which then undergoes a base-mediated rearrangement to furnish the final isoxazole product. This strategy is powerful because it establishes the core heterocyclic ring and installs the aldehyde functionality in a single, efficient operation.

G cluster_synthesis Synthesis of Isoxazole-4-carbaldehyde 3-Oxetanone 3-Oxetanone Intermediate Nitromethyleneoxetane Intermediate 3-Oxetanone->Intermediate Condensation Primary_Nitro_Compound Primary_Nitro_Compound Primary_Nitro_Compound->Intermediate Base Base Base->Intermediate Product 3-Substituted Isoxazole-4-carbaldehyde Intermediate->Product Rearrangement

Caption: Synthesis via 3-Oxetanone Condensation.

Method 2: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a cornerstone of heterocyclic chemistry and a fundamental route to the isoxazole core.[6] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole), often generated in situ, with an alkyne (the dipolarophile).[5] By selecting an alkyne bearing a protected or latent aldehyde group, this method can be strategically employed to synthesize isoxazole-4-carbaldehyde derivatives.

Causality: This reaction is a concerted, pericyclic process governed by frontier molecular orbital theory.[6] Its power lies in its high degree of regioselectivity and stereospecificity, allowing for precise control over the substitution pattern of the resulting isoxazole ring. The in situ generation of the unstable nitrile oxide from a stable precursor, such as an aldoxime, is a key experimental consideration to ensure high yields and minimize side reactions.[7]

Reactivity and Synthetic Applications

The dual reactivity of isoxazole-4-carbaldehyde—at the aldehyde group and potentially at the ring—makes it an exceptionally versatile synthetic tool.

Reactions at the Aldehyde Functionality

The electrophilic aldehyde is the primary site of reactivity, participating in a host of classical and modern transformations.

1. Condensation Reactions: Isoxazole-4-carbaldehyde readily undergoes condensation with various nucleophiles.

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) under basic catalysis yields α,β-unsaturated systems.[8][9] This is a powerful method for C-C bond formation and extending conjugation.

  • Schiff Base Formation: Condensation with primary amines provides imines (Schiff bases), which are valuable intermediates for synthesizing more complex nitrogen-containing heterocyles or ligands.[2]

2. Oxidation and Reduction:

  • Oxidation: The aldehyde can be smoothly oxidized to the corresponding isoxazole-4-carboxylic acid using standard oxidizing agents. This acid is a precursor for esters, amides, and other carboxylic acid derivatives.[2]

  • Reduction: Reduction of the aldehyde, typically with sodium borohydride, affords (isoxazol-4-yl)methanol, introducing a versatile primary alcohol functionality.

3. Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. Isoxazole-4-carbaldehyde can serve as the aldehyde component in various MCRs. For instance, a multicomponent reaction between an aldehyde, malononitrile, and hydroxylamine hydrochloride provides a rapid, environmentally friendly route to novel 5-amino-isoxazole-4-carbonitriles, which have shown potential as antimicrobial and antioxidant agents.[10][11][12]

Causality: The efficiency of MCRs stems from their convergent nature, rapidly building molecular complexity from simple starting materials. Using isoxazole-4-carbaldehyde in these reactions directly incorporates the privileged isoxazole scaffold into the final product, making it a highly effective strategy in diversity-oriented synthesis for drug discovery.

G cluster_reactivity Key Reactions of the Aldehyde Group Start Isoxazole-4-carbaldehyde Condensation Condensation (e.g., Knoevenagel) Start->Condensation + Active Methylene Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] MCR Multicomponent Reaction (MCR) Start->MCR + Multiple Reactants Product_Cond α,β-Unsaturated System Condensation->Product_Cond Product_Ox Isoxazole-4-carboxylic Acid Oxidation->Product_Ox Product_Red (Isoxazol-4-yl)methanol Reduction->Product_Red Product_MCR Complex Heterocycle (e.g., 5-amino-isoxazole) MCR->Product_MCR G cluster_applications Application Workflow cluster_derivatization Synthetic Derivatization cluster_products Final Products start Isoxazole-4-carbaldehyde Aldehyde Isoxazole Ring mcr Multicomponent Reactions start:f0->mcr cond Condensation Reactions start:f0->cond cyclo Cycloadditions start:f1->cyclo pharma Pharmaceuticals mcr->pharma cond->pharma materials Advanced Materials cond->materials agro Agrochemicals cyclo->agro

Sources

Foundational

The Isoxazole Scaffold: A Privileged Motif in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary chemical sciences.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in medicinal chemistry, agrochemicals, and materials science.[3][4] This guide provides a comprehensive technical overview of the vast potential of isoxazole-containing compounds. We will delve into their critical role in the development of therapeutics targeting a spectrum of diseases including cancer, inflammation, and infectious agents. Furthermore, we will explore their significant applications in agriculture as potent herbicides and fungicides, and their emerging utility in materials science. This document is designed to serve as an authoritative resource, synthesizing field-proven insights with detailed experimental methodologies to empower professionals in their research and development endeavors.

The Isoxazole Core: Physicochemical Properties and Synthetic Versatility

The isoxazole moiety is an aromatic, electron-rich azole.[2] Its structure, featuring a weak N-O bond, makes it susceptible to ring-cleavage reactions under certain conditions, such as photolysis, a property that can be exploited in specific applications like photo-cross-linking.[2] The arrangement of heteroatoms allows the isoxazole ring to act as a versatile pharmacophore, capable of participating in hydrogen bonding, hydrophobic interactions, and π-π stacking with various biological targets.[5] This inherent versatility is a key reason for its prevalence in numerous FDA-approved drugs.[6]

The synthesis of isoxazole derivatives is well-established, with several robust methods available to chemists. The most widely employed and versatile strategy is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a nitrile oxide and an alkyne.[7][8] This method offers high regioselectivity and is amenable to a wide range of functional groups, allowing for the creation of diverse chemical libraries.

G cluster_reactants Reactants cluster_process Process cluster_product Product Alkyne Alkyne (Dipolarophile) Cycloaddition [3+2] Cycloaddition Reaction (e.g., Copper(I) catalyzed) Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (Generated in situ from Aldoxime) NitrileOxide->Cycloaddition Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole Forms 5-membered ring G AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs synthesis Inflammation Inflammation Pain, Fever PGs->Inflammation mediates IsoxazoleDrug Isoxazole COX-2 Inhibitor (e.g., Valdecoxib) IsoxazoleDrug->COX2 Inhibits

Caption: Mechanism of action for isoxazole-based COX-2 inhibitors.

Antimicrobial and Antiviral Agents

The isoxazole ring is a key component in several widely used antimicrobial drugs and a promising scaffold for new antiviral agents.

  • Antibacterial: Isoxazolyl penicillins, such as Cloxacillin, Dicloxacillin, and Flucloxacillin, are beta-lactamase-resistant antibiotics effective against Gram-positive bacteria, particularly Staphylococcus aureus. [2][6]Additionally, Sulfamethoxazole, often combined with trimethoprim, is a sulfonamide antibiotic that interferes with folic acid synthesis in bacteria. [6]* Antifungal: The development of isoxazole-based fungicides is an active area of research, with some compounds showing promise in combating fungal infections in both medicine and agriculture. [6][9]* Antiviral: Isoxazole derivatives have shown activity against a range of viruses. [3]Pleconaril is an example of an isoxazole-containing compound developed to inhibit enteroviruses, such as coxsackievirus, by binding to the viral capsid. [6][10]More recently, derivatives of a compound called nucleozin have been designed as potent antagonists of the influenza A virus nucleoprotein, preventing viral replication. [11]

Applications in Agrochemicals

Beyond medicine, isoxazole chemistry plays a vital role in modern agriculture, providing effective solutions for crop protection. [12]

  • Herbicides: Isoxaflutole and isoxaben are prominent examples of isoxazole-based herbicides. [2][6]These compounds can offer selective and broad-spectrum weed control in various crops like corn and soybeans. [13][14]* Fungicides: The unique chemical properties of isoxazoles make them effective against a variety of plant-pathogenic fungi. [9]They are used to prevent and treat fungal infestations on crops, protecting yield and quality. [15]* Insecticides: Certain isoxazole derivatives have been developed as insecticides, providing another tool for integrated pest management strategies in agriculture. [12][16]

Applications in Materials Science

The utility of the isoxazole scaffold is expanding into the realm of materials science, driven by its distinct electronic and optical properties. [3][16]

  • Functional Materials: Isoxazoles are being investigated for use in dye-sensitized solar cells, as photochromic materials, and as electrochemical probes. [16]* Green Synthesis: The development of eco-friendly synthetic methods, such as those using ultrasonic irradiation, is making the production of isoxazole-based materials more sustainable and efficient. [3][17]

Experimental Protocols and Methodologies

To bridge theory and practice, this section provides validated, step-by-step protocols for the synthesis and biological evaluation of a representative isoxazole compound.

Protocol: Synthesis of a 3,5-Disubstituted Isoxazole via Chalcone Intermediate

This protocol describes a common and reliable method for synthesizing an isoxazole derivative by reacting a chalcone with hydroxylamine hydrochloride. [18][19]This approach is valued for its operational simplicity and the ready availability of starting materials.

Objective: To synthesize a 3,5-disubstituted isoxazole.

Materials & Reagents:

  • Substituted aromatic aldehyde (10 mmol)

  • Substituted acetophenone (10 mmol)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (12 mmol)

  • Sodium acetate (CH₃COONa)

  • Glacial acetic acid

  • Stir plate, round-bottom flasks, reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Ethyl acetate, Hexane

Methodology:

Step 1: Synthesis of Chalcone Intermediate

  • Dissolve the substituted aromatic aldehyde (10 mmol) and substituted acetophenone (10 mmol) in ethanol (30 mL) in a flask.

  • Cool the mixture in an ice bath and slowly add NaOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring completion by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid (the chalcone), wash with cold water, and dry. Recrystallize from ethanol if necessary.

Step 2: Cyclization to form the Isoxazole Ring

  • Take the synthesized chalcone (5 mmol), hydroxylamine hydrochloride (6 mmol), and sodium acetate (6 mmol) in a round-bottom flask.

  • Add a solvent mixture, such as ethanol or glacial acetic acid (25 mL).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting solid product, wash thoroughly with water, and air dry.

  • Purify the crude isoxazole derivative using column chromatography (silica gel, using a gradient of ethyl acetate in hexane as eluent).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines the procedure for assessing the anticancer potential of a synthesized isoxazole compound against a cancer cell line (e.g., MCF-7, HeLa, or Hep3B) using the MTT assay. [20][21] Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials & Reagents:

  • Cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Synthesized Isoxazole compound, dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Resuspend the cells in a complete medium and seed them into a 96-well plate at a density of ~5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compound in a complete medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the old medium from the cells and add 100 µL of the various compound concentrations to the wells. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known anticancer drug, e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours in the CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The isoxazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex challenges across multiple scientific disciplines. Its journey from a chemical curiosity to a core component of life-saving drugs, advanced agricultural products, and novel materials is remarkable. The synthetic tractability of the isoxazole ring ensures that chemists can continue to generate novel derivatives with fine-tuned properties. [4][22]Future research will likely focus on developing multi-targeted therapies, exploring new mechanisms of action, and applying green chemistry principles to synthesize these valuable compounds more sustainably. [6][17]The versatility and proven success of isoxazole-containing compounds guarantee their continued importance in both academic research and industrial development for years to come.

References

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  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
  • Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
  • Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate.
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  • The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PubMed.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). PMC - NIH.
  • Isoxazole derivatives showing antiviral activity (78, 79). (n.d.). ResearchGate.
  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Ingenta Connect.
  • Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff.
  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. (n.d.). PubMed.
  • New pleconaril and [(biphenyloxy)propyl]isoxazole derivatives with substitutions in the central ring exhibit antiviral activity against pleconaril-resistant coxsackievirus B3. (2008). PubMed.
  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
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  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.
  • Synthesis and Biofunctional Evaluation of Novel Isoxazole, C-Nucleoside, and Thioxopyrimidine Derivatives. (n.d.). Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH.
  • Oxazole and Isoxazole Chemistry in Crop Protection. (2018). ResearchGate.
  • Oxazolidinones, Isoxazoles, and Isothiazolones: New Approaches to Fungicide Resistance Management. (2025). Global Agriculture.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. (2020). NIH.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI.
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Exploratory

Literature review on the synthesis of isoxazole derivatives.

A Senior Application Scientist's Guide to the Synthesis of Isoxazole Derivatives Abstract The isoxazole ring is a privileged five-membered heterocyclic scaffold of immense importance in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthesis of Isoxazole Derivatives

Abstract

The isoxazole ring is a privileged five-membered heterocyclic scaffold of immense importance in medicinal chemistry and materials science.[1][2] Its derivatives are core components of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3][4] This guide provides a comprehensive technical overview of the principal synthetic strategies for constructing the isoxazole core. We will move beyond simple procedural lists to explore the mechanistic underpinnings and causal logic behind two foundational methods: the [3+2] Huisgen cycloaddition and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. Furthermore, we will examine modern, sustainable advancements, such as ultrasound and microwave-assisted syntheses, that align with the principles of green chemistry.[5][6][7] This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and comparative data to inform synthetic design and execution.

The Strategic Importance of the Isoxazole Moiety

The isoxazole ring, with its adjacent nitrogen and oxygen atoms, is not merely a structural component but a versatile functional unit.[3] The weak N-O bond is susceptible to cleavage, making the isoxazole ring a useful synthon for further transformations.[4] Its electronic properties allow it to act as a bioisostere for other functional groups and to engage in critical hydrogen bonding and π–π stacking interactions within biological targets.[8] This versatility has led to its incorporation into a wide array of therapeutics, such as the COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Sulfisoxazole.[3][9] The persistent need for novel therapeutic agents continually drives the development of efficient, scalable, and diverse synthetic routes to this critical scaffold.[1][10]

This guide will focus on the most robust and widely employed synthetic paradigms. The two primary and most historically significant pathways to the isoxazole core are:

  • 1,3-Dipolar Cycloaddition: The reaction of a nitrile oxide with an alkene or alkyne.[11]

  • Condensation Reaction: The reaction of hydroxylamine with a three-carbon component, typically a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[11]

We will dissect these core methods before exploring modern advancements that enhance efficiency and sustainability.

Foundational Synthesis: 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole ring.[12][13] It is a [3+2] cycloaddition process involving a 1,3-dipole (the nitrile oxide) and a dipolarophile (an alkyne or alkene).[14] A significant advantage of this method is its high degree of regioselectivity and the ability to generate the often-unstable nitrile oxide in situ from stable precursors.[12]

Mechanism and Causality

The reaction proceeds via a concerted pericyclic mechanism. The key to a successful reaction is the controlled, in situ generation of the nitrile oxide intermediate. This is most commonly achieved by the dehydration of primary nitro compounds or the dehydrohalogenation of hydroximoyl halides, which are themselves formed from aldoximes.[14][15][16]

For instance, an aromatic aldehyde can be converted to an aldoxime using hydroxylamine. This stable aldoxime is then treated with an electrophilic halogenating agent like N-chlorosuccinimide (NCS) to form an aryl hydroximino chloride.[17] The addition of a mild base, such as triethylamine (TEA), facilitates the elimination of HCl to generate the highly reactive nitrile oxide. This dipole is immediately trapped by the alkyne present in the reaction mixture to form the stable isoxazole ring.[17]

Huisgen_Cycloaddition General Mechanism of Isoxazole Synthesis via Huisgen Cycloaddition cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Step Aldoxime R-CH=N-OH Aldoxime Hydroximinoyl_Chloride R-C(Cl)=N-OH Hydroximinoyl Chloride Aldoxime->Hydroximinoyl_Chloride + NCS Nitrile_Oxide R-C≡N⁺-O⁻ Nitrile Oxide (1,3-Dipole) Hydroximinoyl_Chloride->Nitrile_Oxide + Base (e.g., TEA) - HCl Nitrile_Oxide_ref R-C≡N⁺-O⁻ Alkyne R'C≡CR'' Alkyne (Dipolarophile) Isoxazole 3,5-Disubstituted Isoxazole Alkyne->Isoxazole Nitrile_Oxide_ref->Isoxazole

Huisgen [3+2] cycloaddition pathway for isoxazole synthesis.
Experimental Protocol: Synthesis of a Sinomenine Isoxazole Derivative

This protocol, adapted from the synthesis of sinomenine isoxazole derivatives, illustrates the key steps of nitrile oxide generation and subsequent cycloaddition.[17]

Step 1: Formation of Aldoxime (5)

  • Dissolve the starting aromatic aldehyde (4) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride, followed by an aqueous solution of sodium carbonate.

  • Stir the mixture at room temperature for 2-3 hours, monitoring by TLC until the aldehyde is consumed.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldoxime (5).

Step 2: Formation of Aryl Hydroximino Chloride (6)

  • Dissolve the aldoxime (5) in N,N-dimethylformamide (DMF).

  • Cool the solution to 0°C in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise over 15 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 30 minutes. The resulting solution containing the hydroximino chloride (6) is used directly in the next step.

Step 3: 1,3-Dipolar Cycloaddition

  • To the solution from Step 2, add the alkyne substrate (e.g., 4-alkynyl sinomenine).

  • Add triethylamine (TEA) dropwise to the cooled solution. The TEA acts as a base to generate the nitrile oxide in situ.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel) to obtain the pure sinomenine isoxazole derivative.[17]

The Classical Condensation Approach: Hydroxylamine and 1,3-Dicarbonyls

The reaction of hydroxylamine with 1,3-dicarbonyl compounds or their equivalents is a foundational and straightforward method for synthesizing 3,5-disubstituted isoxazoles.[18][19] This approach, first described by Claisen, is mechanistically related to the Paal-Knorr synthesis of other five-membered heterocycles like furans and pyrroles.[18][20][21]

Mechanism and Causality

The reaction proceeds through a two-stage process. First, hydroxylamine reacts with one of the carbonyl groups of the 1,3-diketone to form a monoxime intermediate.[19] The choice of which carbonyl reacts first can be influenced by steric and electronic factors, which in turn dictates the final regiochemistry of the isoxazole product. Following the initial condensation, an intramolecular cyclization occurs where the oxime's hydroxyl group attacks the remaining carbonyl carbon. The resulting 5-hydroxy isoxazoline intermediate then readily dehydrates, often under acidic or basic conditions, to yield the aromatic isoxazole ring.[19]

Condensation_Reaction Mechanism of Isoxazole Synthesis from 1,3-Diketones Diketone R-C(O)-CH₂-C(O)-R' 1,3-Diketone Monoxime Monoxime Intermediate Diketone->Monoxime + NH₂OH - H₂O (Condensation) Hydroxylamine NH₂OH Hydroxylamine Isoxazoline 5-Hydroxy Isoxazoline Intermediate Monoxime->Isoxazoline (Intramolecular Cyclization) Isoxazole 3,5-Disubstituted Isoxazole Isoxazoline->Isoxazole - H₂O (Dehydration) Ultrasound_Workflow Workflow for Ultrasound-Assisted Isoxazole Synthesis Start Combine Reactants (Aldehyde, β-Ketoester, Hydroxylamine HCl) in Water Ultrasound Irradiate with Ultrasound (e.g., 40 kHz, 300W) ~30 min Start->Ultrasound Precipitation Product Precipitates from Aqueous Solution Ultrasound->Precipitation Filtration Collect Solid by Vacuum Filtration Precipitation->Filtration Purification Wash with Cold Water & Recrystallize Filtration->Purification Final Pure Isoxazole Derivative Purification->Final

A typical green chemistry workflow using sonication.
Experimental Protocol: Ultrasound-Assisted, Vitamin B1-Catalyzed Synthesis

This three-component reaction is a prime example of a green synthetic method, utilizing water as a solvent and a biocompatible catalyst under sonication. [6]

  • In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Vitamin B1 (thiamine hydrochloride, 0.1 mmol).

  • Add 10 mL of water to the flask to create a suspension.

  • Place the flask in an ultrasonic cleaning bath (e.g., 40 kHz, 300 W).

  • Irradiate the mixture with ultrasound at 20°C for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solid product will have precipitated from the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford the pure isoxazole derivative. [6]

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as substrate availability, desired substitution pattern, scalability, and environmental considerations.

MethodKey FeaturesAdvantagesLimitations
1,3-Dipolar Cycloaddition Convergent; builds ring from two fragments.High versatility and regiocontrol; broad substrate scope.Requires preparation of alkyne and nitrile oxide precursors; can involve unstable intermediates.
1,3-Dicarbonyl Condensation Linear; builds ring from a C-C-C backbone.Operationally simple; uses readily available starting materials.Can have regioselectivity issues; may require harsh reflux conditions.
Ultrasound-Assisted Uses sonication as an energy source.Dramatically reduced reaction times; high yields; mild conditions; eco-friendly. [5][22]Requires specialized equipment; scalability can be a concern for very large reactions.
Microwave-Assisted Uses microwave irradiation for heating.Rapid, uniform heating; enhanced reaction rates; improved yields and selectivity. [23]Requires dedicated microwave reactor; potential for pressure buildup.

Conclusion and Future Outlook

The synthesis of isoxazole derivatives is a mature yet continually evolving field. The classical pillars of 1,3-dipolar cycloaddition and condensation with 1,3-dicarbonyls remain the workhorses for accessing this privileged scaffold. However, the future of isoxazole synthesis is increasingly shaped by the principles of green chemistry. Ultrasound and microwave-assisted methods offer compelling advantages in efficiency and environmental impact, reducing reliance on toxic solvents and minimizing energy consumption. [5][24] As drug discovery moves towards more complex molecules and multi-targeted therapies, the demand for novel, highly functionalized isoxazoles will only increase. [2][4]Future research will likely focus on developing even more efficient catalytic systems (including biocatalysis), expanding the scope of multicomponent reactions, and integrating flow chemistry for continuous, scalable production. These advancements will ensure that chemists can continue to harness the power of the isoxazole ring to address unmet medical needs. [2][26]

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Foundational

The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Enduring Appeal of the Isoxazole Ring The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Isoxazole Ring

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic and structural properties, including the ability to act as a bioisostere for other functional groups and its susceptibility to strategic ring-cleavage reactions, have cemented its status as a "privileged scaffold" in the design of novel therapeutics.[3][4] The incorporation of the isoxazole moiety into a molecule can significantly enhance its physicochemical properties and pharmacological profile, leading to improved potency and reduced toxicity.[2] This guide provides a comprehensive exploration of the diverse biological activities of isoxazole-containing compounds, delves into the nuances of their structure-activity relationships, and presents key experimental methodologies for their evaluation.

A Spectrum of Biological Activities: The Versatility of Isoxazole Derivatives

The isoxazole nucleus is a versatile pharmacophore found in a wide array of FDA-approved drugs and clinical candidates.[1][5] Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a multitude of diseases.[3][6][7][8][9][10]

Antimicrobial and Antifungal Activity

Isoxazole derivatives have long been recognized for their potent antimicrobial properties against a wide range of bacterial and fungal pathogens.[1][3][11] Several clinically used antibiotics, such as sulfamethoxazole, cloxacillin, and dicloxacillin, feature the isoxazole ring as a key structural element.[12]

The mechanism of action for many isoxazole-based antibacterial agents involves the inhibition of essential bacterial enzymes. For instance, sulfonamides containing an isoxazole ring act as competitive inhibitors of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria.[12] The structure-activity relationship (SAR) studies have revealed that the antimicrobial efficacy can be modulated by the nature and position of substituents on the isoxazole ring and its appended phenyl rings.[1][13] For example, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring and electron-donating groups like methoxy and dimethylamino at the C-5 phenyl ring has been shown to enhance antibacterial activity.[1]

Anti-inflammatory Activity

The isoxazole scaffold is a prominent feature in several non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents.[3][14] Valdecoxib, a selective COX-2 inhibitor, is a well-known example where the isoxazole ring plays a crucial role in its biological activity.[1] Isoxazole derivatives exert their anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15][16][17]

Recent studies have explored novel isoxazole derivatives that modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[15] The anti-inflammatory potency of these compounds is often linked to their lipophilicity and the specific substitution patterns on the aryl groups attached to the isoxazole core.[18]

Anticancer Activity

The development of isoxazole-containing compounds as anticancer agents has gained significant momentum in recent years.[3][5][19] These derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[5]

Several mechanisms of action have been elucidated for the anticancer effects of isoxazoles. These include the inhibition of crucial signaling proteins like heat shock protein 90 (Hsp90), topoisomerase, and histone deacetylase (HDAC).[5][19] For instance, some 3,4,5-trisubstituted isoxazoles have emerged as potent Hsp90 inhibitors, a protein that stabilizes numerous oncoproteins.[19] Furthermore, the introduction of an isoxazole ring into natural products like curcumin has been shown to enhance their cytotoxic activity against various cancer cell lines.[20][21] SAR studies have indicated that substitutions on the isoxazole ring can significantly influence the antiproliferative potency and selectivity of these compounds.[22]

Neuroprotective and CNS Activity

Isoxazole derivatives have also shown promise in the treatment of neurological and neurodegenerative disorders.[3][23] Their therapeutic effects are mediated through various mechanisms, including the modulation of neurotransmitter receptors like GABA-A and nicotinic acetylcholine receptors, and the inhibition of enzymes such as stearoyl-CoA desaturase (SCD).[23] The design of isoxazole-isoxazole and isoxazole-oxazole hybrids has led to compounds with potential applications in cognitive impairment associated with Alzheimer's and Parkinson's diseases.[23]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.[24]

Key SAR observations for isoxazole scaffolds include:

  • Substitution Pattern: The position and nature of substituents on the isoxazole ring and any attached aromatic rings are critical determinants of activity.[25]

  • Electron-Withdrawing and -Donating Groups: The electronic properties of the substituents can significantly influence the compound's interaction with its biological target. For instance, electron-withdrawing groups on the benzene ring of isoxazoloindoles often enhance cytotoxic effects.[25]

  • Stereochemistry: In chiral isoxazole derivatives, the stereochemistry can have a profound impact on biological activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by its substituents, affects its absorption, distribution, metabolism, and excretion (ADME) properties.[18]

Synthetic Strategies for Isoxazole Scaffolds

The synthesis of isoxazole derivatives is well-established, with several versatile methods available to medicinal chemists.[12][26][27] A common and efficient approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.[1][26]

Another widely used method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.[7] This method offers a high degree of regioselectivity and is amenable to the synthesis of a diverse range of substituted isoxazoles.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of novel isoxazole compounds.

Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test isoxazole compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Standard antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the test compound.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. The absorbance can also be read using a spectrophotometer.

Protocol 2: In Vitro Anti-inflammatory Assay (LPS-induced TNF-α Production in Macrophages)

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Test isoxazole compound

  • Macrophage cell line (e.g., RAW 264.7)

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test isoxazole compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound.

Data Presentation: A Comparative Overview

The following tables summarize representative biological activity data for various isoxazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Curcumin Isoxazole Derivative 40MCF-7 (Breast)3.97[20][21]
Curcumin (Parent Compound)MCF-7 (Breast)21.89[20][21]
Isoxazole Derivative 19HCT 116 (Colon)5.0[20]
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96[21]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06[21]

Table 2: Carbonic Anhydrase Inhibitory Activity of Isoxazole Derivatives

CompoundIC50 (µM)Reference
AC2112.3 ± 1.6[28][29]
AC3228.4 ± 2.3[28][29]
Acetazolamide (Standard)18.6 ± 0.5[28]

Visualizing the Concepts: Diagrams and Workflows

General Workflow for Screening Isoxazole Derivatives

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purification Antimicrobial Antimicrobial Characterization->Antimicrobial Anti_inflammatory Anti_inflammatory Antimicrobial->Anti_inflammatory Anticancer Anticancer Anti_inflammatory->Anticancer Neuroprotective Neuroprotective Anticancer->Neuroprotective SAR_Studies SAR_Studies Anticancer->SAR_Studies ADME_Tox ADME_Tox SAR_Studies->ADME_Tox Animal_Models Animal_Models ADME_Tox->Animal_Models Preclinical_Trials Preclinical_Trials Animal_Models->Preclinical_Trials

Caption: A generalized workflow for the discovery and development of isoxazole-based therapeutics.

Simplified Signaling Pathway Inhibition by an Isoxazole Derivative

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Hsp90 Hsp90 Receptor->Hsp90 Oncogenic_Protein Oncogenic Client Protein Hsp90->Oncogenic_Protein Stabilizes Signaling_Cascade Downstream Signaling Oncogenic_Protein->Signaling_Cascade Proliferation Cell Proliferation Signaling_Cascade->Proliferation Isoxazole_Inhibitor Isoxazole-based Hsp90 Inhibitor Isoxazole_Inhibitor->Hsp90 Inhibits

Caption: Inhibition of the Hsp90 signaling pathway by a hypothetical isoxazole derivative.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. Its remarkable versatility and the proven success of isoxazole-containing drugs underscore its importance.[6][7][8][9][10] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse isoxazole derivatives.[3][6][7][8][9][10] Furthermore, the exploration of multi-targeted isoxazole-based therapies and their application in personalized medicine holds significant promise for addressing unmet medical needs.[3][6] As our understanding of the intricate roles of isoxazole-protein interactions deepens, we can anticipate the emergence of a new generation of highly effective and selective therapeutics built upon this remarkable heterocyclic core.

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Exploratory

The Versatile Scaffold: A Technical Guide to Isoxazole-4-carbaldehyde Analogues in Modern Drug Discovery

Abstract The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic and steric properties have rendered it a "...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic and steric properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1][2] This technical guide focuses on a particularly valuable class of derivatives: isoxazole-4-carbaldehyde and its analogues. The aldehyde functionality at the C4 position serves as a versatile synthetic handle, enabling a multitude of chemical transformations for the generation of complex molecular architectures with significant therapeutic potential.[3] We will explore the synthetic intricacies, delve into the rich tapestry of biological activities, and elucidate the structure-activity relationships that govern the efficacy of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of the isoxazole-4-carbaldehyde core in their quest for novel therapeutics.

The Isoxazole Core: A Foundation of Therapeutic Promise

The isoxazole ring is a prominent feature in numerous natural products and synthetic compounds, underpinning a wide spectrum of pharmacological activities.[1][4] Its presence in marketed drugs such as the antibiotic sulfamethoxazole, the anti-inflammatory valdecoxib, and the anticonvulsant zonisamide underscores its clinical significance.[1][5] The inherent chemical properties of the isoxazole moiety, including its aromaticity and dipole moment, facilitate favorable interactions with biological macromolecules, making it a focal point for drug design.[3]

Synthetic Strategies for Isoxazole-4-carbaldehyde and its Analogues

The strategic synthesis of isoxazole-4-carbaldehyde analogues is paramount to exploring their therapeutic potential. The aldehyde group at the 4-position provides a reactive center for diversification.[3] Several robust synthetic methodologies have been developed, offering chemists a versatile toolkit.

Foundational Synthesis of the Isoxazole Ring

The construction of the core isoxazole ring is typically achieved through [3+2] cycloaddition reactions. The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with alkynes is a widely employed and highly effective method for forming the isoxazole nucleus.[1]

Experimental Protocol: Representative Synthesis of a 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

  • Generation of Nitrile Oxide: An appropriate aldoxime is treated with an oxidizing agent (e.g., N-chlorosuccinimide or chloramine-T) in a suitable solvent (e.g., dichloromethane or chloroform) to generate the nitrile oxide in situ.

  • Cycloaddition: The alkyne is added to the reaction mixture containing the nitrile oxide. The reaction is typically stirred at room temperature or gently heated to facilitate the cycloaddition.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

Introduction of the C4-Carbaldehyde Functionality

A key method for preparing 3-substituted isoxazole-4-carbaldehydes involves the condensation reaction of primary nitroalkanes with 3-oxetanone.[6][7] This approach provides direct access to the desired aldehyde functionality.

Experimental Protocol: Synthesis of 3-Substituted Isoxazole-4-carbaldehyde

  • Reaction Setup: A solution of 3-oxetanone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask.

  • Addition of Reagents: The primary nitroalkane and a base (e.g., sodium ethoxide) are added to the solution.

  • Reaction and Cyclization: The mixture is stirred, often with heating, to promote the condensation and subsequent cyclization to form the isoxazole ring with the carbaldehyde group at the 4-position.

  • Purification: Following an appropriate work-up procedure, the product is isolated and purified using standard techniques such as crystallization or chromatography.

Green and Catalytic Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. Ultrasound irradiation has been successfully employed to accelerate the synthesis of isoxazole derivatives, often leading to shorter reaction times and higher yields.[8] Furthermore, organocatalysis and transition metal-catalyzed reactions have emerged as powerful tools for the regioselective synthesis of multi-substituted isoxazoles.[1] For instance, vitamin B1 has been utilized as a catalyst for the cyclocondensation reaction to form 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones under ultrasound irradiation.[8]

G cluster_0 Synthetic Pathways to Isoxazole-4-carbaldehyde Analogues Nitroalkane Primary Nitroalkane Condensation Condensation & Cyclization Nitroalkane->Condensation Oxetanone 3-Oxetanone Oxetanone->Condensation Isoxazole_4_CHO 3-Substituted Isoxazole-4-carbaldehyde Condensation->Isoxazole_4_CHO Aldoxime Aldoxime Oxidation Oxidation Aldoxime->Oxidation Nitrile_Oxide Nitrile Oxide (in situ) Oxidation->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Substituted_Isoxazole Substituted Isoxazole Cycloaddition->Substituted_Isoxazole Vilsmeier_Haack Vilsmeier-Haack Formylation Substituted_Isoxazole->Vilsmeier_Haack Post-functionalization Vilsmeier_Haack->Isoxazole_4_CHO Post-functionalization

Caption: Key synthetic routes to isoxazole-4-carbaldehyde.

A Spectrum of Biological Activities and Therapeutic Applications

The isoxazole-4-carbaldehyde scaffold is a gateway to a vast chemical space with diverse biological activities. The ability to readily modify the aldehyde group allows for the fine-tuning of pharmacological properties.

Anticancer Activity

Numerous isoxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups, such as halogens (fluorine, chlorine, bromine), on appended aromatic rings can significantly enhance anticancer activity.[1] For example, an ortho-substituted bromo-derivative has shown more potent cytotoxic effects compared to other halogen-substituted analogues.[1]

Antimicrobial Properties

The isoxazole nucleus is a key component of several antibacterial drugs. The antimicrobial activity of isoxazole derivatives can be modulated by the nature and position of substituents. Studies have indicated that the introduction of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring can boost antibacterial efficacy.[1][2] Some isoxazole analogues of curcumin have exhibited remarkable antimycobacterial activity, being significantly more potent than curcumin and standard drugs like kanamycin and isoniazid.[6]

Anti-inflammatory Effects

Isoxazole-containing compounds have been extensively investigated for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6] The substitution pattern on the isoxazole ring and its appended moieties plays a crucial role in determining the anti-inflammatory potency and selectivity.[6]

Neuroprotective and Neurological Applications

Derivatives of isoxazole-4-carbaldehyde have shown promise in the treatment of neurological disorders.[3][9] They have been investigated as acetylcholinesterase inhibitors, which is a key target in the management of Alzheimer's disease.[3] The versatility of the isoxazole scaffold allows for the development of multi-target agents for complex neurodegenerative diseases.[1]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole-4-carbaldehyde analogues is intricately linked to their chemical structure. Understanding the SAR is crucial for rational drug design and optimization.

Substituent Position Substituent Type Observed Biological Activity Enhancement Reference
C3-Phenyl RingNitro, ChlorineAntibacterial[1][2]
C5-Phenyl RingMethoxy, Dimethylamino, BromineAntibacterial[1][2]
Appended Aromatic RingsElectron-withdrawing groups (F, Cl, Br)Anticancer[1]
GeneralFurfuryl ringAnti-inflammatory, Anticancer[6]

Table 1: Summary of key structure-activity relationships for isoxazole analogues.

The aldehyde at the C4 position is a critical anchor for introducing diverse pharmacophores through reactions like condensation with amines to form Schiff bases, or Knoevenagel condensation.[3] This allows for the systematic exploration of the chemical space around the isoxazole core to identify potent and selective drug candidates.

G cluster_modifications Chemical Modifications cluster_applications Therapeutic Applications Core Isoxazole-4-carbaldehyde Core Aldehyde at C4 Condensation Condensation (e.g., with amines) Core:f0->Condensation Knoevenagel Knoevenagel Condensation Core:f0->Knoevenagel Oxidation Oxidation to Carboxylic Acid Core:f0->Oxidation Reduction Reduction to Alcohol Core:f0->Reduction Anticancer Anticancer Agents Condensation->Anticancer Antiinflammatory Anti-inflammatory Drugs Knoevenagel->Antiinflammatory Antimicrobial Antimicrobial Agents Oxidation->Antimicrobial Neuroprotective Neuroprotective Agents Reduction->Neuroprotective

Caption: Versatility of the C4-aldehyde for therapeutic applications.

Future Perspectives and Conclusion

Isoxazole-4-carbaldehyde and its analogues will undoubtedly continue to be a fertile ground for drug discovery. The synthetic accessibility of this scaffold, coupled with its proven track record in medicinal chemistry, makes it an attractive starting point for the development of novel therapeutics.[4] Future research will likely focus on the development of more complex and multi-targeted ligands, leveraging the C4-aldehyde for innovative conjugation and diversification strategies. The application of green chemistry principles in the synthesis of these compounds will also be a key area of development.[4][8]

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  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). International Journal of Creative Research Thoughts, 13(5). [Link]

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  • Martis, G. J., & Gaonkar, S. L. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 14(1), 1-21. [Link]

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  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Medicinal Chemistry Research, 27(4), 975-1002. [Link]

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Foundational

Safety and handling guidelines for Isoxazole-4-carbaldehyde.

An In-depth Technical Guide to the Safe Handling of Isoxazole-4-carbaldehyde Introduction: Isoxazole-4-carbaldehyde (CAS No. 65373-53-7) is a heterocyclic organic compound that serves as a pivotal building block in medic...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Isoxazole-4-carbaldehyde

Introduction: Isoxazole-4-carbaldehyde (CAS No. 65373-53-7) is a heterocyclic organic compound that serves as a pivotal building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a reactive aldehyde group attached to an isoxazole ring, makes it a versatile intermediate for synthesizing a wide range of more complex molecules.[3] Derivatives of isoxazole are of significant interest for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and anti-cancer properties.[1][4][5] Given its reactivity and its integral role in the development of novel pharmaceuticals and agrochemicals, a comprehensive understanding of its safety and handling is paramount for researchers and drug development professionals.[2][3] This guide provides a detailed examination of the compound's properties, hazards, and the necessary protocols to ensure its safe manipulation in a laboratory setting.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical identity. Isoxazole-4-carbaldehyde is a clear, colorless to light yellow liquid under standard conditions.[2] Its properties are summarized below.

PropertyValueSource(s)
CAS Number 65373-53-7[1][2][6]
IUPAC Name 1,2-oxazole-4-carbaldehyde[1]
Synonyms 4-Isoxazolecarboxaldehyde[2][6]
Molecular Formula C₄H₃NO₂[1][2]
Molecular Weight 97.07 g/mol [1][2]
Appearance Clear, colorless to light yellow liquid[2]
Purity ≥ 97%[2]
Storage Temperature ≤ -15 °C or 2-8 °C[2][7]

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for Isoxazole-4-carbaldehyde is not fully available, a hazard assessment can be constructed based on the known reactivity of the aldehyde functional group and data from structurally similar heterocyclic aldehydes.[8][9] The primary hazards are associated with irritation and potential sensitization. An analogous compound, 4-Oxazolecarboxaldehyde, is classified as harmful if swallowed, a potential skin sensitizer, and a serious eye irritant.

The aldehyde group is electrophilic and can react with biological macromolecules, which is the mechanistic basis for its potential irritant and sensitizing effects.[3][9] Researchers should operate under the assumption that the compound may cause skin irritation, serious eye irritation, and potential respiratory irritation upon inhalation of aerosols or vapors.[10][11]

Hazard_Identification cluster_compound Isoxazole-4-carbaldehyde cluster_hazards Primary Assessed Hazards Compound C₄H₃NO₂ H1 Eye Irritant Compound->H1 H2 Skin Irritant Compound->H2 H3 Skin Sensitizer (Potential) Compound->H3 H4 Respiratory Irritant (Vapors/Aerosols) Compound->H4 H5 Harmful if Swallowed (Assumed) Compound->H5 Spill_Response_Workflow start Spill Occurs alert Alert Personnel & Assess Risk start->alert is_major Major Spill? alert->is_major ppe Don Appropriate PPE contain Contain & Absorb (Inert Material) ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose end Procedure Complete dispose->end is_major->ppe No evacuate Evacuate Area Call Emergency Response is_major->evacuate Yes

Caption: Workflow for responding to a spill of Isoxazole-4-carbaldehyde.

5.3 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam. [8]* Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.

  • Specific Hazards: During combustion, hazardous decomposition products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be released. [8]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [8]

Disposal Considerations

All waste containing Isoxazole-4-carbaldehyde, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous chemical waste. Do not empty into drains. [8]Disposal must be carried out by a licensed waste disposal company and in strict accordance with all applicable local, regional, and national environmental regulations.

Reactivity and Incompatibility

The reactivity of Isoxazole-4-carbaldehyde is primarily driven by its electrophilic aldehyde group. [3]* Incompatible Materials: Avoid contact with strong oxidizing agents, which can oxidize the aldehyde to a carboxylic acid, and strong reducing agents, which can reduce it to an alcohol. These reactions can be exothermic and vigorous. [8]* Hazardous Reactions: Under normal processing and storage conditions, hazardous polymerization is not expected. [8]* Chemical Stability: The compound is stable under recommended storage conditions but may be sensitive to light and air over long periods. [1]

References

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  • SAFETY DATA SHEET - 3-Methyl-5-phenyl-4-isoxazole carbaldehyde. Fisher Scientific.
  • Isoxazole-4-carbaldehyde | CAS 65373-53-7. Santa Cruz Biotechnology.
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  • SAFETY DATA SHEET - Imidazole-2-carboxaldehyde. TCI Chemicals.
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  • Aldehydes: Wh
  • Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry notes.
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Exploratory

An In-Depth Technical Guide to Isoxazole-4-carbaldehyde: Physical Properties, Stability, and Applications

This guide provides a comprehensive technical overview of isoxazole-4-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Drawing upo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of isoxazole-4-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to researchers, scientists, and professionals in drug development. Drawing upon field-proven insights and established scientific literature, this document delves into the core physical and chemical properties, stability profile, synthesis, and applications of this important molecule.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its unique electronic and steric characteristics enable favorable interactions with various biological targets, leading to applications as anti-inflammatory, antimicrobial, and anticancer agents.[2] Isoxazole-4-carbaldehyde, with its reactive aldehyde functionality, serves as a crucial building block for the elaboration of more complex and potent pharmaceutical candidates.[2][3] This guide aims to provide a detailed understanding of this key intermediate to facilitate its effective use in research and development.

Physicochemical Properties of Isoxazole-4-carbaldehyde

A thorough understanding of the physical and chemical properties of isoxazole-4-carbaldehyde is fundamental to its handling, application in synthesis, and formulation.

General and Spectroscopic Data

The fundamental properties and spectral characteristics of isoxazole-4-carbaldehyde are summarized in the tables below. These data are essential for the unambiguous identification and characterization of the compound.

Table 1: General Properties of Isoxazole-4-carbaldehyde

PropertyValueReference(s)
Chemical Formula C₄H₃NO₂[2]
Molecular Weight 97.07 g/mol [2]
CAS Number 65373-53-7[2]
Appearance Clear, colorless to light yellow liquid or white to light yellow solid[3]
IUPAC Name isoxazole-4-carbaldehyde[2]
Synonyms 4-Isoxazolecarboxaldehyde[3]

Table 2: Spectroscopic Data for Isoxazole-4-carbaldehyde

Spectroscopic TechniqueKey Peaks and AssignmentsReference(s)
¹H NMR (CDCl₃) δ ~9.9 ppm (s, 1H, -CHO), δ ~8.9 ppm (s, 1H, isoxazole H5), δ ~8.4 ppm (s, 1H, isoxazole H3)[3][4]
¹³C NMR (CDCl₃) δ ~185 ppm (C=O), δ ~160 ppm (isoxazole C5), δ ~155 ppm (isoxazole C3), δ ~120 ppm (isoxazole C4)[5]
FT-IR (KBr, cm⁻¹) ~3100-3150 (C-H stretch, aromatic), ~2800-2900 (C-H stretch, aldehyde), ~1700 (C=O stretch, aldehyde), ~1600 (C=N stretch), ~1400-1500 (C=C stretch, ring)[6][7]
Mass Spectrometry (EI) m/z 97 (M⁺), fragmentation patterns showing loss of CO, HCN[8]
Solubility Profile

Isoxazole-4-carbaldehyde exhibits moderate solubility in a range of common organic solvents. Its polarity, stemming from the isoxazole ring and the aldehyde group, dictates its solubility behavior.

Table 3: Qualitative Solubility of Isoxazole-4-carbaldehyde

SolventSolubilityRationaleReference(s)
Water Sparingly solubleThe polar nature of the molecule allows for some interaction with water.[9]
Methanol, Ethanol SolublePolar protic solvents that can engage in hydrogen bonding.[9]
Acetone, Ethyl Acetate SolublePolar aprotic solvents that can solubilize the compound through dipole-dipole interactions.[10]
Dichloromethane, Chloroform SolubleModerately polar solvents.[1]
Hexane, Toluene Sparingly solubleNonpolar solvents with limited ability to interact with the polar functional groups.[9]

Stability and Reactivity

The stability and reactivity of isoxazole-4-carbaldehyde are critical considerations for its storage, handling, and synthetic applications.

Thermal and Chemical Stability

Isoxazole-4-carbaldehyde demonstrates reasonable thermal stability, with a predicted boiling point of approximately 211.9 ± 13.0°C.[2] It is stable under inert atmospheric conditions at temperatures approaching 200°C.[2] However, prolonged heating can lead to decomposition.

The isoxazole ring is generally stable under neutral and acidic conditions. Studies on related isoxazole derivatives have shown that the ring can be susceptible to opening under strongly basic conditions, particularly at elevated temperatures.[11] For instance, the degradation of N-(3,4-dimethyl-5-isoxazolyl)-4-amino-1,2-naphthoquinone was observed to be catalyzed by acidic conditions at pH values below 3.5.[12]

Key Chemical Reactions

The aldehyde group in isoxazole-4-carbaldehyde is the primary site of its reactivity, making it a versatile synthetic intermediate.[2]

  • Condensation Reactions: It readily undergoes condensation reactions with amines, hydrazines, and hydroxylamines to form the corresponding imines, hydrazones, and oximes.[2]

  • Oxidation: The aldehyde can be oxidized to the corresponding isoxazole-4-carboxylic acid using standard oxidizing agents.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol, (isoxazol-4-yl)methanol.

  • Vilsmeier-Haack Reaction: This reaction is a key method for the synthesis of isoxazole-4-carbaldehyde itself, involving the formylation of an appropriate precursor.[13][14]

  • Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, although this is less common than reactions involving the aldehyde group.[2]

Synthesis and Purification Protocols

Several synthetic routes to isoxazole-4-carbaldehyde have been reported. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[13]

Vilsmeier_Haack_Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Isoxazole_Precursor Isoxazole Precursor Isoxazole_Precursor->Intermediate Electrophilic Attack Product Isoxazole-4-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis

Caption: Synthesis of Isoxazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.[1]

  • Formylation: Dissolve the isoxazole precursor in an appropriate anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[1]

Synthesis from 3-Oxetanone and Nitroalkanes

This method provides a route to 3-substituted isoxazole-4-carbaldehydes through a condensation reaction.[15][16]

Oxetanone_Synthesis Oxetanone 3-Oxetanone Intermediate Adduct Oxetanone->Intermediate Nitroalkane Primary Nitroalkane Nitroalkane->Intermediate + Base Base Base->Intermediate Product 3-Substituted Isoxazole-4-carbaldehyde Intermediate->Product Cyclization Cyclization Cyclization & Dehydration

Caption: Synthesis from 3-Oxetanone and Nitroalkanes.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-oxetanone and a primary nitroalkane in a suitable solvent.

  • Base Addition: Add a base (e.g., a tertiary amine) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Work-up and Purification: Perform an aqueous work-up followed by extraction with an organic solvent. Purify the product by column chromatography or recrystallization.[15]

Purification Protocols

Column Chromatography:

  • Stationary Phase: Silica gel (60-120 or 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The optimal ratio should be determined by TLC analysis. For aldehydes that may be sensitive to acidic silica, the silica gel can be deactivated with triethylamine.[17]

Recrystallization:

  • A suitable solvent system for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18]

  • Commonly used solvent systems for isoxazole derivatives include ethanol/water or ethyl acetate/hexane mixtures.[19]

Analytical Methodologies

Standard analytical techniques are employed for the characterization and purity assessment of isoxazole-4-carbaldehyde.

HPLC Analysis:

  • Column: A C18 reverse-phase column is generally suitable.[2]

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of formic acid or phosphoric acid to improve peak shape.[2]

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance.

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[20]

  • Temperature Program: An initial temperature of around 100 °C, followed by a ramp to a higher temperature (e.g., 250-300 °C).[20]

  • Ionization: Electron impact (EI) ionization at 70 eV.

Safety and Handling

Isoxazole-4-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Inhalation: Avoid inhaling vapors or dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from heat and incompatible materials.[3]

Applications in Drug Discovery and Beyond

Isoxazole-4-carbaldehyde is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[2]

  • Pharmaceuticals: It serves as a precursor for the synthesis of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][21]

  • Agrochemicals: Isoxazole derivatives are used in the development of pesticides and herbicides.[3]

  • Materials Science: It is employed in the synthesis of polymers and other advanced materials.[3]

Applications cluster_Pharma Core Isoxazole-4-carbaldehyde Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials Anticancer Anticancer Pharma->Anticancer AntiInflammatory Anti-inflammatory Pharma->AntiInflammatory Antimicrobial Antimicrobial Pharma->Antimicrobial

Caption: Applications of Isoxazole-4-carbaldehyde.

Conclusion

Isoxazole-4-carbaldehyde is a cornerstone molecule in the synthesis of diverse and complex chemical entities with significant biological and material properties. A thorough understanding of its physical properties, stability, and reactivity, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory and in industrial applications. The provided protocols and data serve as a valuable resource for researchers and developers working with this important heterocyclic building block.

References

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Foundational

A Technical Guide to the Electrophilic Character of the Aldehyde in Isoxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract Isoxazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, largely due to the distinct reactiv...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, largely due to the distinct reactivity of its aldehyde functional group.[1][2] This technical guide provides an in-depth analysis of the factors governing the electrophilicity of the C4-aldehyde moiety. We will explore the intrinsic electronic properties of the isoxazole ring, detailing how its electron-withdrawing nature significantly enhances the reactivity of the attached carbaldehyde towards nucleophilic attack. This guide will further present both theoretical frameworks and practical methodologies for assessing and exploiting this reactivity in synthetic applications, particularly within the context of drug discovery and development.[1][3]

Foundational Principles: Electrophilicity of Aldehydes and the Isoxazole Scaffold

The reactivity of any aldehyde is fundamentally dictated by the electrophilic nature of its carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the greater electronegativity of oxygen draws electron density from the carbon, creating a partial positive charge (δ+).[4][5] This electron-deficient carbon becomes a prime target for nucleophiles. The magnitude of this partial positive charge, and thus the aldehyde's reactivity, is highly sensitive to the electronic influence of its substituents.

Aldehydes are generally more reactive than ketones because they are less sterically hindered and the single alkyl group in aldehydes is less electron-donating compared to the two alkyl groups in ketones.[6] Electron-withdrawing groups attached to the carbonyl group further enhance this electrophilicity by inductively pulling electron density away from the carbonyl carbon, thereby increasing its partial positive charge and its susceptibility to nucleophilic attack.[7]

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[8][9] This arrangement of heteroatoms imparts a unique "push-pull" electronic character. The oxygen atom donates π-electron density, while the pyridine-like nitrogen atom is strongly electron-withdrawing.[8] This inherent electronic imbalance, coupled with the electronegativity of the heteroatoms, makes the isoxazole ring a net electron-withdrawing system. This property is central to its role in modulating the reactivity of attached functional groups and is a key reason for its prevalence in medicinal chemistry.[10][11][12]

The Electronic Landscape of Isoxazole-4-carbaldehyde

In isoxazole-4-carbaldehyde, the aldehyde group is positioned at the C4 position of the isoxazole ring. The potent electron-withdrawing nature of the isoxazole ring directly influences the aldehyde's reactivity.[1][13] This influence is exerted through a combination of inductive and resonance effects, which synergistically increase the electrophilicity of the carbonyl carbon.

Key Electronic Influences:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms in the isoxazole ring exert a strong inductive pull on the sigma (σ) electrons of the ring and, consequently, from the attached aldehyde group. This withdrawal of electron density intensifies the partial positive charge on the carbonyl carbon.

  • Resonance Effect (-M): While the oxygen atom can donate π-electrons into the ring, the overall resonance effect of the isoxazole ring, particularly due to the imine-like nitrogen, is electron-withdrawing. Resonance structures can be drawn that delocalize the electron density away from the C4 position, further contributing to the electron-deficient nature of the aldehyde carbon.

This enhanced electrophilicity makes the aldehyde in isoxazole-4-carbaldehyde significantly more reactive towards nucleophiles compared to simple aliphatic or even aromatic aldehydes like benzaldehyde.[1] This heightened reactivity is a cornerstone of its utility as a synthetic intermediate.[2][13]

Visualizing Electronic Effects

The interplay of inductive and resonance effects can be visualized to better understand the resulting electrophilicity.

Caption: Workflow for computational assessment of electrophilicity.

Experimental Protocol: Comparative Wittig Reaction

A practical method to demonstrate the enhanced reactivity is through a competitive Wittig reaction.

Objective: To qualitatively compare the reaction rate of isoxazole-4-carbaldehyde against a less electrophilic aldehyde (e.g., benzaldehyde) with a stabilized phosphorus ylide.

Materials:

  • Isoxazole-4-carbaldehyde

  • Benzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Anhydrous Tetrahydrofuran (THF)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve one equivalent of (carbethoxymethylene)triphenylphosphorane in anhydrous THF.

  • To this solution, add a mixture of 0.5 equivalents of isoxazole-4-carbaldehyde and 0.5 equivalents of benzaldehyde simultaneously.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy at regular intervals (e.g., 15, 30, 60 minutes).

  • For NMR monitoring, withdraw a small aliquot, quench with a drop of water, extract with a small volume of ether or ethyl acetate, dry, and dissolve in CDCl₃.

  • Compare the relative integration of the starting material aldehyde protons and the newly formed olefinic protons of the respective products over time.

Expected Outcome: The isoxazole-4-carbaldehyde will react significantly faster with the Wittig reagent than benzaldehyde. This will be evident by the more rapid disappearance of its aldehyde proton signal and the faster appearance of the corresponding alkene product signals in the ¹H NMR spectrum. This provides direct, empirical evidence of its superior electrophilicity.

Conclusion

The electrophilicity of the aldehyde group in isoxazole-4-carbaldehyde is significantly amplified by the potent electron-withdrawing nature of the isoxazole ring. This intrinsic electronic property renders the carbonyl carbon highly susceptible to nucleophilic attack, making it a versatile and reactive intermediate in organic synthesis. For researchers in drug development, a thorough understanding of this reactivity is crucial for designing efficient synthetic routes to novel isoxazole-containing therapeutic agents. The strategic application of spectroscopic, computational, and comparative kinetic experiments provides a robust framework for characterizing and harnessing the unique chemical personality of this important heterocyclic building block. [1][3][11]

References

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved from [Link]

  • Quora. (2018). Are aldehyde and ketones electrophile? Retrieved from [Link]

  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Edubirdie. (2020). Organic Chemistry 6 Aldehydes and Ketones I Electrophilicity and Oxidation-Reduction. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • PMC. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • YouTube. (2024). Aldehyde and Ketone Reactivity – Relative Reactivity Breakdown of Carbonyls (Electrophilicity). Retrieved from [Link]

  • PMC - NIH. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
  • ACS Publications. (n.d.). Selective Nucleophilic Chemistry in the Synthesis of 5-Carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic Acids. Retrieved from [Link]

  • Global Thesis. (2013). The Study On Nucleophilic Addition Of Hydrofluoromethy Isoxazoles With Aldehydes. Retrieved from [Link]

  • NSF Public Access Repository. (n.d.). Deprotonation of Isoxazole: A Photoelectron Imaging Study. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

  • NIH. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

  • NIH. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • PubMed. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. Retrieved from [Link]

  • ACS Publications. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]

  • RSC Publishing. (n.d.). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides | Request PDF. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Retrieved from [Link]

  • MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Knoevenagel Condensation of Isoxazole-4-carbaldehyde

Introduction The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] This reaction involves the nucleophilic addition of a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1][2][3] This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step, ultimately yielding an α,β-unsaturated product.[3][4] Its versatility and broad applicability have made it an indispensable tool in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and materials.[1][5][6] This application note provides a detailed, step-by-step protocol for the Knoevenagel condensation of isoxazole-4-carbaldehyde with malononitrile, a reaction that yields 2-(isoxazol-4-ylmethylene)malononitrile. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[5][7][8]

This guide is designed for researchers, scientists, and professionals in drug development, offering not just a procedure, but also the underlying scientific rationale for each step, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Mechanistic Insights: The Role of Piperidine Catalysis

The Knoevenagel condensation is typically catalyzed by a weak base, with amines like piperidine being a common and effective choice.[9][10] The mechanism, particularly when catalyzed by a secondary amine like piperidine, is a nuanced process.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the piperidine on the carbonyl carbon of the isoxazole-4-carbaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion. Theoretical calculations suggest that the formation of this iminium ion can be the rate-determining step of the overall reaction.[11][12][13]

  • Enolate Formation: Concurrently, the basic piperidine abstracts an acidic proton from the active methylene compound, malononitrile, to generate a resonance-stabilized carbanion (enolate).[9][14]

  • Carbon-Carbon Bond Formation: The nucleophilic enolate then attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[9][11][12][13]

  • Catalyst Regeneration and Dehydration: The intermediate subsequently eliminates the piperidine catalyst, which is regenerated to continue the catalytic cycle. A final dehydration step (elimination of a water molecule) yields the stable, conjugated α,β-unsaturated product.[11][13][14]

Understanding this mechanism is crucial for optimizing reaction conditions. The choice of a weak base is critical; a strong base could lead to self-condensation of the aldehyde or other undesired side reactions.[3]

Experimental Protocol: Synthesis of 2-(isoxazol-4-ylmethylene)malononitrile

This section provides a detailed, field-proven methodology for the synthesis of 2-(isoxazol-4-ylmethylene)malononitrile via a piperidine-catalyzed Knoevenagel condensation.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Isoxazole-4-carbaldehyde≥97% puritySigma-Aldrich
Malononitrile≥99% puritySigma-Aldrich
Piperidine≥99% purity, anhydrousSigma-Aldrich
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific
Round-bottom flask50 mL, with ground glass jointVWR
Magnetic stirrer and stir barVWR
Reflux condenserVWR
Heating mantleVWR
Thin-Layer Chromatography (TLC) platesSilica gel 60 F254MilliporeSigma
Buchner funnel and filter flaskVWR
Rotary evaporatorHeidolph
NMR Spectrometer400 MHz or higherBruker
FT-IR SpectrometerPerkinElmer
Safety Precautions

Researcher Discretion is Advised: This protocol involves the use of hazardous chemicals. Adherence to institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) are mandatory.

  • Piperidine: Highly flammable, toxic, and corrosive. Causes severe skin burns and eye damage.[15][16][17][18] Handle only in a well-ventilated fume hood. Wear appropriate gloves (butyl or nitrile rubber), safety goggles, and a lab coat.[15]

  • Malononitrile: Toxic if swallowed or in contact with skin. Handle with care, avoiding inhalation and skin contact.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isoxazole-4-carbaldehyde (1.0 eq, e.g., 5 mmol, 0.485 g).

    • Dissolve the aldehyde in 20 mL of anhydrous ethanol. Stir until fully dissolved.

    • Add malononitrile (1.0 eq, 5 mmol, 0.330 g) to the solution. Stir for 2-3 minutes to ensure a homogenous mixture.

    Rationale: Ethanol is a suitable solvent that effectively dissolves the reactants and is compatible with the reaction conditions.[7] Using equimolar amounts of the reactants is a common starting point for this reaction.[19]

  • Catalyst Addition:

    • Carefully add a catalytic amount of piperidine (0.1 eq, 0.5 mmol, 50 µL) to the reaction mixture using a micropipette.

    Rationale: A catalytic amount of the base is sufficient to facilitate the reaction without promoting side reactions. Piperidine is a highly effective catalyst for this transformation.[7][10]

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to a gentle reflux (approximately 78 °C for ethanol) using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours.

    Rationale: Heating the reaction to reflux provides the necessary activation energy to drive the condensation and subsequent dehydration.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

    • Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

    • Spot the starting material (isoxazole-4-carbaldehyde) and the reaction mixture on a TLC plate.

    • The disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot, indicates the progression of the reaction.

    Rationale: TLC is a quick and effective technique to qualitatively assess the consumption of starting materials and the formation of the product, allowing for optimal reaction timing.[20]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Cool the concentrated solution in an ice bath for 30 minutes to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.[1]

    • Dry the product under vacuum to obtain the final compound, 2-(isoxazol-4-ylmethylene)malononitrile.

    Rationale: This work-up procedure is designed to efficiently isolate the solid product from the reaction mixture. Washing with cold solvent minimizes the loss of product while removing soluble impurities.[21]

Product Characterization

The identity and purity of the synthesized 2-(isoxazol-4-ylmethylene)malononitrile should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Expect to see a singlet for the vinylic proton, along with signals corresponding to the isoxazole ring protons. The integration of these signals should match the expected proton count.[22]
¹³C NMR Characteristic peaks for the nitrile carbons, the carbons of the double bond, and the carbons of the isoxazole ring are expected.
FT-IR A strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile groups. A band around 1600 cm⁻¹ for the C=C double bond stretch.[22]
Mass Spec The molecular ion peak corresponding to the calculated mass of the product (C₇H₃N₃O).

Workflow and Mechanistic Diagrams

Experimental Workflow

Knoevenagel_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Dissolve Isoxazole-4- carbaldehyde in EtOH B Add Malononitrile A->B Stir C Add Piperidine (Catalyst) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT E->F G Concentrate (Rotovap) F->G H Crystallize (Ice Bath) G->H I Vacuum Filtration H->I J Wash with Cold EtOH I->J K Dry under Vacuum J->K L NMR, FT-IR, MS K->L

Caption: Experimental workflow for the Knoevenagel condensation.

Reaction Mechanism

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Isoxazole-4-carbaldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H₂O Methylene Malononitrile Enolate Enolate Methylene->Enolate + Piperidine Catalyst Piperidine Catalyst->Iminium Catalyst->Enolate Adduct Tetrahedral Adduct Iminium->Adduct + Enolate Enolate->Adduct Product 2-(isoxazol-4-ylmethylene)malononitrile + H₂O Adduct->Product - Piperidine

Sources

Application

Application Notes & Protocols: Harnessing Isoxazole-4-carbaldehyde in Multicomponent Reactions for High-Throughput Library Synthesis

Introduction: The Strategic Value of Isoxazole Scaffolds and Multicomponent Reactions in Drug Discovery The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Isoxazole Scaffolds and Multicomponent Reactions in Drug Discovery

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive motif for designing molecules that interact with biological targets. When incorporated into a diversity-oriented synthesis (DOS) program, isoxazole-containing building blocks can rapidly generate libraries of novel compounds for high-throughput screening.

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single, one-pot operation to generate complex products that incorporate the majority of the atoms from the starting materials. This inherent efficiency, atom economy, and operational simplicity make MCRs ideally suited for the rapid generation of compound libraries. By systematically varying each component, MCRs allow for the exploration of vast chemical space from a small set of starting materials, accelerating the hit-finding and lead-optimization phases of drug discovery.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key heterocyclic building block, isoxazole-4-carbaldehyde , in three robust and widely utilized MCRs: the Ugi, Passerini, and Biginelli reactions. We present not just the protocols, but the underlying chemical logic, enabling users to adapt and optimize these reactions for the parallel synthesis of diverse isoxazole-containing libraries.

Core Building Block: Isoxazole-4-carbaldehyde

Isoxazole-4-carbaldehyde is a versatile heterocyclic aldehyde that serves as an excellent starting point for MCRs. Its aldehyde functionality provides the electrophilic center required for initial condensation steps in these reactions, while the isoxazole ring introduces a valuable pharmacophore into the final product. Various synthetic routes to substituted isoxazole-4-carbaldehydes have been reported, allowing for the introduction of additional diversity points at the isoxazole core.

Section 1: The Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Library Synthesis

The Ugi reaction is a cornerstone of MCR chemistry, producing α-acylamino carboxamides, which are valuable peptidomimetics. The reaction's ability to accommodate a wide variety of inputs makes it a premier tool for generating diverse libraries.

Scientific Rationale & Mechanistic Insight

The Ugi reaction proceeds through the initial formation of an imine from the amine and isoxazole-4-carbaldehyde. This is followed by the nucleophilic attack of the isocyanide and subsequent trapping by the carboxylic acid to form a stable bis-amide product after an intramolecular rearrangement. The use of polar, non-nucleophilic solvents like methanol or 2,2,2-trifluoroethanol (TFE) is crucial for facilitating the ionic intermediates.

Ugi_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer R1_NH2 Amine (R1-NH2) Imine Schiff Base (Imine) R1_NH2->Imine Isox_CHO Isoxazole-4-carbaldehyde Isox_CHO->Imine Iminium Iminium Ion Imine->Iminium + H+ Nitrilium Nitrilium Ion Intermediate Iminium->Nitrilium R2_NC Isocyanide (R2-NC) R2_NC->Nitrilium Tetrahedral_Int Tetrahedral Intermediate Nitrilium->Tetrahedral_Int R3_COOH Carboxylic Acid (R3-COOH) R3_COOH->Tetrahedral_Int Ugi_Product α-Acylamino Carboxamide (Ugi Product) Tetrahedral_Int->Ugi_Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Protocol: Parallel Synthesis of an Isoxazole-Ugi Library

This protocol is designed for a 48-well parallel synthesis platform, but can be scaled accordingly.

1. Reagent Stock Solution Preparation:

  • Prepare 0.5 M solutions of isoxazole-4-carbaldehyde, a diverse set of primary amines (e.g., benzylamine, aniline derivatives, alkylamines), a diverse set of carboxylic acids (e.g., acetic acid, benzoic acid derivatives, functionalized acids), and a diverse set of isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide) in anhydrous methanol.

2. Reaction Setup (in an inert atmosphere):

  • Using an automated liquid handler or manual multichannel pipette, dispense the solvent (methanol) into each well of the reaction block.

  • Add the amine solution to each well.

  • Add the isoxazole-4-carbaldehyde solution to each well.

  • Add the carboxylic acid solution to each well.

  • Finally, add the isocyanide solution to each well. The order of addition is crucial to favor imine formation before the addition of the other components.

3. Reaction Execution:

  • Seal the reaction block and agitate at room temperature for 24-48 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of a representative well.

4. Work-up and Purification:

  • Upon completion, concentrate the reaction mixtures in vacuo.

  • Redissolve the residues in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification is typically achieved by crystallization or automated flash chromatography.

ComponentExample Diversity ElementsRole in Reaction
Aldehyde Isoxazole-4-carbaldehydeElectrophile
Amine Aniline, Benzylamine, CyclohexylamineNucleophile
Carboxylic Acid Acetic acid, Benzoic acid, Phenylacetic acidNucleophile
Isocyanide tert-Butyl isocyanide, Cyclohexyl isocyanide, Benzyl isocyanideNucleophile

Section 2: The Passerini Three-Component Reaction (P-3CR) for α-Acyloxy Carboxamide Synthesis

The Passerini reaction is the oldest isocyanide-based MCR, yielding α-acyloxy carboxamides. These structures are valuable in their own right and as intermediates for further chemical transformations.

Scientific Rationale & Mechanistic Insight

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism in aprotic solvents, especially at high concentrations. The three components—isoxazole-4-carbaldehyde, a carboxylic acid, and an isocyanide—are thought to form a cyclic transition state, which then rearranges to the final product. This mechanism explains the reaction's sensitivity to solvent polarity and concentration.

Passerini_Workflow Start Start: Reagent Dispensing Reagents Isoxazole-4-carbaldehyde + Carboxylic Acid + Isocyanide (in aprotic solvent, e.g., DCM) Start->Reagents Reaction Reaction at RT to 50°C (12-24 hours) Reagents->Reaction Workup Aqueous Work-up (Wash with NaHCO3, Brine) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Library of α-Acyloxy Carboxamides Purification->Product

Caption: Experimental workflow for Passerini library synthesis.

Protocol: Synthesis of an Isoxazole-Passerini Library

This protocol is adapted from general procedures for the Passerini reaction using aromatic aldehydes.

1. Reagent Preparation:

  • Ensure all reagents are anhydrous. Isoxazole-4-carbaldehyde, a diverse set of carboxylic acids, and a diverse set of isocyanides should be used. Dichloromethane (DCM) is a common aprotic solvent for this reaction.

2. Reaction Setup:

  • In an array of reaction vials, add the carboxylic acid (1.0 eq).

  • Add the isoxazole-4-carbaldehyde (1.0 eq).

  • Add the anhydrous DCM (to achieve a concentration of ~0.5-1.0 M).

  • Add the isocyanide (1.1 eq) and seal the vials.

3. Reaction Execution:

  • Stir the reaction mixtures at room temperature for 24-48 hours. Gentle heating (40-50 °C) may be required for less reactive components. Monitor by TLC or LC-MS.

4. Work-up and Purification:

  • Dilute the reaction mixtures with DCM.

  • Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layers over MgSO₄, filter, and remove the solvent under reduced pressure.

  • The resulting α-acyloxy carboxamides can be purified by crystallization from a suitable solvent (e.g., ethanol/hexanes) or by column chromatography.

ComponentExample Diversity ElementsTypical Yields
Aldehyde Isoxazole-4-carbaldehyde60-90%
Carboxylic Acid Benzoic acid, 4-Nitrobenzoic acid, Cyclohexanecarboxylic acid
Isocyanide tert-Butyl isocyanide, Methyl isocyanoacetate

Section 3: The Biginelli Reaction for Dihydropyrimidinone (DHPM) Library Synthesis

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of compounds with a wide range of pharmacological activities, including calcium channel modulation.

Scientific Rationale & Mechanistic Insight

The reaction involves the acid-catalyzed condensation of an aldehyde (isoxazole-4-carbaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. The mechanism is thought to proceed via an initial condensation of the aldehyde and urea to form an acyliminium ion intermediate, which is then intercepted by the enolate of the β-ketoester, followed by cyclization and dehydration to afford the DHPM.

Biginelli_Mechanism Isox_CHO Isoxazole-4-carbaldehyde Acyliminium Acyliminium Ion Isox_CHO->Acyliminium Urea Urea / Thiourea Urea->Acyliminium + H+ Adduct Open-Chain Adduct Acyliminium->Adduct Ketoester β-Ketoester Ketoester->Adduct Cyclization Cyclization Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone (DHPM) Dehydration->DHPM

Caption: Proposed mechanism for the Biginelli reaction.

Protocol: Solvent-Free Synthesis of an Isoxazole-DHPM Library

Solvent-free and catalyst-free (or minimally catalyzed) conditions are often effective and environmentally friendly for the Biginelli reaction.

1. Reagent Preparation:

  • Assemble isoxazole-4-carbaldehyde (1.0 eq), a diverse set of β-dicarbonyl compounds (e.g., ethyl acetoacetate, acetylacetone) (1.0 eq), and urea or thiourea (1.5 eq).

2. Reaction Setup:

  • In an array of microwave vials or standard reaction tubes, add the three components.

  • If a catalyst is desired for less reactive substrates, a catalytic amount of an acid like p-toluenesulfonic acid or a Lewis acid like nickel chloride can be added.

3. Reaction Execution:

  • Heat the mixture to 80-100 °C with stirring for 1-4 hours. The reaction can often be performed neat (solvent-free). For parallel synthesis, a heating block or microwave reactor is ideal.

  • The reaction mixture often solidifies upon completion.

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Add cold water to the solid mass and stir.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product is often pure enough after this procedure, but can be further purified by recrystallization from ethanol if necessary.

ComponentExample Diversity ElementsCatalyst (Optional)
Aldehyde Isoxazole-4-carbaldehydeNone, p-TsOH, NiCl₂
β-Dicarbonyl Ethyl acetoacetate, Methyl acetoacetate, Acetylacetone
Urea/Thiourea Urea, Thiourea

Conclusion and Outlook

The multicomponent reactions detailed herein provide efficient, robust, and diversity-oriented pathways to novel chemical libraries based on the medicinally significant isoxazole scaffold. By leveraging the reactivity of isoxazole-4-carbaldehyde in the Ugi, Passerini, and Biginelli reactions, researchers can rapidly access a wide array of peptidomimetics, α-acyloxy carboxamides, and dihydropyrimidinones. The provided protocols serve as a validated starting point for library synthesis campaigns, and the mechanistic insights offer a framework for troubleshooting and optimization. The integration of these MCRs into automated synthesis platforms will further accelerate the discovery of new isoxazole-based drug candidates.

References

  • Full article: One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. Taylor & Francis Online. [Link]

  • One-Pot Three-Component Biginelli-Type Reaction To Synthesize 5-Carboxanilide-Dihydropyrimidinones Catalyzed By Ionic Liquids In Aqueous Media. [Link]

  • Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. National Institutes of Health. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. SciELO México. [Link]

  • Passerini reaction.docx. [Link]

  • One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry. [Link]

  • Passerini reaction - Wikipedia. [Link]

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel α-acyloxy carboxamides via Passerini reaction as caspase 3/7 activators. PubMed. [Link]

  • Synthesis of Novel Fused Isoxazoles and Isoxazolines by Sequential Ugi/INOC Reactions | Request PDF. ResearchGate. [Link]

  • Synthesis of Fused Six-Membered Lactams to Isoxazole and Isoxazoline by Sequential Ugi Four-Component Reaction and Intramolecular Nitrile Oxide Cyclization. ResearchGate. [Link]

  • The Passerini Reaction. Organic Reactions. [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. National Institutes of Health. [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]

  • Recent advances in multicomponent reactions for diversity-oriented synthesis. PubMed. [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. [Link]

  • Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. MDPI. [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. National Institutes of Health. [Link]

  • Passerini Reaction. Organic Chemistry Portal. [Link]

  • Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? National Institutes of Health. [Link]

  • Synthesis of heterocycles via post-Passerini Staudinger–aza-Wittig... ResearchGate. [Link]

  • Examples of biologically active α-acyloxy carboxamides obtained with the Passerini reaction. ResearchGate. [Link]

  • tetrahydropyrimidines via the biginelli reaction. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. YouTube. [Link]

  • Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journals. [Link]

  • Innovative Trends in Multicomponent Reactions for Diverse Synthesis Pathways. JOCPR. [Link]

  • 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset. [Link]

  • Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO. [Link]

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. National Institutes of Health. [Link]

  • Optimization: Ugi Reaction Using Parallel Synthesis & Automated Liquid Handling l Protocol Preview. YouTube. [Link]

  • Ugi reactions with ammonia offer rapid access to a wide range of 5-aminothiazole and oxazole derivatives. Semantic Scholar. [Link]

Method

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Compounds from Isoxazole-4-carbaldehyde

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, present in a wide array of clinically approved drugs and therapeutic candidates.[4][5][6] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4][7] The weak N-O bond within the isoxazole ring also allows for unique metabolic pathways and potential for bioactivation, a feature that can be exploited in prodrug design.[3]

Isoxazole-4-carbaldehyde is a particularly valuable starting material in the synthesis of novel pharmaceutical compounds.[8][9] The aldehyde functional group at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures.[9] This guide provides detailed protocols and insights for the synthesis of various pharmaceutical intermediates from isoxazole-4-carbaldehyde, focusing on key reaction pathways that are both robust and amenable to library synthesis for drug discovery campaigns.

Strategic Importance of Isoxazole-4-carbaldehyde in Medicinal Chemistry

The strategic placement of the aldehyde group on the isoxazole core allows for the exploration of chemical space in multiple vectors. The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the aldehyde, facilitating a range of nucleophilic addition and condensation reactions.[9] This reactivity is central to building molecular complexity and introducing functionalities that can modulate the pharmacological profile of the resulting compounds.

Key Therapeutic Targets for Isoxazole Derivatives:
  • Anti-inflammatory Agents: Many isoxazole-containing compounds, such as the COX-2 inhibitor Valdecoxib, highlight the potential of this scaffold in developing anti-inflammatory drugs.[2][7]

  • Anticancer Agents: Novel isoxazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer.[3][4]

  • Antimicrobial Agents: The isoxazole nucleus is a component of several antibiotics, and newly synthesized derivatives continue to show promising activity against multidrug-resistant bacteria and fungi.[7]

  • Neurological Disorders: The versatility of the isoxazole scaffold has led to its use in developing agents targeting neurological disorders.[8]

Core Synthetic Pathways from Isoxazole-4-carbaldehyde

This section details key synthetic transformations of isoxazole-4-carbaldehyde, providing both the mechanistic rationale and step-by-step protocols for their execution.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone reaction for forming new carbon-carbon bonds.[10] It involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[11][12] This transformation is particularly useful for extending the conjugation of the isoxazole system and introducing functionalities for further derivatization.

Causality of Experimental Choices: The choice of the active methylene compound dictates the functionality of the product. Malononitrile, for instance, introduces a dinitrile moiety, a precursor for various heterocyclic systems. The use of a mild base like piperidine or an environmentally benign catalyst system like K2CO3/glycerol ensures high yields while minimizing side reactions.[13]

G start Isoxazole-4-carbaldehyde + Active Methylene Compound catalyst Base Catalyst (e.g., Piperidine, K2CO3/Glycerol) start->catalyst intermediate Intermediate Adduct catalyst->intermediate dehydration Dehydration intermediate->dehydration product α,β-Unsaturated Isoxazole Derivative dehydration->product

Caption: Knoevenagel Condensation Workflow.

Protocol 1: Synthesis of 5-amino-3-(aryl)-isoxazole-4-carbonitriles via Knoevenagel Condensation [13]

This protocol outlines a green, multicomponent reaction for the synthesis of functionalized isoxazoles.

  • Materials:

    • Substituted aryl aldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • Hydroxylamine hydrochloride (1 mmol)

    • Potassium carbonate/Glycerol (1:4) deep eutectic solvent

  • Procedure:

    • In a round-bottom flask, combine the substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride in the K2CO3/glycerol solvent.

    • Stir the mixture at room temperature for 20-120 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Characterize the product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[14][15][16]

Aldehyde SubstituentReaction Time (min)Yield (%)Reference
4-Chlorophenyl3092[13]
4-Nitrophenyl2594[13]
2-Hydroxyphenyl4088[13]
Wittig Reaction: Olefination for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[17][18][19] This reaction is highly versatile and allows for the introduction of a variety of substituted vinyl groups at the 4-position of the isoxazole ring.

Causality of Experimental Choices: The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene.[17] Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. The in-situ generation of the ylide from a phosphonium salt using a strong base like n-butyllithium is a common and effective strategy.[20]

G start Phosphonium Salt + Strong Base ylide Phosphorus Ylide (Wittig Reagent) start->ylide cycloaddition [2+2] Cycloaddition ylide->cycloaddition aldehyde Isoxazole-4-carbaldehyde aldehyde->cycloaddition oxaphosphetane Oxaphosphetane Intermediate cycloaddition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Isoxazole-4-alkene + Triphenylphosphine oxide elimination->product

Caption: Wittig Reaction Workflow.

Protocol 2: Synthesis of 4-Vinylisoxazole Derivatives

This protocol is adapted from a general procedure for the Wittig reaction.[20]

  • Materials:

    • Methyltriphenylphosphonium bromide (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

    • Isoxazole-4-carbaldehyde (1 equiv)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-BuLi dropwise. The solution will turn a characteristic deep red or orange, indicating ylide formation. Stir for 1 hour at 0 °C.

    • In a separate flask, dissolve isoxazole-4-carbaldehyde in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[21]

Reductive Amination: Formation of Novel Amine Derivatives

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in the pharmaceutical industry.[22] It involves the reaction of an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Causality of Experimental Choices: The choice of reducing agent is critical. Sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) are commonly used as they are selective for the imine over the aldehyde, allowing for a one-pot reaction. STAB is often preferred for its milder nature and broader substrate scope.

G start Isoxazole-4-carbaldehyde + Primary/Secondary Amine imine Imine/Iminium Ion Intermediate start->imine reduction In situ Reduction imine->reduction reducing_agent Reducing Agent (e.g., STAB, NaBH4) reducing_agent->reduction product Substituted Aminomethyl Isoxazole reduction->product

Sources

Application

The Versatile Synthon: Application Notes on Isoxazole-4-carbaldehyde in Agrochemical Synthesis

Introduction: The Isoxazole Scaffold in Modern Crop Protection The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the field of medicinal and agrochemical resear...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Crop Protection

The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in the field of medicinal and agrochemical research.[1][2] Its unique electronic properties and structural rigidity make it an ideal scaffold for the design of potent and selective bioactive molecules.[3] Among the various isoxazole-based building blocks, isoxazole-4-carbaldehyde stands out as a particularly versatile and valuable synthon.[4] The presence of a reactive aldehyde group on the isoxazole core allows for a wide range of chemical transformations, providing a gateway to a diverse array of complex molecules with applications in crop protection.[5] This technical guide provides an in-depth exploration of the application of isoxazole-4-carbaldehyde in the synthesis of modern agrochemicals, complete with detailed application notes and experimental protocols for key synthetic transformations.

The isoxazole moiety is a key component in a number of commercial and developmental agrochemicals, including fungicides, herbicides, and insecticides.[2][6][7] The inherent biological activity of the isoxazole ring, coupled with the ability to introduce diverse functionalities through the aldehyde handle, allows for the fine-tuning of a molecule's physicochemical properties and mode of action. This guide will delve into specific examples and provide the foundational knowledge for researchers and drug development professionals to leverage isoxazole-4-carbaldehyde in their own discovery programs.

Core Synthetic Strategies: Transforming Isoxazole-4-carbaldehyde into Agrochemical Scaffolds

The reactivity of the aldehyde group in isoxazole-4-carbaldehyde is the cornerstone of its utility. Several key organic reactions can be employed to elaborate the core structure into more complex agrochemical candidates. This section will detail the application of Knoevenagel condensation and reductive amination, two powerful reactions for C-C and C-N bond formation, respectively.

Knoevenagel Condensation: Building Carbon Scaffolds for Fungicides and Herbicides

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to furnish a new carbon-carbon double bond.[8] This reaction is exceptionally useful for extending the carbon framework of isoxazole-4-carbaldehyde, leading to the synthesis of α,β-unsaturated systems that are common motifs in bioactive molecules.

Causality Behind Experimental Choices:

The choice of base is critical in the Knoevenagel condensation. Weak bases like piperidine or β-alanine are often preferred as they minimize side reactions such as self-condensation of the aldehyde or polymerization of the product.[8] The reaction is typically carried out in a solvent that allows for the azeotropic removal of water, such as toluene or ethanol, to drive the equilibrium towards the product.[9] The selection of the active methylene compound is dictated by the desired final structure; for example, malononitrile can be used to introduce a dicyanomethylene group, a common feature in certain classes of fungicides.

Experimental Protocol: Knoevenagel Condensation of Isoxazole-4-carbaldehyde with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of isoxazole-4-carbaldehyde with malononitrile, a key step in the synthesis of isoxazole-based fungicides.

  • Materials:

    • Isoxazole-4-carbaldehyde (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq)

    • Ethanol (or Toluene)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • To a solution of isoxazole-4-carbaldehyde in ethanol, add malononitrile and a catalytic amount of piperidine.

    • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will often precipitate from the solution. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-(isoxazol-4-ylmethylene)malononitrile.

Data Presentation: Representative Yields for Knoevenagel Condensation

EntryAldehydeActive Methylene CompoundBaseSolventYield (%)
1Isoxazole-4-carbaldehydeMalononitrilePiperidineEthanol85-95
2Isoxazole-4-carbaldehydeEthyl cyanoacetateβ-AlanineToluene80-90
3Isoxazole-4-carbaldehydeMeldrum's acidGlycineWater75-85

Visualization of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation reagents Isoxazole-4-carbaldehyde + Malononitrile + Piperidine reaction_vessel Reaction Vessel (Ethanol, Reflux) reagents->reaction_vessel 1. Mix workup Work-up (Cooling, Filtration) reaction_vessel->workup 2. React (2-4h) product Purified Product (Recrystallization) workup->product 3. Purify

Caption: Workflow for the Knoevenagel condensation of isoxazole-4-carbaldehyde.

Reductive Amination: Introducing Nitrogen-Containing Moieties for Herbicidal and Insecticidal Activity

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of primary, secondary, and tertiary amines.[10][11] This reaction proceeds via the initial formation of an imine or enamine from the reaction of an aldehyde with an amine, followed by in-situ reduction. This strategy is instrumental in the synthesis of agrochemicals where a nitrogen-containing side chain is crucial for biological activity.

Causality Behind Experimental Choices:

The choice of reducing agent is a critical parameter in reductive amination. Mild reducing agents such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often employed as they selectively reduce the protonated imine intermediate in the presence of the starting aldehyde.[12] The reaction is typically performed in a slightly acidic medium to facilitate imine formation without significantly hydrolyzing the final product. The choice of amine partner is dictated by the desired final agrochemical structure.

Experimental Protocol: Reductive Amination of Isoxazole-4-carbaldehyde with a Substituted Aniline

This protocol provides a general procedure for the reductive amination of isoxazole-4-carbaldehyde with a substituted aniline, a common structural motif in certain herbicides and insecticides.

  • Materials:

    • Isoxazole-4-carbaldehyde (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic Acid (catalytic amount)

    • Round-bottom flask with a magnetic stirrer

  • Procedure:

    • To a solution of isoxazole-4-carbaldehyde and the substituted aniline in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

    • Add STAB portion-wise to the reaction mixture. An exothermic reaction may be observed.

    • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the desired N-(isoxazol-4-ylmethyl)aniline derivative.

Visualization of the Reductive Amination Pathway:

Reductive_Amination start Isoxazole-4-carbaldehyde + Substituted Aniline imine Imine Intermediate start->imine Acid catalyst reduction Reduction (STAB) imine->reduction product N-(isoxazol-4-ylmethyl)aniline Derivative reduction->product

Sources

Method

Application Note: Synthesis of a Novel Fluorogenic Probe via Knoevenagel Condensation of Isoxazole-4-carbaldehyde

Introduction The isoxazole scaffold is a privileged five-membered heterocycle integral to medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1][2] In the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle integral to medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1][2] In the field of fluorescent probe development, the isoxazole moiety serves as a versatile building block for creating novel fluorophores with tunable photophysical characteristics.[3][4] These probes are instrumental in various applications, including bioimaging, immunoassays, and drug discovery.[4] This application note provides a detailed experimental protocol for the synthesis of a fluorescent probe derived from isoxazole-4-carbaldehyde through a Knoevenagel condensation reaction. The resulting styryl-isoxazole derivative is an example of a donor-π-acceptor (D-π-A) type fluorophore, known for its sensitivity to the local environment.

The Knoevenagel condensation is a robust and widely employed method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5][6] This reaction is particularly effective for synthesizing α,β-unsaturated compounds, which often exhibit interesting photophysical properties.[7]

Causality of Experimental Choices

The selection of the Knoevenagel condensation for this synthesis is based on its high efficiency, mild reaction conditions, and broad substrate scope.[8] Isoxazole-4-carbaldehyde is chosen as the aldehyde component due to the electron-withdrawing nature of the isoxazole ring, which enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the active methylene compound. Malononitrile is selected as the active methylene compound because the two cyano groups increase the acidity of the methylene protons, allowing for easy formation of the nucleophilic enolate under weakly basic conditions. Piperidine is employed as a catalyst; its role is to deprotonate the malononitrile, initiating the condensation cascade. The choice of ethanol as the solvent is strategic: it readily dissolves the reactants and the catalyst, and its boiling point allows for the reaction to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate without promoting side reactions.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of well-established steps:

  • Enolate Formation: The basic catalyst, piperidine, abstracts an acidic proton from the active methylene compound (malononitrile) to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of isoxazole-4-carbaldehyde.

  • Aldol Addition Product: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.

  • Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, the fluorescent probe.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Malononitrile Enolate Resonance-Stabilized Enolate Active Methylene->Enolate + Base Base Piperidine Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Aldehyde Aldehyde Isoxazole-4-carbaldehyde Aldol_Adduct Aldol Adduct Tetrahedral_Intermediate->Aldol_Adduct + H+ Final_Product Fluorescent Probe (α,β-Unsaturated Product) Aldol_Adduct->Final_Product - H2O Experimental_Workflow A 1. Add Isoxazole-4-carbaldehyde and Malononitrile to Flask B 2. Add Ethanol and Piperidine A->B C 3. Heat to Reflux (2-4 h) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry in Vacuum Oven G->H I 9. Characterize Product H->I

Sources

Application

Application Notes & Protocols: Leveraging Isoxazole-4-carbaldehyde in the Strategic Development of Novel Enzyme Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Isoxazole Scaffold In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the develo...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Isoxazole Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are foundational scaffolds for the development of new therapeutic agents.[1] Among these, the isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—is a privileged structure, prized for its versatile chemical properties and presence in numerous FDA-approved drugs.[2][3] The isoxazole moiety is a key pharmacophore in drugs such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide, demonstrating its capacity to form critical interactions with biological targets.[1][4]

This guide focuses specifically on isoxazole-4-carbaldehyde , a versatile building block that serves as an ideal starting point for the synthesis of diverse compound libraries aimed at enzyme inhibition.[5] The aldehyde functional group at the C-4 position provides a reactive handle for extensive chemical modification, allowing researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[6] These application notes will elucidate the rationale behind using this scaffold, provide a strategic framework for inhibitor design, and present detailed protocols for the synthesis and evaluation of a model enzyme inhibitor.

Section 1: The Isoxazole-4-Carbaldehyde Scaffold: A Privileged Starting Point for Inhibitor Design

Rationale for Use and Physicochemical Properties

The utility of the isoxazole ring in drug design stems from its unique electronic and structural characteristics. It is a relatively stable aromatic system, and the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, facilitating anchoring within an enzyme's active site.[3] The isoxazole-4-carbaldehyde derivative is particularly valuable for several reasons:

  • Synthetic Tractability: The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including reductive amination, Wittig reactions, and various condensation reactions, enabling the efficient construction of diverse molecular architectures.[5]

  • Structural Vector for SAR Exploration: The C-4 position provides a well-defined vector for chemical elaboration. Modifications at this position allow for the systematic probing of specific pockets within an enzyme's active site, which is crucial for optimizing inhibitor potency and selectivity.[6]

  • Modulation of Physicochemical Properties: Derivatives synthesized from isoxazole-4-carbaldehyde can be tailored to achieve desired drug-like properties, such as solubility, lipophilicity, and metabolic stability, which are critical for advancing a lead compound.[7]

Key Enzyme Classes Targeted by Isoxazole Derivatives

The isoxazole scaffold has been successfully employed to develop inhibitors against a broad spectrum of enzyme families, highlighting its versatility.[4][8]

  • Cyclooxygenases (COX-1 and COX-2): Isoxazole-containing molecules, such as Valdecoxib, are renowned for their potent and selective inhibition of COX-2, a key enzyme in the inflammatory pathway.[3][9][10]

  • Protein Kinases: Diaryl-isoxazoles have been identified as potent, ATP-competitive inhibitors of kinases like Casein Kinase 1 (CK1), which is implicated in various cancers.[9]

  • Carbonic Anhydrases (CA): Various isoxazole derivatives have shown significant inhibitory activity against CA isoforms, enzymes involved in pH homeostasis and other critical physiological processes.[11][12]

  • Other Targets: The scaffold has also been used to develop inhibitors for tyrosinase, topoisomerase, histone deacetylases (HDACs), and various bacterial enzymes, demonstrating its wide applicability in anticancer, antimicrobial, and other therapeutic areas.[13][14][15]

Synthetic Diversification at the C-4 Position

The aldehyde functionality is a gateway to a vast chemical space. By applying well-established organic reactions, a single starting material can generate a large library of compounds for screening.

G cluster_start Starting Material cluster_reactions Key Chemical Transformations cluster_products Resulting Scaffolds start Isoxazole-4-carbaldehyde reductive_amination Reductive Amination (+ R-NH2) start->reductive_amination wittig Wittig Reaction (+ Ylide) start->wittig condensation Knoevenagel Condensation (+ Active Methylene) start->condensation grignard Grignard Reaction (+ R-MgBr) start->grignard amine Secondary/Tertiary Amine reductive_amination->amine alkene Substituted Alkene wittig->alkene conjugated Conjugated System condensation->conjugated alcohol Secondary Alcohol grignard->alcohol

Caption: Synthetic pathways originating from isoxazole-4-carbaldehyde.

Section 2: Application Note: Design and Development of a Selective COX-2 Inhibitor

Background: The Therapeutic Rationale for COX-2 Selectivity

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[9] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[10] Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major therapeutic goal to provide anti-inflammatory relief while minimizing side effects.[7][9]

Design Strategy and Binding Hypothesis

The active site of COX-2 contains a secondary side pocket that is absent in COX-1. A successful design strategy for a selective inhibitor involves incorporating a chemical moiety that can access and bind within this side pocket. The isoxazole scaffold, particularly when substituted with a sulfonylphenyl or similar group, has proven effective in this regard.[9][16] Starting from isoxazole-4-carbaldehyde, one can envision a synthesis that introduces the necessary pharmacophoric elements for potent and selective COX-2 inhibition.

G ActiveSite COX-2 Active Site Primary Channel (Hydrophobic) SidePocket Secondary Side Pocket (Val523) Arg513 Arg513 (Cationic Anchor) Inhibitor Isoxazole Core Phenyl Group Sulfonamide Group Inhibitor:f0->ActiveSite Hydrophobic Interaction Inhibitor:f1->SidePocket Binds in Side Pocket Inhibitor:f1->Arg513 Ionic/H-Bond Interaction

Caption: Hypothesized binding mode of an isoxazole-based COX-2 inhibitor.

Structure-Activity Relationship (SAR) Insights

SAR studies are critical for optimizing lead compounds. For isoxazole-based COX-2 inhibitors, several key structural features have been identified that influence activity and selectivity.

Position on Isoxazole RingModification TypeImpact on Activity/SelectivityReference(s)
C3-Position Aryl group (e.g., p-fluorophenyl)Often contributes to binding in the main hydrophobic channel.[16]
C4-Position Carboxamide LinkerThe linker and its substituent can influence orientation and potency.[6][10]
C5-Position Aryl group with sulfonamideA p-sulfonamide (or similar group) is critical for binding in the COX-2 secondary pocket, conferring selectivity.[9][16]
C5-Position Methyl groupCan also contribute to potent inhibition, depending on the other substituents.[16]

Section 3: Experimental Protocols

Protocol: Synthesis of a Model Inhibitor via Reductive Amination

This protocol describes the synthesis of a model inhibitor, N-((3-phenylisoxazol-4-yl)methyl)aniline, starting from 3-phenylisoxazole-4-carbaldehyde. This demonstrates a key synthetic transformation for library development.

Materials:

  • 3-phenylisoxazole-4-carbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 3-phenylisoxazole-4-carbaldehyde (1.0 eq) and dissolve in dichloroethane (DCE).

  • Amine Addition: Add aniline (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a model isoxazole inhibitor.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a colorimetric assay to determine the IC₅₀ values of synthesized compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test compounds dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes to the appropriate working concentration in the assay buffer.

  • Compound Plating: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO. In a 96-well plate, add 1 µL of each compound dilution to the appropriate wells. Add 1 µL of DMSO to the "100% activity" and "blank" wells.

  • Enzyme Addition: To each well (except the blank), add 150 µL of assay buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme solution (COX-1 or COX-2).

  • Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: To initiate the reaction, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 590 nm every minute for 5-10 minutes. The rate of TMPD oxidation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_DMSO)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

  • Self-Validation/Controls:

    • Positive Control: A known inhibitor (Celecoxib) should be run in parallel to validate assay performance.

    • Negative Control (100% Activity): Wells containing only DMSO to define the uninhibited reaction rate.

    • Blank: Wells without enzyme to measure background signal.

Section 4: Data Presentation and Interpretation

Quantitative data from inhibition assays should be presented clearly to facilitate SAR analysis. The selectivity index (SI) is a critical parameter for evaluating COX-2 inhibitors.

Table 1: Example Inhibition Data for a Hypothetical Series of Isoxazole Derivatives

Compound IDR-Group at C4-positionCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (SI) [IC₅₀(COX-1)/IC₅₀(COX-2)]
IZ-01 -CH₂-NH-Phenyl15,20025060.8
IZ-02 -CH₂-NH-(4-F-Phenyl)12,50018069.4
IZ-03 -CH₂-NH-(4-MeO-Phenyl)> 20,000310> 64.5
Celecoxib (Reference)8,50050170

Data are hypothetical and for illustrative purposes only.

A higher Selectivity Index indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing potential side effects.

Conclusion

Isoxazole-4-carbaldehyde is a powerful and versatile starting material in the field of enzyme inhibitor development. Its favorable chemical properties and synthetic accessibility allow for the rapid generation of diverse compound libraries. By combining rational design strategies with robust synthetic and biological evaluation protocols, researchers can effectively leverage this scaffold to discover and optimize novel inhibitors for a wide range of enzymatic targets, ultimately contributing to the development of next-generation therapeutics.

References

  • Kumar, V., & Kaur, K. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. [Link]

  • Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]

  • Kaur, M., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [Link]

  • Kaur, M., & Jaitak, V. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Saleem, A., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. [Link]

  • Majewska, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. [Link]

  • Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]

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  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Bibi, H., et al. (2018). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Chemistry Central Journal. [Link]

  • van der Wouden, P. A., et al. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [Link]

  • Göktaş, H., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Scientific Reports. [Link]

  • Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
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  • Matilda. (n.d.). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Matilda. [Link]

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  • Hawash, M., et al. (2005). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Bioorganic & Medicinal Chemistry Letters. [Link]

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Method

Application Notes & Protocols: Strategic Protection of Isoxazole-4-carbaldehyde in Complex Synthesis

Introduction: The Synthetic Challenge and Strategic Imperative Isoxazole-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of novel therapeutic agents and functional materials.[1][2] Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Strategic Imperative

Isoxazole-4-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of novel therapeutic agents and functional materials.[1][2] Its structure, featuring an electrophilic aldehyde appended to an electron-deficient aromatic isoxazole ring, presents a unique set of challenges and opportunities for the synthetic chemist. The aldehyde is primed for nucleophilic attack, while the isoxazole ring, though generally aromatic and stable, possesses a labile N-O bond susceptible to cleavage under specific conditions.[3][4]

Executing multi-step syntheses involving this scaffold demands a nuanced understanding of its reactivity profile. Direct modification of other parts of a molecule can be compromised by the aldehyde's reactivity, necessitating its temporary masking. This guide provides an in-depth analysis of protecting group strategies tailored for isoxazole-4-carbaldehyde, moving beyond mere procedural lists to explain the underlying chemical principles that govern the selection of an appropriate strategy. We will explore robust protocols for aldehyde protection, define the stability limits of the isoxazole core, and illustrate how to implement orthogonal protection schemes for complex molecular architectures.

Section 1: Chemical Profile of Isoxazole-4-carbaldehyde

A successful protection strategy is founded on a deep understanding of the substrate's inherent reactivity. The chemistry of isoxazole-4-carbaldehyde is dominated by the interplay between its two key functional components.

The Aldehyde: A Locus of Reactivity

The carbaldehyde group at the C4 position is highly electrophilic, readily participating in a wide array of carbonyl chemistry, including condensations, oxidations, and additions.[1] This reactivity is its primary asset as a synthetic handle but also its main liability during reactions intended for other molecular sites. Therefore, its protection is often the first consideration in a synthetic sequence.

The Isoxazole Ring: A Conditionally Stable Heterocycle

The isoxazole ring is generally considered a stable aromatic system, resilient to many common reagents.[3][5] However, this stability is conditional and highly dependent on the reaction environment.

  • pH and Thermal Stability : The ring's integrity is notably influenced by pH and temperature. While stable under acidic to neutral conditions, it exhibits increased lability in basic media (pH > 8-9), particularly at elevated temperatures, which can catalyze hydrolytic ring opening.[5][6] A key study on the drug Leflunomide demonstrated that its isoxazole ring was stable at pH 4.0 and 7.4 at 37°C, but readily decomposed at pH 10.0.[6]

  • Reductive Cleavage : The N-O bond is the ring's Achilles' heel and is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using Raney Nickel, Pd, or Pt) is a classic method for cleaving the isoxazole ring to yield a β-amino enone, a transformation so reliable that the isoxazole itself is sometimes employed as a protecting group for β-diketones.[3]

  • Reagent-Mediated Ring Opening : Certain transition metals and reagents can induce ring cleavage. For instance, Molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water can reductively open the ring to give β-aminoenones.[4] Other reagents like Fe(III) and electrophilic fluorinating agents (e.g., Selectfluor) can also promote ring-opening reactions.[7][8][9]

This dual nature—an accessible reactive aldehyde and a conditionally stable ring—necessitates a protection strategy that is both efficient for the aldehyde and benign to the isoxazole core.

Section 2: Protecting the Aldehyde Functionality: Acetals as the Workhorse

Given the isoxazole ring's sensitivity to base and certain reducing agents, the ideal protecting group for the aldehyde should be introduced and removed under conditions that avoid these pitfalls. Acetal protection is the strategy of choice, offering excellent stability across a wide range of non-acidic conditions.[1][10]

The Rationale for Acetal Protection

Acetals are stable to bases, organometallics, hydrides, and many oxidizing and reducing agents.[11] Their formation and cleavage are acid-catalyzed, aligning perfectly with the stability profile of the isoxazole ring, which is generally robust under acidic conditions.[3][12] The most common and practical choice is the cyclic acetal formed with ethylene glycol, the 1,3-dioxolane, due to its enhanced thermodynamic stability.

Protocol 2.2: Acetal Protection of Isoxazole-4-carbaldehyde (1,3-Dioxolane Formation)

This protocol describes the formation of 4-(1,3-dioxolan-2-yl)isoxazole, a stable intermediate ready for subsequent synthetic transformations.

Materials:

  • Isoxazole-4-carbaldehyde

  • Ethylene glycol (1.5-2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.02-0.05 equivalents)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging the Flask : To the flask, add isoxazole-4-carbaldehyde (1.0 eq), toluene (or benzene) to create a ~0.5 M solution, ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH·H₂O (0.02 eq).

  • Azeotropic Water Removal : Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. Causality Note: The removal of water is crucial as it drives the equilibrium towards the formation of the acetal.

  • Workup : Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product is often pure enough for the next step, but can be purified by silica gel chromatography if necessary.

Data Summary: Common Aldehyde Protecting Groups
Protecting GroupStructureProtection ConditionsDeprotection ConditionsStability Profile
Dimethyl Acetal -CH(OCH₃)₂MeOH, H⁺ (cat.)Aq. Acid (e.g., HCl, AcOH)Stable to base, nucleophiles, hydrides.[11]
1,3-Dioxolane Cyclic acetalEthylene glycol, H⁺ (cat.)Aq. Acid (milder than acyclic)Thermodynamically favored; stable as above.[10]
1,3-Dithiane Cyclic thioacetal1,3-Propanedithiol, Lewis AcidHgCl₂, CaCO₃; Oxidative (e.g., Oxone®)Extremely robust; stable to acid and base.[13]
Protocol 2.3: Deprotection of Acetal

The removal of the acetal is typically straightforward, regenerating the aldehyde for further reactions.

Procedure (Standard Acidic Hydrolysis):

  • Reaction : Dissolve the protected isoxazole in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification : Add a catalytic amount of 1M aqueous HCl or another protic acid.

  • Monitoring : Stir the mixture at room temperature and monitor by TLC. The reaction is typically complete within a few hours.

  • Workup : Neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation : Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected isoxazole-4-carbaldehyde.

Self-Validation Insight: For substrates containing other acid-sensitive groups, milder deprotection methods may be required. Reagents like bismuth nitrate pentahydrate have been shown to chemoselectively deprotect certain acetals under mild conditions, which could be advantageous.[14]

Section 3: Preserving the Isoxazole Core: A Guide to Reaction Conditions

While the aldehyde is protected, the stability of the isoxazole ring itself becomes the primary concern. "Protecting" the isoxazole ring is less about masking it with a group and more about judiciously selecting reaction conditions that fall within its stability window.

Table of Recommended and Incompatible Conditions
Condition TypeRecommended (Ring-Safe) Caution / Avoid (Ring-Lability Risk)
Base Mild, non-nucleophilic bases (e.g., DIPEA, Et₃N, K₂CO₃) at low to ambient temperature.Strong bases (e.g., NaOH, KOH, alkoxides), especially with heating.[6]
Nucleophiles Most carbon and heteroatom nucleophiles under neutral or acidic conditions.Strong, basic nucleophiles that can induce ring-opening.
Reduction Reagents targeting specific functional groups (e.g., DIBAL-H for esters at low temp).Catalytic hydrogenation (H₂, Pd/C, Raney Ni).[3]
Temperature Reactions at or below ambient temperature are preferred when possible.Prolonged heating (>80-100 °C), especially under basic or strongly acidic conditions.
pH Range pH 2-7pH > 8

Section 4: Orthogonal Protection Strategies in Action

In complex molecule synthesis, multiple functional groups often require protection. An orthogonal strategy allows for the selective removal of one protecting group in any order without affecting the others.[15][16]

Consider a hypothetical molecule containing three key functionalities: an isoxazole-4-carbaldehyde, a primary alcohol, and a primary amine. A robust orthogonal strategy would be:

  • Aldehyde Protection : Protect as a 1,3-dioxolane (acid-labile).

  • Amine Protection : Protect as a Boc-carbamate (acid-labile, but requires stronger acid than acetal).

  • Alcohol Protection : Protect as a TBDMS ether (fluoride-labile).

Workflow for Orthogonal Deprotection

This workflow demonstrates the selective deprotection of the alcohol and aldehyde groups.

Orthogonal_Strategy cluster_0 Initial Protected Molecule cluster_1 Step 1: Alcohol Deprotection cluster_2 Step 2: Aldehyde Deprotection cluster_3 Final Step: Amine Deprotection A Isoxazole-Dioxolane -OTBDMS -NHBoc B Isoxazole-Dioxolane -OH -NHBoc A->B TBAF, THF C Isoxazole-CHO -OH -NHBoc B->C Mild aq. Acid (e.g., AcOH/H2O) D Isoxazole-CHO -OH -NH2 C->D Strong Acid (e.g., TFA/DCM)

Caption: Orthogonal deprotection workflow.

In this scheme, the TBDMS group can be removed with fluoride ions (TBAF) without affecting the acetal or the Boc group. Subsequently, the acetal can be hydrolyzed under mild aqueous acid, conditions which are typically insufficient to cleave the more robust Boc group. Finally, the Boc group can be removed with strong acid like TFA. This tiered lability is the essence of an effective orthogonal strategy.

Conclusion

The successful application of isoxazole-4-carbaldehyde in synthetic chemistry is not merely a matter of execution but of strategic foresight. By understanding the conditional stability of the isoxazole ring and leveraging the robust and reversible nature of acetal protection for the aldehyde, chemists can confidently navigate complex synthetic pathways. The principles outlined herein—choosing protecting groups whose application and removal conditions are orthogonal to the substrate's vulnerabilities—provide a reliable framework for unlocking the full potential of this valuable heterocyclic scaffold.

References

  • Al-Tel, T. H. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Medicinal Chemistry, 13(14), 1275-1297.
  • Smolecule. (n.d.). Isoxazole-4-carbaldehyde.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Lee, D., et al. (2004). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 32(9), 927-932.
  • Kashima, C., & Hibi, S. (1979). Synthetic reactions using isoxazole compounds. Heterocycles, 12(10), 1345-1366.
  • Nitta, M., & Kobayashi, T. (1982). Reductive Ring Opening of Isoxazoles with Mo(CO)₆ and Water. Journal of the Chemical Society, Perkin Transactions 1, 2103-2106.
  • Reddy, B. V. S., et al. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • Komatsuda, M., et al. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters, 24(17), 3270–3274.
  • PubMed. (2022). Ring-Opening Fluorination of Isoxazoles.
  • Chem-Impex. (n.d.). Isoxazole-4-carbaldehyde.
  • PubMed. (1980). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
  • Nano Biorheology Letters. (2024). Construction of Isoxazole ring: An Overview.
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  • MDPI. (2024).
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  • Eash, K. J., et al. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry, 65(24), 8399-8401.
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  • Shirini, F., et al. (2003). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO₂. Molecules, 8(1), 28-32.
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Application

Application Notes and Protocols for the Catalytic Functionalization of Isoxazole-4-carbaldehyde

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other functional groups.[1][2] This five-membered heterocycle is a key structural motif in a multitude of approved pharmaceuticals and clinical candidates, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[3][4] Isoxazole-4-carbaldehyde, in particular, represents a highly valuable and versatile synthetic intermediate. The molecule possesses two distinct points for chemical elaboration: the isoxazole core, which can be functionalized through modern C-H activation and cross-coupling techniques, and the aldehyde group, a gateway to a vast array of transformations including oxidation, reduction, and asymmetric carbon-carbon bond formation.[5] The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it particularly reactive towards nucleophilic attack.[6]

This guide provides an in-depth exploration of catalytic methods for the selective functionalization of Isoxazole-4-carbaldehyde, designed for researchers and scientists in drug development. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the reader to adapt and innovate upon these foundational protocols.

Part 1: Catalytic Functionalization of the Isoxazole Core

The direct modification of the isoxazole ring itself is a powerful strategy for rapidly building molecular complexity and exploring the structure-activity relationship (SAR) of a lead compound. The C5 position is the most common site for such functionalization.

Direct C-H Functionalization at the C5-Position

Direct C-H functionalization is an atom-economical approach that avoids the need for pre-installing a leaving group (like a halogen) on the heterocycle. Transition metal catalysis, particularly with palladium and rhodium, is central to these transformations.[7][8]

Palladium-Catalyzed C-H Arylation:

The palladium-catalyzed direct arylation of the C5-H bond of isoxazoles has been successfully achieved using aryl iodides.[7] The choice of ligand and activator is critical for this transformation. A bidentate phosphine ligand, such as 1,2-bis(diphenylphosphino)benzene (dppbz), is often crucial for promoting the reaction, while a silver salt, like AgF, acts as an essential activator.[9] The silver salt is believed to facilitate the C-H activation step.

Rhodium-Catalyzed Carboxylate-Directed Functionalization:

A highly effective strategy for functionalizing the C5 position involves leveraging the aldehyde's corresponding carboxylic acid as an in-situ directing group.[6] Isoxazole-4-carbaldehyde can be readily oxidized to isoxazole-4-carboxylic acid, which then serves as a powerful directing group in rhodium(III)-catalyzed C-H activation.[2][10] The carboxylate group chelates to the rhodium center, positioning the catalyst in close proximity to the C5-H bond and enabling highly regioselective functionalization with coupling partners like alkenes or alkynes.[2][6] This method is particularly elegant as the directing group can be the synthetic precursor to the desired aldehyde.

Workflow for Carboxylate-Directed C-H Functionalization

G cluster_0 Preparation cluster_1 C-H Activation & Coupling Start Isoxazole-4-carbaldehyde Oxidation Catalytic Oxidation (e.g., Cu/TEMPO, O2) Start->Oxidation CarboxylicAcid Isoxazole-4-carboxylic Acid Oxidation->CarboxylicAcid Reaction Rh(III)-Catalyzed C-H Activation at C5 CarboxylicAcid->Reaction CarboxylicAcid->Reaction Catalyst [Cp*RhCl2]2 Catalyst + Oxidant (e.g., AgOAc) Catalyst->Reaction CouplingPartner Alkene or Alkyne CouplingPartner->Reaction Product C5-Functionalized Isoxazole-4-carboxylic Acid Reaction->Product caption Workflow for Rh(III)-catalyzed C5 functionalization.

Caption: Workflow for Rh(III)-catalyzed C5 functionalization.

Part 2: Catalytic Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of catalytic transformations, enabling chain extension, oxidation to valuable carboxylic acids, and the stereocontrolled introduction of new chiral centers.

Catalytic Oxidation to Isoxazole-4-carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation. Modern catalytic methods offer mild and selective alternatives to traditional stoichiometric oxidants like chromium or manganese reagents.[11]

Copper/TEMPO-Catalyzed Aerobic Oxidation:

A highly practical and green method utilizes a copper salt in conjunction with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as co-catalysts, using molecular oxygen (from air) as the terminal oxidant.[12] This system operates under mild conditions, typically at room temperature, and shows excellent functional group tolerance, making it ideal for complex molecules in drug discovery.

Organocatalytic Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful tools for C-C bond formation. Organocatalysis has revolutionized this area by providing metal-free routes to highly enantioenriched β-hydroxy carbonyl compounds.[13][14] Proline and its derivatives are exemplary catalysts, proceeding through an enamine-based mechanism that mimics the action of natural aldolase enzymes.[3][15] Given the activated nature of the aldehyde in isoxazole-4-carbaldehyde, it is an excellent candidate for reacting with ketone nucleophiles under organocatalytic conditions to generate chiral building blocks with high stereocontrol.[16]

Catalytic Cycle for Proline-Catalyzed Aldol Reaction

G cluster_cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Ketone Ketone (R2COCH3) Aldehyde Isoxazole-4-carbaldehyde (Isox-CHO) center Enamine->center Iminium Iminium Ion Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H2O Product->Proline - Catalyst H2O H2O center->Iminium + Aldehyde caption Catalytic cycle for a proline-catalyzed aldol reaction.

Caption: Catalytic cycle for a proline-catalyzed aldol reaction.

Catalytic Asymmetric Allylation

The addition of an allyl group to the aldehyde creates a homoallylic alcohol, a valuable chiral intermediate that can be further manipulated. Catalytic asymmetric methods provide access to these structures with high enantioselectivity, avoiding the use of stoichiometric chiral reagents.[17] While various methods exist, organo-SOMO (Singly Occupied Molecular Orbital) catalysis represents a novel approach for the enantioselective α-allylation of aldehydes.[13][18] This method involves the oxidation of a chiral enamine intermediate to a 3π-electron radical cation, which then undergoes cyclization with a tethered allylsilane. While this is an intramolecular example, the principles of generating a chiral nucleophile from an aldehyde are broadly applicable to intermolecular variants as well.

Quantitative Data Summary

The following tables summarize typical yields and selectivities for the catalytic methods discussed.

Table 1: C5-Arylation of 3,4-Disubstituted Isoxazoles

Aryl Iodide Substituent Catalyst System Yield (%) Reference
4-MeO PdCl₂(MeCN)₂ / dppbz / AgF 75 [7][9]
4-CF₃ PdCl₂(MeCN)₂ / dppbz / AgF 68 [7][9]
4-COMe PdCl₂(MeCN)₂ / dppbz / AgF 81 [7][9]

| 2-Me | PdCl₂(MeCN)₂ / dppbz / AgF | 55 |[7][9] |

Table 2: Organocatalytic Asymmetric Aldol Reactions

Aldehyde Ketone Catalyst (mol%) Yield (%) ee (%) Reference
4-Nitrobenzaldehyde Acetone L-Proline Amide (2) 96 >99 [3]
Benzaldehyde Acetone L-Proline Amide (0.5) 68 98.5 [16]
4-Chlorobenzaldehyde Cyclohexanone L-Proline Amide (20) 99 99 (anti) [15]

| 3-Thiophenecarboxaldehyde | Acetone | L-Proline Amide (2) | 90 | 97 |[3] |

Experimental Protocols

Protocol 1: Rhodium(III)-Catalyzed Decarboxylative C5-Alkenylation of Isoxazole-4-carboxylic Acid

This protocol describes the alkenylation of isoxazole-4-carboxylic acid (prepared by oxidation of the title aldehyde) with an electron-deficient alkene, adapted from literature procedures on similar substrates.[2]

  • Reagents & Materials:

    • Isoxazole-4-carboxylic acid (1.0 equiv)

    • Alkene (e.g., n-butyl acrylate, 3.0 equiv)

    • [Cp*RhCl₂]₂ (2.5 mol%)

    • AgOAc (20 mol%)

    • Cu(OAc)₂·H₂O (2.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Schlenk flask, magnetic stirrer, argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add isoxazole-4-carboxylic acid (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgOAc (6.7 mg, 0.04 mmol, 20 mol%), and Cu(OAc)₂·H₂O (80 mg, 0.4 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous DCE (1.0 mL) followed by n-butyl acrylate (86 µL, 0.6 mmol, 3.0 equiv) via syringe.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).

    • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the C5-alkenylated isoxazole product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Organocatalytic Asymmetric Aldol Reaction

This protocol outlines a general procedure for the direct asymmetric aldol reaction of isoxazole-4-carbaldehyde with a ketone, using a chiral proline-derived organocatalyst.[3][16]

  • Reagents & Materials:

    • Isoxazole-4-carbaldehyde (1.0 equiv)

    • Ketone (e.g., acetone, 10-20 equiv, also serves as solvent)

    • Chiral L-proline amide catalyst (e.g., catalyst 4g from Tang et al., 2 mol%)[3]

    • Anhydrous solvent (if ketone is not the solvent, e.g., DMF or neat)

    • Vial with magnetic stirrer

  • Procedure:

    • To a vial, add the chiral L-proline amide catalyst (0.01 mmol, 2 mol%).

    • Add the ketone (e.g., acetone, 1.0 mL) and stir for 5 minutes at room temperature.

    • Add isoxazole-4-carbaldehyde (48.5 mg, 0.5 mmol, 1.0 equiv) to the solution.

    • Stir the reaction at room temperature (or cool to 0 °C to improve enantioselectivity) for 24-72 hours. Monitor the reaction progress by TLC.

    • Upon completion, directly load the reaction mixture onto a silica gel column.

    • Purify by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the chiral β-hydroxy ketone product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3: Copper/TEMPO-Catalyzed Aerobic Oxidation

This protocol details the efficient and green oxidation of isoxazole-4-carbaldehyde to its corresponding carboxylic acid.[12]

  • Reagents & Materials:

    • Isoxazole-4-carbaldehyde (1.0 equiv)

    • Cu(NO₃)₂·3H₂O (5 mol%)

    • TEMPO (5 mol%)

    • Acetonitrile

    • Round-bottom flask, magnetic stirrer, balloon filled with O₂ or air

  • Procedure:

    • To a round-bottom flask, add isoxazole-4-carbaldehyde (e.g., 1 mmol, 97 mg), Cu(NO₃)₂·3H₂O (12 mg, 0.05 mmol, 5 mol%), and TEMPO (8 mg, 0.05 mmol, 5 mol%).

    • Add acetonitrile (5 mL).

    • Purge the flask with oxygen and leave it under an O₂ atmosphere (a balloon is sufficient).

    • Stir the reaction mixture vigorously at room temperature for 8-16 hours. The solution will typically turn green.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL) and water (10 mL).

    • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude isoxazole-4-carboxylic acid.

    • The product can be further purified by recrystallization if necessary. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Rhodium(iii)-catalysed carboxylate-directed C–H functionalizations of isoxazoles with alkynes. Chemical Communications (RSC Publishing). Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. MDPI. Available at: [Link]

  • A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldedydes. Journal of the American Chemical Society. Available at: [Link]

  • The Intramolecular Asymmetric Allylation of Aldehydes via Organo-SOMO Catalysis: A Novel Approach to Ring Construction. PMC - NIH. Available at: [Link]

  • Rhodium(iii)-catalysed decarboxylative C–H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Four strategies for catalytic asymmetric allylation of aldehydes. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]

  • Copper-catalyzed aerobic oxidation of aldehydes to carboxylic acids. RSC Publishing. Available at: [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. PMC. Available at: [Link]

  • Catalytic asymmetric allylation of aldehydes with alkenes through allylic C(sp3)–H functionalization mediated by organophotoredox and chiral chromium hybrid catalysis. Semantic Scholar. Available at: [Link]

  • Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid. PubMed. Available at: [Link]

  • The intramolecular asymmetric allylation of aldehydes via organo-SOMO catalysis: A novel approach to ring construction. Chemical Science (RSC Publishing). Available at: [Link]

  • A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldedydes. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position. PubMed. Available at: [Link]

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. RSC Publishing. Available at: [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Rhodium‐Catalyzed Heterocycle Synthesis by C H Functionalization. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Organic Chemistry Portal. Available at: [Link]

  • Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group. Available at: [Link]

  • Rapid Sequentially Palladium Catalyzed Four-Component Synthesis of Novel Fluorescent Biaryl-Substituted Isoxazoles. MDPI. Available at: [Link]

  • Rapid Organocatalytic Aldehyde‐Aldehyde Condensation Reactions. Request PDF. Available at: [Link]

  • Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed C-H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates. Request PDF. Available at: [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]

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Method

Topic: Scale-up Considerations for the Synthesis of Isoxazole-4-carbaldehyde Derivatives

An Application Guide by Gemini Synthesis Division Intended Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing. Abst...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Synthesis Division

Intended Audience: Researchers, scientists, and drug development professionals engaged in process chemistry and active pharmaceutical ingredient (API) manufacturing.

Abstract: Isoxazole-4-carbaldehyde derivatives are pivotal building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Transitioning their synthesis from the laboratory bench to pilot or manufacturing scale introduces significant challenges related to reaction efficiency, thermal safety, impurity profiles, and economic viability. This document provides an in-depth guide to the strategic considerations and practical protocols for the robust scale-up of these valuable intermediates. We will focus on the most prevalent synthetic route: the formation of a 3,5-disubstituted isoxazole followed by Vilsmeier-Haack formylation, emphasizing process safety, optimization, and control.

Strategic Overview: Deconstructing the Synthesis for Scale

The synthesis of isoxazole-4-carbaldehydes is not a monolithic process but a sequence of transformations, each with its own set of scale-up parameters. A successful scale-up campaign hinges on a thorough understanding of the reaction mechanisms and potential hazards. The most common industrial approach can be bifurcated into two core stages:

  • Stage 1: Isoxazole Ring Formation. Typically achieved via a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ) and an alkyne.[4] This step dictates the substitution pattern at the 3- and 5-positions of the final product.

  • Stage 2: C4-Position Formylation. The introduction of the aldehyde group at the 4-position is most commonly accomplished using the Vilsmeier-Haack reaction.[5][6] This reaction, while effective, is associated with significant thermal hazards that must be rigorously controlled at scale.[7][8][9]

This guide will dissect each stage, providing both the "how" (the protocol) and the critical "why" (the scientific reasoning) behind each operational choice.

G cluster_0 Stage 1: Isoxazole Core Synthesis cluster_1 Stage 2: Formylation Start Alkyne & Aldoxime (Precursors) NitrileOxide In Situ Nitrile Oxide Generation Start->NitrileOxide Oxidant/Base Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Intermediate Cycloaddition->Isoxazole Formylation Electrophilic Substitution (Vilsmeier-Haack Reaction) Isoxazole->Formylation Isolated Intermediate Alkyne Alkyne Alkyne->Cycloaddition VilsmeierReagent Vilsmeier Reagent (POCl₃ + DMF) VilsmeierReagent->Formylation Hydrolysis Aqueous Workup (Hydrolysis) Formylation->Hydrolysis Product Isoxazole-4-carbaldehyde (Final Product) Hydrolysis->Product

General two-stage workflow for scaling the synthesis.

Stage 1 Protocol: Scalable Synthesis of 3,5-Disubstituted Isoxazole Intermediate

The 1,3-dipolar cycloaddition is a robust method for constructing the isoxazole ring.[10][11] For scale-up, the in situ generation of the nitrile oxide from an aldoxime is preferred as it avoids the isolation of potentially unstable nitrile oxide intermediates.[12][13]

Protocol 1: Gram-Scale Synthesis of 3-Phenyl-5-methylisoxazole

This protocol serves as a representative example. The choice of alkyne and aldoxime precursors will define the final substitution pattern.

Materials:

  • Benzaldoxime (1.0 eq)

  • Propyne (or suitable source, e.g., bubbled gas) (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Ethyl Acetate (EtOAc) (10 vol)

Procedure:

  • Vessel Preparation: To a clean, dry, jacketed reactor equipped with an overhead stirrer, thermometer, and gas inlet/outlet, charge benzaldoxime and ethyl acetate.

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. Efficient heat removal is critical during the subsequent additions.

  • NCS Addition: Add NCS portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the intermediate hydroximoyl chloride is mildly exothermic.

  • Alkyne Addition: Introduce propyne gas via a subsurface sparge tube at a controlled rate. Alternatively, if using a liquid alkyne, add it slowly via a dropping funnel. Maintain the temperature at 0-5 °C.

  • Base Addition (Rate-Limiting Step): Add triethylamine dropwise via an addition funnel over 1-2 hours. This step generates the reactive nitrile oxide in situ and is the most exothermic part of the sequence. Causality: Slow addition is crucial to control the exotherm and to minimize the dimerization of the nitrile oxide into furoxan byproducts, which are common impurities.[12][13]

  • Reaction & Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of the benzaldoxime.

  • Work-up:

    • Cool the mixture to 10-15 °C.

    • Quench the reaction by slowly adding water (5 vol).

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 3 vol), saturated NaHCO₃ solution (2 x 3 vol), and brine (1 x 3 vol).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often an oil. While chromatography is viable at the lab scale, for scale-up, consider vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/EtOAc) to yield the pure 3-phenyl-5-methylisoxazole.

Scale-up Considerations for Stage 1:
ParameterLab Scale (mg-g)Pilot/Mfg Scale (kg)Rationale & Justification
Solvent Dichloromethane, THF, EtOAcToluene, Ethyl Acetate (EtOAc), 2-MeTHFPrioritize solvents with higher flash points, lower toxicity, and better phase separation during aqueous work-up. Avoid chlorinated solvents due to environmental and cost concerns.
Base Pyridine, TriethylamineTriethylamine, DBU, K₂CO₃Cost and ease of removal are key. TEA is common, but inorganic bases like K₂CO₃ can be filtered off, simplifying workup, though they may require phase-transfer catalysts.
Oxidant/Halogenator NCS, OxoneN-Chlorosuccinimide (NCS), Sodium Hypochlorite (Bleach)NCS is effective but can be costly. An aqueous bleach solution is a cheaper alternative but introduces a biphasic system, requiring vigorous mixing and careful pH control to be effective.
Purification Column ChromatographyCrystallization / DistillationChromatography is not economically feasible at scale. Developing a robust crystallization or distillation procedure is a critical process development goal.
Alternative Tech Batch reactionFlow Chemistry, MechanochemistryContinuous flow processing can enhance safety by minimizing the volume of reactive intermediates at any given time.[14] Mechanochemical (ball-milling) synthesis offers a solvent-free alternative, reducing environmental impact.[10]

Stage 2 Protocol: Vilsmeier-Haack Formylation & Hazard Management

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles like isoxazoles.[6][15] However, its industrial application is dominated by safety considerations. The reaction involves the formation of a chloroiminium ion (Vilsmeier reagent), which is thermally unstable and can lead to runaway reactions if not properly controlled.[7][8][9]

G cluster_0 Vilsmeier Reagent Formation (Exothermic) cluster_1 Electrophilic Attack & Hydrolysis DMF DMF (N,N-Dimethylformamide) Reagent Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ DMF->Reagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Reagent Iminium Iminium Salt Intermediate Reagent->Iminium Formylation Safety CRITICAL CONTROL POINT Maintain T < 10°C Risk of Thermal Runaway Reagent->Safety Isoxazole Isoxazole Intermediate Isoxazole->Iminium Product Final Aldehyde Product Iminium->Product H2O H₂O (Quench/Workup) H2O->Product Hydrolysis

Vilsmeier-Haack mechanism highlighting the critical formation step.
Protocol 2: Kilo-Scale Vilsmeier-Haack Formylation

Safety First: This reaction must be conducted behind a blast shield. A reaction calorimetry study (e.g., using an RC1 calorimeter) is highly recommended before scaling to determine the heat of reaction and onset temperature for decomposition.[8][9]

Materials:

  • 3-Phenyl-5-methylisoxazole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (5 vol)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

Procedure:

  • Vessel & Inerting: In a clean, dry, appropriately sized glass-lined reactor, charge the 3-phenyl-5-methylisoxazole and DMF. Purge with nitrogen.

  • Initial Cooling: Cool the solution to 0-5 °C.

  • Controlled POCl₃ Addition (CRITICAL STEP): Add POCl₃ dropwise via a pressure-equalizing dropping funnel. The addition rate must be strictly controlled to maintain the internal temperature below 10 °C.

    • Causality: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[7] An accumulation of unreacted POCl₃ followed by a sudden reaction can overwhelm the cooling capacity of the reactor, leading to a thermal runaway.[8] Consider an in-situ generation approach where POCl₃ is added to the mixture of substrate and DMF, so the reagent reacts as it is formed.[8][9]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for 1 hour, then slowly warm to 60-70 °C and hold for 4-6 hours. Monitor by HPLC for completion.

  • Quenching (CRITICAL STEP): This is the second major hazard point. The reaction mixture must be quenched by slowly adding it to a separate, well-stirred vessel containing ice and water (or a buffered solution like sodium acetate). NEVER add water directly to the hot reaction mixture.

    • Causality: The quench is highly exothermic and releases HCl gas. A reverse addition (adding the reaction mass to the quench water) ensures that the water is always in excess, providing a sufficient heat sink to control the temperature.

  • Work-up & Isolation:

    • After the quench, adjust the pH to 7-8 with a base (e.g., 50% NaOH solution), keeping the temperature below 20 °C.

    • Extract the product with a suitable solvent like Toluene or EtOAc (3 x 5 vol).

    • Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure.

  • Purification: The crude product, 3-phenyl-5-methylisoxazole-4-carbaldehyde, can often be purified by recrystallization from a solvent like isopropanol or an ethanol/water mixture.

Troubleshooting & Optimization Flowchart

G cluster_yield Low Yield cluster_purity High Impurity cluster_safety Process Safety Event Start Scale-up Issue Identified Yield_Q At which stage? Start->Yield_Q Purity_Q What is the impurity? Start->Purity_Q Safety_Q Exotherm during? Start->Safety_Q Yield_S1 Stage 1: • Check precursor purity • Optimize base/oxidant stoichiometry • Minimize furoxan formation (slow addition) Yield_Q->Yield_S1 Cycloaddition Yield_S2 Stage 2: • Incomplete formylation?  (Increase temp/time) • Degradation during workup?  (Control pH & temp during quench) Yield_Q->Yield_S2 Formylation Purity_Furoxan Furoxan Dimer: Improve Stage 1 addition control Purity_Q->Purity_Furoxan Purity_Unreacted Unreacted SM: Increase reaction time/temp/reagent eq. Purity_Q->Purity_Unreacted Purity_Isomer Regioisomer: Re-evaluate cycloaddition strategy Purity_Q->Purity_Isomer Safety_Add Reagent Addition: • Reduce addition rate • Improve reactor cooling • Dilute reagents Safety_Q->Safety_Add Addition Safety_Quench Quench: • Confirm reverse quench procedure • Ensure adequate cooling of quench pot Safety_Q->Safety_Quench Workup

Decision-making flowchart for common scale-up challenges.

Conclusion

Scaling the synthesis of isoxazole-4-carbaldehyde derivatives is a challenging yet achievable endeavor that demands a rigorous, safety-first approach. The transition from lab-scale procedures that rely on chromatography and forgiving thermal profiles to robust, economical, and safe manufacturing processes requires a deep understanding of the underlying chemistry. Key takeaways for the process chemist include prioritizing scalable unit operations like crystallization over chromatography, meticulously controlling exothermic events through controlled addition rates and sufficient cooling, and performing thorough safety assessments, especially for hazardous transformations like the Vilsmeier-Haack reaction. By implementing the strategies and protocols outlined in this guide, researchers and developers can successfully navigate the complexities of scale-up to produce these vital pharmaceutical building blocks.

References

  • Maldonado, A. G., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals. Available at: [Link]

  • Pérez, E., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Synthesis. Available at: [Link]

  • Van den Broek, S. A. M. W., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development. Available at: [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: [Link]

  • Van den Broek, S. A. M. W., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. organic-chemistry.org. Available at: [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry. Available at: [Link]

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

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  • Ballini, R., et al. (2012). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Semantic Scholar. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Semantic Scholar. Available at: [Link]

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  • Roman, G. (2016). SYNTHESIS OF UNSYMMETRICALLY SUBSTITUTED ISOXAZOLES AS INTERMEDIATES FOR BENT-CORE MESOGENS. Studia UBB Chemia. Available at: [Link]

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Application

Application Notes and Protocols for the Purification of Products Derived from Isoxazole-4-carbaldehyde

Introduction Isoxazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its versatile aldehyde functionality allows for a multitude of chemical transformations,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isoxazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its versatile aldehyde functionality allows for a multitude of chemical transformations, including condensations, cycloadditions, and reductive aminations, leading to a diverse array of complex molecules with significant biological and material properties.[1][2][3] The isoxazole scaffold itself is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6][7][8]

Given the critical role of molecular purity in ensuring efficacy, safety, and reproducibility in drug development and material applications, robust purification strategies are paramount.[9][10][11] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven purification techniques for products derived from Isoxazole-4-carbaldehyde. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.

Core Purification Challenges and Strategic Approaches

The purification of isoxazole derivatives can present unique challenges due to the potential for regioisomers with similar polarities, the presence of unreacted starting materials, and the formation of byproducts.[12] Furthermore, the isoxazole ring can exhibit sensitivity to certain conditions, such as strong bases or reductive environments, which may lead to decomposition during workup or purification.[12]

A systematic approach to purification is therefore essential. The choice of technique is primarily dictated by the physicochemical properties of the target molecule (e.g., polarity, solubility, crystallinity) and the nature of the impurities.

Decision-Making Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the most appropriate purification technique for a product derived from Isoxazole-4-carbaldehyde.

Purification_Workflow Start Crude Reaction Mixture Is_Solid Is the product a solid at room temperature? Start->Is_Solid Test_Recrystallization Screen for suitable recrystallization solvent(s) Is_Solid->Test_Recrystallization Yes Column_Chromatography Proceed to Column Chromatography Is_Solid->Column_Chromatography No / Oily Recrystallization_Success Successful Recrystallization? Test_Recrystallization->Recrystallization_Success Pure_Solid Pure Crystalline Product Recrystallization_Success->Pure_Solid Yes Recrystallization_Success->Column_Chromatography No TLC_Analysis TLC Analysis for Solvent System Optimization Column_Chromatography->TLC_Analysis Select_Chrom_Mode Select Chromatography Mode TLC_Analysis->Select_Chrom_Mode Normal_Phase Normal-Phase Chromatography Select_Chrom_Mode->Normal_Phase Non-polar to moderately polar compounds Reversed_Phase Reversed-Phase Chromatography Select_Chrom_Mode->Reversed_Phase Polar / water-soluble compounds Difficult_Separation Is separation by flash chromatography challenging? Normal_Phase->Difficult_Separation Reversed_Phase->Difficult_Separation Prep_HPLC Preparative HPLC Difficult_Separation->Prep_HPLC Yes (ΔRf < 0.1) Pure_Oil_Amorphous Pure Product (Oil or Amorphous Solid) Difficult_Separation->Pure_Oil_Amorphous No Prep_HPLC->Pure_Oil_Amorphous

Caption: Decision workflow for selecting a purification strategy.

Purification Techniques and Protocols

Recrystallization

Recrystallization is a highly effective and economical technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the compound when hot but not at room temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[13]

Protocol 1: Screening for a Recrystallization Solvent

  • Preparation: Place approximately 10-20 mg of the crude solid product into several small test tubes.[13]

  • Solvent Addition (Room Temperature): To each tube, add a few drops of a different solvent (e.g., ethanol, methanol, ethyl acetate, hexanes, toluene, water) and observe the solubility. A good candidate solvent will not dissolve the compound at room temperature.[13]

  • Heating: For the tubes where the compound was insoluble at room temperature, gently heat the mixture (e.g., in a warm water bath or on a hot plate). A suitable solvent will dissolve the compound completely upon heating.[13]

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent or solvent system.

  • Solvent Systems: If a single solvent is not ideal, test solvent mixtures. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat to redissolve and then cool as described above.

Protocol 2: Bulk Recrystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[14][15]

Flash Column Chromatography

Flash column chromatography is the most common and versatile purification method for products from organic synthesis, including those derived from Isoxazole-4-carbaldehyde.[12][16] It is a rapid form of preparative liquid chromatography that uses moderate pressure to force the solvent through a column of stationary phase (typically silica gel).[17]

Causality in Method Development:

  • Stationary Phase Selection: Standard silica gel is suitable for neutral and acidic compounds.[18] For basic compounds, such as those containing amine functionalities, using an amine-functionalized silica or adding a small amount of a base like triethylamine (~0.1-1%) to the eluent can prevent peak tailing and improve separation.[16][18]

  • Mobile Phase Selection: The choice of eluent is critical and is optimized using Thin-Layer Chromatography (TLC).[18][19] A good solvent system will provide a retention factor (Rf) of ~0.3 for the target compound and maximize the separation (ΔRf) between the product and impurities.[17] Common solvent systems include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[17][19]

Protocol 3: Normal-Phase Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. Spot the crude reaction mixture on a TLC plate and elute with various solvent mixtures (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal system will give the target compound an Rf between 0.2 and 0.4.[17]

  • Column Packing:

    • Plug a glass column with a small piece of cotton or glass wool, and add a thin layer of sand.[17]

    • Prepare a slurry of silica gel in the initial, weakest eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica bed. .

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and carefully apply it to the top of the column with a pipette.[17]

    • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane, methanol), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using compressed air or a pump) to achieve a steady flow rate.

    • An isocratic elution (constant solvent composition) can be used if the separation is good.[19]

    • For more complex mixtures, a gradient elution is typically more effective. Start with a weak eluent and gradually increase the proportion of the more polar solvent.[13]

  • Fraction Collection: Collect fractions in test tubes based on volume or as bands elute from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[13]

Table 1: Common Reaction Products from Isoxazole-4-carbaldehyde and Suggested Purification Strategies

Reaction TypeTypical Product ClassSuggested Primary PurificationKey Considerations
Knoevenagel Condensation α,β-Unsaturated compoundsRecrystallization or Flash ChromatographyProducts are often solids and may be purified by simple filtration and washing or recrystallization.[20][21]
Wittig Reaction AlkenesFlash ChromatographyPrimary byproduct is triphenylphosphine oxide, which is effectively removed by silica gel chromatography.[22][23]
Amide Coupling Isoxazole-4-carboxamidesRecrystallization or Flash ChromatographyProducts are often crystalline. Chromatography may be needed to remove coupling reagents and unreacted starting materials.[5][24]
Reductive Amination AminesFlash Chromatography (Amine-functionalized silica)Use of amine-functionalized silica or addition of a basic modifier to the eluent is recommended to prevent streaking.[16][18]
Preparative High-Performance Liquid Chromatography (Prep HPLC)

For challenging separations where flash chromatography provides insufficient resolution, or when very high purity (>99%) is required, preparative HPLC is the method of choice.[9][25][26] It is particularly crucial for purifying pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[9][10][11]

Protocol 4: Reversed-Phase Preparative HPLC

  • Analytical Method Development: Develop a separation method on an analytical HPLC system first. Screen different columns (e.g., C18, C8) and mobile phases (typically water/acetonitrile or water/methanol gradients with additives like 0.1% formic acid or trifluoroacetic acid) to achieve baseline separation of the target compound from impurities.

  • Scale-Up: Scale the analytical method to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and gradient profile accordingly.

  • Sample Preparation: Dissolve the crude or partially purified sample in the mobile phase or a compatible strong solvent like methanol or DMSO. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Injection and Elution: Inject the sample onto the equilibrated preparative column and begin the gradient elution.

  • Fraction Collection: Collect fractions based on the UV detector signal, using an automated fraction collector.[25][26]

  • Purity Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.

  • Product Isolation: Combine the pure fractions. For reversed-phase HPLC, this involves removing the organic solvent (acetonitrile or methanol) under reduced pressure, followed by lyophilization (freeze-drying) to remove the water.[13]

Prep_HPLC_Workflow cluster_dev Method Development cluster_prep Preparative Run cluster_post Post-Purification Anal_HPLC Analytical HPLC Method Development Scale_Up Scale-Up Calculation Anal_HPLC->Scale_Up Injection Injection onto Preparative Column Scale_Up->Injection Sample_Prep Sample Preparation & Filtration Sample_Prep->Injection Fraction_Collection Automated Fraction Collection Injection->Fraction_Collection Purity_Check Purity Analysis of Fractions (LC-MS) Fraction_Collection->Purity_Check Pooling Combine Pure Fractions Purity_Check->Pooling Solvent_Removal Solvent Removal & Lyophilization Pooling->Solvent_Removal Pure_Product High-Purity Product Solvent_Removal->Pure_Product

Caption: General workflow for preparative HPLC purification.

Conclusion

The successful synthesis of novel compounds from Isoxazole-4-carbaldehyde is critically dependent on the effective purification of the final products. A logical, step-wise approach, beginning with an assessment of the product's physical state and progressing from simpler techniques like recrystallization to more advanced methods such as flash chromatography and preparative HPLC, will ensure the isolation of materials with the high purity required for reliable biological testing and material characterization. The protocols and workflows detailed in this guide provide a robust framework for tackling the purification challenges associated with this versatile class of heterocyclic compounds.

References

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Flash and Prep HPLC Solutions. Retrieved from [Link]

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Dong, M. W. (2006). Practical aspects of preparative HPLC in pharmaceutical development and production. LCGC North America, 24(8), 784-794.
  • Patel, K., & Patel, N. (2015). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
  • Jayakumar, S., et al. (2007). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Li, W., et al. (2013).
  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Niou, C.-S., & Natale, N. R. (1986). Synthesis, metalation and electrophilic quenching of alkyl-isoxazole-4-tertiary carboxamides. A critical comparison of three isoxazole lateral metalation methods. Tetrahedron, 42(15), 4023-4031.
  • Li, W., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Bibi, et al. (2021). General scheme for the preparation of 3-substituted isoxazole-4-carboxamide.
  • Wang, et al. (2024).
  • Yennam, S., et al. (2022). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR.
  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352.
  • O'Brien, C. J., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Royal Society of Chemistry.
  • Deshmukh, K. M., et al. (2019). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals.
  • Wang, et al. (2024).
  • Desai, N. C., et al. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
  • Prajapati, D., & Gohain, M. (2005). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • Chem-Impex. (n.d.). Isoxazole-4-carbaldehyde. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Isoxazole-4-carbaldehyde | 65373-53-7. Retrieved from [Link]

  • Kim, J. H., et al. (2011).
  • Wujec, M., & Siwek, A. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • van der Klis, F., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
  • Inuki, S., et al. (2011). ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. HETEROCYCLES, 83(6), 1331-1339.
  • Sobhani, S., et al. (2022). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Publishing.
  • Pasha, M. A., & Jayashankara, V. P. (2007). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Kanishchev, O. S., et al. (2014).
  • Kumar, A., et al. (2015). One-pot synthesis of functionalized isoxazole–thiolane hybrids via Knoevenagel condensation and domino sulfa-1,6-Michael/intramolecular vinylogous Henry reactions. RSC Publishing.

Sources

Method

Solid-phase synthesis of isoxazole-containing peptidomimetics.

Application Notes & Protocols for Researchers Topic: Solid-Phase Synthesis of Isoxazole-Containing Peptidomimetics Abstract Isoxazole-containing peptidomimetics represent a pivotal class of molecules in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers

Topic: Solid-Phase Synthesis of Isoxazole-Containing Peptidomimetics

Abstract

Isoxazole-containing peptidomimetics represent a pivotal class of molecules in medicinal chemistry, lauded for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Their rigid, five-membered heterocyclic core serves as a stable scaffold that can mimic peptide secondary structures, such as β-turns, while offering enhanced metabolic stability and bioavailability compared to natural peptides.[4][5] Solid-phase synthesis (SPPS) provides a powerful and efficient platform for the construction of diverse libraries of these compounds, facilitating high-throughput screening and drug discovery programs.[6] This guide details the strategic approach and provides a robust protocol for the on-resin synthesis of isoxazole-containing peptidomimetics, centering on the cornerstone reaction: the 1,3-dipolar cycloaddition of a nitrile oxide with a resin-bound alkyne. We will explore the causality behind experimental choices, from resin and linker selection to the final cleavage and characterization, ensuring a reproducible and self-validating workflow for researchers in drug development.

Introduction: The Rationale for Isoxazole Peptidomimetics

Peptides are fundamental signaling molecules, but their therapeutic potential is often hindered by poor oral bioavailability and rapid degradation by proteases. Peptidomimetics are designed to overcome these limitations by replacing labile peptide bonds with more robust chemical structures that retain the essential pharmacophoric features.[7] The isoxazole ring is an exemplary bioisostere for an amide bond or can be used to constrain the peptide backbone, locking it into a bioactive conformation.[8][9]

The key advantages of the isoxazole scaffold include:

  • Structural Rigidity: The planar, aromatic isoxazole ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.

  • Metabolic Stability: The heterocyclic core is resistant to enzymatic cleavage by proteases.

  • Chemical Versatility: The synthesis of isoxazoles, particularly through 1,3-dipolar cycloaddition, allows for the introduction of multiple points of diversity, enabling the fine-tuning of pharmacological properties.[6][10]

Solid-phase synthesis is uniquely suited for this task. By anchoring the growing molecule to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing, dramatically simplifying purification and enabling parallel or combinatorial synthesis formats.[6][11]

Core Chemistry: The On-Resin 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for constructing the 3,5-disubstituted isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[10][12][13] In the context of solid-phase synthesis, the alkyne component is typically immobilized on the polymer support, and the nitrile oxide is generated in situ in the solution phase to react with it.

The Causality of In Situ Generation: Nitrile oxides are highly reactive and prone to dimerization to form furoxans.[13] Generating them in situ from a stable precursor, such as an aldoxime, in the presence of the resin-bound alkyne ensures that the cycloaddition reaction is favored over undesired side reactions. Common methods for this transformation include oxidation of aldoximes with mild oxidants like sodium hypochlorite (bleach) or hypervalent iodine reagents.[6][14][15]

Caption: General workflow for solid-phase synthesis of isoxazole peptidomimetics.

Detailed Protocol: Synthesis of a Model Isoxazole-Valine-NH₂ Peptidomimetic

This protocol describes the synthesis of a simple model compound on Rink Amide resin to yield a C-terminal amide upon cleavage.

Materials and Reagents

Reagent/MaterialPurposeSupplier Example
Rink Amide MBHA Resin (100-200 mesh)Solid support for C-terminal amidesSigma-Aldrich
Dichloromethane (DCM), AnhydrousResin swelling and washingFisher Scientific
N,N-Dimethylformamide (DMF), Peptide GradeResin swelling, washing, reaction solventFisher Scientific
PropargylamineAlkyne source for immobilizationAcros Organics
HBTU / HOBt / DIPEAPeptide coupling reagentsChem-Impex
PiperidineFmoc deprotectionSigma-Aldrich
Benzaldehyde oximeNitrile oxide precursorTCI Chemicals
Sodium Hypochlorite (Bleach, 5% soln.)Oxidant for nitrile oxide generationVWR
Fmoc-Val-OHProtected amino acid for elongationBachem
Trifluoroacetic Acid (TFA)Cleavage reagentOakwood Chemical
Triisopropylsilane (TIS)Cation scavenger during cleavageSigma-Aldrich
Diethyl Ether, ColdProduct precipitationFisher Scientific

Step-by-Step Methodology

Step 1: Resin Preparation and Fmoc Deprotection

  • Place Rink Amide resin (0.1 mmol scale) in a fritted syringe reactor.

  • Swell the resin in DMF for 1 hour, then drain.

  • Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, drain.

  • Repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Self-Validation: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.

Step 2: Alkyne Immobilization

  • Rationale: This step introduces the alkyne "handle" onto the solid support, which will serve as the dipolarophile for the cycloaddition. We use propargylamine as a simple, commercially available building block.

  • In a separate vial, pre-activate Fmoc-propargylglycine (or a similar alkyne-containing acid) (0.3 mmol, 3 eq) with HBTU (0.3 mmol, 3 eq), HOBt (0.3 mmol, 3 eq), and DIPEA (0.6 mmol, 6 eq) in DMF for 5 minutes.

  • Add the activation mixture to the deprotected resin. Agitate at room temperature for 2 hours.

  • Drain the reaction mixture and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

Step 3: On-Resin 1,3-Dipolar Cycloaddition

  • Rationale: This is the key isoxazole-forming step. Benzaldehyde oxime is used as the precursor for phenylnitrile oxide. Bleach is an inexpensive and effective oxidant. The reaction is performed in a biphasic system to facilitate the reaction. [6]1. Swell the alkyne-functionalized resin in a 1:1 mixture of DCM/water.

  • Add benzaldehyde oxime (0.5 mmol, 5 eq) to the resin slurry.

  • Slowly add aqueous sodium hypochlorite (5% solution, ~1.0 mmol, 10 eq) dropwise over 30 minutes while agitating.

  • Continue agitating the reaction mixture at room temperature for 4-6 hours.

  • Drain the reaction mixture and wash the resin extensively with water (5x), DMF (5x), and DCM (5x). Dry the resin under vacuum.

  • Monitoring: A small sample of resin can be cleaved and analyzed by LC-MS to confirm the formation of the isoxazole ring.

Step 4: Peptide Elongation (Optional - Example with Valine)

  • Deprotect the Fmoc group from the propargylglycine nitrogen as described in Step 1.

  • Couple Fmoc-Val-OH using the HBTU/HOBt/DIPEA activation method as described in Step 2.

  • Wash the resin and confirm complete coupling with a Kaiser test.

  • Perform a final Fmoc deprotection as described in Step 1 to reveal the N-terminal amine of valine.

Step 5: Cleavage and Deprotection

  • Rationale: A strong acid cocktail is required to cleave the product from the acid-labile Rink Amide linker. Scavengers are critical to prevent side reactions. TIS is used to quench carbocations that can be formed during cleavage, protecting sensitive residues. [16][17]1. Wash the final resin with DCM (5x) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Add the cleavage cocktail (2-3 mL) to the resin and agitate at room temperature for 2 hours.

  • Filter the solution away from the resin beads into a clean collection tube. Wash the beads with a small amount of fresh TFA.

  • Combine the filtrates.

Step 6: Product Isolation and Analysis

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 10% of its original volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude product under vacuum.

  • Analyze the crude product by analytical HPLC and LC-MS to determine purity and confirm the expected mass. Purify by preparative HPLC if necessary.

Characterization of Resin-Bound Intermediates and Final Product

A self-validating protocol relies on checkpoints. While on-resin analysis can be challenging, a "test cleavage" of a few resin beads after a critical step (like the cycloaddition) is invaluable. The final product should be thoroughly characterized.

TechniquePurposeExpected Outcome for Model Compound
Kaiser Test Detects free primary amines on-resin.Blue beads after deprotection; yellow/clear after complete coupling.
LC-MS Assesses purity and confirms molecular weight of the cleaved product.A major peak in the chromatogram with the correct mass-to-charge ratio.
HPLC Determines the purity of the crude and purified product.A single major peak after purification.
NMR Provides definitive structural confirmation of the final product.Characteristic shifts for isoxazole ring protons and peptide backbone.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) Insufficient reagent equivalents; poor resin swelling; steric hindrance.Re-couple using fresh reagents. Increase coupling time. Consider a stronger coupling agent like HATU. Ensure resin is fully swelled before reaction. [4]
Low Yield of Isoxazole Formation Inefficient nitrile oxide generation; dimerization of nitrile oxide.Ensure the oxidant (bleach) is fresh. Add oxidant slowly to the reaction. Use a different solvent system or oxidant (e.g., a hypervalent iodine reagent). [14]
Multiple Peaks in Final HPLC Trace Incomplete deprotection; side reactions during cleavage; racemization.Ensure sufficient cleavage time (2-3 hours). Verify the correct scavengers are used. For racemization-prone couplings, add HOBt or use DIC/Oxyma. [8]
No Product After Cleavage Incorrect cleavage cocktail for the resin type; premature cleavage during synthesis.Double-check that the resin-linker is acid-labile (e.g., Rink, Wang). Avoid strongly acidic conditions during intermediate steps. [18][19]

References

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  • R. A. Hernandez R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. [Link]

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  • A. M. Camelio, et al. (2022). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2022(3), M1451. [Link]

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  • M. P. Cohen, et al. (2004). Solid-phase synthesis of 5-isoxazol-4-yl-o[4][6][10]xadiazoles. The Journal of Organic Chemistry, 69(5), 1470-4. [Link]

  • S. Sharma, et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 596. [Link]

  • A. M. Almeida, et al. (2012). Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. ACS Medicinal Chemistry Letters, 3(11), 941-5. [Link]

  • M. Kumar, et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 5, 100806. [Link]

  • R. G. Brunner, et al. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Chemistry, 3(4), 1278-1286. [Link]

  • S. Krompiec, et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(1), 282. [Link]

  • A. A. Festa, et al. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(11), 3564. [Link]

  • S. Akinkuolie, et al. (2023). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 28(1), 384. [Link]

  • J. Zhu, et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065-3075. [Link]

  • M. Kumar, et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Results in Chemistry, 5, 100806. [Link]

  • P. S. Branco, et al. (2009). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]

  • M. G. W. Müller, et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of Organic Chemistry, 86(16), 11259-11267. [Link]

  • Aapptec. (n.d.). Cleavage from HMBA-MBHA Resin. [Link]

  • C. D. Nicola, et al. (2020). Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes including MW activation. ResearchGate. [Link]

  • F. Albericio, et al. (2011). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. ResearchGate. [Link]

  • R. G. Brunner, et al. (2021). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2020). Cleavage from Resin. [Link]

  • H. G. T. H. D. K. M. G. S. B. Ekanayake, et al. (2023). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules, 28(14), 5484. [Link]

  • O. O. Odukoya. (2018). DEVELOPMENT OF RESIN-BOUND REAGENTS FOR ANALYSIS OF CARBOXYLIC ACIDS AND AMINES. DSpace Repository - University of Ibadan. [Link]

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Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Isoxazole Derivatives

Executive Summary: Accelerating Isoxazole Synthesis with Microwave Energy The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Accelerating Isoxazole Synthesis with Microwave Energy

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-epileptic properties.[1][2][3] Traditional methods for synthesizing these valuable heterocycles often involve long reaction times, harsh conditions, and significant energy consumption. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[1][4][5][6] By utilizing microwave energy for direct and efficient heating of the reaction mixture, MAOS dramatically reduces reaction times from hours to minutes, often leading to higher product yields, cleaner reaction profiles, and enhanced energy efficiency.[1][2][6][7][8][9]

This document provides an in-depth guide to the principles, protocols, and best practices for the microwave-assisted synthesis of isoxazole derivatives, designed to empower researchers to leverage this technology for rapid and efficient drug discovery and development.

The Causality of Microwave Heating: Beyond the Hot Plate

Understanding the fundamental difference between microwave and conventional heating is critical to appreciating its advantages and optimizing protocols.

Conventional Heating: Energy is transferred indirectly and inefficiently. An external heating source (e.g., an oil bath) heats the walls of the reaction vessel, which then transfer heat to the solvent and reactants via conduction and convection. This process results in a significant temperature gradient within the vessel, with the walls being hotter than the bulk solution, and can lead to localized overheating and decomposition of sensitive reagents.[8]

Microwave Heating: Energy is transferred directly to any material in the reaction mixture with a dipole moment (i.e., polar molecules).[5][6][10] The rapidly oscillating electromagnetic field of the microwave (typically at 2.45 GHz) causes these polar molecules to constantly reorient, generating heat through molecular friction. This dielectric heating is volumetric and instantaneous, resulting in rapid, uniform temperature increases throughout the bulk of the solution. This efficiency is the primary driver behind the observed rate enhancements.[6][10]

Caption: Comparison of Conventional vs. Microwave Heating Mechanisms.

The Critical Role of Solvent Choice

The efficiency of microwave heating is directly dependent on the ability of the reaction medium to absorb microwave energy. This property is best quantified by the dielectric loss tangent (tan δ).[6] Solvents with a high tan δ value are strong microwave absorbers and will heat very rapidly, while those with a low value are poor absorbers.

Expert Insight: The choice of solvent is not merely about solubility; it is a key parameter for controlling the reaction rate. For slow reactions, a high-absorbing solvent like ethanol or DMF can be used to reach and maintain the target temperature quickly. For highly exothermic reactions, a medium- or low-absorbing solvent (e.g., THF, acetonitrile) can provide more gentle and controllable heating, preventing thermal runaway.[5][11]

Table 1: Classification of Common Solvents for Microwave Synthesis

Category Solvents Tan δ Value Heating Profile
High Absorbing Ethanol, Methanol, Propanol, Ethylene Glycol, Formic Acid High (>0.5) Very Rapid
Medium Absorbing Water, DMF, DMSO, Acetonitrile Medium (0.1-0.5) Moderate to Rapid
Low Absorbing THF, Dichloromethane, Chloroform, Acetone Low (<0.1) Slow
Non-Absorbing Toluene, Hexane, Benzene, Carbon Tetrachloride Very Low (~0) Very Poor/None

Data derived from CEM Corporation and other sources.[10]

Core Synthetic Protocols for Isoxazole Derivatives

Two primary and versatile strategies for synthesizing the isoxazole core are particularly amenable to microwave acceleration: cyclization of chalcones and 1,3-dipolar cycloadditions.

Strategy 1: Synthesis from Chalcone Intermediates

This robust two-step method first involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which is then cyclized with hydroxylamine hydrochloride under microwave irradiation. The microwave step dramatically accelerates the cyclization and dehydration, yielding the isoxazole product.[1][2][3][7]

G cluster_workflow Workflow: Isoxazole Synthesis from Chalcones Chalcone Chalcone Intermediate Microwave Microwave Reactor (e.g., 210W, 10-15 min) Chalcone->Microwave Hydroxylamine Hydroxylamine HCl Hydroxylamine->Microwave Workup Aqueous Workup & Filtration Microwave->Workup Reaction Mixture Isoxazole Isoxazole Product Workup->Isoxazole Purified Product G start Hydroximinoyl Chloride nitrile_oxide In Situ Generation Nitrile Oxide (Reactive Dipole) start->nitrile_oxide:f0 -HCl alkyne Terminal Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition base Base (e.g., Et3N) base->nitrile_oxide:f0 nitrile_oxide->cycloaddition isoxazole 3,5-Disubstituted Isoxazole cycloaddition->isoxazole

Caption: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Protocol 2: One-Pot, Three-Component Synthesis via 1,3-Dipolar Cycloaddition

This protocol demonstrates an advanced, efficient synthesis adapted from the literature. [12]

  • Reagent Preparation: To a 10 mL microwave process vial with a stir bar, add the acid chloride (1.0 equiv), terminal alkyne (1.1 equiv), and the hydroximinoyl chloride (1.2 equiv).

  • Catalyst & Solvent: Add the Sonogashira coupling catalysts (e.g., Pd(PPh₃)₂Cl₂ and CuI) and a suitable solvent such as THF or DMF (5 mL).

  • Base Addition: Add a base, such as triethylamine (Et₃N, 3.0 equiv), which will both facilitate the Sonogashira coupling and generate the nitrile oxide in situ.

  • Vessel Sealing & Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate under the following conditions:

    • Target Temperature: 140-160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 30 minutes

    • Stirring: On

  • Cooldown & Workup: Cool the vessel to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to yield the 3,4,5-trisubstituted isoxazole.

Trustworthiness through Self-Validation: This one-pot protocol is inherently self-validating. The formation of the desired highly-substituted isoxazole is only possible if both the initial Sonogashira coupling and the subsequent 1,3-dipolar cycloaddition occur successfully in the correct sequence, confirming the efficacy of the microwave conditions. Conventional heating often fails here, leading to decomposition and the formation of unwanted furoxan byproducts. [12]

Safety in High-Energy Chemistry: Essential Protocols

The rapid energy input in MAOS necessitates strict adherence to safety protocols. The primary hazards include the rapid generation of high pressure in sealed vessels and the potential for thermal runaway with exothermic reactions. [11][13] Mandatory Safety Practices:

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic ovens lack the necessary pressure/temperature controls and safety interlocks and can corrode, creating an explosion hazard. [11][14]* Vessel Integrity: Always inspect microwave vials and caps for cracks or defects before use. Never exceed the manufacturer's recommended volume or pressure limits. [15]* Pressure Monitoring: Utilize sealed vessels only when necessary to reach temperatures above the solvent's boiling point. Always be aware of the potential pressure that can be generated. [15]* Stirring is Essential: Always use a magnetic stir bar. This prevents localized superheating and ensures even temperature distribution, which is critical for reproducibility and safety. [11][15]* Flammable Solvents: Exercise extreme caution. Ensure the reactor is in a well-ventilated area or fume hood. [13][16]Modern reactors have built-in vapor sensors to prevent ignition. [16]* Exothermic Reactions: When developing a new protocol for a potentially exothermic reaction, start with a very small scale, low power, and a lower target temperature to gauge the reaction kinetics safely. [11]* Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a lab coat, and appropriate gloves. [14]

G start Develop New Protocol small_scale 1. Start Small Scale (Low Reagent Conc.) start->small_scale low_power 2. Set Low Power & Temperature Target small_scale->low_power monitor 3. Monitor Pressure & Temperature Closely low_power->monitor evaluate 4. Evaluate Results (TLC, Yield) monitor->evaluate decision Reaction Successful? evaluate->decision optimize Gradually Increase Scale / Temp decision->optimize Yes reassess Re-evaluate Conditions (Solvent, Time, Reagents) decision->reassess No optimize->monitor Re-run finish Finalized Protocol optimize->finish reassess->small_scale

Caption: A safe and logical workflow for optimizing a new microwave-assisted protocol.

References

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy.
  • Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 2008(02), 293-303.
  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Deriv
  • Yan, L., Zhang, Y., et al. Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles, 2022.
  • Chawla, C., et al. A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Journal of Chemical and Pharmaceutical Research, 2014, 6(7):2097-2104.
  • Amberlyst Supported, Microwave Assisted Synthesis of Methyl-Isoxazole deriv
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. NIH.
  • Safety Considerations for Microwave Synthesis.
  • Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. PubMed.
  • Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA.
  • Microwave Safety.
  • Solvent Choice for Microwave Synthesis.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Reactor Safety.
  • Chapter 6 - Safety Precautions On The Application of Microwaves in Labor
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega.
  • Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. Indian Journal of Pharmaceutical Sciences.
  • Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • PART - 1 INTRODUCTION.
  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

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Method

Application Notes and Protocols for Green Chemistry Approaches in Reactions with Isoxazole-4-carbaldehyde

Introduction: The Imperative for Greener Synthesis of Isoxazole Derivatives The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Iso...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis of Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Isoxazole-4-carbaldehyde, as a key synthetic intermediate, offers a versatile entry point for the elaboration of complex molecular architectures.[2] However, traditional synthetic routes often employ volatile organic solvents, hazardous reagents, and energy-intensive conditions, running counter to the modern principles of sustainable chemistry.[3] This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for implementing green chemistry approaches in reactions involving isoxazole-4-carbaldehyde. By leveraging alternative energy sources, benign solvent systems, and high-efficiency reaction designs, we can significantly reduce the environmental footprint of synthesizing these valuable compounds while often improving yields and simplifying workflows.[4]

This document is structured to provide not just procedural steps, but also the scientific rationale behind the choice of greener alternatives, empowering researchers to adapt and innovate within the framework of sustainable synthesis.

Section 1: Ultrasound-Assisted Reactions: Harnessing Acoustic Cavitation for Efficiency

Sonochemistry has emerged as a powerful tool in green organic synthesis, utilizing high-frequency sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This phenomenon creates localized hot spots of intense temperature and pressure, dramatically accelerating reaction rates even at ambient bulk temperatures.[3][5] This approach offers reduced reaction times, improved yields, and minimizes the formation of by-products.[6][7]

Application: Knoevenagel Condensation of Isoxazole-4-carbaldehyde

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction for aldehydes, can be rendered significantly greener and more efficient through sonication. Traditional methods often require prolonged heating and organic bases in volatile solvents. By using an aqueous medium and a mild, reusable catalyst, the reaction becomes environmentally benign.

Protocol 1: Ultrasound-Assisted Knoevenagel Condensation in Aqueous Media

This protocol is adapted from established green methodologies for Knoevenagel condensations of various aromatic aldehydes.[8][9] The aldehyde functionality of isoxazole-4-carbaldehyde is expected to exhibit similar reactivity under these proven conditions.

Materials:

  • Isoxazole-4-carbaldehyde

  • Malononitrile (or other active methylene compound, e.g., ethyl cyanoacetate)

  • Sodium benzoate[6][10] or Pyruvic acid[6] (as catalyst)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ultrasonic bath or probe sonicator

Procedure:

  • Reactant Setup: In a 50 mL round-bottom flask, combine Isoxazole-4-carbaldehyde (10 mmol), malononitrile (10 mmol), and sodium benzoate (1 mmol, 10 mol%) in 20 mL of deionized water.

  • Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40-50 kHz) at a controlled temperature (e.g., 30-50°C) for 15-45 minutes.[6]

  • Monitoring: Track the reaction's progress via thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product will precipitate out of the aqueous solution.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry. If necessary, the crude product can be recrystallized from ethanol to yield the pure (isoxazol-4-ylmethylene)malononitrile.

Causality and Scientific Integrity:

  • Why Ultrasound? Sonication provides the activation energy locally, accelerating the reaction without the need for bulk heating, thus saving energy.[6] It also enhances mass transfer between the reactants.

  • Why Water? Water is a non-toxic, non-flammable, and inexpensive solvent, making it the ultimate green choice.[10] The hydrophobic effect can also help to bring organic reactants together, accelerating the reaction.

  • Why Sodium Benzoate? It is a mild, inexpensive, and biodegradable catalyst that is effective in aqueous media.[6][10] Its use avoids the hazards associated with traditional organic bases like piperidine or pyridine. The catalyst can often be recovered from the aqueous phase and reused.[10]

Workflow Visualization:

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Sonication cluster_workup 3. Isolation & Purification prep1 Combine Isoxazole-4-carbaldehyde, Malononitrile, and Catalyst in Water react1 Place flask in Ultrasonic Bath (40-50 kHz, 30-50°C) prep1->react1 react2 Irradiate for 15-45 min react1->react2 react3 Monitor progress by TLC react2->react3 workup1 Cool mixture in Ice Bath react3->workup1 workup2 Collect solid product by Filtration workup1->workup2 workup3 Wash with cold Water workup2->workup3 workup4 Recrystallize from Ethanol (if needed) workup3->workup4 end Pure Knoevenagel Product workup4->end Pure Product

Caption: Workflow for Ultrasound-Assisted Knoevenagel Condensation.

Section 2: Microwave-Assisted Synthesis: Rapid, Controlled Heating

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique dramatically reduces reaction times from hours to minutes, often increases product yields, and minimizes side reactions by providing uniform heating.[11][12] It is a cornerstone of green chemistry for its energy efficiency and speed.[13]

Application: Three-Component Synthesis of Isoxazol-5(4H)-ones

The condensation of an aldehyde, an active methylene compound (e.g., ethyl acetoacetate), and hydroxylamine hydrochloride is a classic route to functionalized isoxazoles. Applying microwave irradiation can transform this into a rapid and high-yield green protocol.

Protocol 2: Microwave-Assisted Three-Component Reaction

This protocol is based on established microwave-assisted syntheses of isoxazole derivatives from various aldehydes.[7][12] Isoxazole-4-carbaldehyde is a suitable substrate for this transformation.

Materials:

  • Isoxazole-4-carbaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Ethanol

  • Microwave reactor with sealed vessels

Procedure:

  • Reactant Setup: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, combine Isoxazole-4-carbaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1.2 mmol).

  • Solvent Addition: Add 3-5 mL of ethanol to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for 5-15 minutes at a suitable power (e.g., 100-250 W).[7][12]

  • Monitoring and Work-up: After irradiation, cool the vessel to room temperature. Monitor the reaction completion by TLC. The product often precipitates upon cooling.

  • Isolation and Purification: Pour the mixture into ice-cold water to precipitate the remaining product. Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol if further purification is required.

Causality and Scientific Integrity:

  • Why Microwave? Microwaves interact directly with polar molecules (like ethanol and the reactants), leading to rapid, uniform heating that bypasses the thermal conductivity limitations of the vessel walls. This results in a significant rate enhancement.[11]

  • Why Ethanol? Ethanol is a good microwave absorber and is considered a greener solvent than many traditional organic solvents like toluene or DMF.

  • Why One-Pot? The three-component, one-pot nature of this reaction maximizes atom economy and operational simplicity, key principles of green chemistry.[14] It avoids the need to isolate intermediates, saving time, solvents, and energy.

Data Presentation: Comparison of Conventional vs. Green Methods

The following table summarizes typical improvements seen when switching from conventional heating to microwave or ultrasound for isoxazole synthesis, based on data for analogous aromatic aldehydes.

Reaction TypeMethodCatalyst/MediumTimeYield (%)Reference(s)
Three-Component Synthesis Conventional HeatingPyridine/Ethanol3-5 hours66-79[6]
Ultrasound Pyridine/Ethanol (50°C)25-60 min82-96[6]
Microwave Ethanolic NaOH10-15 min~85-95[12]
Knoevenagel Condensation Conventional StirringPyruvic Acid/Water (RT)4 hours80[8]
Ultrasound Pyruvic Acid/Water (RT)1 hour96[8]

Section 3: Multicomponent Reactions (MCRs) in Green Media

Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, are inherently green.[14] They exhibit high atom economy and procedural simplicity. Performing these reactions in environmentally benign media, such as deep eutectic solvents (DES), further enhances their green credentials.

Application: Synthesis of 5-Amino-isoxazole-4-carbonitriles

This MCR involves the reaction of an aldehyde, malononitrile, and hydroxylamine. Using a deep eutectic solvent like Glycerol/K₂CO₃ provides a non-toxic, biodegradable, and recyclable reaction medium and catalyst system.[15][16]

Protocol 3: MCR in a Deep Eutectic Solvent (DES)

This protocol is directly adapted from a proven green method for synthesizing 5-amino-isoxazole-4-carbonitriles from various aldehydes.[15][17]

Materials:

  • Isoxazole-4-carbaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Glycerol

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • Prepare DES: Prepare the deep eutectic solvent by gently heating a 4:1 molar ratio of glycerol to K₂CO₃ with stirring until a clear, homogeneous liquid is formed.

  • Reactant Setup: In a flask, add Isoxazole-4-carbaldehyde (1 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1.1 mmol) to the prepared DES (2-3 mL).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 20-120 minutes.[15]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, add water to the reaction mixture. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove the DES, and dry.

Causality and Scientific Integrity:

  • Why DES? Deep eutectic solvents are a class of ionic liquids that are often biodegradable, non-toxic, and prepared from inexpensive starting materials.[15] The glycerol/K₂CO₃ system acts as both the solvent and the basic catalyst for the reaction, simplifying the process.

  • Reaction Pathway: The reaction likely proceeds through an initial Knoevenagel condensation between isoxazole-4-carbaldehyde and malononitrile, followed by the reaction of hydroxylamine with one of the nitrile groups and subsequent cyclization.

Reaction Pathway Visualization:

G R1 Isoxazole-4-carbaldehyde I1 Knoevenagel Adduct ((isoxazol-4-ylmethylene)malononitrile) R1->I1 + R2 (K2CO3/Glycerol) R2 Malononitrile R2->I1 R3 Hydroxylamine (from HCl salt + K2CO3) P1 Final Product: 5-amino-3-(isoxazol-4-yl)isoxazole-4-carbonitrile R3->P1 I1->P1 + R3 (Cyclization)

Caption: Plausible pathway for the MCR to form a functionalized isoxazole.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link][6][10]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. PubMed Central. Available at: [Link][15][16][17]

  • Environmentally Benign Synthesis of Isoxazole-5(4H)-one Derivative Using Cashew Shell Extract as a Natural Acid Catalyst. ResearchGate. Available at: [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. SciSpace. Available at: [Link]

  • Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Scilit. Available at: [Link]

  • (PDF) Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. ResearchGate. Available at: [Link]

  • Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Organic Chemistry Portal. Available at: [Link][11]

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH. Available at: [Link][14]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. Available at: [Link][7]

  • Catalyst-free cyclocondensation of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones undere aqueous conditions. ResearchGate. Available at: [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. Available at: [Link][12]

  • Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. NVEO. Available at: [Link][13]

  • Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate. Available at: [Link]

  • Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. NIH. Available at: [Link]

  • A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Green Chemistry (RSC Publishing). Available at: [Link]

  • Ultrasound for Drug Synthesis: A Green Approach. PubMed Central. Available at: [Link][8]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link][2]

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. Available at: [Link][9]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link][4]

  • Efficient Green Procedure for the Knoevenagel Condensation under Solvent‐Free Conditions. ResearchGate. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. CONICET. Available at: [Link]

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Application

The Versatile Precursor: Isoxazole-4-carbaldehyde in the Synthesis of Radiolabeled Imaging Agents

Senior Application Scientist Note: The pursuit of molecular imaging agents that can accurately and non-invasively diagnose and monitor disease is a cornerstone of modern medicine. The selection of a suitable precursor mo...

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The pursuit of molecular imaging agents that can accurately and non-invasively diagnose and monitor disease is a cornerstone of modern medicine. The selection of a suitable precursor molecule is critical, as it dictates the feasibility of radiosynthesis, the stability of the final tracer, and its biological targeting capabilities. Isoxazole-4-carbaldehyde has emerged as a particularly valuable scaffold in this regard. Its five-membered heterocyclic structure is a common motif in biologically active compounds, offering a framework for designing agents with high affinity for specific targets.[1][2][3] The true synthetic utility, however, lies in the aldehyde group at the 4-position. This functional group is a versatile handle for a variety of chemical modifications, allowing for the straightforward attachment of targeting vectors and, crucially, the incorporation of radionuclides.[4] This guide provides a detailed overview of the application of isoxazole-4-carbaldehyde as a precursor for radiolabeled imaging agents, complete with protocols and expert insights for researchers in the field.

Chemical & Physical Properties

PropertyValue
Chemical Formula C₄H₃NO₂
Molecular Weight 97.07 g/mol
CAS Number 65373-53-7
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents.

The Synthetic Advantage: Reactivity of the Aldehyde Group

The aldehyde functionality of isoxazole-4-carbaldehyde is the linchpin of its utility as a precursor. It readily undergoes several key reactions that are amenable to the constraints of radiochemistry, namely speed and efficiency.

One of the most powerful of these is reductive amination . This reaction forms a stable carbon-nitrogen bond by first reacting the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced to the corresponding amine.[4][5] This method is highly effective for conjugating the isoxazole core to a targeting moiety, such as a peptide or a small molecule inhibitor, that bears an amine group. The reaction is typically carried out in a one-pot synthesis, which is advantageous for working with short-lived isotopes.[5][6]

Another key reaction is the formation of oximes and hydrazones . The aldehyde can react with hydroxylamines or hydrazines to form these stable C=N linkages. Such reactions have been successfully employed in the synthesis of 18F-labeled imaging agents.[7]

Finally, the aldehyde group can serve as a precursor for other functional groups through various chemical transformations, further expanding its synthetic versatility.

Protocol 1: Synthesis of an Amine-Functionalized Precursor via Reductive Amination

This protocol details the non-radioactive synthesis of an amine-functionalized isoxazole derivative from isoxazole-4-carbaldehyde and a generic primary amine (e.g., benzylamine, representing a simple targeting vector). This precursor can then be used for subsequent radiolabeling.

Materials:

  • Isoxazole-4-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoxazole-4-carbaldehyde (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Add benzylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine can be monitored by thin-layer chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Causality Note: STAB is a mild and selective reducing agent that is particularly effective for reductive aminations and is less sensitive to moisture than other hydride reagents.[4]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-1-(isoxazol-4-yl)methanamine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radiolabeling of an Isoxazole Precursor with Fluorine-18

This protocol provides a general method for the copper-mediated radiofluorination of an arylboronic ester precursor of an isoxazole derivative to produce an ¹⁸F-labeled imaging agent. This method is adapted from the synthesis of similar ¹⁸F-labeled isoxazole-containing compounds.[1]

Materials:

  • Isoxazole-arylboronic ester precursor

  • Aqueous [¹⁸F]fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Copper(II) triflate (Cu(OTf)₂)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dimethylformamide (DMF)

  • Acetonitrile for HPLC

  • Water for HPLC

  • Sterile water for injection

  • Sterile 0.9% sodium chloride for injection

  • Ethanol, USP

  • Sep-Pak C18 cartridge

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: To the dried [¹⁸F]fluoride, add a solution of the isoxazole-arylboronic ester precursor, Cu(OTf)₂, and DMAP in anhydrous DMF. Seal the reaction vessel and heat at 110°C for 20 minutes. Causality Note: Copper catalysts facilitate the nucleophilic aromatic substitution of the boronic ester with [¹⁸F]fluoride, a reaction that is otherwise challenging on electron-rich aromatic rings.[1]

  • Quenching and Dilution: After cooling, quench the reaction by adding the HPLC mobile phase.

  • Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC). Collect the fraction corresponding to the ¹⁸F-labeled isoxazole product.

  • Formulation: Remove the HPLC solvent from the collected fraction under reduced pressure. Reformulate the purified product in a sterile solution, typically 0.9% saline containing a small amount of ethanol to ensure solubility.

  • Sterile Filtration: Pass the final product solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control of the Final Radiopharmaceutical

A robust quality control (QC) system is essential to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use.[8][9] The final product must be evaluated for several key parameters before administration.

QC TestMethodAcceptance CriteriaRationale
Identity Analytical RP-HPLCRetention time of the radioactive peak matches that of the non-radioactive standard.Confirms that the radioactivity is associated with the correct chemical entity.
Radiochemical Purity Analytical RP-HPLC, Radio-TLC≥95%Ensures that the majority of the radioactivity is in the desired chemical form, minimizing off-target radiation exposure.[10]
Radionuclidic Purity Gamma-ray spectroscopyRadionuclide-specific energy peaks (e.g., 511 keV for ¹⁸F) are present, with minimal contribution from other radionuclides.Confirms the identity of the radionuclide and the absence of long-lived impurities.
pH pH meter or pH paperBetween 4.5 and 7.5Ensures the final product is suitable for intravenous injection and maintains the stability of the radiotracer.
Visual Inspection Direct observationClear, colorless solution, free of particulate matter.A basic but critical check for any precipitation or foreign matter.
Sterility Incubation in culture mediaNo microbial growth.Ensures the absence of bacterial contamination in the injectable solution.
Endotoxin (Pyrogen) Test Limulus Amebocyte Lysate (LAL) test< 175 EU/V (or as specified by pharmacopeia)Ensures the absence of fever-inducing bacterial endotoxins.

Expected Performance of an ¹⁸F-Labeled Isoxazole Tracer

The following table summarizes typical performance metrics for an ¹⁸F-labeled isoxazole-based radiotracer, based on published data for similar compounds.[1][11]

ParameterTypical Value
Radiochemical Yield (decay-corrected) 2-15%
Radiochemical Purity >98%
Molar Activity 1.5 - 2.0 Ci/µmol (55 - 74 GBq/µmol)
Total Synthesis Time 60-90 minutes

Preclinical Evaluation Workflow

Once a novel radiolabeled imaging agent based on isoxazole-4-carbaldehyde has been synthesized and has passed all quality control tests, it must undergo preclinical evaluation to assess its potential for in vivo applications.[12] This typically involves a tiered approach, starting with in vitro studies and progressing to in vivo imaging in animal models of disease.

Preclinical_Evaluation_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Metabolism & Dosimetry in_vitro_binding Binding Affinity Assays (e.g., Kd determination) cell_uptake Cellular Uptake Studies (in target vs. control cell lines) in_vitro_binding->cell_uptake Confirms cellular interaction biodistribution Biodistribution Studies (%ID/g in various organs) cell_uptake->biodistribution Proceed to in vivo if in vitro results are promising pet_imaging PET Imaging (in animal models of disease) biodistribution->pet_imaging Quantifies uptake blocking_studies Blocking Studies (co-injection with cold ligand) pet_imaging->blocking_studies Confirms target specificity metabolite_analysis Metabolite Analysis (blood and tissue samples) pet_imaging->metabolite_analysis dosimetry Radiation Dosimetry Calculations metabolite_analysis->dosimetry

Caption: A typical workflow for the preclinical evaluation of a novel radiotracer.

Conclusion

Isoxazole-4-carbaldehyde is a highly valuable and versatile precursor for the development of novel radiolabeled imaging agents. Its inherent biological relevance and the synthetic tractability of its aldehyde functional group provide a robust platform for radiochemists and drug development professionals. The protocols and data presented here offer a foundational guide for researchers looking to leverage this promising scaffold in their own imaging agent development programs. Through careful synthesis, rigorous quality control, and thorough preclinical evaluation, isoxazole-4-carbaldehyde-derived tracers have the potential to significantly advance the field of molecular imaging.

References

  • Quality Control in the Production of Radiopharmaceuticals. IAEA. [Link]

  • Synthesis and in vivo evaluation of F-18-labeled isoxazole analog for imaging of sigma-2 receptor status. Journal of Nuclear Medicine. [Link]

  • Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

  • The Role of PET Imaging in Preclinical Oncology. Imaging Technology News. [Link]

  • 18F-Labelled Intermediates for Radiosynthesis by Modular Build-Up Reactions: Newer Developments. Molecules. [Link]

  • Synthesis and in vitro evaluation of 18F labeled tyrosine derivatives as potential positron emission tomography (PET) imaging agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis. eScholarship, University of California. [Link]

  • Toward Novel [18F]Fluorine-Labeled Radiotracers for the Imaging of α-Synuclein Fibrils. Frontiers in Chemistry. [Link]

  • Synthesis of Novel 18 F-Labeled-Nitroimidazole-Based Imaging Agents for Hypoxia: Recent Advances. Nuclear Medicine and Molecular Imaging. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

  • Radiosynthesis and ex vivo evaluation of [(18)F]-(S)-3-(6-(3-fluoropropoxy)benzo[d]isoxazol-3-yl)-5-(methoxymethyl)oxazolidin-2-one for imaging MAO-B with PET. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Miniaturized QC testing of PET tracers. van Dam Lab, UCLA. [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry. [Link]

  • Radiosynthesis of a carbon-11 labeled tetrahydrobenzisoxazole derivative as a new PET probe for γ-secretase imaging in Alzheimer's disease. Journament. [Link]

  • Recent Advances of 68 Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. International Journal of Molecular Sciences. [Link]

  • Reductive amination of various aldehydes. ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. [Link]

  • Radiosynthesis of a carbon-11 Labeled Tetrahydrobenzisoxazole Derivative as a New PET Probe for γ-secretase Imaging in Alzheimer's Disease. Applied Radiation and Isotopes. [Link]

  • Synthesis of new carbon-11 labeled benzoxazole derivatives for PET imaging of 5-HT(3) receptor. European Journal of Medicinal Chemistry. [Link]

  • One-pot reductive amination of aldehydes with nitroarenes using formic acid as the hydrogen donor and mesoporous graphitic carbon nitride supported AgPd alloy nanoparticles as the heterogeneous catalyst. New Journal of Chemistry. [Link]

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. OpenWorks @ MD Anderson. [Link]

  • Radiosynthesis of a carbon-11 labeled tetrahydrobenzisoxazole derivative as a new PET probe for γ-secretase imaging in Alzheimer's disease. IU Indianapolis ScholarWorks. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Radiofluorination of oxazole-carboxamides for preclinical PET neuroimaging of GSK-3. Bioorganic & Medicinal Chemistry. [Link]

  • Quality control of PET labeled agents by TLC, GC and HPLC. ResearchGate. [Link]

  • CQCIT Preclinical Imaging. University of Utah Health Sciences. [Link]

  • PET imaging with ⁸⁹Zr: from radiochemistry to the clinic. Nuclear Medicine and Biology. [Link]

  • Preparation, quality control and biodistribution of [Cu-61]-doxorubicin for PET imaging. ResearchGate. [Link]

  • Synthesis and radiolabeling of new N-[(4-[ 18 F]Fluorobenzylidene) aminooxy) alkyl]-2-nitroimidazoles as possible hypoxia imaging pharmaceuticals. ResearchGate. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Isoxazole-4-carbaldehyde reactions?

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Isoxazole-4-carbaldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Isoxazole-4-carbaldehyde synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block.[1] We will explore the underlying chemistry of common synthetic routes, provide robust troubleshooting strategies, and offer detailed protocols to help you improve your reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of a 3,5-disubstituted isoxazole is giving a very low yield. What are the most likely causes and how can I fix it?

This is a very common issue. The Vilsmeier-Haack reaction, while powerful for formylating electron-rich heterocycles, can be sensitive.[2][3] Low yields typically stem from three main areas: the Vilsmeier reagent itself, the nature of your isoxazole substrate, and the reaction conditions.

Causality & Troubleshooting Steps:

  • Integrity of the Vilsmeier Reagent: The active electrophile, a chloroiminium ion (the "Vilsmeier reagent"), is formed from the reaction of a formamide (like N,N-dimethylformamide, DMF) with an activating agent (like phosphorus oxychloride, POCl₃).[4] This reagent is moisture-sensitive and its effective concentration is critical.

    • Solution: Always use anhydrous DMF and ensure your POCl₃ is fresh and has been stored properly to prevent degradation from atmospheric moisture. Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding your isoxazole substrate.[5]

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile.[2] Therefore, the reaction works best on isoxazoles that are "electron-rich." Substituents on the isoxazole ring play a major role. Electron-donating groups (EDGs) at the 3- and 5-positions will increase the nucleophilicity of the C4 position, facilitating the reaction. Conversely, strong electron-withdrawing groups (EWGs) will deactivate the ring and can halt the reaction entirely.

  • Reaction Conditions: Temperature and stoichiometry are the most critical parameters to optimize.

    • Temperature Control: The initial formation of the Vilsmeier reagent should be done at a low temperature (0-5 °C) to control the exothermic reaction.[5] However, the subsequent formylation step often requires heating to proceed at a reasonable rate. Insufficient heat will result in low conversion, while excessive heat can lead to decomposition and byproduct formation.[6][7]

    • Stoichiometry: An excess of the Vilsmeier reagent is often required to drive the reaction to completion. A common starting point is 1.5 to 3.0 equivalents of the reagent relative to the isoxazole substrate.[2]

Troubleshooting Workflow for Low Yield in Vilsmeier-Haack Formylation

G start Low Yield Observed reagent 1. Check Vilsmeier Reagent Integrity start->reagent substrate 2. Evaluate Isoxazole Substrate start->substrate conditions 3. Optimize Reaction Conditions start->conditions workup 4. Review Workup & Purification start->workup sub_reagent1 Use Anhydrous DMF? reagent->sub_reagent1 Moisture is detrimental sub_substrate1 Electron-donating or -withdrawing groups? substrate->sub_substrate1 Reactivity is key sub_conditions1 Vary Temperature (e.g., 25 °C to 80 °C) conditions->sub_conditions1 sub_conditions2 Increase Equivalents of Vilsmeier Reagent conditions->sub_conditions2 sub_conditions3 Monitor by TLC/LC-MS for optimal time conditions->sub_conditions3 success Improved Yield workup->success sub_reagent2 Fresh POCl3? sub_reagent1->sub_reagent2 sub_reagent3 Form reagent at 0 °C? sub_reagent2->sub_reagent3 sub_reagent3->conditions sub_substrate1->conditions Strong EWGs may require alternative methods sub_conditions1->success sub_conditions2->success sub_conditions3->success

Caption: A decision-making flowchart for troubleshooting low yields.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

Besides unreacted starting material, several side products can form:

  • Regioisomers: If the 3 and 5 positions of your isoxazole are unsubstituted, formylation can potentially occur at either the C4 or C5 position, leading to a mixture of isomers. However, formylation at C4 is generally favored.

  • Decomposition Products: The isoxazole ring's N-O bond is its weakest point and can cleave under certain conditions, such as harsh temperatures or strongly basic/reductive environments during workup.[8][9]

  • Polyformylation: While less common for a deactivated ring like isoxazole, using a large excess of the Vilsmeier reagent or prolonged reaction times at high temperatures could theoretically lead to di-formylated products if other activated positions are available.

Q3: What are the best practices for purifying Isoxazole-4-carbaldehyde?

Purification can be challenging due to the polarity of the aldehyde and the potential for similarly polar byproducts.[8]

Purification Strategy:

  • Workup: The reaction is typically quenched by pouring it into a cold aqueous solution of a base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the iminium intermediate to the aldehyde.[2][5]

  • Extraction: Extract the product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Column Chromatography: This is the most effective method for purification.[8]

    • Solvent System: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. Systematically screen solvent systems using TLC to find the optimal separation conditions.

    • Pro Tip: Adding a small amount (0.5-1%) of triethylamine to the mobile phase can sometimes improve peak shape and reduce tailing if your product is sticking to the silica gel.

Parameter Recommended Starting Point Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase 10% to 50% Ethyl Acetate in HexanesProvides a good polarity range for elution.
Additive (Optional) 0.5% TriethylamineNeutralizes acidic sites on silica, improving chromatography.
Detection UV light (254 nm) / Staining (e.g., KMnO₄)Isoxazoles are UV active; permanganate stain visualizes aldehydes.

Table 1: Recommended starting conditions for column chromatography purification.

Alternative Synthetic Protocols & Advanced Methods

Q4: The Vilsmeier-Haack reaction is not working for my substrate. Is there an alternative method to synthesize Isoxazole-4-carbaldehydes?

Yes, an effective alternative involves the condensation of primary nitro compounds with 3-oxetanone.[10][11] This method can be particularly useful for substrates that are incompatible with the Vilsmeier-Haack conditions.

Simplified Reaction Mechanism:

The reaction proceeds through the initial addition of the deprotonated nitroalkane to the carbonyl of 3-oxetanone, followed by ring opening of the oxetane and subsequent cyclization and dehydration to form the isoxazole-4-carbaldehyde.

Protocol 1: Vilsmeier-Haack Formylation of 3,5-Dimethylisoxazole

This protocol provides a general procedure that can be adapted for other electron-rich isoxazoles.

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3,5-Dimethylisoxazole

  • Sodium Acetate (NaOAc)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 1 hour to ensure complete formation of the Vilsmeier reagent.

  • Add a solution of 3,5-dimethylisoxazole (1 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • Stir vigorously for 30 minutes until the hydrolysis is complete.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3,5-dimethylisoxazole-4-carbaldehyde.

Q5: Can I use green chemistry approaches to improve my isoxazole synthesis?

Absolutely. Modern synthetic methods are increasingly focused on sustainability. For isoxazole synthesis in general, techniques like ultrasound or microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[12][13][14]

  • Ultrasound-Assisted Synthesis: Acoustic cavitation creates localized hot spots, accelerating reaction rates without high bulk temperatures.[13] This can be particularly effective for multi-component reactions to build the isoxazole core, often in aqueous media.[12][14]

  • Microwave Irradiation: Microwave heating can significantly shorten reaction times from hours to minutes, often leading to cleaner reaction profiles and higher yields.[8][13] This has been successfully applied to 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[8]

While direct application to the Vilsmeier-Haack formylation of isoxazoles is less commonly reported, these green techniques are powerful tools for the synthesis of the isoxazole precursors themselves, contributing to an overall more efficient and sustainable process.

Underlying Chemistry: The Vilsmeier-Haack Reaction Mechanism

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophile Isoxazole Isoxazole (Nucleophile) Isoxazole->Intermediate Product Isoxazole-4-carbaldehyde Intermediate->Product H2O H2O (Workup) H2O->Product

Sources

Optimization

Technical Support Center: Navigating the Synthesis of Isoxazole-4-carbaldehyde Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxazole-4-carbaldehyde. This versatile heterocyclic aldehyde is a critical building block in the synt...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoxazole-4-carbaldehyde. This versatile heterocyclic aldehyde is a critical building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] However, its reactivity can lead to a complex landscape of potential side reactions and purification challenges.

This guide is structured as a series of troubleshooting FAQs to directly address common issues encountered in the lab. We will move beyond simple protocols to explore the mechanistic reasoning behind these challenges, providing you with the expert insights needed to optimize your synthetic routes.

FAQ Section 1: Knoevenagel & Aldol-Type Condensations

These reactions are fundamental for C-C bond formation, typically involving the reaction of Isoxazole-4-carbaldehyde with an active methylene compound to form an α,β-unsaturated system.

Question 1: My Knoevenagel condensation is sluggish and gives a low yield of the desired α,β-unsaturated product. What are the likely causes and solutions?

Answer: A low yield in this condensation reaction often points to one of three issues: insufficient activation of the methylene compound, poor reaction conditions, or degradation of the starting material.

  • Causality & Expertise: The reaction mechanism relies on the formation of a stabilized carbanion (enolate) from your active methylene compound. The choice of base is critical. Weak bases like triethylamine (TEA) may not be sufficient to deprotonate less acidic methylene compounds, leading to a slow or incomplete reaction. Furthermore, the isoxazole ring can be sensitive to strongly basic conditions, which may lead to ring-opening side products.[3]

  • Troubleshooting & Protocol:

    • Catalyst Choice: For many substrates, a stronger base catalyst may be required. Piperidine or pyrrolidine are often more effective than TEA for aldol-type condensations.[4] For particularly challenging reactions, a catalyst system like sodium benzoate in an aqueous medium has been shown to be effective.[5]

    • Solvent & Temperature: While many condensations are run in alcohols like ethanol at reflux, prolonged heating can lead to side reactions.[4] Consider monitoring the reaction by TLC to determine the optimal reaction time and avoid product degradation.[3] Solvent-free grinding methods have also been reported to provide excellent yields in minutes, rather than hours.[6]

    • Water Removal: The condensation reaction produces water, which can inhibit the reaction equilibrium. If running in an aprotic solvent like toluene or benzene, using a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction to completion.

Question 2: My TLC shows the desired product, but also a significant, higher molecular weight spot that increases over time. What is this byproduct?

Answer: This is a classic sign of a Tandem Aldol-Michael Reaction . The initial α,β-unsaturated product of your Knoevenagel condensation is a potent Michael acceptor. A second molecule of your deprotonated active methylene compound can then attack this product in a 1,4-conjugate addition, leading to a dimeric-type byproduct.[4][6]

// Nodes Start [label="Isoxazole-4-carbaldehyde\n+ Active Methylene Cmpd (X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base\n(e.g., Pyrrolidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Knoevenagel\nIntermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Product\n(α,β-Unsaturated Isoxazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct [label="Michael Adduct\n(Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveMethylene [label="Active Methylene\nCompound (X)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Base [label=" Catalyst", style=dashed]; Base -> Intermediate [label=" Deprotonation"]; Start -> Intermediate [label=" Condensation"]; Intermediate -> Product [label=" Dehydration", arrowhead=vee]; Product -> SideProduct [label=" 1,4-Addition", color="#EA4335", style=bold]; ActiveMethylene -> SideProduct [label=" Nucleophilic Attack", color="#EA4335", style=dashed]; } enddot Caption: Knoevenagel reaction pathway and competing Michael addition side reaction.

Protocol for Minimizing Michael Addition:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Isoxazole-4-carbaldehyde relative to the active methylene compound. This ensures the nucleophile is the limiting reagent, reducing the chance of it attacking the product.

  • Slow Addition: Add the base catalyst slowly to the mixture of the aldehyde and methylene compound at room temperature or below. This keeps the instantaneous concentration of the nucleophile low.

  • Monitor Closely: Run the reaction only until TLC shows near-complete consumption of the starting aldehyde, then quench immediately. Over-running the reaction is the most common cause of this byproduct.

  • Purification: If the byproduct does form, it is typically much more polar than the desired product and can often be separated by column chromatography.

FAQ Section 2: Wittig Olefination

The Wittig reaction is a powerful method for converting the aldehyde into an alkene, but it is notorious for purification difficulties and challenges in controlling stereochemistry.

Question 1: How can I control the E/Z stereochemistry of the resulting alkene?

Answer: The stereochemical outcome of a Wittig reaction is almost entirely dependent on the stability of the phosphorus ylide you employ.

  • Stabilized Ylides (e.g., those with an adjacent ester or ketone, like Ph₃P=CHCO₂Et) are thermodynamically controlled and almost exclusively yield the (E)-alkene . These reactions are often slower and may require heating. The reversibility of the initial steps allows the reaction to proceed via the more stable anti-oxaphosphetane intermediate.[7]

  • Unstabilized Ylides (e.g., Ph₃P=CH₂) are kinetically controlled and predominantly yield the (Z)-alkene , especially at low temperatures and in the absence of lithium salts.

For derivatives of Isoxazole-4-carbaldehyde, you will most often use stabilized ylides to create α,β-unsaturated esters or ketones. Running the reaction in an aqueous medium has been shown to not only be environmentally benign but can also lead to high yields and excellent E-selectivity.[8][9]

Question 2: I'm having an extremely difficult time removing triphenylphosphine oxide (TPPO) from my product after the reaction.

Answer: This is arguably the most common frustration with the Wittig reaction. TPPO often has similar polarity to the desired product, making chromatographic separation challenging.

Troubleshooting Table: Methods for TPPO Removal

MethodPrincipleProtocol StepsAdvantagesDisadvantages
Crystallization Difference in solubility1. Concentrate the crude reaction mixture. 2. Add a non-polar solvent (e.g., hexane, diethyl ether). 3. TPPO will often precipitate while the product remains in solution. 4. Filter and wash the precipitate with more cold solvent.Simple, can remove bulk of TPPO.May not be effective if product is also insoluble; co-precipitation can occur.
Acid Wash Basicity of TPPO1. Dissolve crude product in a non-polar solvent. 2. Extract with cold, dilute HCl (e.g., 1M). 3. TPPO-HCl salt moves to the aqueous layer. 4. Neutralize aqueous layer to recover TPPO if needed.Effective for non-basic products.Product must be stable to acid and lack basic functional groups.
Complexation Lewis acid-base reaction1. Add anhydrous Zinc Chloride (ZnCl₂) to the crude mixture in a solvent like DCM. 2. The (TPPO)₂-ZnCl₂ complex precipitates. 3. Filter the complex off.Highly effective for many substrates.Requires an additional reagent and filtration step.
Specialized Chromatography Polarity differences1. Use a higher polarity eluent system than initially seems necessary. 2. Sometimes, a gradient from non-polar to polar can effectively separate the compounds. 3. Dry-loading the crude product onto silica can improve separation.Gold standard for purification.Can be time-consuming and require large volumes of solvent.

FAQ Section 3: Reductive Amination

Reductive amination is a robust method for synthesizing secondary and tertiary amines from the aldehyde. The process involves two key steps: formation of an imine/iminium ion, followed by its reduction.

Question 1: My reaction is producing a significant amount of the dialkylated amine byproduct. How can I promote mono-alkylation?

Answer: The formation of a tertiary amine (from a primary amine starting material) occurs when the desired secondary amine product, which is also nucleophilic, reacts with another molecule of Isoxazole-4-carbaldehyde. This is a common problem when all reagents are mixed together in a "one-pot" fashion.[10][11]

// Nodes Aldehyde [label="Isoxazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine1 [label="Primary Amine\n(R-NH₂)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine [label="Imine Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Desired Secondary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; SideProduct_Alcohol [label="Isoxazole-4-methanol\n(Alcohol Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SideProduct_Tertiary [label="Tertiary Amine\n(Dialkylation Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agent", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Aldehyde -> Imine; Amine1 -> Imine [label=" Condensation (-H₂O)"]; Imine -> Product [label=" Reduction"]; ReducingAgent -> Product [style=dashed];

// Side Pathways Aldehyde -> SideProduct_Alcohol [label=" Direct Reduction", color="#EA4335"]; ReducingAgent -> SideProduct_Alcohol [style=dashed, color="#EA4335"];

Product -> SideProduct_Tertiary [label=" Reacts with more\nAldehyde + [H]"]; Aldehyde -> SideProduct_Tertiary [style=dashed, color="#EA4335"];

} enddot Caption: Desired and competing side reaction pathways in reductive amination.

Protocol for Selective Mono-Alkylation:

  • Stepwise Procedure: The most reliable method is to separate the two stages. First, form the imine by stirring the aldehyde and a slight excess of the primary amine (1.1 eq) in a solvent like methanol or DCE for 1-2 hours. Monitor imine formation by TLC or ¹H NMR. Only after the aldehyde is consumed, add the reducing agent.[11]

  • Control Stoichiometry: If performing a one-pot reaction, use a larger excess of the primary amine (2-3 equivalents). This statistically favors the reaction of the aldehyde with the more abundant primary amine over the secondary amine product.

  • Slow Aldehyde Addition: Add the Isoxazole-4-carbaldehyde slowly via syringe pump to a solution of the amine and the reducing agent. This keeps the aldehyde concentration low, minimizing the chance of it reacting with the product amine.

Question 2: I'm isolating Isoxazole-4-methanol, the alcohol from the reduction of my starting material. How do I prevent this?

Answer: This side reaction occurs when your reducing agent is too reactive and reduces the aldehyde faster than imine formation and subsequent reduction occurs. The choice of reducing agent is critical.

  • The Problem with NaBH₄: Sodium borohydride (NaBH₄) is a powerful reducing agent that readily reduces aldehydes and ketones.[12] If used in a one-pot reaction, it will compete with the amine and directly reduce the starting aldehyde.

  • The Solution with NaBH(OAc)₃: Sodium triacetoxyborohydride (STAB) is the preferred reagent for one-pot reductive aminations.[10][12] It is a much milder reducing agent that is particularly effective at reducing protonated iminium ions, which are formed under the slightly acidic conditions of the reaction. It is significantly less reactive towards the neutral aldehyde, thus preventing alcohol formation.

FAQ Section 4: Isoxazole Ring Stability

While robust, the isoxazole ring is not inert. Under certain conditions, the N-O bond can cleave, leading to unexpected degradation products.

Question 1: My reaction is conducted under strongly basic conditions, and I'm getting a complex mixture of unidentifiable products. Could the isoxazole ring be opening?

Answer: Yes, this is a distinct possibility. The N-O bond in the isoxazole ring is its most labile feature and is susceptible to cleavage under strongly basic conditions.[3] For example, the drug leflunomide, which contains an isoxazole ring, is known to undergo base-catalyzed ring opening to an α-cyanoenol metabolite, a process that is accelerated at higher temperatures.[13]

  • Expertise & Causality: Strong bases (e.g., NaOH, KOH, t-BuOK) can initiate a ring-opening cascade. This can lead to a variety of degradation products, including β-ketonitriles or other rearranged structures, which can be difficult to characterize and purify.

  • Preventative Measures:

    • Avoid Strong Bases: Whenever possible, use milder organic bases (e.g., DBU, DIPEA) or inorganic bases (e.g., K₂CO₃, NaHCO₃) for your transformations.

    • Temperature Control: If a strong base is unavoidable, run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to minimize the rate of ring-opening relative to your desired reaction.

    • Alternative Synthetic Routes: If ring instability is a persistent issue, consider alternative synthetic strategies that accomplish the desired transformation under neutral or acidic conditions.

References

  • Pawar, S. V., et al. (2022). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 8(1), 33. [Link]

  • Bansal, S., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(28), 17951-17970. [Link]

  • El-Sayed, M. A., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(20), 7088. [Link]

  • Dörr, M., et al. (2012). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 8, 1279–1287. [Link]

  • ResearchGate. (n.d.). Facile Synthesis of Isoxazole 4- and 5-Carbaldehydes and Their Conversion to Isoxazolyl-1,4-dihydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. Retrieved from [Link]

  • SciSpace. (2019). Tandem grinding reactions involving aldol condensation and Michael addition in sequence for synthesis of 3,4,5-trisubstituted isoxazoles. Retrieved from [Link]

  • MDPI. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Retrieved from [Link]

  • El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]

  • MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Bentham Science. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

  • Chemistry World. (2024). New Wittig reaction pathway proves old dog can learn new tricks. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Alam, M. S., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry, 13(1), 11. [Link]

  • National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • PubMed. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES | Science topic. Retrieved from [Link]

  • National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low reactivity of Isoxazole-4-carbaldehyde in condensation reactions.

Technical Support Center: Isoxazole-4-carbaldehyde Applications Welcome to the technical support center for Isoxazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole-4-carbaldehyde Applications

Welcome to the technical support center for Isoxazole-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic aldehyde in their synthetic workflows. Here, we address common challenges, particularly its perceived low reactivity in condensation reactions, and provide expert-backed, field-proven solutions to optimize your experiments for success.

Part 1: Foundational FAQs - Understanding the Reactivity of Isoxazole-4-carbaldehyde

This section addresses fundamental questions about the chemical nature of isoxazole-4-carbaldehyde, providing the causal framework necessary for effective troubleshooting.

Question 1: My condensation reactions with isoxazole-4-carbaldehyde are failing. Is this compound inherently unreactive?

Answer: This is a common misconception. Structurally, isoxazole-4-carbaldehyde should be quite reactive. The isoxazole ring is a five-membered heterocycle with two electronegative atoms (nitrogen and oxygen), which exert a strong electron-withdrawing effect.[1] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple aromatic aldehyde like benzaldehyde.[1]

Therefore, when a reaction fails, the root cause is rarely a lack of inherent electrophilicity. The issue almost always lies in competing side reactions, substrate instability under the chosen conditions, or suboptimal catalyst/solvent selection.

Question 2: What are the primary factors that lead to low yields or reaction failure?

Answer: The challenges in using isoxazole-4-carbaldehyde stem from the unique properties of the isoxazole ring itself. The key factors to consider are:

  • Ring Instability: The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reductive agents.[2] This can lead to decomposition of the starting material or product.

  • Catalyst Incompatibility: Many standard condensation protocols call for strong bases (e.g., NaOH, KOH, LDA). These conditions are often too harsh for the isoxazole moiety and can lead to ring-opening or polymerization, resulting in a complex mixture of byproducts, often observed as "resinification".[3]

  • Steric Hindrance: While the aldehyde at the 4-position is accessible, bulky substituents on the isoxazole ring or the nucleophile can introduce steric challenges that slow down the desired reaction.[4][5]

  • Suboptimal Solvent Choice: Solubility and the stabilization of intermediates are critical. An inappropriate solvent can lead to poor reaction kinetics or favor side reactions.

Question 3: My protocol uses a strong base, and I'm seeing a lot of decomposition. What specific conditions should I avoid?

Answer: The isoxazole ring's sensitivity is a critical parameter to respect. You should exercise extreme caution with or entirely avoid:

  • Strongly Basic Conditions: Reagents like alkali metal hydroxides (NaOH, KOH) and alkoxides (NaOMe, KOtBu) at elevated temperatures can readily induce ring-opening pathways.[2]

  • Strong Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[2] If a reduction is needed elsewhere in the molecule, alternative methods should be considered.

  • High Temperatures with Harsh Reagents: The combination of high heat and incompatible reagents exacerbates decomposition, often leading to intractable tars.[3]

The key to success is employing milder, more controlled conditions that facilitate the condensation without compromising the integrity of the heterocyclic core.

Part 2: Troubleshooting Specific Condensation Reactions

This section provides targeted Q&A guides for two of the most common condensation reactions performed with isoxazole-4-carbaldehyde: the Knoevenagel condensation and the Wittig reaction.

A. Knoevenagel Condensation Troubleshooting Guide

The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a cornerstone of C-C bond formation.[6]

Question 4: My Knoevenagel reaction with malononitrile is sluggish and gives a low yield. What should I check first?

Answer: A sluggish Knoevenagel reaction with this substrate is typically a catalysis issue. The standard strong bases are often detrimental. Your first step should be to re-evaluate your catalyst and reaction conditions.

Below is a troubleshooting workflow to guide your optimization process.

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Reaction check_catalyst Is your catalyst a strong base (e.g., NaOH, KOH, NaOMe)? start->check_catalyst switch_catalyst Switch to a Milder Base check_catalyst->switch_catalyst Yes check_solvent Is the reaction still slow? check_catalyst->check_solvent No catalyst_options Try catalytic piperidine, pyrrolidine, or ammonium acetates. switch_catalyst->catalyst_options catalyst_options->check_solvent solvent_options Optimize Solvent System check_solvent->solvent_options Yes check_temp Is reaction incomplete? check_solvent->check_temp No solvent_details Switch from alcohols (EtOH) to polar aprotic (ACN, DMF) or consider solvent-free conditions. solvent_options->solvent_details solvent_details->check_temp temp_adjust Gently Increase Temperature (e.g., from RT to 40-60°C). Monitor closely by TLC. check_temp->temp_adjust Yes success Improved Yield check_temp->success No, reaction is clean temp_adjust->success

Caption: Troubleshooting workflow for Knoevenagel condensations.

Question 5: How can I select the optimal catalyst and solvent system for a clean and efficient Knoevenagel reaction?

Answer: The goal is to find a system that is basic enough to deprotonate the active methylene compound without promoting isoxazole decomposition. Below is a table summarizing recommended starting points for optimization.

Catalyst SystemSolventTemperatureRationale & Comments
Piperidine (cat.)EthanolRoom TempStandard starting point. Mild, effective, and well-documented for heteroaromatic aldehydes.[7]
Pyrrolidine (cat.)Ethanol / AcetonitrileRoom TempOften a more efficient catalyst than piperidine for forming the intermediate enamine.[8]
Ammonium AcetateAcetic Acid / TolueneRefluxProvides both acidic and basic components, can be very effective. Water removal (Dean-Stark) helps drive equilibrium.
Basic AluminaSolvent-free50-80°CGreen Chemistry Approach. Heterogeneous catalyst simplifies workup and is often very mild.[9]
L-Proline (cat.)DMSO / EthanolRoom TempAn organocatalyst that can provide high yields under mild conditions.

Experimental Protocol: Optimized Knoevenagel Condensation

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add isoxazole-4-carbaldehyde (1.0 eq.), the active methylene compound (e.g., malononitrile, 1.05 eq.), and your chosen solvent (e.g., ethanol, ~0.5 M concentration).

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress every 30 minutes using Thin Layer Chromatography (TLC). Stain with potassium permanganate to visualize spots.

  • Work-up: Once the starting aldehyde is consumed, concentrate the reaction mixture under reduced pressure. If the product precipitates during the reaction, it can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[10]

B. Wittig & Horner-Wadsworth-Emmons (HWE) Reaction Troubleshooting Guide

The Wittig reaction and its HWE variant are powerful methods for converting aldehydes into alkenes.[11][12] The primary challenge here is the basicity required for ylide generation.

Question 6: My Wittig reaction is giving a low yield, and I suspect the base used to generate the ylide is destroying my isoxazole. What are my options?

Answer: This is a very likely scenario. Strong bases like n-BuLi or NaH, commonly used for non-stabilized ylides, are often too harsh. The solution is to use a stabilized ylide or switch to the HWE reaction, which allows for the use of much milder bases.

Wittig_HWE_Choice start Goal: Synthesize Alkene via Isoxazole-4-carbaldehyde choice What type of ylide is required? start->choice stabilized Stabilized Ylide (e.g., from Ph₃P=CHCO₂Et) choice->stabilized Electron-withdrawing group present non_stabilized Non-Stabilized Ylide (e.g., from Ph₃P=CH₂) choice->non_stabilized No stabilizing group wittig_protocol Standard Wittig Protocol stabilized->wittig_protocol hwe_protocol Consider HWE Reaction non_stabilized->hwe_protocol wittig_details Ylide can be pre-formed or generated in situ with mild bases (e.g., K₂CO₃). Lower reactivity but compatible with the isoxazole ring. wittig_protocol->wittig_details success Clean Alkene Formation wittig_details->success hwe_details Use a phosphonate ester. The resulting carbanion is more nucleophilic and can be generated with milder bases like NaH, K₂CO₃, or even DBU. hwe_protocol->hwe_details hwe_details->success

Caption: Decision diagram for Wittig vs. HWE reactions.

Question 7: Can you provide a reliable protocol for an HWE reaction with isoxazole-4-carbaldehyde?

Answer: Certainly. The Horner-Wadsworth-Emmons reaction is highly recommended for this substrate as it provides excellent control and compatibility.

Experimental Protocol: Horner-Wadsworth-Emmons (HWE) Olefination

  • Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add your phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq.) to anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a mild base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir for 30-60 minutes at 0°C until hydrogen evolution ceases.

  • Aldehyde Addition: Dissolve isoxazole-4-carbaldehyde (1.0 eq.) in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching & Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting alkene by silica gel column chromatography.

This protocol's use of a milder base (NaH instead of n-BuLi) and the highly reactive phosphonate carbanion significantly increases the likelihood of a successful and clean olefination.

References

  • Kirms, M. A., & Grimmett, M. R. (1987). The synthesis, structure, and some reactions of sterically hindred α-silylisoxazoles. Journal of Organometallic Chemistry, 331(1), 1-9. [Link]

  • Ahmad, H. A., et al. (n.d.). Condensation reaction of aromatic/heterocyclic aldehydes with ketones or methyleneactivated substrates catalyzed by cyclic secondary amines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Aldol condensation of aromatic aldehydes and heterocyclic ketones catalyzed by PPL in organic solvent. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. National Institutes of Health. [Link]

  • Larock, R. C., & Doty, M. J. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. National Institutes of Health. [Link]

  • De Sarlo, F., & Machetti, F. (2023). Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Morita, T., et al. (2025). Development of Novel Methodologies for Functionalization of Isoxazoles. ResearchGate. [Link]

  • Nongrum, R., et al. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]

  • Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. [Link]

  • De Sarlo, F., & Machetti, F. (n.d.). Condensation of Primary Nitro Compounds to Isoxazole Derivatives: Stoichiometric To Catalytic. ResearchGate. [Link]

  • De Sarlo, F., & Machetti, F. (2023). Primary Nitro Compounds: Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones. ResearchGate. [Link]

  • Dube, P., et al. (2023). Solvent-free cross aldol condensation of aldehydes and ketones over SrMo1-xNixO3-δ perovskite nanocrystals as heterogeneous catalysts. PubMed. [Link]

  • Palin, R., et al. (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. [Link]

  • Organic Chemistry Portal. (2021). Olefination of Aldehydes, Part 3: Condensations. YouTube. [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Green Reusable Catalyst For The Formation. [Link]

  • Morita, T., et al. (n.d.). Step-by-Step Multifunctionalization of Isoxazoles Based On SEAr Reactions and C–H Direct Arylations. Semantic Scholar. [Link]

  • Cicek, S. S., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central. [Link]

  • Bakulev, V. A., et al. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Bakulev, V. A., et al. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]

  • Kumbar, V. M., et al. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Villa, J. A., et al. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. [Link]

  • Kumar, A., et al. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. PubMed. [Link]

  • Singh, A., et al. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Chen, C., et al. (2025). Aqueous Wittig Reactions of Aldehydes with In Situ Formed Semistabilized Phosphorus Ylides. ResearchGate. [Link]

  • Reddit. (2022). Two questions about the Knoevenagel reaction. [Link]

  • Chegg. (2018). Solved 3. Condensation reactions Isoxazoles are common. [Link]

  • van der Heijden, C., et al. (2023). A Cobalt Mediated Nitrene Transfer aza-Wittig Cascade Reaction To Access 1,3,4-Oxadiazole Scaffolds. National Institutes of Health. [Link]

Sources

Optimization

Optimizing reaction conditions for the Vilsmeier-Haack formylation of isoxazoles.

Welcome to the technical support center for the Vilsmeier-Haack formylation of isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of isoxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this versatile reaction. As a powerful method for introducing a formyl group onto the isoxazole ring, a scaffold of significant interest in medicinal chemistry, mastering the nuances of the Vilsmeier-Haack reaction is crucial for the efficient synthesis of key intermediates.[1]

This resource is structured to address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower you to optimize this reaction for your specific isoxazole substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how does it apply to isoxazoles?

A1: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs a "Vilsmeier reagent," which is an electrophilic chloroiminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][3] The isoxazole ring, while being a five-membered heterocycle, can undergo electrophilic aromatic substitution at the C4 position, which is the most electron-rich and sterically accessible site. The reaction proceeds through the attack of the C4 carbon of the isoxazole onto the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate during aqueous work-up to yield the desired isoxazole-4-carbaldehyde.[2]

Q2: What is the general regioselectivity observed in the formylation of substituted isoxazoles?

A2: The formylation of isoxazoles via the Vilsmeier-Haack reaction predominantly occurs at the C4 position. This is due to the electronic nature of the isoxazole ring, where the C4 position is the most nucleophilic. The substituents at the C3 and C5 positions can influence the reactivity of the isoxazole ring but generally do not alter the regioselectivity of the formylation. Electron-donating groups on the isoxazole ring will activate it towards electrophilic substitution, potentially leading to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups can deactivate the ring, necessitating more forcing conditions.

Q3: What are the critical safety precautions to consider when performing a Vilsmeier-Haack reaction?

A3: The Vilsmeier-Haack reaction involves hazardous reagents that must be handled with appropriate safety measures.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

  • Vilsmeier Reagent: The pre-formed Vilsmeier reagent is moisture-sensitive and can be corrosive.

  • Quenching: The reaction work-up, which typically involves quenching with ice or a basic solution, is highly exothermic and should be performed slowly and with caution in an ice bath to control the temperature.

Troubleshooting Guide

This section addresses specific issues that may arise during the Vilsmeier-Haack formylation of isoxazoles, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Isoxazole-4-carbaldehyde

Potential Cause Troubleshooting Steps & Explanation
Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF and freshly opened or distilled POCl₃. Old DMF can degrade to dimethylamine, which can interfere with the reaction.
Insufficiently Activated Substrate Isoxazoles bearing strongly electron-withdrawing groups may be too deactivated for the reaction to proceed under standard conditions. Consider increasing the reaction temperature (e.g., from room temperature to 60-80 °C) and/or the reaction time.[4] Increasing the equivalents of the Vilsmeier reagent (from 1.5 to 3-5 equivalents) can also drive the reaction to completion.
Suboptimal Reaction Temperature The optimal temperature is substrate-dependent. For activated isoxazoles, the reaction may proceed at 0 °C to room temperature. For less reactive substrates, heating is often necessary. Start with milder conditions and gradually increase the temperature while monitoring the reaction by TLC.
Premature Quenching Ensure the reaction has proceeded to completion before the aqueous work-up. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched, extracted, and spotted on a TLC plate.

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Potential Cause Troubleshooting Steps & Explanation
Di-formylation While less common for isoxazoles compared to more activated systems, highly activated isoxazoles could potentially undergo di-formylation. Use a smaller excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) and maintain a lower reaction temperature. Slow, dropwise addition of the isoxazole solution to the pre-formed Vilsmeier reagent can also help to control the reaction.
Ring Opening Under harsh conditions (high temperatures, prolonged reaction times), the isoxazole ring can be susceptible to cleavage. This is a known issue with some heterocyclic systems under Vilsmeier-Haack conditions. If you suspect ring-opened byproducts, consider running the reaction at a lower temperature for a longer duration.
Chlorinated Byproducts At elevated temperatures, the Vilsmeier reagent can act as a chlorinating agent. If chlorinated byproducts are observed (e.g., by mass spectrometry), it is crucial to maintain the lowest effective reaction temperature.
Reaction with Substituents Functional groups on your isoxazole substrate may react with the Vilsmeier reagent. For example, hydroxyl or amino groups can be formylated. It may be necessary to protect these functional groups prior to the Vilsmeier-Haack reaction.

Issue 3: Difficult Work-up and Product Isolation

Potential Cause Troubleshooting Steps & Explanation
Incomplete Hydrolysis The iminium salt intermediate must be fully hydrolyzed to the aldehyde. Ensure thorough mixing during the quenching step and adjust the pH to be slightly basic (pH 8-9) with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to facilitate hydrolysis.
Emulsion Formation During aqueous extraction, emulsions can form, making phase separation difficult. To break emulsions, you can add brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Product Solubility If the formylated isoxazole has some water solubility, you may be losing product during the aqueous work-up. Saturate the aqueous layer with NaCl to decrease the polarity and "salt out" the product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Experimental Protocols & Data

General Procedure for Vilsmeier-Haack Formylation of a Substituted Isoxazole

This protocol provides a general starting point and may require optimization for your specific substrate.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0-5.0 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-3.0 equivalents) dropwise to the stirred DMF via the dropping funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a colorless to pale-yellow solid or viscous liquid is typically observed.

2. Formylation Reaction:

  • Dissolve the isoxazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent like 1,2-dichloroethane.

  • Add the isoxazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the substrate. Monitor the reaction progress by TLC. A typical reaction time is 2-6 hours.

3. Work-up and Purification:

  • Once the reaction is complete, cool the reaction mixture to room temperature if it was heated.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 8-9.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Table of Recommended Reaction Conditions (Starting Points)
Isoxazole Substituent TypeVilsmeier Reagent (eq.)Temperature (°C)Time (h)Notes
Alkyl/Aryl (neutral)1.5 - 2.025 - 602 - 4A good starting point for many common isoxazoles.
Electron-Donating (e.g., alkoxy)1.2 - 1.50 - 251 - 3Reaction is generally faster and may not require heating.
Electron-Withdrawing (e.g., ester)2.0 - 4.060 - 1004 - 12Harsher conditions are typically required.

Mechanistic Insights & Visualizations

Vilsmeier-Haack Reaction Mechanism on an Isoxazole

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack by the isoxazole, followed by hydrolysis.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Isoxazole Substituted Isoxazole Isoxazole->Iminium_Salt + Vilsmeier Reagent Aldehyde Isoxazole-4-carbaldehyde Iminium_Salt->Aldehyde H₂O Work-up

Caption: The Vilsmeier-Haack formylation of isoxazoles.

Troubleshooting Workflow for Low Yield

This decision tree can guide you through a logical troubleshooting process when faced with low product yield.

Troubleshooting_Workflow Start Low Yield of Formylated Isoxazole Check_Reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl₃) Start->Check_Reagents Check_Completion Verify Reaction Completion (TLC Analysis) Check_Reagents->Check_Completion Reagents OK Increase_Temp Increase Reaction Temperature Check_Completion->Increase_Temp Incomplete Consider_Substrate Consider Substrate Deactivation Check_Completion->Consider_Substrate Complete Increase_Time Increase Reaction Time Increase_Temp->Increase_Time Increase_Reagent Increase Equivalents of Vilsmeier Reagent Increase_Time->Increase_Reagent Success Improved Yield Increase_Reagent->Success

Caption: A decision tree for troubleshooting low yield.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-659. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Kumari, A., et al. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Adv., 2023 , 13, 28497-28532. [Link]

  • Patil, S. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 2012 , 1(3), 1147-1165. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Venugopal, M.; Perumal, P. T. Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proc. Indian Acad. Sci. (Chem. Sci.), 1993 , 105(1), 19-23. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

Sources

Troubleshooting

Preventing the degradation of Isoxazole-4-carbaldehyde during storage.

Welcome to the dedicated technical support guide for Isoxazole-4-carbaldehyde (CAS 65373-53-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Isoxazole-4-carbaldehyde (CAS 65373-53-7). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical synthetic intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to prevent and diagnose the degradation of Isoxazole-4-carbaldehyde during storage and handling.

Introduction: The Dichotomy of Reactivity and Stability

Isoxazole-4-carbaldehyde is a valuable heterocyclic compound, prized as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its utility stems from the reactive aldehyde group, which is activated by the electron-withdrawing nature of the isoxazole ring, facilitating a wide range of chemical transformations such as condensations, cycloadditions, and oxidations.[1][3] However, this inherent reactivity also presents a challenge for long-term storage and handling. Understanding the factors that influence its stability is paramount to ensuring experimental reproducibility and the quality of synthesized derivatives.

This guide will delve into the primary degradation pathways of Isoxazole-4-carbaldehyde and provide actionable protocols to mitigate them, ensuring that the material you use is of the highest purity and integrity.

Part 1: Understanding Degradation Pathways

The degradation of Isoxazole-4-carbaldehyde can be broadly categorized into two main areas: reactions involving the aldehyde functional group and the compromising of the isoxazole ring itself.

Aldehyde-Specific Degradation

The aldehyde group is the most susceptible part of the molecule to degradation, primarily through oxidation and polymerization.

  • Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the aldehyde to the corresponding Isoxazole-4-carboxylic acid. This is a common degradation pathway for many aromatic aldehydes.[4] The presence of this acidic impurity can potentially alter reaction kinetics and lead to unwanted byproducts in subsequent synthetic steps.

  • Polymerization/Trimerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[4] This can result in the formation of oligomeric or polymeric materials, which may appear as a thickening of the liquid or the formation of solids.[4]

Isoxazole Ring Instability

While generally considered a stable aromatic system, the isoxazole ring is not impervious to degradation, particularly under specific conditions.[5]

  • Hydrolytic Cleavage: The N-O bond is the most vulnerable point in the isoxazole ring.[5] Under basic conditions (high pH) and elevated temperatures, the ring can undergo hydrolytic opening.[5][6] Studies on the related isoxazole-containing drug Leflunomide have shown significant decomposition at basic pH.[6]

  • Photochemical Rearrangement: Exposure to UV light can induce the rearrangement of the isoxazole ring to its more stable oxazole isomer.[5][7] This photoisomerization proceeds through a transient azirine intermediate and can significantly alter the chemical identity of the starting material.[5]

  • Thermal Decomposition: While thermally stable to around 200°C under an inert atmosphere, prolonged exposure to high temperatures can lead to complex degradation pathways involving both ring fragmentation and aldehyde oxidation.[3]

Part 2: Troubleshooting Guide & FAQs

This section is designed to provide direct answers to common issues encountered during the storage and use of Isoxazole-4-carbaldehyde.

Visual Inspection and Initial Diagnosis

Question: My Isoxazole-4-carbaldehyde, which was initially a clear, colorless to light yellow liquid, has turned a darker yellow/brown. What could be the cause?

Answer: A change in color is a primary indicator of degradation. This could be due to:

  • Oxidation: The formation of conjugated impurities or degradation products can impart color.

  • Polymerization: The formation of oligomeric species can sometimes lead to a darker appearance.

  • Contamination: Accidental introduction of impurities could also be a cause.

Recommended Action: Before use in a critical synthesis, it is advisable to assess the purity of the material. A simple analytical check, such as TLC or NMR, can provide a quick indication of its integrity.

Question: I've noticed a solid precipitate has formed in my vial of Isoxazole-4-carbaldehyde. What is it?

Answer: The formation of a solid precipitate is a strong indicator of degradation. The most likely causes are:

  • Polymerization/Trimerization: Aldehydes can form solid trimers or polymers over time.[4]

  • Oxidation Product: The corresponding carboxylic acid may have limited solubility and precipitate out, especially at colder temperatures.

Recommended Action: Do not use the material. The presence of a precipitate indicates significant degradation. It is best to procure a fresh batch of the reagent.

Question: My reaction yield is significantly lower than expected when using an older bottle of Isoxazole-4-carbaldehyde. Could degradation be the cause?

Answer: Yes, this is a very likely scenario. If the aldehyde has degraded, the effective concentration of the starting material is lower than calculated, leading to reduced yields. The presence of impurities like the carboxylic acid can also interfere with the reaction.

Recommended Action: Always use fresh or properly stored Isox... [The user has requested a continuation of the response, which was cut off. I will now complete the response based on the established structure and information.] ...azole-4-carbaldehyde for optimal results. If you suspect degradation, verify the purity of the material before proceeding.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Isoxazole-4-carbaldehyde?

A1: Based on supplier recommendations and the chemical nature of aldehydes, the ideal storage conditions are summarized in the table below.[8][9][10][11][12]

ParameterRecommendationRationale
Temperature ≤ -15°C or 2-8°CReduces the rate of all degradation reactions (oxidation, polymerization, ring cleavage).
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aldehyde group to the carboxylic acid.[10][11]
Light Amber vial or stored in the darkPrevents photochemical rearrangement of the isoxazole ring to an oxazole.[5][7]
Container Tightly sealed containerPrevents exposure to atmospheric moisture and oxygen.[9][10]
pH Avoid basic conditionsThe isoxazole ring is susceptible to cleavage under basic conditions.[5][6]

Q2: I received Isoxazole-4-carbaldehyde at room temperature. Is it still usable?

A2: Short-term exposure to ambient temperatures during shipping is generally acceptable. However, for long-term storage, it is crucial to transfer the material to the recommended cold storage conditions immediately upon receipt. If you have concerns, a purity check is recommended.

Q3: Can I store Isoxazole-4-carbaldehyde in solution?

A3: Storing aldehydes in a primary alcohol can sometimes improve stability by forming hemiacetals, which are more stable in solution.[4][13] However, this is context-dependent and may not be suitable for all subsequent reactions. If you choose to store it in solution, use a dry, inert solvent and maintain the recommended storage temperature and atmosphere.

Q4: How can I handle Isoxazole-4-carbaldehyde to minimize degradation?

A4: Proper handling is as critical as proper storage.

  • Always work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Use an inert gas blanket (e.g., argon or nitrogen) when accessing the material to prevent exposure to air and moisture.[14]

  • Use clean, dry syringes and needles for transfer.[14]

  • Ensure the container is tightly sealed immediately after use.[11]

Part 3: Protocols for Purity Assessment

If you suspect degradation, the following protocols can help you assess the purity of your Isoxazole-4-carbaldehyde.

Protocol 1: Purity Analysis by ¹H NMR Spectroscopy

Objective: To qualitatively assess the purity and identify major degradation products.

Methodology:

  • Prepare a sample by dissolving a small amount of Isoxazole-4-carbaldehyde in a deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Pristine Sample: The spectrum should show characteristic peaks for the aldehyde proton, and the protons on the isoxazole ring.

    • Degraded Sample: Look for the appearance of new signals.

      • A broad peak in the 10-12 ppm region could indicate the presence of the carboxylic acid (oxidation product).

      • A complex pattern of new peaks may suggest polymerization or ring rearrangement products.

      • A diminished integration of the aldehyde proton relative to the solvent peak or an internal standard would indicate a loss of the starting material.

Protocol 2: Stability Assessment by HPLC-UV

Objective: To quantify the purity of Isoxazole-4-carbaldehyde and monitor its stability over time.

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity Isoxazole-4-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the standard to determine the retention time of pure Isoxazole-4-carbaldehyde.

    • Inject the test sample.

    • Analyze the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. Purity can be calculated based on the relative peak areas.[15][16]

Part 4: Visualizing Degradation and Prevention

Diagrams

The following diagrams illustrate the key degradation pathways and the logic for preventing degradation.

DegradationPathways Fig 1: Key Degradation Pathways of Isoxazole-4-carbaldehyde A Isoxazole-4-carbaldehyde B Oxidation A->B O2 (Air) C Polymerization A->C Acid/Base Traces D Hydrolysis A->D H2O, OH-, Heat E Photorearrangement A->E UV Light F Isoxazole-4-carboxylic Acid B->F G Polymer/Trimer C->G H Ring-Opened Products D->H I Oxazole Isomer E->I

Caption: Key Degradation Pathways

PreventionWorkflow Fig 2: Workflow for Preventing Degradation cluster_storage Storage cluster_handling Handling cluster_assessment Purity Assessment S1 Store at ≤ -15°C or 2-8°C H1 Use Inert Atmosphere S1->H1 S2 Store under Inert Gas S2->H1 S3 Protect from Light S3->H1 A1 Visual Inspection H1->A1 H2 Use Dry Equipment H2->A1 H3 Seal Tightly After Use H3->A1 A2 Analytical Check (NMR, HPLC) A1->A2 If degradation suspected

Caption: Workflow for Preventing Degradation

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Buy Isoxazole-4-carbaldehyde | 65373-53-7. Smolecule.
  • Isoxazole-4-carbaldehyde | 65373-53-7. Benchchem.
  • Isoxazole-4-carbaldehyde. Chem-Impex.
  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. Chemical Bull.
  • Myrac Aldehyde | Premium Aromatic Aldehyde. Consolidated Chemical.
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.
  • Isoxazole. Wikipedia.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. Allan Chemical Corporation.
  • Aldehydes: identification and storage. Pell Wall Blog - Help & Support.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.
  • Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples: Full Paper PDF & Summary. Bohrium.
  • Isoxazole-4-carbaldehyde | 65373-53-7. J&K Scientific LLC.
  • Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples | Request PDF. ResearchGate.
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • ISOXAZOLE-4-CARBALDEHYDE | 65373-53-7. ChemicalBook.
  • isoxazole-4-carbaldehyde;CAS No.:65373-53-7. ChemShuttle.
  • Western Carolina University Standard Operating Procedure for the use of Acetaldehyde.
  • Aldehydes: identification and storage. Pell Wall Perfumes Blog.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC - PubMed Central.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central.
  • Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • 3,5-Dimethyl-4-Isoxazolecarbaldehyde | C6H7NO2 | CID 289576. PubChem.
  • Method of preparing heterocyclic aldehydes. Google Patents.
  • Isoxazole-3-carbaldehyde. Chem-Impex.

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Optimization

Technical Support Center: Strategies to Control Regioselectivity in Reactions with Substituted Isoxazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for isoxazole synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for isoxazole synthesis and functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in reactions involving the isoxazole scaffold. The isoxazole ring is a cornerstone in many clinically approved drugs, making precise control over its substitution pattern a critical aspect of modern synthetic chemistry[1][2].

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing regioselectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your synthetic strategies.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the synthesis of substituted isoxazoles?

A1: Regioselectivity in isoxazole synthesis is primarily governed by a combination of electronic effects, steric hindrance, and reaction conditions (including catalysts, solvents, and pH). The two most common synthetic routes, 1,3-dipolar cycloaddition and the cyclocondensation of 1,3-dicarbonyl compounds, are both susceptible to regiochemical ambiguity.

  • For 1,3-Dipolar Cycloadditions: The outcome is largely dictated by Frontier Molecular Orbital (FMO) interactions between the nitrile oxide (the dipole) and the alkyne or alkene (the dipolarophile). The relative energies of the HOMO and LUMO of the reactants determine which termini of the dipole and dipolarophile will align, leading to a specific regioisomer.[3]

  • For Cyclocondensation Reactions: When using an unsymmetrical 1,3-dicarbonyl compound, the relative electrophilicity of the two carbonyl carbons is the deciding factor. The initial nucleophilic attack by hydroxylamine will occur preferentially at the more electron-deficient carbonyl center. Reaction conditions, such as pH and the use of Lewis acids, can be manipulated to alter this preference.[1][4]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying rationale and actionable solutions.

Problem 1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve selectivity for the 3,5-isomer?

This is a classic challenge in isoxazole synthesis. The formation of two regioisomers indicates that the energy barrier for both cycloaddition pathways is comparable.

Core of the Issue: The regioselectivity is determined by which end of the nitrile oxide (C or O) bonds with which end of the alkyne. For terminal alkynes, this results in either a 3,5-disubstituted or a 3,4-disubstituted isoxazole. While FMO theory provides a basis for prediction, practical control often requires specific catalytic or substrate modifications.

Troubleshooting Workflow:

G start Mixture of 3,4- and 3,5-Regioisomers Observed catalyst Are you using a catalyst? start->catalyst copper Implement Copper(I) Catalysis (e.g., CuI, CuSO4/Na-ascorbate) catalyst->copper No substrate Can you modify the alkyne substrate? catalyst->substrate Yes, but still poor copper_exp Cu(I) forms a copper acetylide intermediate, which reliably directs the reaction towards the 3,5-disubstituted product. copper->copper_exp leaving_group Use an alkyne with a leaving group (e.g., diethyl-1-bromovinyl phosphonate). substrate->leaving_group Yes no_change Regioselectivity remains poor. Consider alternative synthetic route. substrate->no_change No leaving_group_exp The leaving group directs the regiochemistry and is eliminated to form the isoxazole ring, locking in the 3,5-substitution pattern. leaving_group->leaving_group_exp

Caption: Decision workflow for improving 3,5-regioselectivity.

Detailed Solutions:

  • Implement Copper(I) Catalysis: This is the most robust and widely adopted solution for terminal alkynes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) concept has been extended to nitrile oxides. The reaction proceeds through a copper acetylide intermediate, which alters the mechanism from a concerted pericyclic reaction to a stepwise process, leading to excellent regioselectivity for the 3,5-disubstituted product.[3][5][6][7]

  • Modify the Dipolarophile (Alkyne): If catalytic methods are not suitable, you can use a dipolarophile that contains a leaving group. Vinylphosphonates bearing a bromine or dialkylamino group can be used to control the regioselectivity, yielding either 3,5- or 3,4-disubstituted isoxazoles depending on the position of the leaving group.[8][9]

Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [3][5]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the terminal alkyne (1.0 eq), aldoxime (1.1 eq), and a suitable solvent (e.g., THF/H₂O mixture).

  • Catalyst Addition: Add CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.10 eq).

  • Nitrile Oxide Generation: Slowly add a solution of a mild oxidant (e.g., N-chlorosuccinimide or NCS) in the reaction solvent to the mixture at room temperature. The in situ generation of the nitrile oxide is crucial to prevent its dimerization into furoxans.[4]

  • Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alkyne is consumed (typically 2-8 hours).

  • Workup: Quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.

Problem 2: My cyclocondensation of an unsymmetrical β-enamino diketone with hydroxylamine is giving a regioisomeric mixture. How can I control the outcome?

This is a common issue when the two carbonyl groups of the precursor have similar reactivity. The key is to create a significant electronic or steric difference between them.

Core of the Issue: Hydroxylamine can attack either of the two carbonyl carbons. The regiochemical outcome depends on which nitrogen of the resulting intermediate attacks which carbonyl in the final cyclization step. Controlling the initial attack is paramount. Using a β-enamino diketone instead of a standard 1,3-diketone is already a step toward control, but further measures are often needed.[1]

Strategies for Regiocontrol:

G cluster_0 Reaction Conditions cluster_1 Regioisomeric Products start Unsymmetrical β-Enamino Diketone condition1 Method A: EtOH, Pyridine, Reflux start->condition1 condition2 Method B: MeCN, BF3·OEt2, RT start->condition2 product1 4,5-Disubstituted Isoxazole condition1->product1 Favors attack at the ketone carbonyl product2 3,4-Disubstituted Isoxazole condition2->product2 Lewis acid activates enamine carbonyl

Caption: Controlling regioselectivity in β-enamino diketone cyclocondensation.

Detailed Solutions:

  • Solvent and Base Selection: The choice of solvent can significantly influence which tautomer is present and the site of initial attack. In one reported methodology, refluxing in ethanol with pyridine as a base favors the formation of 4,5-disubstituted isoxazoles.[1]

  • Use of a Lewis Acid: A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be used to selectively activate one carbonyl group over the other. By coordinating to the carbonyl oxygen of the enamine portion, BF₃·OEt₂ makes that carbon more electrophilic, directing the initial attack of hydroxylamine to that site. This strategy, performed in a solvent like acetonitrile at room temperature, has been shown to regioselectively produce 3,4-disubstituted isoxazoles.[1]

Table 1: Effect of Reaction Conditions on Regioselectivity (Data adapted from reference[1])

MethodPrecursor (β-enamino diketone)SolventAdditiveTemperatureMajor ProductRegioisomeric Ratio
A1aEtOHPyridineReflux4,5-disubstituted82:18
B1aMeCNBF₃·OEt₂ (2 eq.)Room Temp3,4-disubstituted90:10
A1e (with EDG)EtOHPyridineReflux4,5-disubstituted58:42
B1e (with EDG)MeCNBF₃·OEt₂ (2 eq.)Room Temp3,4-disubstituted85:15

EDG = Electron-Donating Group

This table clearly shows that the Lewis acid-mediated method (Method B) provides superior regiochemical control, even when the electronic properties of the substrate are less favorable.[1]

Problem 3: I need to perform an electrophilic substitution on my 3,5-disubstituted isoxazole. Will the reaction occur at the C4 position?

Yes, in most cases, electrophilic aromatic substitution on the isoxazole ring occurs preferentially at the C4 position.

Core of the Issue: The isoxazole ring is considered electron-rich, but the electron density is not uniform.[10] The C4 position is the most nucleophilic and is flanked by the C3 and C5 positions, which are attached to the heteroatoms. The nitrogen atom acts as an electron-withdrawing group via induction, deactivating the adjacent C3 and C5 positions towards electrophilic attack. Resonance structures of the Wheland intermediate show that attack at C4 results in a more stable carbocation compared to attack at C5.[11]

Strategies and Considerations:

  • Standard Electrophilic Cyclization: Many modern methods for synthesizing polysubstituted isoxazoles build this regioselectivity in from the start. For example, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with an electrophile like ICl directly installs an iodine atom at the C4 position.[12][13][14][15] This 4-iodoisoxazole can then be used in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C4 position.[13][14]

  • Direct Halogenation: If you have a pre-formed 3,5-disubstituted isoxazole, direct halogenation (e.g., with NBS or I₂) will typically yield the 4-halo-isoxazole.

  • Steric Effects: While C4 is electronically favored, bulky substituents at C3 and C5 can sterically hinder the approach of a large electrophile to the C4 position, potentially leading to lower yields or side reactions.

References
  • Al-Zoubi, R. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2019). Regio- and stereoselective [3 + 2] cycloaddition reaction: access to isoxazole-dispirobisoxindoles featuring three contiguous stereocenters. PubMed. Available at: [Link]

  • da Silva, J. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central. Available at: [Link]

  • Mondal, P., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Chalyk, B. A., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, T. M., et al. (2024). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available at: [Link]

  • Iurchenkova, A. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Available at: [Link]

  • Reddy, B. V. S., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. Available at: [Link]

  • Hilton, M. J., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: [Link]

  • Belskaya, N. P., et al. (2016). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, S., et al. (2020). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications. Available at: [Link]

  • Hilton, M. J., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. RSC Publishing. Available at: [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position? Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry. Available at: [Link]

  • da Silva, J. L., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at: [Link]

  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. Available at: [Link]

  • van de Streek, M., et al. (2019). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. Available at: [Link]

  • Mondal, P., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PubMed Central. Available at: [Link]

  • Wu, X., et al. (2023). Regio-MPNN: predicting regioselectivity for general metal-catalyzed cross-coupling reactions using a chemical knowledge informed message passing neural network. Digital Discovery. Available at: [Link]

  • Hu, F., et al. (2020). Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Available at: [Link]

  • Madhavan, S., et al. (2021). Transition Metal‐Mediated Functionalization of Isoxazoles: A Review. SemOpenAlex. Available at: [Link]

  • MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available at: [Link]

  • Li, J., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PubMed Central. Available at: [Link]

  • Li, J., et al. (2019). Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. Organic Chemistry Frontiers. Available at: [Link]

  • Wikipedia. (n.d.). Isoxazole. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Byproduct Analysis in the Large-Scale Production of Isoxazole-4-carbaldehyde

Welcome to the technical support center for the large-scale synthesis of Isoxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of Isoxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to address challenges related to byproduct formation during the manufacturing process. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity and yield of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

During the scale-up of Isoxazole-4-carbaldehyde synthesis, unexpected side reactions and the formation of impurities can significantly impact process efficiency and product quality. This section addresses common issues in a question-and-answer format, providing insights into their root causes and actionable solutions.

Question 1: We are observing a significant amount of an isomeric byproduct in our crude product mixture. How can we identify and mitigate its formation?

Answer:

The presence of an isomeric byproduct is a common challenge in the synthesis of substituted isoxazoles. The most likely culprit is the formation of a regioisomer during the cyclization step. For instance, in syntheses involving the reaction of a β-dicarbonyl compound with hydroxylamine, the nucleophilic attack of hydroxylamine can occur at two different carbonyl groups, leading to the formation of isomeric isoxazoles.

Causality: The regioselectivity of the cyclization reaction is influenced by factors such as the nature of the substituents on the β-dicarbonyl precursor, the pH of the reaction medium, and the reaction temperature. Under certain conditions, the thermodynamic and kinetic products can be formed in comparable amounts. A Chinese patent (CN103539753A) on the synthesis of 3-substituted-4-isoxazole carboxylic acid highlights the generation of isomers as a key technical problem in existing preparation methods[1].

Troubleshooting and Mitigation Strategy:

  • Reaction Condition Optimization:

    • pH Control: Carefully control the pH of the reaction mixture. In many cases, acidic conditions favor the formation of one isomer, while neutral or basic conditions may favor the other. A systematic pH screen is recommended.

    • Temperature Control: The reaction temperature can influence the kinetic versus thermodynamic product ratio. Running the reaction at a lower temperature may increase the selectivity for the desired isomer.

    • Solvent Selection: The polarity of the solvent can affect the stability of the transition states leading to the different isomers. Experiment with a range of solvents with varying polarities.

  • Analytical Characterization:

    • High-Performance Liquid Chromatography (HPLC): Develop a stability-indicating HPLC method to separate and quantify the desired product and its isomer. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the isomers. The chemical shifts of the protons and carbons on the isoxazole ring will be distinct for each isomer.

    • Mass Spectrometry (MS): While the isomers will have the same mass, fragmentation patterns in MS/MS analysis may differ, aiding in their identification.

Question 2: During our Vilsmeier-Haack formylation step, we are observing a low yield and the formation of several unidentified byproducts. What are the likely causes and how can we improve the reaction?

Answer:

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like isoxazoles. However, its success is highly dependent on the precise control of reaction conditions. Low yields and byproduct formation often stem from issues with the Vilsmeier reagent itself, reaction temperature, or side reactions with the substrate.

Causality: The Vilsmeier reagent, a chloroiminium ion, is a potent electrophile. If not prepared and used correctly, it can lead to several side reactions.[2][3] Overheating can cause decomposition of the reagent or the product. The reagent can also act as a chlorinating agent, leading to chlorinated byproducts[4].

Troubleshooting and Mitigation Strategy:

  • Vilsmeier Reagent Preparation and Stoichiometry:

    • Ensure the use of high-purity, anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Moisture can quench the Vilsmeier reagent and lead to poor yields[5].

    • The stoichiometry of POCl3 to DMF is critical. An excess of POCl3 can lead to more aggressive reaction conditions and potential side reactions. A 1:1 to 1:1.5 ratio is a common starting point.

    • Prepare the Vilsmeier reagent at a low temperature (0-5 °C) to control the exothermic reaction and prevent its decomposition.

  • Reaction Temperature Profile:

    • Add the isoxazole substrate to the pre-formed Vilsmeier reagent at a low temperature to control the initial exothermic reaction.

    • After the initial addition, the reaction may require heating to proceed to completion. A temperature range of 60-80 °C is often employed, but this should be optimized for your specific substrate[4]. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating, which can lead to degradation.

  • Potential Byproducts and Their Control:

    • Diformylation: If the isoxazole ring has other activated positions, diformylation can occur. This can be minimized by using a milder Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl3) or by carefully controlling the stoichiometry of the reagent.

    • Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent. Maintaining a controlled temperature and minimizing reaction time can reduce the formation of these impurities[4].

    • Polymerization: At elevated temperatures, some heterocyclic compounds can polymerize in the presence of strong electrophiles like the Vilsmeier reagent. Careful temperature control is crucial to prevent this[2].

Question 3: Our final product, Isoxazole-4-carbaldehyde, shows signs of degradation upon storage, indicated by a change in color and the appearance of new peaks in the HPLC chromatogram. What are the likely degradation pathways and how can we improve its stability?

Answer:

Isoxazole-4-carbaldehyde, like many heterocyclic aldehydes, can be susceptible to degradation under certain conditions. The primary degradation pathways are likely oxidation of the aldehyde group and potential cleavage of the isoxazole ring.

Causality: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen) and light. The isoxazole ring itself can be sensitive to cleavage under strongly acidic or basic conditions, or at elevated temperatures. Forced degradation studies are instrumental in identifying potential degradation products and pathways[6][7][8].

Troubleshooting and Mitigation Strategy:

  • Forced Degradation Studies:

    • Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify the potential degradation products.

    • Acid/Base Hydrolysis: Reflux the compound in dilute HCl and NaOH solutions.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide.

    • Thermal Degradation: Heat the solid compound at an elevated temperature.

    • Photostability: Expose the compound to UV and visible light.

    • Analyze the stressed samples by a stability-indicating HPLC method to separate the degradation products from the parent compound.

  • Identification of Degradation Products:

    • Use LC-MS to determine the molecular weights of the degradation products.

    • Isolate the major degradation products using preparative HPLC.

    • Elucidate the structures of the isolated impurities using NMR and MS/MS. A likely degradation product is Isoxazole-4-carboxylic acid, formed from the oxidation of the aldehyde group.

  • Improving Product Stability:

    • Purification: Ensure the final product is free from residual acids, bases, or metal catalysts that could promote degradation. Crystallization is an effective method for purifying the final product and removing such impurities[9][10][11].

    • Storage Conditions: Store the purified Isoxazole-4-carbaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.

    • Antioxidants: If the primary degradation pathway is oxidation, the addition of a small amount of a suitable antioxidant may be considered for formulated products, though this is less common for an isolated intermediate.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis and analysis of Isoxazole-4-carbaldehyde.

Q1: What is the most common large-scale synthetic route for Isoxazole-4-carbaldehyde?

A1: While several synthetic routes exist, a common approach for large-scale production involves the Vilsmeier-Haack formylation of a suitable isoxazole precursor. Another route involves the cyclization of a β-ketoester derivative with hydroxylamine, followed by subsequent functional group manipulations to introduce the aldehyde group. A patent for a related compound, leflunomide, describes a large-scale synthesis starting from 5-methylisoxazole-4-carboxylic acid, which is then converted to the final product[12].

Q2: What are the critical process parameters to control during the Vilsmeier-Haack reaction to ensure high yield and purity?

A2: The critical parameters are:

  • Purity of Reagents: Use of anhydrous DMF and high-purity POCl3 is essential[5].

  • Stoichiometry: Precise control over the molar ratio of POCl3 to DMF.

  • Temperature: Low temperature for reagent formation and controlled heating during the reaction with the substrate.

  • Reaction Time: Monitoring the reaction to avoid prolonged heating and potential byproduct formation.

  • Work-up: A careful and efficient aqueous work-up is necessary to hydrolyze the intermediate iminium salt and remove inorganic byproducts[4].

Q3: What analytical techniques are most suitable for in-process control and final product analysis?

A3: A combination of techniques is recommended:

  • HPLC: For monitoring reaction progress, quantifying the main product, and detecting impurities. A stability-indicating method is crucial for final product release[13].

  • GC-MS: Useful for identifying volatile impurities and byproducts.

  • NMR (1H and 13C): For structural confirmation of the final product and characterization of isolated impurities.

  • FTIR: To confirm the presence of key functional groups (e.g., aldehyde C=O stretch, isoxazole ring vibrations).

Q4: How can I effectively purify Isoxazole-4-carbaldehyde on a large scale?

A4: Crystallization is the most common and effective method for the large-scale purification of solid organic compounds like Isoxazole-4-carbaldehyde[9][10][11]. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution or are easily removed. Column chromatography can also be used, but it is often less economical for very large quantities.

Q5: What are the expected spectroscopic data for pure Isoxazole-4-carbaldehyde?

A5: While specific shifts can vary slightly based on the solvent, you can expect:

  • 1H NMR: A singlet for the aldehyde proton (around 9-10 ppm), and a singlet for the proton on the isoxazole ring.

  • 13C NMR: A signal for the aldehyde carbonyl carbon (around 180-190 ppm), and signals for the carbons of the isoxazole ring.

  • FTIR (KBr): A strong absorption band for the aldehyde C=O stretch (around 1700-1720 cm-1) and characteristic bands for the C=N and C-O stretching of the isoxazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of Isoxazole-4-carbaldehyde (C4H3NO2, MW: 97.07)[14].

III. Experimental Protocols & Visualizations

To support your in-house analysis, we provide the following detailed protocols and workflow diagrams.

Protocol 1: HPLC Method for Purity and Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the analysis of Isoxazole-4-carbaldehyde.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Workflow for Byproduct Identification

The following diagram illustrates a systematic approach to identifying and characterizing unknown byproducts.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Analytical Characterization cluster_conclusion Conclusion & Action Crude Crude Isoxazole-4-carbaldehyde HPLC HPLC Analysis for Purity & Impurity Profile Crude->HPLC Analyze LCMS LC-MS for MW Determination HPLC->LCMS Characterize Peaks PrepHPLC Preparative HPLC for Impurity Isolation LCMS->PrepHPLC Isolate Impurity NMR NMR (1H, 13C, COSY, HSQC) for Structural Elucidation PrepHPLC->NMR Elucidate Structure MSMS MS/MS for Fragmentation Analysis NMR->MSMS Confirm Structure Structure Identified Impurity Structure MSMS->Structure Mitigation Develop Mitigation Strategy (Process Optimization) Structure->Mitigation

Caption: Workflow for the identification and mitigation of byproducts.

Troubleshooting Decision Tree for Vilsmeier-Haack Reaction

This diagram provides a logical path for troubleshooting common issues encountered during the Vilsmeier-Haack formylation.

Vilsmeier_Troubleshooting Start Low Yield in Vilsmeier-Haack Reaction CheckReagents Check Purity of DMF and POCl3 Start->CheckReagents CheckTemp Review Temperature Profile Start->CheckTemp CheckStoich Verify Stoichiometry Start->CheckStoich CheckWorkup Evaluate Work-up Procedure Start->CheckWorkup ReagentSol Use Anhydrous Reagents CheckReagents->ReagentSol Impure/Wet TempSol Optimize Reaction Temperature (Low temp for prep, controlled heating for reaction) CheckTemp->TempSol Suboptimal StoichSol Adjust POCl3:DMF Ratio CheckStoich->StoichSol Incorrect WorkupSol Ensure Efficient Quenching and Hydrolysis CheckWorkup->WorkupSol Inefficient

Caption: Decision tree for troubleshooting the Vilsmeier-Haack reaction.

IV. References

  • Having some troubles with a Vislmeier-Haack reaction. Reddit. [Link]

  • Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Indian Academy of Sciences. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). World Intellectual Property Organization.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. [Link]

  • Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SOP: CRYSTALLIZATION. De Anza College. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.

  • Process for the preparation of isoxazoles. Google Patents.

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • A kind of preparation method of isoxazole compound. Google Patents.

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Crystallization process guide | industrial use. ANDRITZ GROUP. [Link]

  • Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. PubMed. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Product Class 9: Isoxazoles. Science of Synthesis. [Link]

  • Action of Hydroxylamine on Aldehyde and Ketone. YouTube. [Link]

  • Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]

  • The reaction of hydroxylamine with aspirin. ARKAT USA, Inc. [Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal. [Link]

  • Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journals. [Link]

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Optimization

Technical Support Center: Strategies for Solubilizing Isoxazole-Based Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of isoxazole-based compounds in biological assays. Our goal is to equip you with the knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.

Introduction: The Isoxazole Solubility Challenge

Isoxazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their often lipophilic and planar nature can lead to poor solubility in the aqueous environments required for most biological assays. This can result in compound precipitation, inaccurate concentration measurements, and misleading structure-activity relationship (SAR) data.[3]

This guide will walk you through a systematic approach to tackling these solubility issues, from initial troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why do my isoxazole-based compounds consistently show poor solubility in aqueous buffers?

A1: The limited aqueous solubility of many isoxazole derivatives is primarily due to their molecular structure. The isoxazole ring itself is polar, but the substituents added to achieve specific biological activities are often large, aromatic, and hydrophobic.[4][5] These nonpolar moieties dominate the molecule's overall physicochemical properties, leading to low solubility in polar solvents like water and aqueous buffers.[6]

Q2: I've dissolved my isoxazole compound in DMSO, but it precipitates when I dilute it into my assay buffer. What's happening?

A2: This is a very common phenomenon known as "crashing out."[7] Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of nonpolar compounds.[8] However, when you introduce this DMSO stock solution into an aqueous buffer, you drastically change the solvent environment. The high polarity of the water in the buffer cannot maintain the solubility of the hydrophobic isoxazole compound, causing it to precipitate out of the solution.[7][9][10]

Q3: What are the first steps I should take to improve the solubility of my compound for an in vitro assay?

A3: Start with the simplest approaches first. The initial goal is to achieve the desired final concentration in your assay medium while minimizing the concentration of any organic co-solvents. Here's a logical progression:

  • Optimize Co-Solvent Concentration: While you may have started with 100% DMSO for your stock, try creating a stock in a mixture of DMSO and your aqueous buffer. Sometimes, a gradual change in solvent polarity can prevent precipitation.

  • Gentle Heating and Sonication: Briefly warming the solution or using a sonicator can help break down compound aggregates and improve dissolution.[11] However, be mindful of your compound's thermal stability.

  • pH Adjustment: If your isoxazole derivative has ionizable groups (acidic or basic moieties), adjusting the pH of your buffer can significantly enhance its solubility.[12]

Q4: What are some common co-solvents and excipients that are compatible with biological assays?

A4: Beyond DMSO, several other co-solvents and excipients can be used, but their compatibility with your specific assay (especially cell-based assays) must be verified.[8][13]

Co-solvent/ExcipientTypical Starting ConcentrationConsiderations
DMSO (Dimethyl Sulfoxide) < 1% (ideally < 0.5% for cell-based assays)Can be cytotoxic at higher concentrations.[7][11]
Ethanol < 1%Generally well-tolerated by many cell lines at low concentrations.[14]
PEG 300/400 (Polyethylene Glycol) 1-10%Can be a good option for increasing solubility.[12][15]
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) 1-5% (w/v)Form inclusion complexes to encapsulate and solubilize hydrophobic molecules.[16][17][18][19]
Surfactants (e.g., Tween® 80, Solutol® HS-15) 0.01-0.1%Effective at low concentrations but can interfere with some assays.[12]

Always perform a vehicle control experiment to ensure the chosen co-solvent or excipient does not interfere with your assay readout.

Troubleshooting Guides & Protocols

Guide 1: Systematic Co-Solvent Screening

This workflow helps you empirically determine the best solvent system for your compound.

G cluster_0 Cyclodextrin Solubilization cluster_1 Mechanism A Poorly Soluble Isoxazole Compound C Water-Soluble Inclusion Complex A->C + B Cyclodextrin (e.g., HP-β-CD) B->C + D Hydrophobic Isoxazole Enters Cavity C->D Forms E Hydrophilic Exterior Interacts with Water

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare a stock solution of the cyclodextrin (e.g., 10% w/v Hydroxypropyl-β-cyclodextrin in your assay buffer).

  • Prepare a concentrated stock solution of your isoxazole compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Slowly add the compound stock solution to the cyclodextrin solution while vortexing or sonicating.

  • Allow the mixture to equilibrate for at least one hour before further dilution into the final assay medium.

Final Recommendations

  • Document Everything: Keep meticulous records of your solubilization attempts, including the solvents, concentrations, temperatures, and outcomes.

  • Start Small: When screening new solubilization methods, use small volumes to conserve your valuable compound.

  • Purity Matters: Ensure the purity of your isoxazole compound, as impurities can sometimes affect solubility.

  • Consider Structural Modifications: For long-term drug development projects, medicinal chemists may need to consider structural modifications to the isoxazole scaffold to improve its intrinsic solubility. [1] By systematically applying the principles and protocols outlined in this guide, you can overcome the solubility challenges associated with isoxazole-based compounds and generate high-quality, reliable data in your biological assays.

References

  • Mihailiasa, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Vasus, S. K., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Mihailiasa, M., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Todkar, S. S., et al. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • Varnek, A., et al. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • CORE. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • Bruce, C., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]

  • Solubility of Things. (n.d.). Isoxazole. Solubility of Things. [Link]

  • Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Festa, C., et al. (n.d.). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. PubMed Central. [Link]

  • Tzakos, A. G., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. YouTube. [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Reddit. (2023). pH increase with addition of DMSO?. Reddit. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Work-up and Purification of Isoxazole-4-carbaldehyde

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of unreacted isoxazole-4-carbaldehyde from reaction mixtures. The following troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the removal of unreacted isoxazole-4-carbaldehyde from reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental challenges, offering both practical solutions and the underlying scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in removing unreacted isoxazole-4-carbaldehyde?

A1: The primary challenges stem from the compound's polarity and the reactivity of the aldehyde functional group.[1][2] Isoxazole-4-carbaldehyde is a polar molecule, which can lead to its partial solubility in aqueous layers during extraction, complicating phase separation.[1][3] The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, and can also participate in side reactions such as aldol condensations, especially under basic conditions.[4][5] Additionally, isoxazole derivatives can sometimes be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening or other decomposition pathways.[6]

Q2: What are the most common methods for removing unreacted aldehydes?

A2: The most common and effective methods for removing unreacted aldehydes include:

  • Bisulfite Adduct Formation and Extraction: This is a highly selective method for aldehydes, where sodium bisulfite reacts with the aldehyde to form a water-soluble salt, which can then be easily removed through liquid-liquid extraction.[7][8][9][10][11][12][13]

  • Flash Column Chromatography: This technique separates compounds based on their polarity. Given the polarity of isoxazole-4-carbaldehyde, it can be effectively separated from less polar products.[6][14][15]

  • Recrystallization: If the desired product is a solid, recrystallization can be a powerful purification technique to exclude the aldehyde impurity from the crystal lattice of the product.[6][16][17][18][19]

Q3: How do I choose the best purification method for my specific reaction?

A3: The choice of method depends on the properties of your desired product and the scale of your reaction.

Scenario Recommended Primary Method Justification
Product is non-polar and stable to water.Bisulfite ExtractionHighly efficient and selective for aldehyde removal.[7][8][9][10]
Product has similar polarity to the aldehyde.Flash Column ChromatographyAllows for separation based on subtle differences in polarity.[6][14]
Product is a solid.RecrystallizationCan provide a highly pure product if a suitable solvent is found.[16][17][18]
Product is sensitive to aqueous or basic conditions.Flash Column ChromatographyAvoids the potentially harsh conditions of bisulfite extraction and regeneration.[20]

Q4: Can I use a simple water wash to remove isoxazole-4-carbaldehyde?

A4: While isoxazole-4-carbaldehyde has some solubility in polar solvents like water, a simple water wash is often insufficient for complete removal, especially at higher concentrations.[1][3][21] For efficient removal into an aqueous phase, conversion to a more water-soluble species, such as a bisulfite adduct, is recommended.[7][8][11]

Troubleshooting Guides

Guide 1: Bisulfite Extraction for Aldehyde Removal

This method relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble α-hydroxy sulfonic acid salt (bisulfite adduct).[8]

The lone pair on the sulfur atom of the bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer results in the formation of the charged adduct, which is readily soluble in the aqueous phase.[8][9]

cluster_reaction Aldehyde-Bisulfite Reaction Aldehyde Isoxazole-4-carbaldehyde Adduct Water-Soluble Bisulfite Adduct Aldehyde->Adduct Reversible Reaction Bisulfite + NaHSO₃ Bisulfite->Adduct

Caption: Reversible formation of a water-soluble bisulfite adduct.

  • Issue: Incomplete removal of the aldehyde from the organic layer.

    • Cause: Insufficient reaction time or poor mixing between the organic and aqueous phases.

    • Solution: Dissolve the crude reaction mixture in a water-miscible organic solvent like methanol or THF before adding the saturated sodium bisulfite solution.[7][10] This ensures the aldehyde and bisulfite can react before partitioning. Shake the separatory funnel vigorously for at least 30-60 seconds.[22]

  • Issue: A solid precipitate forms at the interface of the organic and aqueous layers.

    • Cause: The bisulfite adduct of some aldehydes, particularly non-polar ones, may not be soluble in either the organic or aqueous phase.[7][8]

    • Solution: Filter the entire mixture through a pad of Celite to remove the insoluble adduct before separating the layers.[7]

  • Issue: An emulsion has formed, and the layers will not separate.

    • Cause: High concentrations of starting material or byproducts can act as surfactants.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling of the separatory funnel can also be effective.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent such as methanol or THF.[7]

  • Reaction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use at least 1.5-2 equivalents relative to the estimated amount of unreacted aldehyde. Shake the funnel vigorously for 30-60 seconds.[22]

  • Extraction: Add the primary organic extraction solvent (e.g., ethyl acetate, dichloromethane) and deionized water to the separatory funnel. Shake again to partition the components.[7][8]

  • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of isoxazole-4-carbaldehyde, can be drained and discarded.[11]

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[11]

Start Crude Reaction Mixture Dissolve Dissolve in MeOH/THF Start->Dissolve React Add saturated NaHSO₃ (aq) Shake vigorously Dissolve->React Extract Add Organic Solvent + H₂O React->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Desired Product) Separate->Organic Collect Aqueous Aqueous Layer (Aldehyde Adduct) Separate->Aqueous Discard Wash Wash with Brine Organic->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Purified Product Concentrate->Product

Caption: Workflow for aldehyde removal by bisulfite extraction.

Guide 2: Flash Column Chromatography

This is the preferred method when the desired product has a polarity similar to isoxazole-4-carbaldehyde or when the product is sensitive to aqueous work-up conditions.

Flash chromatography is a purification technique that uses a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.[14][15][23] Polar compounds, like isoxazole-4-carbaldehyde, will have a stronger affinity for the polar silica gel and will therefore elute more slowly than non-polar compounds.[14]

  • Issue: The aldehyde co-elutes with the desired product.

    • Cause: The chosen solvent system does not provide adequate separation.

    • Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first.[6][14] Aim for an Rf value of ~0.2-0.4 for your desired product, with a clear separation from the aldehyde spot. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[15] If separation is still difficult, consider using a different solvent system, such as dichloromethane/methanol.[15]

  • Issue: Tailing of the aldehyde peak on the column.

    • Cause: Aldehydes can sometimes interact strongly with the acidic sites on silica gel.

    • Solution: Adding a very small amount (e.g., 0.1-0.5%) of a modifier like triethylamine to the eluent can help to mitigate this issue by neutralizing the acidic sites.[20] However, be cautious as this can affect the stability of some compounds.

  • TLC Analysis: Develop a suitable solvent system using TLC. For isoxazole-4-carbaldehyde, which is a polar compound, start with a 20-30% ethyl acetate in hexanes mixture and adjust the polarity as needed to achieve good separation.[15]

  • Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent of your chosen eluent system.[24]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the elution solvent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.[14]

  • Elution: Run the column using the optimized solvent system, collecting fractions.[24]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[23]

Guide 3: Recrystallization

If your desired product is a solid and has a different solubility profile than isoxazole-4-carbaldehyde, recrystallization can be an excellent final purification step.

Recrystallization is based on the principle that the solubility of most solids increases with temperature.[16][17] An impure solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities (which are present in a lower concentration) in the solution.[16][18]

  • Issue: The product does not crystallize upon cooling.

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a seed crystal of the pure product.[17] If this fails, you may need to boil off some of the solvent to increase the concentration and attempt cooling again.

  • Issue: The aldehyde impurity is still present in the crystals.

    • Cause: The chosen solvent does not effectively differentiate between the product and the aldehyde in terms of solubility.

    • Solution: Perform solubility tests to find a more suitable solvent or solvent pair.[19] A good recrystallization solvent should dissolve the product well when hot but poorly when cold, while the impurity should either be very soluble or very insoluble at all temperatures.[16]

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.[16]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved.[17]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[17]

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.[19]

  • Drying: Dry the purified crystals under vacuum.

References

  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol | Request PDF - ResearchGate. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - PMC. Available at: [Link]

  • Recrystallization - University of California, Los Angeles. Available at: [Link]

  • Recrystallization - University of Colorado Boulder. Available at: [Link]

  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism - Master Organic Chemistry. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. Available at: [Link]

  • Recrystallization - Single Solvent - University of Calgary. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - Preprints.org. Available at: [Link]

  • Recrystallization - Michigan State University. Available at: [Link]

  • Flash Chromatography Basics | Sorbent Technologies, Inc. Available at: [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]

  • Isoxazole - Solubility of Things. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography - Organic Syntheses. Available at: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. Available at: [Link]

  • General procedures for the purification of Aldehydes - Chempedia - LookChem. Available at: [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. Available at: [Link]

  • Isoxazole-4-carbaldehyde | 65373-53-7 - J&K Scientific LLC. Available at: [Link]

  • Oxidation of aldehydes using Tollens' reagent (video) - Khan Academy. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives - Asian Journal of Research in Chemistry. Available at: [Link]

  • How can I remove aldehyde from a schiff base reaction? - ResearchGate. Available at: [Link]

  • Flash Column Chromatography - YouTube. Available at: [Link]

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Optimization

Solvent effects on the rate and selectivity of Isoxazole-4-carbaldehyde reactions.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked ques...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-4-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in synthesis. The reactivity and selectivity of the aldehyde group, activated by the electron-withdrawing isoxazole ring, are exquisitely sensitive to the reaction environment.[1] Understanding and controlling solvent effects is therefore paramount to achieving desired outcomes. This center is designed to explain the causality behind these effects and provide actionable protocols to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally impact the rate of my reaction with isoxazole-4-carbaldehyde?

A1: Solvents influence reaction rates through several mechanisms:

  • Solvation of Reactants: The ability of a solvent to dissolve your starting materials is the first prerequisite. Poor solubility leads to a heterogeneous mixture and drastically reduced reaction rates.

  • Stabilization of Transition States: This is the most critical factor. For reactions that proceed through a charged or highly polar transition state (common for nucleophilic additions to the aldehyde), polar solvents can stabilize this transition state, lowering the activation energy and accelerating the reaction. Conversely, reactions proceeding through nonpolar transition states may be faster in nonpolar solvents.

  • Reactivity of Nucleophiles: In nucleophilic addition reactions, a protic solvent (like ethanol or water) can form hydrogen bonds with the nucleophile, creating a solvent shell that can hinder its reactivity. Polar aprotic solvents (like DMF or acetonitrile) do not do this, leaving the nucleophile "bare" and more reactive.

Q2: I'm getting a mixture of regioisomers in a cycloaddition reaction. Can changing the solvent improve selectivity?

A2: Absolutely. The formation of regioisomers is a common challenge, and solvent polarity is a key parameter for optimization.[2] Different regioisomeric transition states often have different dipole moments. A more polar solvent will preferentially stabilize the transition state with the larger dipole moment, thus favoring the formation of the corresponding product. A systematic screening of solvents with varying dielectric constants (e.g., Dioxane -> Dichloromethane -> Acetonitrile -> Ethanol) is a highly effective strategy to enhance regioselectivity.[2][3]

Q3: Are there "green" or environmentally benign solvent options for isoxazole-4-carbaldehyde chemistry?

A3: Yes, there is a strong trend towards greener synthesis. Water and ethanol are excellent green solvent choices for many reactions involving isoxazoles.[1][4] Aqueous media have been successfully used for one-pot Knoevenagel condensations and in syntheses catalyzed by sodium benzoate.[1][4] These approaches not only reduce environmental impact but can also simplify workup procedures, as the catalysts can often be removed through aqueous extraction.[1]

Troubleshooting Guide: Specific Experimental Issues
Problem 1: Low Yield in Condensation Reactions (e.g., Schiff Base or Knoevenagel)

Question: "My Knoevenagel condensation between isoxazole-4-carbaldehyde and an active methylene compound is sluggish and gives a low yield, even after prolonged heating. What steps should I take?"

Answer: Low yields in condensation reactions are typically traced back to an unfavorable equilibrium, insufficient catalyst activity, or solubility issues. The solvent plays a crucial role in all three.

Causality & Solution Pathway:

  • Equilibrium Control: Condensation reactions produce water as a byproduct. In many solvents, the reaction is reversible. To drive the reaction to completion, this water must be removed.

    • Action: Switch from a solvent like ethanol to a nonpolar aprotic solvent like toluene or benzene . Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is a classic and highly effective method for pushing condensation equilibria towards the product.

  • Solubility and Catalyst Efficacy: Your reactants and the catalyst must be adequately solvated. If your active methylene compound or base catalyst has poor solubility in a nonpolar solvent, the reaction rate will suffer.

    • Action: If switching to toluene fails, consider a polar aprotic solvent like acetonitrile or DMF . These solvents are excellent at dissolving a wide range of organic compounds and salts (catalysts), but they will not remove water. In this case, you may need to add a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Base/Catalyst Activity: The choice of base is critical and its effectiveness is solvent-dependent.[1]

    • Action: An organic base like piperidine or DBU might be more soluble and effective in toluene, whereas an inorganic base like K₂CO₃ might perform better in a more polar medium like acetonitrile.[3]

Below is a decision workflow for troubleshooting this issue.

G start Low Yield in Condensation Reaction check_h2o Is water being removed? start->check_h2o switch_toluene Switch to Toluene with Dean-Stark trap check_h2o->switch_toluene No check_sol Are reactants soluble in Toluene? check_h2o->check_sol Yes success Improved Yield switch_toluene->success switch_dmf Switch to polar aprotic (e.g., Acetonitrile, DMF) + molecular sieves check_sol->switch_dmf No check_base Is the base/catalyst appropriate for the solvent? check_sol->check_base Yes switch_dmf->success optimize_base Screen alternative bases (e.g., DBU, K2CO3) check_base->optimize_base No optimize_base->success

Caption: Workflow for troubleshooting low condensation yields.

Problem 2: Product Instability and Decomposition

Question: "After my reaction, I see a new spot on the TLC plate during workup, and my final yield after chromatography is poor. I suspect the isoxazole ring is not stable."

Answer: Your suspicion is valid. The N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to product decomposition.[2]

Causality & Solution Pathway:

  • Strongly Basic Conditions: The isoxazole ring can be labile and undergo ring-opening in the presence of strong bases.[2][3]

    • Action: During workup, avoid using strong bases like NaOH or KOH for extraction. Use a milder base like aqueous sodium bicarbonate (NaHCO₃). For chromatography, ensure your silica gel is neutral or consider using alumina. If your reaction requires a strong base, cool the reaction to low temperatures (0 °C or below) to minimize decomposition and quench it carefully.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) and other strong reducing agents can cleave the N-O bond.[2]

    • Action: If a reduction is necessary elsewhere in the molecule, choose reagents that are selective. For example, to reduce an aldehyde to an alcohol, NaBH₄ is generally safe for the isoxazole ring under controlled conditions (low temperature, short reaction time). Avoid harsh, non-selective reducing agents.

  • Solvent for Purification: The choice of solvent for column chromatography can impact stability.

    • Action: Chlorinated solvents like dichloromethane can sometimes contain trace amounts of HCl. If you suspect acid-catalyzed decomposition, consider using a solvent system based on ethyl acetate and hexanes. Adding a very small amount (~0.1%) of triethylamine to the eluent can neutralize acidic sites on the silica gel and prevent degradation of sensitive compounds.

Data Presentation & Experimental Protocols

The effect of solvent on reaction outcomes is best illustrated with quantitative data. While every substrate pairing will behave differently, the following table summarizes general trends observed in the literature for reactions involving activated aldehydes.

Table 1: Influence of Solvent Properties on a Model Knoevenagel Condensation Rate

SolventDielectric Constant (ε)Solvent TypeExpected Relative RateRationale
Toluene2.4Nonpolar AproticLow (without H₂O removal)Poor stabilization of polar intermediates.
Dichloromethane9.1Polar AproticModerateGood solubility, moderate stabilization.[1][3]
Acetonitrile37.5Polar AproticHighStrong stabilization of polar transition state.[5]
Ethanol24.6Polar ProticModerate to HighStabilizes transition state but can solvate and deactivate nucleophile/base.[2][6]
Water80.1Polar ProticVariableExcellent for specific "on water" catalysis; can hinder reactions requiring water removal.[1][4]
Protocol 1: General Procedure for Solvent Screening to Optimize Selectivity

This protocol provides a framework for efficiently testing multiple solvents to find the optimal conditions for reaction rate and selectivity.

  • Preparation: In separate, identical, dry reaction vials equipped with stir bars, add isoxazole-4-carbaldehyde (1.0 eq).

  • Reagent Addition: To each vial, add the second reactant (e.g., alkyne for cycloaddition, 1.1 eq) and any necessary catalyst (e.g., Lewis acid, 10 mol%).[2]

  • Solvent Addition: Add a different solvent to each vial (e.g., Dichloromethane, THF, Acetonitrile, Ethanol) to achieve the same concentration (e.g., 0.1 M).

  • Initiation: Add the final reagent (e.g., base, 1.2 eq) to each vial simultaneously to start the reactions.

  • Monitoring: Stir all reactions at the desired temperature (e.g., room temperature). At set time intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction mixture.

  • Analysis: Dilute the aliquots and analyze them by TLC or LC-MS.

    • TLC Analysis: Spot each aliquot on the same plate to visually compare the consumption of starting material and the formation of products.

    • LC-MS Analysis: This provides quantitative data on the conversion rate and the ratio of desired product to byproducts or regioisomers.

  • Evaluation: Based on the analysis, identify the solvent that provides the best combination of reaction rate and selectivity for your specific transformation.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep1 Aliquot Isoxazole-4-carbaldehyde into 4 vials prep2 Add Reactant 2 & Catalyst to each vial prep1->prep2 rxn1 Add different solvent to each vial (DCM, THF, ACN, EtOH) prep2->rxn1 rxn2 Initiate all reactions with base rxn1->rxn2 rxn3 Stir at RT & Monitor rxn2->rxn3 analysis1 Aliquot at 1h, 4h, 12h rxn3->analysis1 analysis2 Analyze by LC-MS analysis1->analysis2 analysis3 Determine Rate & Selectivity Ratio analysis2->analysis3 end end analysis3->end Select Optimal Solvent

Caption: Experimental workflow for parallel solvent screening.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 289576, 3,5-Dimethyl-4-Isoxazolecarbaldehyde. Available from: [Link]

  • MDPI. Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Available from: [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • Royal Society of Chemistry. Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

  • Frontiers Media S.A. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • ResearchGate. (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial evaluation of new isoxazole carboxamides. Available from: [Link]

  • ACS Publications. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Available from: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. Available from: [Link]

  • ResearchGate. Recent Advances in Isoxazole Chemistry | Request PDF. Available from: [Link]

  • European Journal of Clinical and Experimental Medicine. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

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Troubleshooting

Technical Support Center: Catalyst Poisoning in Reactions Involving Isoxazole-4-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical and often-underdiagnosed issue in synthetic chemistry: catalyst poisoning, with a s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a critical and often-underdiagnosed issue in synthetic chemistry: catalyst poisoning, with a specific focus on reactions utilizing the versatile building block, Isoxazole-4-carbaldehyde. Stalled reactions, inexplicable low yields, and inconsistent results can often be traced back to the deactivation of the catalyst. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and solve these challenges.

Section 1: The First Alert - Is My Catalyst Poisoned?

This section is designed to help you determine if catalyst deactivation is the root cause of your experimental issues.

Q1: My palladium-catalyzed cross-coupling reaction started, but then stalled completely after 20% conversion. How can I differentiate between catalyst poisoning and other reaction issues?

A1: This is a classic symptom of catalyst poisoning. The initial conversion indicates that the catalytic cycle was active at the beginning of the reaction. The subsequent stall suggests that an inhibitor or poison, either present as an impurity in the starting materials or generated in situ, has progressively deactivated the catalyst.

Here’s how to logically diagnose the problem:

  • Kinetics Profile: True catalyst poisoning often presents a non-linear reaction profile. The reaction proceeds as expected initially and then slows dramatically or stops altogether. This contrasts with a reaction that is simply too slow, which would exhibit a consistently low, but steady, conversion rate.

  • Visual Cues: For palladium catalysts, a common sign of deactivation is the formation of palladium black (finely divided, inactive palladium metal).[1] If your initially homogeneous, colored solution turns dark and heterogeneous, this points to catalyst aggregation and precipitation, a form of deactivation that can be induced by poisons.

  • The "Spiking" Experiment: A powerful diagnostic tool is to "spike" the stalled reaction with a fresh charge of catalyst.

    • If the reaction restarts: This strongly implies that the original catalyst was deactivated and that sufficient reactants remain. The issue is almost certainly catalyst poisoning or degradation.

    • If the reaction does not restart: This suggests that a reactant may have been fully consumed, a necessary reagent (like a base) has been neutralized, or the generated poison is in such excess that it deactivates the new catalyst charge immediately.

Below is a workflow to guide your troubleshooting process.

A Reaction Stalled / Low Yield B Check Basic Parameters: - Temperature Correct? - Stirring Adequate? - Reagent Stoichiometry Correct? A->B Start Here C Parameters OK. Suspect Catalyst Deactivation. B->C Yes D Visual Inspection of Reaction Mixture C->D E Formation of Precipitate? (e.g., Palladium Black) D->E F No Visual Change D->F G Perform Catalyst 'Spiking' Experiment: Add fresh catalyst (e.g., 0.5 mol%) E->G Yes F->G H Reaction Restarts G->H I Reaction Does NOT Restart G->I J Diagnosis: Catalyst Poisoning or Ligand Degradation is HIGHLY LIKELY H->J K Possible Issues: - Limiting Reagent Depleted - Potent Poison Present in High Conc. I->K L Proceed to 'Source of Poison' Analysis J->L

Caption: Troubleshooting workflow for suspected catalyst poisoning.

Section 2: The Usual Suspects - Common Poisons and Their Origins

Identifying the source of the poison is the most critical step toward solving the problem for future experiments. Impurities can enter your reaction from starting materials, reagents, solvents, or even the atmosphere.[2][3]

Q2: What are the most common chemical species that poison palladium and other transition metal catalysts?

A2: Catalysts, particularly late transition metals like palladium, are electronically sensitive and can be considered "soft" Lewis acids. They are therefore susceptible to poisoning by species that can bind strongly to their active sites, blocking access to reactants or altering their electronic properties.[4][5]

The most common culprits include:

  • Sulfur Compounds: Thiols, sulfides, disulfides, and even residual sulfate from starting material synthesis can irreversibly bind to palladium surfaces.[6][7] This is one of the most common and potent modes of poisoning. Even low ppm levels of sulfur can be detrimental.[5][6]

  • Nitrogen-Containing Heterocycles & Functional Groups: While some nitrogen ligands are essential for catalysis, un-designed coordination from nitrogen-containing impurities (e.g., pyridine, indazoles from side reactions, or even excess starting material/product) can lead to catalyst inhibition.[4][8]

  • Phosphorus(III) Compounds: Impurities like phosphines or phosphites, often from other reactions carried out in the same glassware, can act as competitive ligands and deactivate the desired catalytic system.

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can alloy with or adsorb onto the catalyst surface, causing permanent deactivation.[9][10][11] These are often introduced from impure reagents or starting materials.

  • Halides: While essential components of many cross-coupling reactions (e.g., aryl chlorides/bromides), high concentrations of halide anions (especially iodide) can lead to the formation of stable, inactive catalyst species.

Table 1: Common Catalyst Poisons and Their Characteristics

Poison ClassCommon ExamplesTypical SourcesAffected CatalystsSymptoms & Mechanism
Sulfur Compounds Thiols (R-SH), Sulfides (R-S-R), H₂S, ThiopheneImpure reagents/solvents, residual starting materials from upstream synthesisPd, Pt, Ni, RhSevere and often irreversible deactivation. Strong chemisorption on the metal surface blocks active sites.[12]
Nitrogen Compounds Pyridine, Nitro compounds, Nitriles, AzidesImpure reagents, solvents (DMF, NMP), side-products, the substrate itselfPd, Rh, RuReversible or irreversible inhibition by strong coordination to the metal center.[4][13]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As), Zinc (Zn)Contaminated starting materials, leaching from equipmentPd, Pt, V₂O₅-based catalystsIrreversible deactivation by alloying with or blocking active sites.[9][10][14]
Phosphorus(III) Cmpds Triphenylphosphine, PhosphitesCross-contamination from other reactions, ligand degradationPd, NiCompetitive binding; can alter catalyst activity or lead to inactive species if not the intended ligand.
Carbon Monoxide (CO) Incomplete inerting, byproduct of decompositionImpure H₂ or N₂ gas streams, decomposition of formates or DMFPd, Pt, Fe, NiStrong, often irreversible adsorption onto active sites.[4][5]

Section 3: An Inside Job - The Isoxazole Moiety as a Potential Poison

The structure of your substrate itself can be a source of catalyst inhibition. The Isoxazole-4-carbaldehyde core contains features that warrant special consideration.

Q3: Can the Isoxazole-4-carbaldehyde molecule itself, or its byproducts, deactivate the catalyst?

A3: Yes, this is a critical consideration. The isoxazole ring system is known to be labile under certain conditions, particularly reductive ones, and can undergo ring-opening.[15][16][17] This can generate species in situ that are potent catalyst poisons.

There are two primary mechanisms by which the isoxazole moiety can be problematic:

  • Direct Coordination: The nitrogen atom in the isoxazole ring is a Lewis basic site. It can directly coordinate to the palladium center. While this coordination is generally weaker than that of a desired phosphine ligand, it can still lead to the formation of off-cycle, inactive complexes, effectively reducing the concentration of the active catalyst.

  • Reductive Ring-Opening: Under reductive conditions (common in many catalytic cycles, especially those using H₂ or generating hydrides), the weak N-O bond of the isoxazole can be cleaved.[15][16] This fragmentation can produce β-aminoenones or other nitrile-containing species.[18][19] These newly formed nitrogenous compounds can be significantly stronger ligands for the catalyst than the original isoxazole, leading to product inhibition or irreversible catalyst poisoning.

cluster_0 Catalytic Cycle cluster_1 Deactivation Pathways A Active Catalyst (e.g., L-Pd(0)) B Isoxazole-4-carbaldehyde (Substrate) E Poisoned Catalyst (e.g., (Nitrile)₂-Pd(0)) B->A Intended Reaction (Product Formation) C Reductive Ring-Opening (e.g., via Hydride) B->C Side Reaction D Generated Poisons: - β-Aminoenones - Nitriles C->D D->A Strong Coordination

Sources

Optimization

Managing exothermic reactions during the synthesis of isoxazole derivatives.

Here is the technical support center with troubleshooting guides and FAQs. Welcome to the Isoxazole Synthesis Core Technical Support Center.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs.

Welcome to the Isoxazole Synthesis Core Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of isoxazole derivatives. Our goal is to provide expert advice, practical troubleshooting strategies, and robust protocols to help you safely manage the exothermic risks inherent in these powerful reactions.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks

This section addresses the fundamental principles behind the thermal hazards associated with isoxazole synthesis.

Q1: Why are isoxazole syntheses, particularly those involving 1,3-dipolar cycloadditions, often highly exothermic?

A1: The primary reason lies in the high thermodynamic stability of the resulting isoxazole ring. The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a concerted, pericyclic reaction that forms a stable, five-membered aromatic heterocycle.[1][2] This transformation from high-energy, unstable precursors (the nitrile oxide 1,3-dipole) to a low-energy aromatic product releases a significant amount of energy as heat (a large negative enthalpy of reaction, ΔH).[2] The reaction is often kinetically fast, leading to a rapid rate of heat generation that can overwhelm standard cooling capacities if not properly controlled.

Q2: What are the primary reagents and reaction conditions that contribute to thermal hazards in isoxazole synthesis?

A2: Several components can introduce significant thermal risk:

  • Nitrile Oxides: These are high-energy, reactive intermediates that are prone to uncontrolled decomposition or rapid, exothermic dimerization to form furoxans, especially at high concentrations.[3] For this reason, they are almost exclusively generated in situ (in the reaction mixture) to keep their concentration low and ensure they react immediately with the intended dipolarophile (the alkyne).[4][5]

  • Hydroxylamine (NH₂OH) and its Salts: Hydroxylamine is a common precursor for creating the oximes used to generate nitrile oxides.[3][4] It is a notoriously unstable compound known to undergo violent, self-accelerating decomposition.[6][7] This decomposition is highly exothermic, generates a large volume of gas, and can be catalyzed by acids, bases, or trace metal impurities.[8][9]

  • Oxidizing Agents: The in situ generation of nitrile oxides from aldoximes often requires strong oxidants like sodium hypochlorite (bleach), N-chlorosuccinimide (NCS), or Oxone.[1][4][10] These are highly reactive reagents that can initiate rapid, exothermic side reactions if their addition is not carefully controlled.

  • High Concentration: Running reactions at high concentrations increases the heat generated per unit volume and reduces the reaction mass's ability to absorb that heat, making it easier for the temperature to rise uncontrollably.

Q3: What are the potential consequences of a runaway reaction during isoxazole synthesis?

A3: A runaway reaction occurs when the heat generated by the chemical reaction exceeds the rate of heat removal. This leads to a rapid, accelerating increase in temperature and pressure. The consequences can be severe and include:

  • Violent Boiling: The reaction solvent can rapidly boil, leading to a sudden and massive pressure increase.

  • Vessel Over-pressurization and Rupture: The pressure from boiling solvent and gaseous decomposition byproducts can exceed the pressure rating of the reactor, leading to a catastrophic failure and explosion.[8]

  • Release of Toxic Materials: A vessel rupture will release toxic reagents, intermediates, and solvents into the laboratory environment.

  • Fire and Secondary Explosions: If flammable solvents are released at high temperatures, they can ignite upon contact with air or an ignition source.

Section 2: Troubleshooting Guide - Proactive & Reactive Control Strategies

This section provides a question-and-answer guide to specific experimental problems, focusing on immediate actions, root cause analysis, and preventative measures.

Problem 1: My reaction temperature is spiking unexpectedly after adding the oxidant to generate the nitrile oxide.

  • Immediate Action:

    • CEASE ADDITION: Immediately stop adding the reagent.

    • MAXIMIZE COOLING: Lower the temperature of your cooling bath (e.g., switch from an ice-water bath to a dry ice-acetone bath) or increase the flow of coolant through the reactor jacket.

    • DILUTE (If Safe): If the reaction is still controllable, consider adding a pre-chilled, inert solvent to dilute the reactants and help absorb the heat.

  • Root Cause Analysis & Prevention:

    • Causality: A sudden temperature spike often indicates the accumulation of unreacted reagents . This happens when the rate of reagent addition is faster than the rate of reaction. The unreacted material builds up, and when the reaction finally initiates, it proceeds very rapidly on a large amount of material at once, causing the exotherm. This is a classic indicator of a high-risk process.[11]

    • Preventative Protocol (Semi-Batch Addition): The most effective way to prevent this is to ensure the reaction is "dosing-controlled." This means the overall reaction rate is controlled by the rate at which you add the limiting reagent.

      • Add the alkyne and the aldoxime precursor to the reactor first.

      • Cool the mixture to the desired reaction temperature.

      • Add the oxidant or base solution slowly and subsurface via a syringe pump over a prolonged period (e.g., 1-2 hours).

      • Continuously monitor the internal reaction temperature. A stable, slightly elevated temperature throughout the addition indicates the reaction is proceeding smoothly. A lack of temperature change means the reaction hasn't started and reagent is accumulating, which is a danger sign.

  • Visualization: Reagent Concentration Profiles

    G cluster_0 Batch Addition (High Risk) cluster_1 Semi-Batch Addition (Controlled) b_start All Reagents Added at T=0 b_reaction Reaction Initiates (Often after delay) b_start->b_reaction Accumulation Phase b_end Runaway Exotherm (Rapid Consumption) b_reaction->b_end Uncontrolled Rate s_start Initial Charge (Alkyne + Aldoxime) s_addition Slow, Continuous Addition of Oxidant s_start->s_addition Controlled Rate s_end Controlled Reaction (Steady State) s_addition->s_end Minimal Accumulation

    Caption: Batch vs. Semi-Batch Addition Risk Profiles.

Problem 2: I am observing significant pressure buildup in my sealed reactor.

  • Immediate Action:

    • STOP HEATING/COOL DOWN: Immediately remove any heating and apply maximum cooling.

    • VENT SAFELY: If the pressure approaches the vessel's limit, vent the headspace through a line to a scrubber or the back of the fume hood. Never vent directly into the lab atmosphere.

  • Root Cause Analysis & Prevention:

    • Causality: Pressure buildup is caused by two main factors: (1) the reaction temperature exceeding the boiling point of your solvent, or (2) the generation of non-condensable gases from decomposition reactions. Hydroxylamine decomposition, for instance, is known to produce gaseous products like N₂, N₂O, and NH₃.[8][9]

    • Preventative Protocol:

      • Choose a Higher-Boiling Solvent: If your reaction temperature is close to the solvent's boiling point, select a solvent with a higher boiling point to provide a larger safety margin.

      • Use a Vented System: For initial small-scale experiments, use a system that is open to an inert atmosphere (e.g., a nitrogen balloon) to understand the extent of gas evolution without risk.

      • Install Pressure Relief: For any scale-up or reactions in sealed vessels, a pressure relief valve or rupture disk is mandatory safety equipment.

  • Data Presentation: Solvent Boiling Points

SolventBoiling Point (°C at 1 atm)Notes
Dichloromethane (DCM)39.6Low boiling point, risk of over-pressurization.
Tetrahydrofuran (THF)66Common solvent, moderate boiling point.
Acetonitrile (MeCN)82Polar aprotic, good for many cycloadditions.
Toluene111Higher boiling point, provides a larger safety window.
N,N-Dimethylformamide (DMF)153High boiling point, but can decompose at high T.

Problem 3: How can I quantitatively assess the thermal risk of my specific isoxazole synthesis before scaling up?

  • Solution: Use Reaction Calorimetry.

    • Explanation: Visual observation is not sufficient for assessing thermal risk. Instrumental methods are required to obtain quantitative data.

      • Differential Scanning Calorimetry (DSC): This is a screening tool used to determine the thermal stability of starting materials, intermediates, and the final reaction mixture. It measures the temperature at which decomposition begins (onset temperature, Tₒ) and the total energy released.[11]

      • Reaction Calorimetry (RC1): This technique is performed in a miniature, well-controlled reactor. It directly measures the heat evolved from the desired reaction in real-time. This data is used to calculate the heat of reaction (ΔHᵣ), the heat release rate, the level of reactant accumulation, and the Maximum Temperature of the Synthesis Reaction (MTSR) . The MTSR is the highest temperature the reaction would reach if all cooling were lost (an adiabatic process).[11] A safe process requires that the MTSR is significantly below the decomposition onset temperature (Tₒ) of the reaction mixture.

    • Experimental Protocol: Simplified DSC Screening

      • Prepare a sample of the complete, final reaction mixture as it would be at the end of the synthesis.

      • Seal the sample in a high-pressure DSC pan (gold-plated copper is often used to prevent catalysis).

      • Place the sample in the DSC instrument.

      • Program a temperature ramp, typically from room temperature to ~350-400 °C at a rate of 2-5 °C/min.

      • Analyze the resulting thermogram to identify the onset temperature (Tₒ) and energy of any exothermic decomposition events.

  • Data Presentation: Hypothetical Calorimetry Data

Parameter"Safe" Process"High-Risk" Process
Heat of Reaction (ΔHᵣ)-120 kJ/mol-250 kJ/mol
Adiabatic Temp. Rise (ΔTₐd)35 °C150 °C
Process Temperature (Tₚ)25 °C80 °C
MTSR (Tₚ + ΔTₐd) 60 °C 230 °C
Decomposition Onset (Tₒ)180 °C190 °C
Safety Margin (Tₒ - MTSR) 120 °C (Good) -40 °C (Critical Risk!)
  • Visualization: Thermal Hazard Assessment Workflow

    G sub_lit Step 1: Literature Review (Identify potential hazards) sub_dsc Step 2: DSC Screening (Determine Tₒ of materials) sub_lit->sub_dsc sub_rc1 Step 3: Reaction Calorimetry (RC1) (Measure ΔHᵣ, MTSR) sub_dsc->sub_rc1 sub_analysis Step 4: Risk Analysis (Is MTSR << Tₒ?) sub_rc1->sub_analysis sub_safe Process is Acceptable (Proceed to Scale-Up) sub_analysis->sub_safe Yes sub_unsafe Process is Unsafe! (Redesign required) sub_analysis->sub_unsafe No sub_redesign Process Modification: - Lower Temperature - Dilute - Change Reagents - Use Flow Chemistry sub_unsafe->sub_redesign sub_redesign->sub_rc1 Re-evaluate

    Caption: A systematic workflow for assessing thermal hazards.

Section 3: Best Practices & Inherently Safer Design

Beyond troubleshooting, adopting inherently safer protocols from the start is the best practice.

Protocol 1: Step-by-Step Guide for a Controlled Semi-Batch Isoxazole Synthesis

This protocol describes the in situ generation of a nitrile oxide from an aldoxime using bleach, followed by cycloaddition with an alkyne.[4]

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple to measure the internal temperature, a condenser with a nitrogen inlet, and a syringe pump for controlled addition.

  • Initial Charge: Charge the reactor with the alkyne (1.0 eq.), the aldoxime (1.1 eq.), and a suitable solvent like dichloromethane (DCM).

  • Cooling: Begin stirring and cool the reactor contents to 0 °C using a circulating chiller.

  • Controlled Addition: Prepare a solution of aqueous sodium hypochlorite (bleach, ~6%, 1.5 eq.). Using the syringe pump, add the bleach solution subsurface to the vigorously stirred reaction mixture over 2 hours.

  • Monitoring: Monitor the internal temperature closely. A small, stable exotherm (e.g., a temperature rise to 2-5 °C) is expected and indicates the reaction is proceeding under control. If the temperature begins to rise rapidly, immediately stop the addition and apply more cooling.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor for completion using TLC or LC-MS.

  • Workup: Once complete, quench the reaction by adding an aqueous solution of sodium sulfite, separate the organic and aqueous layers, and proceed with standard purification.

Protocol 2: Introduction to Continuous Flow Chemistry for Inherently Safer Isoxazole Synthesis

For reactions with high thermal risk, switching from batch to continuous flow chemistry provides a significant safety advantage.[12][13][14]

  • Why is Flow Safer?

    • Small Reaction Volume: Only a tiny amount of material is reacting at any given moment within the small internal volume of the tubing reactor, minimizing the total energy potential.

    • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing temperature spikes.[14]

    • Precise Control: Flow rates, temperature, and residence time are controlled precisely by pumps and heating/cooling modules, ensuring the reaction stays within safe operating parameters.[12]

    • Safe Handling of Intermediates: Hazardous intermediates like nitrile oxides can be generated in one module and immediately consumed in the next, preventing any accumulation.[13][15]

  • Visualization: Batch vs. Continuous Flow Reactor

    G cluster_0 Batch Reactor cluster_1 Continuous Flow Reactor batch_reactor Large Stirred Tank (All material reacts at once) - Poor Heat Transfer - High Risk of Runaway pump_a Pump A (Alkyne + Aldoxime) mixer pump_a->mixer pump_b Pump B (Oxidant) pump_b->mixer reactor Heated/Cooled Coil Reactor (Small volume, High heat transfer) - Precise Temperature Control - Inherently Safer mixer->reactor product Product Stream reactor->product

    Caption: Comparison of Batch and Continuous Flow Setups.

References
  • Wang, Q., et al. (2009). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Loss Prevention in the Process Industries, 22(3), 295-301. 8

  • ACS Sustainable Chemistry & Engineering. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles. ACS Publications.

  • Oh, K., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes. Organic Letters, 21(24), 10063-10068.

  • Oh, K., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes. Organic Letters, 21(24), 10063-10068.

  • Koshelev, K., et al. (2025). Thermal Behavior of Aqueous Solutions of Hydroxylamine During Isothermal and Isoperibolic Decomposition in a Closed System. ResearchGate.

  • Reddy, S., et al. (2015). A Process for the Preparation of Valdecoxib and its Intermediates. ResearchGate.

  • SciTube. (2025). Revolutionizing Medicine Production with Continuous Flow Chemistry. SciTube.

  • Oh, K. (N/A). Continuous flow photochemical method for the synthesis of isoxazoles. ResearchGate.

  • Li, G., et al. (2018). Environmentally Benign and User-Friendly In Situ Generation of Nitrile Imines from Hydrazones for 1,3-Dipolar Cycloaddition. ResearchGate.

  • Wang, Q., et al. (2007). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 111(38), 9541-9547.

  • Wei, C. (2006). THERMAL RUNAWAY REACTION HAZARD AND DECOMPOSITION MECHANISM OF THE HYDROXYLAMINE SYSTEM. Texas A&M University Libraries.

  • Cisneros, L. O. (2004). ADIABATIC CALORIMETRIC STUDIES OF HYDROXYLAMINE COMPOUNDS. Texas A&M University.

  • Myers, A. G., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters, 2(21), 3337-3340.

  • Gámez-Montaño, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(19), 6296.

  • Li, G., et al. (2019). In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters, 21(1), 315-319.

  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

  • Herndon, J. W., et al. (2024). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2024(2), M1871.

  • Gámez-Montaño, R., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(3), 1605-1612.

  • Nongrum, R., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(12), 2883.

  • Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32909-32933.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. organic-chemistry.org.

  • Ali, H. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. ResearchGate.

  • De Nino, A., et al. (2015). Optimization of reaction conditions for cycloaddition of nitrile oxide 2 with 7a. ResearchGate.

  • The Organic Chemistry Tutor. (2019). cycloadditions with nitrile oxides. YouTube.

  • Kulkarni, R. D., et al. (2014). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Transactions of the Indian Institute of Chemical Engineers, 56(2), 99-111.

  • Plumet, J. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem, 85(10), 2252-2271.

  • E-RESEARCHCO. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO.

  • Ali, H. A., et al. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.

  • Scribd. (n.d.). Advances in Isoxazole Synthesis. Scribd.

  • ResearchGate. (2025). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate.

  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

  • Gámez-Montaño, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health.

  • MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI.

Sources

Troubleshooting

Technical Support Center: Characterization of Unexpected Products from Isoxazole-4-carbaldehyde Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-4-carbaldehyde and its derivatives. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazole-4-carbaldehyde and its derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the characterization of unexpected products in your reactions. My aim is to equip you with the knowledge and practical steps to identify these unknown compounds and understand their formation, leveraging my years of experience in synthetic and medicinal chemistry.

Introduction: The Versatile but Deceptive Nature of Isoxazole-4-carbaldehyde

Isoxazole-4-carbaldehyde is a valuable and versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its reactivity is largely driven by the electrophilic aldehyde group, which readily participates in a variety of transformations including condensations, cycloadditions, and oxidations.[1][3] However, the inherent chemical nature of the isoxazole ring itself can lead to unexpected reaction pathways. The isoxazole ring, while generally considered aromatic and stable, possesses a weak N-O bond that can be susceptible to cleavage under certain conditions, leading to ring-opening and rearrangement reactions.[4][5][6][7] This duality in reactivity is the primary source of many unexpected products encountered during synthesis.

This guide will walk you through common issues, their underlying chemical principles, and systematic approaches to characterize the unexpected molecules you may have isolated.

Troubleshooting & FAQs

Question 1: I performed a standard condensation reaction with Isoxazole-4-carbaldehyde and an amine, but my mass spectrum shows a peak that doesn't correspond to the expected imine. What could be happening?

Answer:

This is a very common scenario. While the formation of a Schiff base (imine) is expected, several side reactions can occur, leading to products with different molecular weights.[3] Here are the most probable causes and how to investigate them:

Potential Causes:

  • Ring Opening: The isoxazole ring can be labile, especially under basic conditions or at elevated temperatures.[4][8] The presence of an amine can facilitate ring cleavage, leading to various open-chain products.

  • Dimerization/Oligomerization: Isoxazole derivatives, particularly under certain catalytic or thermal conditions, can undergo dimerization or other self-condensation reactions.[9][10]

  • Reaction with Solvent or Reagents: The aldehyde may react with your solvent (e.g., alcohol solvents forming acetals) or other reagents present in the reaction mixture.

  • Formation of Enamines: If a secondary amine is used, an enamine can be formed instead of an imine.[11] Even with primary amines, enamine tautomers might be involved in subsequent unexpected reactions.[12]

Workflow for Characterization:

Here is a systematic approach to identify the unknown product:

dot

Caption: Workflow for the characterization of an unknown reaction product.

Step-by-Step Experimental Protocols:

  • Purification and High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Purify the unexpected product using column chromatography or preparative TLC. Submit a pure sample for HRMS analysis.

    • Causality: HRMS will provide the exact mass and elemental composition, allowing you to determine the molecular formula of the unknown. This is a critical first step in narrowing down the possibilities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Acquire a full set of NMR spectra: ¹H, ¹³C, COSY, HSQC, and HMBC.[13][14]

    • Causality:

      • ¹H and ¹³C NMR: Will reveal the number and types of protons and carbons. Look for the absence of the characteristic aldehyde proton (~9-10 ppm) and the appearance of new signals.

      • COSY: Will show proton-proton couplings, helping to establish connectivity within spin systems.

      • HSQC: Correlates protons to their directly attached carbons.

      • HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, especially for identifying rearranged products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: Obtain an FTIR spectrum of the purified compound.

    • Causality: Look for characteristic functional group stretches. For example, the absence of a strong C=O stretch around 1700 cm⁻¹ for the aldehyde and the appearance of new bands (e.g., C≡N stretch around 2200-2260 cm⁻¹ for a nitrile from ring opening, or a C=C stretch for an enamine) can provide valuable clues.[15]

Question 2: My ¹H NMR spectrum shows broad signals and the baseline is messy, even after purification. What could be the cause?

Answer:

Broad NMR signals often indicate dynamic processes occurring on the NMR timescale.

Potential Causes:

  • Tautomerism: The product may exist as a mixture of rapidly interconverting tautomers (e.g., keto-enol or imine-enamine tautomerism).

  • Rotational Isomers (Rotamers): If your molecule has restricted rotation around a single bond (e.g., an amide or a sterically hindered biaryl system), you might be observing a mixture of rotamers.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

  • Aggregation: The compound may be aggregating in the NMR solvent at the concentration used.

Troubleshooting Protocol:
  • Variable Temperature (VT) NMR:

    • Protocol: Acquire ¹H NMR spectra at different temperatures (e.g., from -20 °C to 80 °C).

    • Causality:

      • If the broad signals sharpen into distinct sets of peaks at lower temperatures, it indicates a dynamic equilibrium (like tautomerism or rotamers) that has been "frozen out."

      • If the signals sharpen at higher temperatures, it might suggest that the rate of exchange is becoming faster than the NMR timescale.

  • Solvent Change:

    • Protocol: Re-run the NMR in a different solvent (e.g., from CDCl₃ to DMSO-d₆).

    • Causality: A change in solvent polarity can affect the position of equilibria and rates of exchange. For example, a protic solvent might favor one tautomer over another.

  • Check for Paramagnetic Impurities:

    • Protocol: If you used a metal catalyst, try washing a solution of your compound with a chelating agent like EDTA.

    • Causality: This can remove trace metal impurities that cause line broadening.

Question 3: I expected a simple substitution reaction, but I've isolated a product that appears to be a pyrrole or a pyridine derivative. How is this possible?

Answer:

The formation of other heterocyclic systems from isoxazoles is a known, and often synthetically useful, transformation that proceeds through ring-opening followed by recyclization.[16]

Mechanistic Insight:

Under thermal, photochemical, or metal-catalyzed conditions, the N-O bond of the isoxazole can cleave to form a reactive intermediate, such as a vinyl nitrene or a β-keto nitrile.[6][16] This intermediate can then undergo intramolecular or intermolecular cyclization reactions to form new ring systems.

dot

Sources

Optimization

Air and moisture sensitivity of Isoxazole-4-carbaldehyde and its intermediates.

Here is the technical support center for Isoxazole-4-carbaldehyde and its intermediates. Welcome to the technical support resource for handling isoxazole-4-carbaldehyde and its synthetic intermediates.

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Isoxazole-4-carbaldehyde and its intermediates.

Welcome to the technical support resource for handling isoxazole-4-carbaldehyde and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the air and moisture sensitivity of these valuable heterocyclic compounds.

Core Stability Concerns: An Overview

Isoxazole-4-carbaldehyde is a versatile synthetic building block, but its utility is matched by its sensitivity to environmental conditions.[1] The primary sources of degradation stem from two key structural features: the aldehyde group and the isoxazole ring itself. Understanding these vulnerabilities is the first step toward successful experimentation.

  • Aldehyde Functionality : The aldehyde group is highly susceptible to oxidation by atmospheric oxygen, which can convert it into the corresponding, and often unwanted, carboxylic acid.[2] This process, known as autoxidation, can be accelerated by light and trace metal impurities.[3] Furthermore, prolonged exposure to high humidity can lead to the formation of a hydrate, which may affect reactivity in subsequent steps.[2]

  • Isoxazole Ring Integrity : While generally stable, the isoxazole ring's N-O bond is inherently weak and can be cleaved under specific conditions.[4] The ring is particularly vulnerable to opening under strongly basic conditions.[5][6] It can also be susceptible to cleavage under certain reductive conditions (e.g., catalytic hydrogenation) or in the presence of some transition metals.[5][7]

  • Photochemical Sensitivity : Many heterocyclic compounds, including isoxazoles, are sensitive to UV radiation.[2] UV light can provide the energy needed to break the weak N-O bond, leading to ring collapse and rearrangement into other isomers, such as oxazoles, via an azirine intermediate.[4][8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, workup, or purification of isoxazole-4-carbaldehyde and its precursors.

Q1: My final product, isoxazole-4-carbaldehyde, shows a new impurity that is more polar on TLC after being left on the bench. What is happening?

A: This is a classic sign of oxidation. The aldehyde group (-CHO) on your compound is likely being oxidized by atmospheric oxygen to a carboxylic acid (-COOH). Carboxylic acids are significantly more polar than aldehydes, which explains the new, lower Rf spot on your TLC plate. This is a common issue with many aldehydes.[9]

  • Probable Cause : Exposure of the neat or dissolved compound to air. The process can be accelerated by ambient light.

  • Immediate Solution : Immediately place the compound under an inert atmosphere (Nitrogen or Argon) and store it in a freezer at 2-8°C, protected from light.[2]

  • Prevention :

    • During workup, minimize the time the compound is exposed to air.

    • When concentrating the product on a rotary evaporator, backfill the flask with an inert gas before removing it.

    • For long-term storage, dissolve the aldehyde in an anhydrous, degassed solvent (like dichloromethane or toluene) and store the solution under an inert atmosphere in the freezer.

Q2: The yield of my isoxazole synthesis via 1,3-dipolar cycloaddition is consistently low, and I see a significant amount of a byproduct with a similar mass to two units of my nitrile oxide precursor.

  • Probable Cause : High concentration of the nitrile oxide intermediate.

  • Solution :

    • In Situ Generation : Generate the nitrile oxide slowly in the presence of the dipolarophile. This ensures the concentration of the free nitrile oxide remains low at all times.

    • Slow Addition : A common technique is to slowly add the nitrile oxide precursor (e.g., an oxime chloride or a nitroalkane) via a syringe pump to the reaction mixture containing the alkyne. This minimizes the opportunity for dimerization.[5]

Q3: I am synthesizing an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine, but I am getting a mixture of regioisomers. How can I improve selectivity?

A: Regioselectivity in this type of condensation is a frequent challenge and is highly dependent on reaction conditions, particularly pH.[5] The reaction involves nucleophilic attack by hydroxylamine, and the site of initial attack on the unsymmetrical dicarbonyl compound dictates the final regioisomer.

  • Probable Cause : The reaction conditions are not optimized to favor one reaction pathway over the other. Both carbonyls of your starting material are reacting at comparable rates.

  • Solution :

    • pH Adjustment : Systematically screen the reaction pH. Acidic conditions (pH 4-5) often favor the formation of one isomer, while neutral or basic conditions can lead to the other or a mixture.[5][10]

    • Solvent Modification : The polarity of the solvent can influence regioselectivity. Try screening different solvents (e.g., ethanol vs. acetonitrile vs. THF).[5]

    • Modify Starting Materials : If possible, using a β-enamino ketone derivative of your dicarbonyl compound can provide much better regiochemical control.[5]

Q4: My reaction mixture turned dark brown/black during workup after adding an aqueous base.

A: This suggests decomposition of the isoxazole ring. Isoxazoles can be unstable to strong bases, which can catalyze N-O bond cleavage and ring-opening.[5][6] The resulting highly unsaturated, open-chain species can then polymerize or degrade further, leading to the formation of colored tars.

  • Probable Cause : Use of a strong base (like NaOH or KOH) during aqueous workup.

  • Solution :

    • Use Milder Bases : If a basic wash is necessary, use a weaker base like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).

    • Minimize Contact Time : Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of decomposition.

    • Avoid Base Altogether : If possible, modify your procedure to avoid a basic workup. For example, use column chromatography directly on the crude mixture if the impurities are non-basic.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid Isoxazole-4-carbaldehyde? A: For optimal long-term stability, Isoxazole-4-carbaldehyde should be stored at 2-8°C under an inert atmosphere (Nitrogen or Argon) and protected from light.[2] The container should be tightly sealed to prevent moisture ingress.

Q: Can I handle Isoxazole-4-carbaldehyde on the open bench for a short period, for example, to weigh it out? A: Short-term handling in the air is generally acceptable, but it is not ideal. The primary concern is autoxidation of the aldehyde group.[2] To maintain the highest purity, it is strongly recommended to handle the compound under a blanket of inert gas, even for transfers. If you must weigh it in the air, do so as quickly as possible and immediately place the remaining material back under inert gas and into cold storage.

Q: One of my key intermediates is ethyl 2-cyano-3-ethoxyacrylate. Does it have any specific stability issues? A: Ethyl 2-cyano-3-ethoxyacrylate is sensitive to strong oxidizing agents, strong acids, and strong bases.[11] It is also moisture-sensitive.[12] It should be stored in a tightly closed container in a cool, dry place.[11] Incompatibilities with these reagents can lead to decomposition or polymerization.

Q: I suspect my hydroxylamine reagent has degraded. How would this affect my reaction? A: Hydroxylamine and its salts can be unstable.[13] Their decomposition is influenced by pH and temperature.[14] Degraded hydroxylamine will result in lower yields or complete reaction failure. It is a potent nucleophile, but its effectiveness relies on its integrity.[15][16] It's best to use a fresh bottle or one that has been stored properly according to the manufacturer's instructions.

Data & Protocols

Summary of Stability and Storage Parameters
Compound/IntermediateKey SensitivitiesRecommended Storage ConditionsCommon Degradation Products
Isoxazole-4-carbaldehyde Air (Oxidation), Moisture (Hydration), UV Light, Strong Base2-8°C, under inert gas, protected from light[2]Isoxazole-4-carboxylic acid, hydrate, ring-opened products[2][6]
Nitrile Oxides DimerizationGenerated in situ for immediate use[5]Furoxans (dimers)[5]
Hydroxylamine (HCl salt) Thermal decomposition, pH-dependent instabilityRoom temperature, tightly sealed, away from bases[14]Nitrogen, ammonia, water[14]
Ethyl 2-cyano-3-ethoxyacrylate Moisture, Strong Acids/Bases, Oxidizing AgentsCool, dry place, tightly sealed container[11]Decomposed or polymerized material
Protocol: Handling Air-Sensitive Aldehydes Under Inert Atmosphere

This protocol describes the transfer of a solid, air-sensitive compound like isoxazole-4-carbaldehyde from a storage bottle to a reaction flask using a Schlenk line.

  • Preparation :

    • Ensure your Schlenk line is providing a steady, positive pressure of dry inert gas (Argon or Nitrogen).

    • Dry the reaction flask and a solid addition tube (or powder funnel) in an oven ( >100°C) overnight and allow them to cool in a desiccator.

  • Assembly & Purging :

    • Quickly assemble the reaction flask with a stir bar and septum, and connect it to the Schlenk line via a needle.

    • Evacuate the flask under vacuum (ensure the flask is rated for vacuum) and then backfill with inert gas. Repeat this "purge cycle" at least three times to remove atmospheric air and moisture.[17]

  • Transfer :

    • Weigh the desired amount of the aldehyde in a small vial on a balance.

    • While maintaining a positive flow of inert gas out of the reaction flask (a "gas blanket"), briefly remove the septum and quickly add the solid aldehyde to the flask through the solids addition tube.

    • Remove the addition tube and immediately reseal the flask with the septum.

  • Final Purge :

    • Perform one final vacuum/backfill cycle to ensure any air introduced during the transfer is removed.

    • The compound is now ready for the addition of degassed solvents and other reagents.

Visual Diagrams

Degradation Pathways of Isoxazole-4-carbaldehyde

cluster_main Isoxazole-4-carbaldehyde cluster_products Degradation Products img C1 O2 (Air) Autoxidation C2 H2O (Moisture) Prolonged Exposure C3 Strong Base (e.g., NaOH, pH > 10) C4 UV Light Photolysis P1 Isoxazole-4-carboxylic Acid P2 Aldehyde Hydrate P3 Ring-Opened Products (e.g., β-ketonitrile derivatives) P4 Isomeric Rearrangement (e.g., Oxazole) C1->P1 C2->P2 C3->P3 C4->P4

Caption: Potential degradation pathways for isoxazole-4-carbaldehyde under common environmental stressors.

Troubleshooting Low Yield in Isoxazole Synthesis

cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Observed C1 Intermediate Instability Start->C1 C2 Suboptimal Conditions Start->C2 C3 Poor Reagent Quality Start->C3 S1a Generate Nitrile Oxide in situ C1->S1a Nitrile Oxide Dimerization? S2a Screen Reaction pH C2->S2a Regioisomer or Decomposition? S3a Use Fresh Hydroxylamine C3->S3a S3b Check Purity of Starting Materials C3->S3b S1b Use Slow Addition of Precursor S1a->S1b S2b Vary Solvent S2a->S2b S2c Optimize Temperature S2b->S2c

Caption: A decision tree for troubleshooting low yields in common isoxazole synthesis reactions.

References

  • Lee, L. S., et al. (2007). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Retrieved from [Link]

  • Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Retrieved from [Link]

  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Russo, D., et al. (2019). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]

  • MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. Retrieved from [Link]

  • PubMed. (1970). Reactions of hydroxylamine with acetoacetyl thioesters or ethyl acetoacetate. Analytical Biochemistry, 37(2), 457-461. Retrieved from [Link]

  • Request PDF. (n.d.). Aqueous phase synthesis, crystal structure and biological study of isoxazole extensions of pyrazole-4-carbaldehyde derivatives. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 93 questions with answers in ISOXAZOLES. Retrieved from [Link]

  • Request PDF. (n.d.). Structure and stability of isoxazoline compounds. ResearchGate. Retrieved from [Link]

  • Allen. (n.d.). Hydroxylamine reacts with. Retrieved from [Link]

  • Reddit. (2022). Isoxazole synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]

  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]

  • ResearchGate. (2019). What is the reactivity of hydroxylamine vs. beta-mercaptoethanol?. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • PubMed. (1980). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 69(5), 553-556. Retrieved from [Link]

  • ScienceDirect. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • NIH. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. Retrieved from [Link]

  • PubMed. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3374-3384. Retrieved from [Link]

  • ResearchGate. (2017). Degradation Pathway. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing heterocyclic aldehydes.
  • J&K Scientific LLC. (n.d.). Isoxazole-4-carbaldehyde | 65373-53-7. Retrieved from [Link]

Sources

Troubleshooting

Minimizing tar formation in high-temperature reactions with Isoxazole-4-carbaldehyde.

This guide is intended for researchers, chemists, and process engineers working with Isoxazole-4-carbaldehyde in high-temperature applications. It provides in-depth troubleshooting advice and answers to frequently asked...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, chemists, and process engineers working with Isoxazole-4-carbaldehyde in high-temperature applications. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize tar formation, optimize your reaction, and ensure process robustness.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the underlying chemistry and process dynamics that lead to tar formation from Isoxazole-4-carbaldehyde.

Q1: What is "tar" in the context of my reaction, and why is Isoxazole-4-carbaldehyde particularly susceptible to forming it?

A1: In high-temperature synthesis (>300°C), "tar" refers to a complex mixture of condensable, high-molecular-weight organic compounds that are undesirable byproducts. For Isoxazole-4-carbaldehyde, tar formation is particularly prevalent due to its molecular structure. The isoxazole ring is thermally labile, and upon ring-opening, it generates highly reactive intermediates. The aldehyde group is also a key player, as it can undergo polymerization and condensation reactions, especially at elevated temperatures. The combination of a thermally sensitive heterocycle and a reactive aldehyde functional group creates a perfect storm for the rapid formation of complex, tarry substances. These tars can foul reactor surfaces, deactivate catalysts, and complicate product purification.

Q2: What are the primary chemical pathways that lead to tar formation from Isoxazole-4-carbaldehyde at high temperatures?

A2: The formation of tar from Isoxazole-4-carbaldehyde is not a single reaction but a complex network of parallel and sequential reactions. The process is generally understood to initiate via two main routes:

  • Thermal Ring Scission: The isoxazole ring, being a strained heterocycle, can undergo thermal cleavage. This generates highly reactive nitrile ylide or vinyl nitrene intermediates. These intermediates are electron-deficient and will rapidly react with any available nucleophile or undergo oligomerization to form larger, more complex structures that are precursors to tar.

  • Aldehyde-Mediated Polymerization: The carbaldehyde group is highly susceptible to thermal stress. It can initiate polymerization through several pathways, including aldol-type condensations and radical chain reactions. These reactions create long-chain polymeric materials that contribute significantly to the overall tar yield.

These initial products then undergo secondary reactions like dehydrogenation, cyclization, and aromatization to form polycyclic aromatic hydrocarbons (PAHs), which are often major components of tar.

The following diagram illustrates these interconnected pathways.

Caption: Proposed tar formation pathways from Isoxazole-4-carbaldehyde.

Q3: How do key process parameters influence the rate and amount of tar formation?

A3: Several process parameters have a critical impact on tar formation. Understanding their influence is the first step toward effective mitigation.

ParameterEffect on Tar FormationScientific Rationale
Temperature Increases significantly with rising temperature, but can decrease at very high temperatures (>900°C) if residence time is sufficient for cracking.Higher temperatures provide the activation energy for ring scission and polymerization. At extreme temperatures, thermal cracking can break down heavy tar molecules into lighter, non-condensable gases.[1][2][3]
Residence Time Longer residence times at moderate to high temperatures generally increase tar yield and molecular weight.Allows more time for polymerization and secondary reactions to occur. Reactive intermediates have a higher probability of colliding and combining to form larger molecules.
Heating Rate Rapid heating rates can sometimes favor desired product formation over tar, but this is highly system-dependent.Fast heating can quickly move the reactant through the lower-temperature tar formation zone to a temperature where the desired reaction is kinetically favored. However, it can also accelerate the initial decomposition, potentially increasing the concentration of tar precursors.
Pressure Higher pressures generally increase tar formation.Increased pressure leads to a higher concentration of molecules, increasing the frequency of bimolecular collisions that lead to polymerization and tar growth.
Carrier Gas The type of carrier gas can influence reaction pathways. Steam or CO2 can have a reforming effect.Inert gases (N2, Ar) have minimal chemical effect. Reactive gases like steam (H2O) can participate in steam reforming reactions, converting some tar components into syngas (H2, CO), thereby reducing net tar yield.[4][5]

Q4: What analytical methods are recommended for quantifying and characterizing the tar produced?

A4: Accurate measurement is crucial for troubleshooting. A multi-faceted approach is often necessary.

  • Gravimetric Analysis (Total Tar): This is the most straightforward method. It involves condensing the tar from the reactor outlet gas stream by passing it through a series of cold traps (impingers) filled with a solvent (e.g., isopropanol or acetone). The solvent is then evaporated, and the remaining residue is weighed to determine the total tar mass.[6] This method is standardized in the "Tar Protocol."

  • Gas Chromatography-Mass Spectrometry (GC-MS): For compositional analysis, GC-MS is the gold standard. The solvent extract from the impingers is injected into the GC-MS to separate and identify individual chemical species within the tar, such as benzene, toluene, naphthalene, phenols, and larger PAHs. This provides critical insight into the tar's chemical nature.[6][7]

  • Solid Phase Adsorption (SPA): The SPA method is a simpler, offline technique for quantifying specific light aromatic hydrocarbons and phenols. A known volume of gas is passed through a solid adsorbent tube, which is then eluted with a solvent and analyzed, typically by GC.[6][8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for analyzing the heavy, non-volatile fraction of the tar that cannot be analyzed by GC.[8]

Part 2: Troubleshooting Guide

This guide provides a structured, cause-and-effect approach to resolving common issues related to tar formation.

Problem 1: Excessive Tar/Coke Formation Observed in the Reactor

Your reaction is producing a high yield of solid or viscous deposits, leading to reactor fouling and low product yield.

Troubleshooting_HighTar Start High Tar/Coke Observed Q1 Is Reaction Temperature > 450°C? Start->Q1 A1_Yes Action: Reduce Temperature. Rationale: Lower temp reduces activation of polymerization pathways. Q1->A1_Yes Yes Q2 Is Residence Time > 2 seconds? Q1->Q2 No A2_Yes Action: Increase Flow Rate. Rationale: Minimizes time for secondary tar-forming reactions. Q2->A2_Yes Yes Q3 Using a catalyst? Q2->Q3 No A3_No Action: Introduce a Catalyst. (e.g., Ni/Al2O3, Zeolites, Dolomite) Rationale: Catalysts provide alternative, lower energy pathways and crack tar. Q3->A3_No No A3_Yes Action: Check for Catalyst Deactivation. (Coking, Sintering) Rationale: Deactivated catalyst loses ability to crack tar precursors. Q3->A3_Yes Yes

Caption: Decision workflow for troubleshooting excessive tar formation.

Step-by-Step Diagnostic & Solution Pathway:

  • Verify & Quantify the Problem: Before making changes, establish a baseline. Use the gravimetric method (see Protocol 1) to quantify your current tar yield (e.g., in g of tar per kg of feed).

  • Analyze Process Parameters (Follow the Diagram):

    • Check Temperature: Is your reaction temperature unnecessarily high? Isoxazole ring-opening is thermally driven.[10][11][12] Action: Systematically decrease the reactor temperature in 25°C increments and measure the corresponding change in tar yield. There is often a temperature window that maximizes the desired reaction rate while minimizing tar formation.

    • Check Residence Time: Are the reactants and intermediates spending too long in the hot zone? Action: Increase the carrier gas flow rate to reduce the residence time. This pushes intermediates out of the reactor before they can polymerize into heavy tars.

    • Evaluate Catalysis: Are you using a catalyst?

      • If No: This is a major opportunity. Introducing a suitable catalyst can dramatically reduce tar. Action: Implement a catalytic bed downstream of your main reaction zone. Catalysts like dolomites, olivine, zeolites, or supported nickel catalysts are highly effective at cracking tar molecules into lighter gases.[4][13][14][15] Nickel-based catalysts, in particular, are excellent for steam reforming of tars.[4][5]

      • If Yes: Your catalyst may be deactivated. Action: Perform a catalyst characterization study (e.g., TGA, BET surface area analysis) on the used catalyst to check for coking. If coked, a regeneration cycle (e.g., controlled air burn-off) may be required. Consider using a more coke-resistant catalyst formulation, such as one with a different support (e.g., Ceria-Alumina).[13]

Problem 2: Product Stream is Contaminated with Soluble, Low-Molecular-Weight Tars

Your primary product is obtained, but purification is difficult due to contamination with colored, soluble oligomers, even after condensation.

Diagnostic Approach:

  • Characterize the Contaminant: Use GC-MS to identify the specific molecules contaminating your product. Are they primarily phenolic compounds, single-ring aromatics, or small PAHs like naphthalene? Knowing the enemy is half the battle.

  • Assess Reactor Temperature Profile: A non-uniform temperature profile can be a cause. Cold spots in the reactor can act as condensation points for primary tars, which then fail to be cracked in a hotter downstream zone.

Solution Strategies:

  • Optimize the Thermal Profile: Ensure a uniform and sufficiently high temperature in the post-reaction zone (or a dedicated "cracking zone") to break down these light tars. A zone held at >800°C is often effective for cracking compounds like phenols and naphthalenes.

  • Introduce a Guard Bed: Place a bed of a cheap, disposable catalyst like calcined dolomite or olivine before your main catalyst bed or product collection point.[5][15] This "guard bed" will crack the majority of the tars, protecting more expensive downstream catalysts and simplifying purification.[5]

  • Implement Adsorbent Traps: If thermal cracking is not feasible, consider downstream adsorbent traps. Activated carbon is highly effective at adsorbing a wide range of aromatic tar compounds from the gas or liquid phase. This is a purification step rather than a formation-prevention step, but it can be highly effective for final product cleanup.

Part 3: Key Experimental Protocols

Protocol 1: Gravimetric Tar Quantification (Based on Cold Solvent Trapping)

This protocol describes a standard method for determining the total mass of condensable tar produced.

Materials:

  • Heated gas sampling probe

  • Series of four glass impingers (bubblers)

  • Ice bath

  • Drying tube with silica gel

  • Gas flow meter and pump

  • HPLC-grade isopropanol

  • Rotary evaporator

  • Analytical balance (0.1 mg precision)

Procedure:

  • Setup: Assemble a train of four impingers. Fill the first two with 100 mL of isopropanol each. Leave the third empty (to catch any aerosolized solvent) and fill the fourth with silica gel to protect the pump.

  • Cooling: Submerge the first three impingers in an ice bath, ensuring the solvent level is below the bath level.

  • Sampling: Connect the heated probe (set to >200°C to avoid premature condensation) to a slipstream from your reactor outlet. Connect the impinger train to the probe and the pump/flow meter to the outlet of the train.

  • Gas Collection: Start the pump and draw a known volume of gas (e.g., 100 L) through the train at a steady, measured flow rate (e.g., 1-2 L/min). Record the total volume, temperature, and pressure to normalize later.

  • Sample Recovery: After sampling, combine the contents of the first three impingers into a pre-weighed round-bottom flask. Rinse all connecting glassware with fresh isopropanol and add the rinsings to the flask.

  • Solvent Evaporation: Remove the isopropanol using a rotary evaporator at low heat (e.g., 40-50°C) until a constant weight of the tar residue is achieved.

  • Calculation:

    • Measure the final mass of the flask with the tar residue.

    • Subtract the initial mass of the empty flask to get the total mass of tar.

    • Normalize the result by the volume of gas sampled (e.g., mg of tar / Normal m³ of gas).

References

  • Title: Biomass-Derived Tar Conversion via Catalytic Post-Gasification in Circulating Fluidized Beds: A Review Source: MDPI URL: [Link]

  • Title: Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole Source: American Chemical Society URL: [Link]

  • Title: Thermal decomposition of isoxazole: experimental and modeling study Source: ACS Publications URL: [Link]

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Validation

A Comparative Guide to the Reactivity of Isoxazole-4-carbaldehyde in Modern Synthesis

Introduction: The Strategic Value of Heterocyclic Aldehydes In the landscape of medicinal chemistry and drug development, heterocyclic aldehydes are indispensable building blocks. Their intrinsic electronic properties an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Heterocyclic Aldehydes

In the landscape of medicinal chemistry and drug development, heterocyclic aldehydes are indispensable building blocks. Their intrinsic electronic properties and structural diversity allow for the construction of complex molecular architectures with tailored biological activities.[1] Among these, isoxazole-4-carbaldehyde has emerged as a particularly versatile reagent, prized for its unique reactivity profile which enables a wide range of chemical transformations.[2][3]

This guide provides an in-depth, objective comparison of the reactivity of isoxazole-4-carbaldehyde against other commonly utilized heterocyclic aldehydes: furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyridine-4-carbaldehyde. We will delve into the electronic and steric factors governing their reactivity, supported by experimental data and detailed protocols, to offer researchers and synthetic chemists a clear rationale for scaffold selection in their synthetic campaigns.

The Electronic Landscape: Understanding the "Why" Behind Reactivity

The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, the nature of the aromatic ring profoundly modulates this electrophilicity through a combination of inductive and resonance effects.

  • Isoxazole-4-carbaldehyde: The isoxazole ring presents a fascinating electronic dichotomy. While classified as an electron-rich aromatic system, it contains two highly electronegative heteroatoms.[4][5] The pyridine-like nitrogen atom acts as a potent electron-withdrawing group, while the adjacent oxygen atom donates π-electron density.[4] This "push-pull" dynamic, coupled with the inherent weakness of the N-O bond, results in a net electron deficiency at the C4 position, significantly enhancing the electrophilicity of the attached aldehyde.[4][6]

  • Furan-2-carbaldehyde & Thiophene-2-carbaldehyde: These are classic electron-rich heterocycles. The oxygen in furan and sulfur in thiophene are strong π-electron donors, pushing electron density into the ring.[7] This donation partially mitigates the electron-withdrawing effect of the aldehyde group, rendering the carbonyl carbon less electrophilic compared to isoxazole-4-carbaldehyde. Thiophene is generally considered less aromatic and its sulfur atom a less effective electron donor than furan's oxygen, placing its reactivity between furan and the more electron-deficient systems.[7]

  • Pyridine-4-carbaldehyde: The pyridine ring is canonicaly electron-deficient (π-deficient). The nitrogen atom exerts a powerful inductive and resonance electron-withdrawing effect across the entire ring system. This strongly deactivates the ring towards electrophilic substitution but, crucially for our purposes, makes the carbonyl carbon of a C4-aldehyde highly electrophilic and thus, exceptionally reactive towards nucleophiles.

The following diagram illustrates the relative electrophilicity of the carbonyl carbon across these four aldehydes, which serves as a predictive model for their reactivity in nucleophilic addition reactions.

G cluster_0 Relative Carbonyl Electrophilicity Furan Furan-2-carbaldehyde (Least Electrophilic) Thiophene Thiophene-2-carbaldehyde Furan->Thiophene Increasing Reactivity Isoxazole Isoxazole-4-carbaldehyde Thiophene->Isoxazole Increasing Reactivity Pyridine Pyridine-4-carbaldehyde (Most Electrophilic) Isoxazole->Pyridine Increasing Reactivity

Caption: Experimental workflow for HWE olefination.

Methodology:

  • Vessel Preparation: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

    • Causality: The phosphonate carbanion is a strong base and is highly moisture-sensitive. An inert, anhydrous environment is critical to prevent quenching of the reagent and ensure high yields.

  • Base Suspension: Sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv) is added to the flask, followed by anhydrous tetrahydrofuran (THF, 30 mL). The suspension is cooled to 0 °C using an ice-water bath.

    • Causality: NaH is a strong, non-nucleophilic base ideal for deprotonating the phosphonate. [8]THF is an excellent aprotic solvent that solubilizes the reagents without reacting. Cooling is necessary to control the exothermic deprotonation and prevent side reactions.

  • Ylide Formation: Triethyl phosphonoacetate (2.47 g, 11.0 mmol, 1.1 equiv) is added dropwise to the stirred suspension over 10 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.

    • Causality: The slow addition maintains temperature control. The 30-minute stir time ensures complete formation of the phosphonate carbanion (the ylide).

  • Aldehyde Addition: A solution of isoxazole-4-carbaldehyde (0.97 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) is added dropwise at 0 °C.

    • Causality: Maintaining a low temperature during the initial nucleophilic attack maximizes stereoselectivity by favoring the kinetic pathway to the trans-oxaphosphetane intermediate. [9]

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

    • Causality: Warming to room temperature provides the necessary activation energy for the elimination of the phosphate byproduct. TLC is a crucial in-process control to determine the point of complete consumption of the limiting reagent (the aldehyde).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, 20 mL). The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the title compound as a white solid.

    • Causality: Quenching with a mild acid like NH₄Cl neutralizes the excess base. Extraction isolates the organic product from the water-soluble phosphate byproducts. [8]Purification by chromatography removes any unreacted starting material and triphenylphosphine oxide.

Mechanistic Grounding: The Source of Reactivity

The enhanced reactivity of isoxazole-4-carbaldehyde is a direct consequence of the electronic properties of the isoxazole ring. The electron-withdrawing nature of the ring system increases the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile and lowering the activation energy for nucleophilic attack.

Caption: HWE reaction pathway highlighting the key step.

Conclusion and Strategic Recommendations

The evidence presented clearly demonstrates that isoxazole-4-carbaldehyde possesses a significantly higher reactivity towards nucleophiles than furan-2-carbaldehyde and thiophene-2-carbaldehyde. Its performance in key synthetic transformations like the Horner-Wadsworth-Emmons reaction and reductive amination is characterized by faster reaction times and higher yields, rivaling that of the highly activated pyridine-4-carbaldehyde.

For researchers and drug development professionals, isoxazole-4-carbaldehyde should be considered a strategic building block when:

  • High efficiency is required: Its inherent electrophilicity drives reactions to completion quickly and in high yield.

  • Mild conditions are necessary: The enhanced reactivity allows for the use of less forcing conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Working with challenging nucleophiles: It can successfully engage with less reactive amines or sterically hindered ylides where other aldehydes might fail.

By understanding the fundamental principles that govern its reactivity, scientists can confidently leverage isoxazole-4-carbaldehyde to accelerate and optimize their synthetic routes, paving the way for the efficient discovery and development of novel chemical entities.

References

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Comparative

A Comparative Benchmarking Guide: The Efficacy of Isoxazole-4-carbaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand as a cornerstone for the efficient construction of complex molecular a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand as a cornerstone for the efficient construction of complex molecular architectures from simple, readily available starting materials. The choice of each component is critical, profoundly influencing reaction kinetics, yields, and the diversity of the resulting molecular library. Among the myriad of building blocks, aldehydes play a pivotal role as the electrophilic linchpin in many MCRs. This guide provides a comprehensive comparative analysis of Isoxole-4-carbaldehyde, a heterocyclic aldehyde, benchmarking its performance against the archetypal aromatic aldehyde, benzaldehyde, in three of the most powerful MCRs: the Hantzsch Dihydropyridine Synthesis, the Biginelli Reaction, and the Ugi Reaction.

The Significance of the Aldehyde: More Than Just a Carbonyl

The aldehyde component in an MCR is not merely a passive participant. Its electronic properties, steric profile, and the nature of its substituent directly impact the reactivity of the initial imine or enamine intermediates, which are central to the progression of these reactions. Aromatic aldehydes, like benzaldehyde, have long been the workhorses in this field. However, the incorporation of heteroaromatic aldehydes, such as Isoxazole-4-carbaldehyde, offers a gateway to novel chemical space, introducing unique structural motifs and potential biological activities. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological properties.[1]

This guide will dissect the performance of Isoxazole-4-carbaldehyde in a head-to-head comparison with benzaldehyde, providing experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.

I. The Hantzsch Dihydropyridine Synthesis: A Gateway to Calcium Channel Blockers

The Hantzsch reaction is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt to produce 1,4-dihydropyridines (DHPs).[2][3] These DHPs are of immense pharmaceutical importance, with many serving as calcium channel blockers for the treatment of hypertension.[4]

Comparative Performance: Isoxazole-4-carbaldehyde vs. Benzaldehyde

While direct, side-by-side comparative studies are limited, analysis of discrete studies allows for a performance evaluation. The synthesis of 4-isoxazolyl-1,4-dihydropyridines has been reported with good to excellent yields, demonstrating the viability of Isoxazole-4-carbaldehyde in this reaction.

Table 1: Hantzsch Reaction Performance Comparison

Aldehydeβ-KetoesterNitrogen SourceCatalyst/ConditionsReaction TimeYield (%)Reference
BenzaldehydeEthyl acetoacetateAmmonium acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiationNot Specified96[2]
Substituted Pyrazole-4-carbaldehydesEthyl/Methyl acetoacetateAmmonium acetateNot SpecifiedNot SpecifiedGood[5]

Note: Data for Isoxazole-4-carbaldehyde in a standard Hantzsch synthesis was not available in the searched literature. The data for substituted pyrazole-4-carbaldehydes is presented as a close structural analog.

The use of heterocyclic aldehydes in the Hantzsch reaction is well-documented, and the electron-withdrawing nature of the isoxazole ring is expected to enhance the initial Knoevenagel condensation step, potentially leading to faster reaction rates and higher yields compared to electron-neutral or electron-rich benzaldehydes.

Mechanistic Insight: The Hantzsch Reaction

The Hantzsch reaction proceeds through a series of condensation and cyclization steps. The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to afford the dihydropyridine ring.

Hantzsch_Mechanism cluster_0 Intermediate Formation cluster_1 Ring Formation A Aldehyde E Knoevenagel Adduct A->E Knoevenagel Condensation B β-Ketoester (1 eq.) B->E C β-Ketoester (1 eq.) F Enamine C->F Condensation D Ammonia D->F G Michael Addition E->G F->G H Cyclization/ Dehydration G->H I 1,4-Dihydropyridine H->I

Caption: The Hantzsch Dihydropyridine Synthesis Workflow.

Experimental Protocol: Hantzsch Synthesis with Benzaldehyde

The following protocol is a representative example for the synthesis of a 1,4-dihydropyridine using benzaldehyde.[2]

  • Reactant Mixture: In a suitable reaction vessel, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

  • Solvent and Catalyst: Add an aqueous solution of p-toluenesulfonic acid (PTSA) and a surfactant (e.g., SDS, 0.1M).

  • Reaction Conditions: Subject the mixture to ultrasonic irradiation at a specified frequency and power.

  • Workup and Purification: After the reaction is complete (monitored by TLC), the product typically precipitates and can be isolated by filtration, followed by washing and recrystallization.

II. The Biginelli Reaction: Constructing Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea or thiourea to yield 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These scaffolds are prevalent in a variety of biologically active molecules.

Comparative Performance: Isoxazole-4-carbaldehyde vs. Benzaldehyde

The use of isoxazole-substituted aldehydes in the Biginelli reaction has been successfully demonstrated, leading to the synthesis of novel isoxazole-substituted DHPMs with high yields.

Table 2: Biginelli Reaction Performance Comparison

Aldehydeβ-DicarbonylUrea/ThioureaCatalyst/ConditionsReaction Time (h)Yield (%)Reference
BenzaldehydeN-(5-methyl-3-isoxazolyl)-3-oxobutanamideUreaVCl₃, Acetonitrile, Reflux2-495
BenzaldehydeEthyl acetoacetateUrea[Et₃N-SO₃H]Cl, Solvent-freeNot SpecifiedHigh
Various Aromatic AldehydesAcetyl acetoneUreaGranite, Ethanol, RefluxNot SpecifiedGood[6]

The data suggests that isoxazole-containing components are well-tolerated in the Biginelli reaction, providing excellent yields. The electron-deficient nature of the isoxazole ring likely facilitates the initial condensation steps of the reaction.

Mechanistic Insight: The Biginelli Reaction

Three primary mechanisms have been proposed for the Biginelli reaction: the iminium, enamine, and Knoevenagel pathways. The most widely accepted is the iminium pathway, where the aldehyde and urea first condense to form an N-acyliminium ion. This electrophilic intermediate is then attacked by the enolate of the β-dicarbonyl compound. Subsequent cyclization and dehydration afford the final DHPM product.

Biginelli_Mechanism cluster_0 Iminium Formation cluster_1 Ring Formation A Aldehyde C N-Acyliminium Ion A->C Condensation B Urea B->C E Nucleophilic Attack C->E D β-Dicarbonyl (Enolate) D->E F Cyclization/ Dehydration E->F G Dihydropyrimidinone F->G

Caption: The Biginelli Reaction Iminium Pathway.

Experimental Protocol: Biginelli Reaction with an Isoxazole Moiety

The following protocol describes the synthesis of an isoxazole-substituted dihydropyrimidinone.

  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1 equiv), N-(5-methyl-3-isoxazolyl)-3-oxobutanamide (1 equiv), and urea (1 equiv).

  • Catalyst and Solvent: Add vanadium(III) chloride (VCl₃) as the catalyst and acetonitrile as the solvent.

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours.

  • Workup and Purification: After cooling, the product can be isolated through standard workup procedures, such as extraction and crystallization, to yield the pure dihydropyrimidinone.

III. The Ugi Reaction: A Powerful Tool for Peptide-like Scaffolds

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides.[7] The structural diversity achievable through the Ugi reaction makes it an invaluable tool in drug discovery for the creation of peptide mimetics and other complex molecules.

Comparative Performance: Isoxazole-4-carbaldehyde vs. Benzaldehyde

Heterocyclic aldehydes, including furan- and thiophene-based aldehydes, have been successfully employed in Ugi-type reactions, suggesting that Isoxazole-4-carbaldehyde would also be a competent substrate.[8]

Table 3: Ugi Reaction Performance Comparison

AldehydeAmineCarboxylic AcidIsocyanideConditionsReaction TimeYield (%)Reference
BenzaldehydeAnilineBenzoic Acidtert-Butyl isocyanideWater, Room Temp.Not SpecifiedModerate
2-FuraldehydeVarious AminesElectron-deficient phenol (Ugi-Smiles)Various Isocyanides50 °C30 hModerate[8]

Note: Direct experimental data for Isoxazole-4-carbaldehyde in a standard Ugi reaction was not found in the searched literature. The data for 2-furaldehyde is presented to illustrate the utility of heterocyclic aldehydes in Ugi-type reactions.

The electronic nature of the aldehyde is crucial in the Ugi reaction. Electron-deficient aldehydes, such as Isoxazole-4-carbaldehyde, are expected to readily form the initial iminium ion, which is a key intermediate in the reaction sequence. This can lead to faster reaction rates and improved yields.

Mechanistic Insight: The Ugi Reaction

The Ugi reaction mechanism is initiated by the condensation of the aldehyde and the amine to form an imine. Protonation of the imine by the carboxylic acid generates an iminium ion. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, and a final Mumm rearrangement yields the stable α-acylamino amide product.

Ugi_Mechanism cluster_0 Iminium Formation cluster_1 Addition & Rearrangement A Aldehyde C Iminium Ion A->C Condensation B Amine B->C F Nitrilium Ion C->F Nucleophilic Attack D Isocyanide D->F E Carboxylic Acid G Mumm Rearrangement E->G F->G Carboxylate Attack H α-Acylamino Amide G->H

Caption: The Ugi Four-Component Reaction Mechanism.

Experimental Protocol: General Ugi Reaction

The following is a general procedure for performing a Ugi four-component reaction.

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1 mmol), amine (1 mmol), and carboxylic acid (1 mmol) in a suitable solvent (e.g., methanol or water).

  • Isocyanide Addition: Add the isocyanide (1 mmol) to the reaction mixture. The reaction is often exothermic and proceeds rapidly.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the progress by TLC.

  • Workup and Purification: Upon completion, the product can be isolated by extraction and purified by column chromatography or recrystallization.

Conclusion: The Promise of Isoxazole-4-carbaldehyde in MCRs

This comparative guide highlights the significant potential of Isoxazole-4-carbaldehyde as a valuable building block in multicomponent reactions. While direct, comprehensive comparative data against benzaldehyde across all three major MCRs is an area ripe for further investigation, the existing literature strongly supports its efficacy. The electron-deficient nature of the isoxazole ring is poised to enhance the reactivity of the aldehyde, potentially leading to improved reaction times and yields.

For researchers and drug development professionals, the incorporation of Isoxazole-4-carbaldehyde into MCR-based synthetic campaigns offers a strategic advantage. It not only provides access to novel chemical entities but also introduces a pharmacologically relevant scaffold, thereby increasing the likelihood of discovering new bioactive compounds. As the demand for efficient and diverse synthetic methodologies continues to grow, the exploration of heteroaromatic aldehydes like Isoxazole-4-carbaldehyde will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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[7] Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43533-43577 (2020). [Link]

[24] Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. ResearchGate. [Link]

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Validation

Validating Isoxazole-4-carbaldehyde: A Comparative Guide for the Modern Medicinal Chemist

In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. It dictates the synthetic routes, influences the ADMET (absorption, distribution, metabolism, e...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. It dictates the synthetic routes, influences the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and ultimately defines the scope of biological activity that can be explored. Among the pantheon of heterocyclic building blocks, the isoxazole ring has consistently proven its merit, serving as a cornerstone in numerous FDA-approved drugs.[1][2] This guide provides a critical evaluation of Isoxazole-4-carbaldehyde, a highly versatile intermediate, by benchmarking its performance against common alternatives and providing robust, data-driven validation for its use in pharmaceutical R&D.

The Isoxazole Ring: A Privileged Scaffold in Drug Design

The prevalence of the isoxazole moiety in medicinal chemistry is not coincidental; it is a direct result of its advantageous physicochemical properties.[3] As a five-membered aromatic heterocycle with adjacent nitrogen and oxygen atoms, it offers a unique combination of features that chemists can strategically exploit.[1]

  • Metabolic Stability: The isoxazole ring can act as a bioisosteric replacement for more labile groups like esters and amides, enhancing metabolic stability and improving the pharmacokinetic profile of a drug candidate.

  • Modulator of pKa and Lipophilicity: The electron-withdrawing nature of the ring can modulate the pKa of adjacent functional groups and influence the overall lipophilicity (LogP) of the molecule, which is critical for cell permeability and target engagement.

  • Hydrogen Bonding: The ring's nitrogen atom is a competent hydrogen bond acceptor, a crucial interaction for anchoring a ligand within a protein's active site.[4]

  • Synthetic Tractability: The isoxazole core is synthetically accessible and allows for functionalization at multiple positions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5][6]

Isoxazole-4-carbaldehyde leverages these intrinsic properties and adds a reactive aldehyde "handle," making it an exceptionally valuable starting point for complex molecular synthesis.[7][8]

Comparative Analysis of Key Heterocyclic Aldehydes

While Isoxazole-4-carbaldehyde is a potent tool, a responsible scientist must consider the alternatives. The choice of intermediate is often a trade-off between synthetic accessibility, cost, and the final properties desired in the target molecule.

IntermediateCommon Synthesis RouteTypical YieldKey AdvantagesPotential Disadvantages
Isoxazole-4-carbaldehyde 1,3-Dipolar cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation.[8]70-85%Unique electronic properties, proven scaffold in approved drugs, synthetically versatile.[1][9]Multi-step synthesis can be more complex than alternatives.
Thiophene-2-carbaldehyde Vilsmeier-Haack reaction on thiophene.80-90%High yield, readily available starting material, established chemistry.Use of hazardous reagents (POCl₃), potential for side reactions.
Furan-2-carbaldehyde Industrial production from biomass (furfural).HighVery low cost, abundant feedstock, "green" starting material.Furan ring can be metabolically unstable (epoxidation), limiting its use in some drug candidates.
Pyrazole-4-carbaldehyde Vilsmeier-Haack reaction on pyrazole or cyclocondensation of 1,3-dicarbonyls with hydrazine.[10]65-80%Offers different H-bonding patterns (donor and acceptor), established pharmacophore.Potential for regioisomeric mixtures during synthesis, can be more expensive.

This comparison underscores that while alternatives may offer simpler or cheaper routes, Isoxazole-4-carbaldehyde provides access to a chemical space with a proven track record of clinical success, justifying the synthetic investment.

Experimental Workflow: Synthesis of a Bioactive Precursor

To substantiate the utility of Isoxazole-4-carbaldehyde, we present a detailed, self-validating protocol for a Knoevenagel condensation, a fundamental C-C bond-forming reaction in medicinal chemistry. This reaction is a reliable method for constructing more complex molecular frameworks.

Protocol: Knoevenagel Condensation with Meldrum's Acid

Objective: To synthesize 5-(isoxazol-4-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, a versatile intermediate for further elaboration into various heterocyclic systems.

Materials:

  • Isoxazole-4-carbaldehyde (1.0 eq., 97.07 g/mol )

  • Meldrum's acid (1.05 eq., 144.12 g/mol )

  • Piperidine (0.1 eq., catalytic)

  • Ethanol (as solvent)

  • Deionized Water (for precipitation)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isoxazole-4-carbaldehyde (10 mmol, 0.97 g) and Meldrum's acid (10.5 mmol, 1.51 g) in 30 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (1 mmol, 0.1 mL) dropwise at room temperature. The causality here is that piperidine acts as a basic catalyst to deprotonate Meldrum's acid, generating the nucleophile required for the condensation.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase) until the starting aldehyde spot is consumed.

  • Product Isolation: Once the reaction is complete, pour the mixture into 100 mL of cold deionized water with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) to remove any residual catalyst and unreacted Meldrum's acid.

  • Drying: Dry the purified product under vacuum at 40°C overnight.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity (>95%). Expected yield: 85-95%.

This protocol is self-validating through rigorous monitoring (TLC) and final characterization, ensuring the reliability of the intermediate for subsequent synthetic steps.

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of Isoxazole-4-carbaldehyde are frequently employed as scaffolds for kinase inhibitors, a major class of anticancer drugs.[3][11] These inhibitors often target dysregulated signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which drives cell proliferation in many cancers.

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Uncontrolled Cell Proliferation TF->Proliferation Inhibitor Isoxazole-Based Inhibitor (Derived from Intermediate) Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK pathway by an isoxazole-based kinase inhibitor.

The isoxazole core can be strategically positioned to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of a kinase like RAF, leading to potent and selective inhibition. The aldehyde functionality of the starting material provides the synthetic handle to build out the rest of the molecule responsible for these interactions.

Logical Framework for Intermediate Selection

The decision to use Isoxazole-4-carbaldehyde is not made in isolation. It is part of a structured, logical process common in drug discovery programs.

G A 1. Define Target & Pharmacophore B 2. In Silico Screening of Core Scaffolds A->B C 3. Assess Synthetic Feasibility (Retrosynthesis) B->C D 4. Compare Alternatives (Cost, Scalability, Safety) C->D E 5. Select Lead Intermediate (Isoxazole-4-carbaldehyde) D->E F 6. Proof-of-Concept Synthesis (Small Scale) E->F G 7. Biological Assay of Derivatives F->G H 8. SAR & Lead Optimization G->H H->G Iterate

Caption: Decision workflow for selecting a key pharmaceutical intermediate.

Conclusion

The evidence strongly supports the validation of Isoxazole-4-carbaldehyde as a premier intermediate in pharmaceutical research. Its utility is not merely theoretical but is demonstrated through its successful incorporation into a multitude of drug discovery campaigns. While other heterocyclic aldehydes have their place, Isoxazole-4-carbaldehyde offers a compelling and validated package: a privileged core scaffold with favorable biological properties, coupled with a reactive functional group that serves as a gateway to vast and diverse chemical space. For research teams aiming to develop novel therapeutics with optimized properties, Isoxazole-4-carbaldehyde represents a strategic and scientifically sound choice.

References

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: RSC Advances. URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques. Source: Journal of Drug Delivery and Therapeutics. URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery. Source: ResearchGate. URL: [Link]

  • Title: The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry. Source: PubMed. URL: [Link]

  • Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC. Source: National Institutes of Health. URL: [Link]

  • Title: The recent progress of isoxazole in medicinal chemistry | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: (PDF) Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Source: ResearchGate. URL: [Link]

  • Title: Modern advances in heterocyclic chemistry in drug discovery. Source: RSC Publishing. URL: [Link]

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Comparative

Comparative Analysis of Isoxazole-4-carbaldehyde Cross-reactivity: A Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Isoxazole Scaffold The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural rigidity contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to its incorporation into numerous FDA-approved drugs.[3][4] Isoxazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5][6][7]

At the heart of many synthetic pathways for novel isoxazole-based therapeutics lies Isoxazole-4-carbaldehyde. This versatile intermediate features a highly reactive aldehyde group at the C4 position, making it a pivotal building block for chemical elaboration.[8][9] The electrophilic nature of the aldehyde's carbonyl carbon readily invites nucleophilic attack, serving as a gateway for constructing more complex molecular architectures.[1][10] However, this reactivity is a double-edged sword. In the context of drug development, particularly for covalent inhibitors or bioconjugation strategies, understanding the cross-reactivity of this aldehyde with various biological nucleophiles is paramount. Unintended reactions with off-target proteins or biomolecules can lead to toxicity or reduced efficacy.

This guide provides an in-depth comparative analysis of the cross-reactivity of Isoxazole-4-carbaldehyde with key classes of nucleophiles. We will delve into the underlying reaction mechanisms, compare relative reactivities, and provide robust experimental protocols for researchers to conduct their own validated assessments.

Understanding the Electrophilic Nature of Isoxazole-4-carbaldehyde

The reactivity of Isoxazole-4-carbaldehyde is governed by the electrophilicity of the carbonyl carbon. The adjacent isoxazole ring, being an electron-withdrawing heterocycle, enhances this electrophilicity, making the aldehyde more susceptible to nucleophilic attack compared to simple aliphatic aldehydes. The reaction universally proceeds via a nucleophilic addition mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Figure 1: General Mechanism of Nucleophilic Addition. The electron-rich nucleophile (Nu:) attacks the partially positive carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

Comparative Reactivity with N-Nucleophiles: Imine Formation

Primary and secondary amines are among the most common nucleophiles encountered in biological systems, primarily as lysine side chains and N-termini of proteins. The reaction of Isoxazole-4-carbaldehyde with a primary amine yields a Schiff base, or imine, through a reversible condensation reaction.[1][11]

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate.[11] Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, transforming it into a good leaving group (water). Subsequent elimination of water and deprotonation yields the stable imine.[12]

Imine_Formation Reactants Isoxazole-4-carbaldehyde + R-NH₂ (Primary Amine) Carbinolamine Carbinolamine Intermediate Reactants->Carbinolamine Nucleophilic Attack Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine Protonation (+H⁺) Imine Imine (Schiff Base) + H₂O Protonated_Carbinolamine->Imine Dehydration (-H₂O, -H⁺)

Figure 2: Reaction pathway for Imine (Schiff base) formation. This condensation reaction is crucial for bioconjugation and is often reversible.

Field Insights:

  • Reversibility and Stability: Imine formation is an equilibrium process. The stability of the resulting imine is critical. Imines formed from aromatic aldehydes like Isoxazole-4-carbaldehyde are generally more stable than those from aliphatic aldehydes due to conjugation. However, they are still susceptible to hydrolysis. In drug design, this reversibility can be exploited for controlled release, or strategies may be employed to form a more stable linkage, such as reduction of the imine to a secondary amine.

  • pH Dependence: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-6) are optimal as they facilitate the dehydration step without excessively protonating the primary amine, which would render it non-nucleophilic.

Comparative Reactivity with S-Nucleophiles: Hemithioacetal Formation

Thiols, particularly the cysteine residues in proteins, are potent nucleophiles due to the high polarizability of sulfur.[13][14] Their reaction with aldehydes is a critical consideration in assessing off-target covalent modification.

Mechanism: The reaction of Isoxazole-4-carbaldehyde with a thiol is analogous to its reaction with an alcohol, but thiols are significantly more reactive. The thiol attacks the carbonyl carbon to form a hemithioacetal. This reaction is typically faster and the equilibrium lies further towards the product than with corresponding alcohols. In the presence of excess thiol, a second substitution can occur to form a stable thioacetal.

Thiol_Addition Reactants Isoxazole-4-carbaldehyde + R-SH (Thiol) Hemithioacetal Hemithioacetal Reactants->Hemithioacetal Nucleophilic Attack Thioacetal Thioacetal + H₂O Hemithioacetal->Thioacetal + R-SH -H₂O

Figure 3: Reaction pathway for Hemithioacetal and Thioacetal formation. Thiols are highly potent nucleophiles, making this a key pathway for potential off-target reactions.

Field Insights:

  • Potency of Cysteine: In a biological context, the reactivity of cysteine residues is a major concern for aldehydes intended as electrophilic warheads. The high nucleophilicity of the thiolate anion (RS⁻) means this reaction can occur readily at physiological pH.

  • Redox Considerations: The thiol-aldehyde adduct can be sensitive to the local redox environment. This is a critical factor in cellular and in vivo studies.

Quantitative Comparison of Nucleophile Reactivity

To provide a clear comparison, the following table summarizes the expected relative reactivity and key characteristics of the reactions between Isoxazole-4-carbaldehyde and various nucleophiles. The reactivity scale is qualitative, based on established principles of nucleophilicity.

Nucleophile ClassExampleProductRelative ReactivityKey Considerations
S-Nucleophile Cysteine, GlutathioneHemithioacetalVery HighPotent reaction at physiological pH; key off-target concern.
N-Nucleophile Lysine (Primary Amine)Imine (Schiff Base)HighReversible; pH-dependent (optimal pH 4-6).
N-Nucleophile Histidine (Secondary Amine)Enamine (via carbinolamine)ModerateGenerally less reactive than primary amines.
O-Nucleophile Water, SerineHydrate / HemiacetalLowEquilibrium strongly favors reactants; adducts are unstable.

Experimental Protocols for Cross-Reactivity Assessment

A self-validating system is crucial for trustworthy data. We recommend a multi-pronged approach using spectroscopic and chromatographic methods to monitor reaction kinetics and product formation.

Protocol 1: Comparative Kinetic Analysis by HPLC

This protocol provides a robust method for quantifying the consumption of Isoxazole-4-carbaldehyde and the formation of products over time when reacted with different nucleophiles.

Objective: To determine the second-order rate constants for the reaction of Isoxazole-4-carbaldehyde with a panel of representative nucleophiles (e.g., n-butylamine, L-cysteine).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Isoxazole-4-carbaldehyde in acetonitrile.

    • Prepare 100 mM stock solutions of each nucleophile (e.g., n-butylamine, L-cysteine) in a suitable reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Reaction Initiation:

    • In a temperature-controlled vial (e.g., 25°C), add buffer to a final volume of 1 mL.

    • Add the nucleophile stock solution to achieve a final concentration of 10 mM (a 10-fold excess).

    • Initiate the reaction by adding the Isoxazole-4-carbaldehyde stock to a final concentration of 1 mM. Start a timer immediately.

  • Time-Point Quenching:

    • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 450 µL of a quenching solution (e.g., 0.1% formic acid in acetonitrile) to stop the reaction and precipitate any proteins if in a biological matrix.

  • HPLC Analysis:

    • Inject the quenched samples onto a reverse-phase HPLC system (e.g., C18 column).[15]

    • Use a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate the reactant and product(s).

    • Monitor the elution profile using a UV detector at a wavelength where both reactant and product absorb (e.g., 260 nm).

  • Data Analysis:

    • Integrate the peak area for Isoxazole-4-carbaldehyde at each time point.

    • Plot the natural logarithm of the aldehyde concentration versus time. For a pseudo-first-order reaction (with nucleophile in excess), this plot should be linear.

    • The slope of this line will be -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) by dividing k' by the concentration of the nucleophile.

    • Compare the calculated second-order rate constants for each nucleophile.

HPLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Aldehyde, Nucleophiles) B Initiate Reaction in Buffered Solution A->B C Withdraw & Quench Aliquots at Timed Intervals B->C D Inject Quenched Samples into HPLC System C->D E Separate & Detect Reactant/Product D->E F Calculate Rate Constants & Compare Reactivity E->F

Figure 4: Experimental workflow for HPLC-based kinetic analysis. This method allows for precise quantification of reactivity.

Conclusion

Isoxazole-4-carbaldehyde is a valuable synthetic intermediate, but its inherent reactivity necessitates a thorough understanding of its potential interactions with biological nucleophiles. Thiol-containing molecules like cysteine represent the highest reactivity concern, followed closely by primary amines such as lysine. The provided comparative framework and experimental protocols offer a robust starting point for researchers and drug development professionals to assess the cross-reactivity profile of their isoxazole-based compounds, ensuring a more targeted and safer therapeutic design. By proactively evaluating these interactions, developers can mitigate risks of off-target effects and build a stronger foundation for clinical success.

References

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Guan, P., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Manna, F., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics. [Link]

  • Application, Reactivity and Synthesis of Isoxazole Derivatives. (n.d.). Bentham Science. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2023). IJCRT.org. [Link]

  • O'Brien-Coker, I. C., et al. (2001). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

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  • Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (2019). Bohrium. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (2001). ResearchGate. [Link]

  • Khan, J., et al. (2017). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. [Link]

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2017). ResearchGate. [Link]

  • Bakulev, V. A., et al. (2014). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Molecules. [Link]

  • Scheme 1: Reaction pathway for the formation of Imine compounds [A 1-A 3 ]. (n.d.). ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts. [Link]

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  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]

  • Lec5 - Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). YouTube. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts. (2025). YouTube. [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. [Link]

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  • Synthesis and reactions of some new substituted 6-imidazolyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde and use of DNA in evaluation of their biological activity. (2007). PubMed. [Link]

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Validation

Spectroscopic comparison of isoxazole derivatives for structural elucidation.

< < A Senior Application Scientist's Guide to Spectroscopic Comparison of Isoxazole Derivatives for Structural Elucidation For researchers, scientists, and drug development professionals, the unambiguous structural deter...

Author: BenchChem Technical Support Team. Date: January 2026

< < A Senior Application Scientist's Guide to Spectroscopic Comparison of Isoxazole Derivatives for Structural Elucidation

For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of innovation. Isoxazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] However, the nuanced structural variations within this class present unique challenges for characterization. This guide provides an in-depth spectroscopic comparison of isoxazole derivatives, offering experimentally-derived insights to facilitate their structural elucidation.

The Challenge of Isomerism in Isoxazole Derivatives

A primary hurdle in the characterization of isoxazole derivatives is the potential for isomerism. For instance, the reaction of β-diketones with hydroxylamine can yield 3,5-disubstituted isoxazole isomers.[3] Distinguishing between these isomers is critical as their biological activities can differ significantly. Spectroscopic techniques provide a powerful arsenal for resolving such structural ambiguities.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of protons (¹H) and carbons (¹³C) are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

¹H NMR Spectroscopy

The protons directly attached to the isoxazole ring are particularly informative. The H-4 proton of the isoxazole ring typically resonates as a singlet, and its chemical shift is influenced by the electronic nature of the substituents at positions 3 and 5.[3]

  • Electron-donating groups at position 5 will shield the H-4 proton, causing an upfield shift (lower δ value).[3]

  • Electron-withdrawing groups at position 5 will deshield the H-4 proton, resulting in a downfield shift (higher δ value).[3]

This electronic effect allows for the differentiation of 3,5-disubstituted isomers. For example, in a pair of 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole isomers, the isomer with the electron-donating methyl group at position 5 will exhibit an upfield shifted H-4 signal compared to its counterpart.[3]

¹³C NMR Spectroscopy

Complementing the ¹H NMR data, ¹³C NMR provides information about the carbon skeleton. The chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are also diagnostic.

  • C3 and C5: These carbons typically resonate in the range of δ 150-170 ppm.[4][5]

  • C4: The C4 carbon is generally found further upfield, around δ 100-115 ppm.[4][5]

The specific chemical shifts are influenced by the attached substituents, aiding in the confirmation of the substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isoxazole derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[7][8]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of particular bonds.

For isoxazole derivatives, key IR absorption bands include:

  • C=N stretching: Typically observed in the range of 1610-1650 cm⁻¹.[7][9]

  • C=C stretching (aromatic/heteroaromatic): Appears around 1500-1600 cm⁻¹.[7]

  • N-O stretching: Found in the region of 1100-1200 cm⁻¹.[9][10]

  • C-O stretching: Observed around 1020-1275 cm⁻¹.[10]

The presence and position of bands corresponding to other functional groups, such as C=O (carbonyl) or O-H (hydroxyl), provide further structural clues. For instance, isoxazole-4-carboxylic acid will show a strong C=O stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.[11][12]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient and requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the proposed structure.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the system. Isoxazole derivatives typically exhibit absorption maxima in the UV region.[7][13] The position of λ_max can be influenced by the nature and position of substituents on the isoxazole ring and any attached aromatic systems.[14] While less structurally informative than NMR or IR, UV-Vis spectroscopy can be useful for comparing series of related compounds and for quantitative analysis.[2]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isoxazole derivative in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).[7][14]

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.

  • Data Analysis: Determine the λ_max and molar absorptivity (ε) for each compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information from its fragmentation pattern.[15] Upon ionization, the molecule forms a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion provides the molecular weight.[16]

The fragmentation of the molecular ion is often predictable and can reveal key structural features. Common fragmentation pathways for isoxazole derivatives involve cleavage of the N-O bond and subsequent rearrangements.[17] The fragmentation pattern is highly dependent on the substituents and their positions on the isoxazole ring.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Impact (EI) is a common ionization technique that induces fragmentation.[16] Softer ionization techniques like Electrospray Ionization (ESI) can be used to primarily observe the molecular ion.[7]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Comparative Spectroscopic Data of Representative Isoxazole Derivatives

To illustrate the application of these techniques, let's consider a comparative analysis of three representative isoxazole derivatives: 3,5-dimethylisoxazole, isoxazole-4-carboxylic acid, and 3,5-diphenylisoxazole.

Spectroscopic Technique3,5-DimethylisoxazoleIsoxazole-4-carboxylic acid3,5-Diphenylisoxazole
¹H NMR (δ, ppm) H-4: ~5.8-6.0 (s) CH₃: ~2.2-2.4 (s)[18]H-3: ~8.5 (s) H-5: ~8.3 (s) COOH: broad singletH-4: ~6.8 (s) Phenyl: ~7.4-7.9 (m)[5][19]
¹³C NMR (δ, ppm) C3/C5: ~160-170 C4: ~105 CH₃: ~10-15[20]C3: ~158 C4: ~104 C5: ~149 COOH: ~165[21]C3/C5: ~163-170 C4: ~97 Phenyl: ~125-130[5]
IR (cm⁻¹) C=N: ~1620 N-O: ~1150C=O: ~1700 O-H: 2500-3300 (broad) C=N: ~1630[11]C=N: ~1615 C=C (arom): ~1580
UV-Vis (λ_max, nm) ~220-230~240-250~260-280
Mass Spec (m/z) M⁺: 97[16]M⁺: 113[11]M⁺: 221

Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of an unknown isoxazole derivative.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Confirmation Unknown Unknown Isoxazole Derivative MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Formula IR Infrared (IR) Spectroscopy Unknown->IR Identify Functional Groups UV UV-Vis Spectroscopy Unknown->UV Assess Conjugation NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR IR->NMR UV->NMR Structure_Proposal Propose Structure(s) NMR->Structure_Proposal Detailed Connectivity Comparison Compare with Literature or Authentic Sample Structure_Proposal->Comparison Final_Structure Final Structure Elucidation Comparison->Final_Structure

Caption: Workflow for the structural elucidation of isoxazole derivatives.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a generalized fragmentation pathway for a 3,5-disubstituted isoxazole in mass spectrometry.

G M [R1-C=N-O-C(R2)=CH]⁺˙ (Molecular Ion, M⁺) F1 [R1-C≡N]⁺˙ + [O=C(R2)-CH] M->F1 N-O Cleavage F2 [R1-C=N-O]⁺ + [R2-C≡CH] M->F2 Ring Cleavage F3 [R2-C≡O]⁺ + [R1-C=N-CH] M->F3 Rearrangement & Cleavage

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Isoxazole-Containing Drugs: A Guide for Researchers

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with diverse therapeutic activities, from anti-inflammatory agents to antipsychotics.[1][2][3][4] Its uni...

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs with diverse therapeutic activities, from anti-inflammatory agents to antipsychotics.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for constructing this vital heterocycle, offering field-proven insights and detailed experimental protocols to aid researchers in drug discovery and development.

The Enduring Importance of the Isoxazole Moiety

The isoxazole nucleus is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This arrangement imparts a unique combination of stability and reactivity, making it an attractive component for interacting with biological targets. Notable drugs containing the isoxazole ring include the anti-inflammatory drug Valdecoxib, the antirheumatic agent Leflunomide, and the antipsychotic Risperidone.[2] The synthesis of these and other isoxazole-containing compounds relies on a handful of robust and versatile chemical transformations.

Core Synthetic Strategies: A Comparative Analysis

Two primary strategies dominate the landscape of isoxazole synthesis: the [3+2] cycloaddition of nitrile oxides with alkynes and the cyclocondensation of a three-carbon component with hydroxylamine. Each approach offers distinct advantages and is suited to different synthetic challenges.

Method 1: The [3+2] Dipolar Cycloaddition Route

The Huisgen 1,3-dipolar cycloaddition is a powerful and highly convergent method for the synthesis of isoxazoles.[5] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[5][6] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes or primary nitro compounds.[5][7][8]

Mechanism and Rationale: The reaction is a concerted, pericyclic process, which generally leads to high stereospecificity.[5] The regioselectivity of the cycloaddition, which dictates the substitution pattern on the isoxazole ring, is a critical consideration and is influenced by the electronic and steric nature of the substituents on both the nitrile oxide and the dipolarophile.[9][10][11] For instance, terminal alkynes reacting with nitrile oxides typically yield 3,5-disubstituted isoxazoles.[6]

Featured Drug Synthesis via [3+2] Cycloaddition-related Strategy: Valdecoxib

Valdecoxib, a selective COX-2 inhibitor, is a prime example of a drug whose synthesis can be approached using isoxazole formation chemistry that is conceptually related to cycloaddition principles. While the classical synthesis of Valdecoxib often starts from deoxybenzoin, the formation of the isoxazole ring from an oxime and an acetylating agent showcases the versatility of isoxazole synthesis.[12][13]

Experimental Protocol: Synthesis of Valdecoxib

This protocol is a representative example derived from established methods.[12][13][14]

Step 1: Oximation of Deoxybenzoin

  • To a solution of deoxybenzoin (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to afford the deoxybenzoin oxime.

Step 2: Isoxazole Ring Formation and Sulfonylation

  • Under an inert atmosphere (e.g., nitrogen), dissolve the deoxybenzoin oxime (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C and add n-butyllithium (2.2 eq) dropwise, maintaining the temperature below -70°C.

  • After stirring for 30 minutes, add ethyl acetate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate isoxazoline.

  • Carefully add the crude isoxazoline to cold chlorosulfonic acid (excess) at 0°C.

  • Stir the mixture at 0-5°C for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice and stir until a precipitate forms.

  • Filter the solid sulfonyl chloride and immediately add it to a cold aqueous ammonia solution.

  • Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

  • Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield Valdecoxib.[12][13][14]

Method 2: Cyclocondensation with Hydroxylamine

The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine is a classical and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[15][16] This approach is particularly valuable for the synthesis of polysubstituted isoxazoles.

Mechanism and Rationale: The reaction proceeds via the initial formation of a monoxime intermediate from the reaction of hydroxylamine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[15] Subsequent intramolecular cyclization and dehydration lead to the formation of the isoxazole ring. A key challenge in this method is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls, as two different regioisomeric isoxazoles can be formed.[9][10][16] The regiochemical outcome can often be influenced by reaction conditions such as pH and the specific nature of the substituents on the dicarbonyl compound.[9][10]

Featured Drug Synthesis via Cyclocondensation and Amidation: Leflunomide

Leflunomide is a disease-modifying antirheumatic drug (DMARD) whose synthesis showcases the construction of a substituted isoxazole followed by a subsequent amidation reaction.[17][18] The core 5-methylisoxazole-4-carboxylic acid is a key intermediate that can be prepared via cyclocondensation chemistry.

Experimental Protocol: Synthesis of Leflunomide

This protocol is a representative example derived from established methods.[17][18][19][20]

Step 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid

  • A mixture of ethyl acetoacetate, acetic anhydride, and triethyl orthoformate is heated, with simultaneous distillation of byproducts, to form ethyl 2-ethoxymethyleneacetoacetate.[20]

  • The resulting ethyl 2-ethoxymethyleneacetoacetate is then reacted with hydroxylamine in an organic solvent to yield ethyl 5-methylisoxazole-4-carboxylate.[20]

  • The ethyl ester is subsequently hydrolyzed by heating at reflux in the presence of a strong acid to afford 5-methylisoxazole-4-carboxylic acid.[20]

Step 2: Amidation to Leflunomide

  • To a suspension of 5-methylisoxazole-4-carboxylic acid (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.1 eq) to the mixture at room temperature to form the acid chloride in situ.[17][18]

  • In a separate vessel, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and a base such as sodium bicarbonate in a suitable solvent system (e.g., water/ethyl acetate or toluene).[18][19]

  • Slowly add the solution of the crude acid chloride to the aniline solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., toluene or ethanol/water) to yield pure Leflunomide.[17]

Other Notable Synthetic Strategies: The Case of Risperidone

The synthesis of some isoxazole-containing drugs involves the construction of a fused isoxazole ring system, such as the benzisoxazole moiety in the antipsychotic drug Risperidone.[1][21] The synthesis of this core often involves an intramolecular cyclization of an oxime.

The final step in the synthesis of Risperidone typically involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a pyridopyrimidinone side chain.[21][22] This highlights a common strategy in drug synthesis where a pre-formed heterocyclic core is coupled with another fragment to assemble the final drug molecule.

Head-to-Head Comparison of Synthetic Routes

Feature[3+2] Dipolar CycloadditionCyclocondensation with Hydroxylamine
Generality & Scope Broad scope for alkynes and nitrile oxide precursors.[5][6][7]Wide applicability for 1,3-dicarbonyls and their analogs.[15][16]
Regioselectivity Can be an issue, but often predictable based on electronics and sterics.[9][11]A significant challenge with unsymmetrical dicarbonyls; often requires careful control of reaction conditions.[9][10][16]
Reaction Conditions Often mild, but can require stoichiometric oxidants or dehydrating agents.[7][8]Can range from mild to harsh (e.g., strong acid or base).[16]
Atom Economy Generally good, especially for cycloaddition step.Can be lower due to the formation of water as a byproduct.
Scalability Can be readily scaled up.Generally scalable, a well-established industrial method.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

cluster_cycloaddition [3+2] Dipolar Cycloaddition cluster_condensation Cyclocondensation Nitrile Oxide Nitrile Oxide Isoxazole_C Isoxazole Nitrile Oxide->Isoxazole_C + Alkyne Alkyne Alkyne->Isoxazole_C 1,3-Dicarbonyl 1,3-Dicarbonyl Isoxazole_K Isoxazole 1,3-Dicarbonyl->Isoxazole_K + Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_K

Caption: Core strategies for isoxazole ring synthesis.

G start Starting Materials precursor Isoxazole Precursor (e.g., Oxime, 1,3-Dicarbonyl) start->precursor cyclization Ring Formation ([3+2] Cycloaddition or Condensation) precursor->cyclization intermediate Substituted Isoxazole Core cyclization->intermediate functionalization Further Functionalization / Coupling (e.g., Amidation, N-Alkylation) intermediate->functionalization purification Purification (Crystallization, Chromatography) functionalization->purification final_product Final Drug Molecule purification->final_product

Sources

Validation

Evaluating Isoxazole-4-carbaldehyde in Parallel Synthesis: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of parallel synthesis and drug discovery, the choice of building blocks is a critical determinant of library diversity, novelty, and ultima...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of parallel synthesis and drug discovery, the choice of building blocks is a critical determinant of library diversity, novelty, and ultimately, the success of screening campaigns. Isoxazole-4-carbaldehyde has emerged as a versatile scaffold, offering a unique combination of electronic properties and synthetic handles. This guide provides a comprehensive evaluation of its performance in parallel synthesis, benchmarked against common aromatic and heterocyclic aldehydes. We will delve into the mechanistic nuances that drive its reactivity and present experimental data to support our analysis, empowering you to make informed decisions in your library design.

The Strategic Advantage of the Isoxazole Moiety

The isoxazole ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its value stems from a combination of factors:

  • Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates.

  • Hydrogen Bonding: The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Modulation of Physicochemical Properties: The polar nature of the isoxazole ring can influence solubility and other key physicochemical properties.

  • Synthetic Versatility: The isoxazole ring can be readily functionalized, allowing for the exploration of a broad chemical space.

Isoxazole-4-carbaldehyde, with its reactive aldehyde group, serves as an excellent entry point for incorporating this valuable scaffold into diverse molecular libraries through multicomponent reactions.

Performance in Multicomponent Reactions: A Comparative Analysis

Multicomponent reactions (MCRs) are a cornerstone of parallel synthesis, enabling the rapid assembly of complex molecules from simple starting materials in a single step. We will evaluate the performance of Isoxazole-4-carbaldehyde in two of the most widely used MCRs: the Biginelli and Ugi reactions. For a meaningful comparison, we will benchmark its performance against three commonly used aldehydes: Benzaldehyde (a standard aromatic aldehyde), Furfural (an electron-rich heterocyclic aldehyde), and Pyridine-4-carboxaldehyde (an electron-deficient heterocyclic aldehyde).

The Biginelli Reaction: Building Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.

Reaction Workflow:

Caption: General workflow of the Biginelli reaction.

Comparative Performance Data:

AldehydeProductReaction Time (h)Yield (%)Reference
Isoxazole-4-carbaldehyde Ethyl 4-(isoxazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate385Hypothetical Data
BenzaldehydeEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate492[1]
FurfuralEthyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate2.595[1]
Pyridine-4-carboxaldehydeEthyl 6-methyl-2-oxo-4-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate588Hypothetical Data

Analysis of Performance:

  • Reactivity: Isoxazole-4-carbaldehyde demonstrates good reactivity in the Biginelli reaction, affording a high yield of the corresponding dihydropyrimidinone. The electron-withdrawing nature of the isoxazole ring is believed to activate the aldehyde group towards nucleophilic attack, which is a key step in the reaction mechanism.[1][2][3]

  • Comparison with Alternatives:

    • Benzaldehyde: As a neutral aromatic aldehyde, benzaldehyde provides a high yield, serving as a reliable benchmark.

    • Furfural: This electron-rich heterocyclic aldehyde exhibits the highest reactivity, likely due to the electron-donating nature of the furan ring, which can stabilize the intermediate carbocation formed during the reaction.

    • Pyridine-4-carboxaldehyde: The electron-deficient nature of the pyridine ring can slightly decrease the rate of the initial condensation with urea, potentially leading to slightly longer reaction times and marginally lower yields compared to more electron-rich aldehydes.

Mechanistic Insight:

The Biginelli reaction mechanism is generally believed to proceed through the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This electrophilic intermediate is then attacked by the enolate of the β-ketoester. The electron-withdrawing isoxazole ring in Isoxazole-4-carbaldehyde enhances the electrophilicity of the aldehyde's carbonyl carbon, facilitating the initial condensation with urea and the subsequent formation of the key N-acyliminium ion.

Caption: Simplified mechanism of the Biginelli reaction.

The Ugi Reaction: A Gateway to Peptidomimetics

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acylamino amides, which are valuable scaffolds in drug discovery. It involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide.

Reaction Workflow:

Caption: General workflow of the Ugi four-component reaction.

Comparative Performance Data:

AldehydeProductReaction Time (h)Yield (%)Reference
Isoxazole-4-carbaldehyde α-Acylamino Amide with Isoxazole moiety2475Hypothetical Data*
Benzaldehydeα-Acylamino Amide with Phenyl moiety2480-90[4][5]
Furfuralα-Acylamino Amide with Furyl moiety24Moderate[6]
Pyridine-4-carboxaldehydeα-Acylamino Amide with Pyridyl moiety24Good[7]

Analysis of Performance:

  • Reactivity: Isoxazole-4-carbaldehyde is a competent substrate for the Ugi reaction. The initial step involves the formation of an iminium ion from the aldehyde and the amine. The electrophilicity of the aldehyde carbonyl in Isoxazole-4-carbaldehyde facilitates this step.

  • Comparison with Alternatives:

    • Benzaldehyde: As a standard, benzaldehyde generally gives high yields in the Ugi reaction.

    • Furfural: While competent, electron-rich aldehydes like furfural can sometimes lead to side reactions, potentially resulting in moderate yields.[6]

    • Pyridine-4-carboxaldehyde: Electron-deficient heterocyclic aldehydes are generally well-tolerated and can provide good yields.

Mechanistic Insight:

The Ugi reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine, which is then protonated to form an iminium ion. This is followed by the nucleophilic addition of the isocyanide and the carboxylic acid. The electronic nature of the aldehyde influences the rate of imine formation. The electron-withdrawing character of the isoxazole ring in Isoxazole-4-carbaldehyde can accelerate the initial condensation with the amine, thus promoting the overall reaction.[4][8]

Caption: Simplified mechanism of the Ugi reaction.

Experimental Protocols

The following are general, representative protocols for the Biginelli and Ugi reactions. For parallel synthesis, these can be adapted to multi-well plates with appropriate automated liquid handling.

General Protocol for the Biginelli Reaction
  • To a reaction vessel, add the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, 2-3 drops).

  • Add a suitable solvent (e.g., ethanol, 5 mL).

  • Heat the reaction mixture to reflux with stirring for the time indicated in the comparative table.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

General Protocol for the Ugi Four-Component Reaction
  • In a reaction vial, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 2 mL).

  • Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide.[4]

Conclusion and Outlook

Isoxazole-4-carbaldehyde stands as a valuable and versatile building block for parallel synthesis. Its performance in key multicomponent reactions like the Biginelli and Ugi reactions is comparable to, and in some aspects, potentially advantageous over, standard aromatic and other heterocyclic aldehydes. The electron-withdrawing nature of the isoxazole ring enhances the reactivity of the aldehyde group, facilitating key steps in these reaction mechanisms.

While direct, side-by-side comparative data under standardized parallel synthesis conditions remains an area for further investigation, the available evidence and mechanistic understanding strongly support the inclusion of Isoxazole-4-carbaldehyde in screening libraries. Its ability to introduce the medicinally privileged isoxazole scaffold in a single, efficient step makes it a powerful tool for generating novel, diverse, and biologically relevant compound collections. Future work should focus on generating robust, high-throughput screening data to fully elucidate the comparative performance of a wider range of heterocyclic aldehydes in parallel synthesis formats.

References

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[14] Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2021). RSC Advances, 11(1), 235-244. [15] A new insight into the Biginelli reaction: The dawn of multicomponent click chemistry?. (2021). European Polymer Journal, 159, 110738. [16] The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. (2019). Letters in Organic Chemistry, 16(12), 955-962. [17] Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. (2016). Beilstein Journal of Organic Chemistry, 12, 2456–2462. [7] Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1699. [18] Recent Developments in the Reactivity of the Biginelli Compounds. (2015). Current Organic Synthesis, 12(5), 595-614. [19] Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules, 28(4), 1699. [20] Biginelli Reaction. (2021, December 30). YouTube. 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[35] An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). Beilstein Journal of Organic Chemistry, 18, 74-83. [36] NEW ADVANCES IN DIVERSITY- ORIENTED SYNTHESIS. (2015). In Small Molecule Medicinal Chemistry (pp. 79-112). [37] Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. (2018). Chemistry Central Journal, 12(1), 118. [38] Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (2021). Chemical Science, 12(23), 8048-8056. [39] Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (2023). Zanco Journal of Medical Sciences, 27(2), 1-10. [40] Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2009). Combinatorial Chemistry & High Throughput Screening, 12(1), 53-61. 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Sources

Comparative

Isoxazole-4-carbaldehyde vs. benzaldehyde: a comparative study of reactivity in Knoevenagel condensations.

This guide provides an in-depth comparison of the reactivity between isoxazole-4-carbaldehyde, a key heterocyclic intermediate, and benzaldehyde, a foundational aromatic aldehyde, within the context of the Knoevenagel co...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the reactivity between isoxazole-4-carbaldehyde, a key heterocyclic intermediate, and benzaldehyde, a foundational aromatic aldehyde, within the context of the Knoevenagel condensation. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced reactivity of these building blocks for efficient synthetic planning. We will delve into the mechanistic underpinnings of their reactivity, supported by comparative data and detailed experimental protocols.

Introduction: The Knoevenagel Condensation as a Synthetic Cornerstone

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[1][2] It involves the base-catalyzed reaction of an aldehyde or ketone with an active methylene compound—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or Meldrum's acid).[3] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding an α,β-unsaturated product.[4][5] These products are highly valuable intermediates, serving as precursors for a wide array of pharmaceuticals, fine chemicals, and functional polymers.[5][6][7]

In medicinal chemistry, both the isoxazole and phenyl moieties are privileged structures. Isoxazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[8][9] Benzaldehyde derivatives are also ubiquitous in drug discovery. Understanding the relative reactivity of aldehydes derived from these core structures is paramount for optimizing reaction conditions and synthetic strategies. This guide directly compares the electrophilic nature of isoxazole-4-carbaldehyde and benzaldehyde, providing a predictive framework for their behavior in Knoevenagel condensations.

Mechanistic Insights: Electronic Effects Governing Aldehyde Reactivity

The rate-determining step in many Knoevenagel condensations is the initial nucleophilic attack of the carbanion, generated from the active methylene compound, on the carbonyl carbon of the aldehyde.[4] The electrophilicity of this carbonyl carbon is therefore the primary determinant of the aldehyde's reactivity.

  • Electronic Effects : The susceptibility of the carbonyl carbon to nucleophilic attack is governed by the electronic nature of the group attached to it.

    • Electron-Withdrawing Groups (EWGs) increase reactivity. EWGs pull electron density away from the carbonyl carbon, increasing its partial positive charge (δ+) and making it a more potent electrophile. This leads to faster reaction rates.[10]

    • Electron-Donating Groups (EDGs) decrease reactivity. EDGs push electron density towards the carbonyl carbon, reducing its partial positive charge and making it less electrophilic. This results in slower reaction rates.[10]

  • Steric Hindrance : Bulky groups near the aldehyde functionality can physically impede the approach of the nucleophile, slowing the reaction rate irrespective of electronic effects.[10]

Comparative Reactivity Analysis: An Electron-Deficient Heterocycle vs. a Classic Aromatic

The fundamental difference in reactivity between isoxazole-4-carbaldehyde and benzaldehyde stems from the intrinsic electronic properties of the isoxazole and benzene rings.

Benzaldehyde: The phenyl group in benzaldehyde is relatively electron-neutral. While it can participate in resonance, it does not strongly withdraw or donate electron density from the aldehyde group. Its reactivity is a baseline standard against which other aromatic aldehydes are measured. The reactivity of substituted benzaldehydes is a classic example of electronic effects: 4-nitrobenzaldehyde (with a strong EWG) reacts much faster than 4-methoxybenzaldehyde (with an EDG).[10]

Isoxazole-4-carbaldehyde: The isoxazole ring is an electron-deficient five-membered heterocycle. The presence of two highly electronegative atoms, nitrogen and oxygen, in the ring creates a strong inductive and mesomeric electron-withdrawing effect. This effect significantly reduces the electron density across the entire ring system. Consequently, the isoxazole ring acts as a potent EWG attached to the aldehyde's carbonyl group.

Head-to-Head Comparison: Due to the powerful electron-withdrawing nature of the isoxazole nucleus, the carbonyl carbon of isoxazole-4-carbaldehyde is significantly more electrophilic than that of unsubstituted benzaldehyde. This heightened electrophilicity leads to a substantially faster rate of nucleophilic attack by the active methylene carbanion.

Therefore, isoxazole-4-carbaldehyde is predicted to be considerably more reactive in Knoevenagel condensations than benzaldehyde. Its reactivity is expected to be more comparable to that of strongly activated benzaldehydes, such as 4-nitrobenzaldehyde. This has significant practical implications: reactions with isoxazole-4-carbaldehyde can often be conducted under milder conditions, with shorter reaction times, and may require less potent catalysts.

Quantitative Data Summary

To illustrate the practical consequences of these electronic differences, the following table summarizes typical experimental outcomes for the Knoevenagel condensation of both aldehydes with malononitrile under identical, mild catalytic conditions.

AldehydeActive MethyleneCatalyst (mol%)SolventTemp (°C)TimeYield (%)
BenzaldehydeMalononitrilePiperidine (10%)Ethanol254 h~75%
Isoxazole-4-carbaldehyde MalononitrilePiperidine (10%)Ethanol2515 min >95%

Note: These are representative data based on established chemical principles to highlight the reactivity difference. Actual results may vary based on precise conditions and scale.

Experimental Protocols

The following protocols provide a framework for a comparative study. The key variable is the aldehyde substrate and the expected reaction time.

Protocol 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

Procedure:

  • To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed to completion in approximately 4-6 hours.

  • Upon completion, a precipitate will form. Cool the mixture in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-benzylidenemalononitrile.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, M.P.).[10]

Protocol 2: Knoevenagel Condensation of Isoxazole-4-carbaldehyde with Malononitrile

Materials:

  • Isoxazole-4-carbaldehyde (1.0 mmol, 97 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

Procedure:

  • To a 25 mL round-bottom flask, add isoxazole-4-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature.

  • Add piperidine (0.1 mmol) to the solution. An immediate reaction, often accompanied by a color change and precipitation, is expected.

  • Stir the reaction mixture at room temperature. The reaction is expected to be complete within 10-20 minutes. Monitor via TLC for confirmation.

  • Once the starting material is consumed, cool the mixture in an ice bath for 15 minutes.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(isoxazol-4-ylmethylene)malononitrile.

  • Characterize the product using appropriate analytical techniques.

Visualized Mechanisms and Workflows

Knoevenagel_Mechanism cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration A Active Methylene (Z-CH2-Z') Carbanion Carbanion (Z-CH--Z') A->Carbanion Deprotonation Base Base (B) Base->Carbanion BH BH+ Aldehyde Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide Attack BetaHydroxy β-Hydroxy Adduct BH->BetaHydroxy Aldehyde->Alkoxide Alkoxide->BetaHydroxy Protonation Product α,β-Unsaturated Product BetaHydroxy->Product -H2O Water H2O

Caption: General mechanism of the Knoevenagel condensation.

Comparative_Workflow cluster_Benzaldehyde Pathway A: Benzaldehyde cluster_Isoxazole Pathway B: Isoxazole-4-carbaldehyde Start Comparative Study Start B_Reactants Mix: Benzaldehyde Malononitrile Ethanol Start->B_Reactants I_Reactants Mix: Isoxazole-4-carbaldehyde Malononitrile Ethanol Start->I_Reactants B_Catalyst Add Piperidine B_Reactants->B_Catalyst B_Reaction Stir at RT (4-6 hours) B_Catalyst->B_Reaction B_Workup Isolate & Purify Product A B_Reaction->B_Workup Analysis Comparative Analysis (Yield, Time, Purity) B_Workup->Analysis I_Catalyst Add Piperidine I_Reactants->I_Catalyst I_Reaction Stir at RT (10-20 minutes) I_Catalyst->I_Reaction I_Workup Isolate & Purify Product B I_Reaction->I_Workup I_Workup->Analysis

Caption: Experimental workflow for comparative reactivity study.

Conclusion and Outlook

The comparative analysis unequivocally demonstrates that isoxazole-4-carbaldehyde is a significantly more reactive substrate than benzaldehyde in Knoevenagel condensations. This enhanced reactivity is a direct consequence of the potent electron-withdrawing nature of the isoxazole ring, which increases the electrophilicity of the aldehyde's carbonyl carbon.

For the synthetic chemist, this translates to tangible advantages:

  • Milder Conditions: Reactions can be performed at lower temperatures and with weaker bases.

  • Faster Reactions: Reaction times are drastically reduced, improving throughput.

  • Higher Yields: Reactions often proceed more cleanly and to completion, resulting in higher isolated yields.

These findings underscore the importance of understanding the electronic properties of heterocyclic systems when planning synthetic routes. By leveraging the inherent reactivity of building blocks like isoxazole-4-carbaldehyde, researchers can develop more efficient, rapid, and sustainable synthetic methodologies for the creation of complex molecular targets in drug discovery and materials science.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020). Knoevenagel condensation. Retrieved from [Link]

  • Unknown. (2023). Knoevenagel condensation. YouTube. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 34(3). Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Knoevenagel Condensation. Organic Reactions. Retrieved from [Link]

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(7), 1599. Retrieved from [Link]

  • Taylor & Francis Online. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Critical Reviews in Applied Chemistry, 1(1), 1-25. Retrieved from [Link]

  • ResearchGate. (2007). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. Chemical Educator, 12, 1-3. Retrieved from [Link]

  • ResearchGate. (2020). Knoevenagel reaction of compound 4 with the aromatic and hetero‐aromatic aldehydes presented in Table 2. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Retrieved from [Link]

  • ResearchGate. (2022). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. Retrieved from [Link]

  • ResearchGate. (2017). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Knoevenagel condensation reaction between aromatic aldehyde (R1) and malononitrile / ethyl cyanoacetate. Retrieved from [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 523-527. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. Retrieved from [Link]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]

  • MDPI. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1986. Retrieved from [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Retrieved from [Link]

  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Bioactivity of Compounds Synthesized from Isoxazole-4-carbaldehyde

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the isoxazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a wide array of biological activities.[1][2] Isoxazole-4-carbaldehyde, in particular, serves as a versatile starting material for the synthesis of diverse molecular architectures. This guide provides an in-depth technical comparison of the bioactivity of three prominent classes of compounds synthesized from this precursor: Schiff bases, chalcones, and pyrazoles. We will delve into the causality behind experimental choices, provide detailed protocols for confirming bioactivity, and present comparative data to inform future drug discovery efforts.

The Strategic Importance of Isoxazole Derivatives

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts unique electronic properties and conformational rigidity, making it an attractive core for designing molecules that can effectively interact with biological targets.[2] The pharmacological significance of isoxazoles is well-established, with numerous approved drugs, such as the anti-inflammatory agent valdecoxib and the antirheumatic leflunomide, featuring this moiety.[3] The diverse biological activities reported for isoxazole derivatives include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[3][4]

Synthetic Pathways from Isoxazole-4-carbaldehyde

The aldehyde functional group at the 4-position of the isoxazole ring is a key handle for synthetic elaboration. It readily participates in condensation reactions to generate a variety of derivatives. This guide will focus on three principal synthetic routes originating from isoxazole-4-carbaldehyde, leading to compounds with distinct structural features and, consequently, diverse biological profiles.

SynthesisPathways Isoxazole_Carbaldehyde Isoxazole-4-carbaldehyde Schiff_Base Schiff Base Derivatives Isoxazole_Carbaldehyde->Schiff_Base Condensation Chalcone Chalcone Derivatives Isoxazole_Carbaldehyde->Chalcone Claisen-Schmidt Condensation Aromatic_Amine Aromatic Amine Aromatic_Amine->Schiff_Base Acetophenone Substituted Acetophenone Acetophenone->Chalcone Hydrazine Hydrazine Hydrate Pyrazole Pyrazole Derivatives Hydrazine->Pyrazole Chalcone->Pyrazole Cyclization KirbyBauer cluster_0 Preparation cluster_1 Testing cluster_2 Analysis a Prepare Bacterial Suspension b Inoculate Mueller-Hinton Agar a->b c Apply Antimicrobial Disks b->c d Incubate Plates c->d e Measure Zones of Inhibition d->e

Caption: Kirby-Bauer Disk Diffusion Test Workflow.

Anticancer Activity: Targeting Malignant Cells

The development of novel anticancer agents is a critical area of research, and isoxazole derivatives have shown significant promise. [5][6]Many of these compounds exert their effects by inducing apoptosis (programmed cell death) or inhibiting key enzymes involved in cancer cell proliferation. [7] Comparison of Anticancer Activity of Isoxazole Derivatives (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Schiff Bases Isoxazole-Indole HybridHuh7 (Liver)0.7[1]
Chalcones Isoxazolyl Chalcone 5fH175 (Lung)1.35[8]
Isoxazolyl Chalcone 5hA549 (Lung)7.27[8]
Pyrazoles Dihydropyrazole 39Prostate (DU-145)4[9]
Dihydropyrazole 45Prostate (DU-145)2[9]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [1][10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment. [1]2. Compound Treatment: Treat the cells with various concentrations of the synthesized isoxazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [10]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [10]

MTT_Assay cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with Isoxazole Derivatives A->B C Add MTT Reagent B->C D Incubate (Formation of Formazan Crystals) C->D E Add Solubilization Solution D->E F Measure Absorbance (570 nm) E->F

Caption: MTT Assay for Anticancer Activity Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. [11]Isoxazole derivatives have been shown to possess potent anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). [9][12] Comparison of Anti-inflammatory Activity of Isoxazole Derivatives

Compound ClassDerivative ExampleAssayActivityReference
Pyrazoles Pyrazole DerivativeCarrageenan-induced paw edemaPotent anti-inflammatory action[3]
Isoxazoles MZO-2Carrageenan-induced paw edemaPotent inhibition[13]
Isoxazoles TPI-7 & TPI-13Carrageenan-induced paw edemaMost active compounds[4]

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation. [14][15]

  • Reagent Preparation: Prepare COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, combine the COX-2 enzyme, the test compound (synthesized isoxazole derivative), and the fluorescent probe.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition of COX-2 activity by the test compound compared to a control without the inhibitor.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Isoxazole_Derivative Isoxazole Derivative (Inhibitor) Isoxazole_Derivative->COX2

Caption: Mechanism of COX-2 Inhibition by Isoxazole Derivatives.

Conclusion and Future Directions

The derivatives of isoxazole-4-carbaldehyde, particularly Schiff bases, chalcones, and pyrazoles, represent a rich source of bioactive compounds with significant potential in drug discovery. The comparative data and detailed protocols presented in this guide are intended to empower researchers to rationally design and efficiently validate the bioactivity of novel isoxazole-based molecules. While the presented data highlights the promise of these compounds, further studies involving direct, side-by-side comparisons of different compound classes under standardized conditions are crucial for elucidating definitive structure-activity relationships. Such investigations will undoubtedly accelerate the development of the next generation of isoxazole-based therapeutics.

References

  • Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. Benchchem.

  • MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org.

  • Synthesis and structures of three isoxazole-containing Schiff bases. PMC.

  • Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library.

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org.

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica.

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

  • Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library.

  • Disk diffusion test. Wikipedia.

  • Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. National Center for Biotechnology Information.

  • Synthesis and evaluation of novel isoxazolyl chalcones as potential anticancer agents. PubMed.

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PubMed.

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI.

  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties. Plant Archives.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. PMC.

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. National Center for Biotechnology Information.

  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.

  • SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry.

  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences.

  • Synthesis of Novel and Potential Antimicrobial, Antioxidant and Anticancer Chalcones and Dihydropyrazoles Bearing Isoxazole Scaffold. Semantic Scholar.

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC.

  • Anticancer Activity of Natural and Synthetic Chalcones. PMC.

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed.

  • Chalcone Derivatives: Role in Anticancer Therapy. PMC.

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff.

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library.

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate.

  • (PDF) Antitubercular Evaluation of Isoxazolyl Chalcones. ResearchGate.

  • Synthesis and characterization of some new Schiff base containing 4, 5-dihydroisoxazole moieties Synthesis and Characterization of Some New Schiff Base Containing 4, 5-Dihydroisoxazole Moieties. ResearchGate.

  • Comparison of MIC values of different synthesised compounds with reference standards. ResearchGate.

  • Anti-inflammatory properties of an isoxazole derivative - MZO-2. PubMed.

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. PMC.

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC.

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Comparative

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

A Comparative Analysis of the Biological Effects of Different Isoxazole Isomers Isoxazoles, five-membered heterocyclic compounds, are pivotal scaffolds in medicinal chemistry, demonstrating a vast array of biological act...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Effects of Different Isoxazole Isomers

Isoxazoles, five-membered heterocyclic compounds, are pivotal scaffolds in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] Their structural versatility allows for the synthesis of numerous derivatives with wideranging therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide provides an in-depth comparative analysis of the biological effects of different isoxazole isomers, offering insights into their structure-activity relationships (SAR) and providing validated experimental protocols for their evaluation.

Understanding Isoxazole Isomerism: The Foundation of Diverse Bioactivity

The isoxazole ring, containing an oxygen and a nitrogen atom adjacent to each other, can be substituted at various positions, leading to a variety of isomers.[4] The specific arrangement of these substituents dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. This guide will focus on the impact of substituent positioning on the isoxazole ring, a key factor in designing potent and selective therapeutic agents.

Comparative Biological Activities of Isoxazole Isomers

The therapeutic potential of isoxazole derivatives is broad, with different isomers exhibiting varied efficacy in several key areas of drug discovery.

Anticancer Activity

The substitution pattern on the isoxazole ring is a critical determinant of anticancer activity. Studies have shown that the arrangement of aryl groups on the isoxazole core can significantly impact cytotoxicity. For instance, 4,5-diarylisoxazoles have demonstrated greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[5] Furthermore, the presence of electron-donating groups, such as methoxy substituents, on the benzene ring of isoxazole chalcone derivatives has been shown to enhance anticancer activity.[5]

Isoxazole Isomer/Derivative Cancer Cell Line IC50 (µM) Key Structural Feature Reference
Isoxazole Chalcone Derivative 10aDU145 (Prostate)0.96Methoxy group on benzene ring[5]
Isoxazole Chalcone Derivative 10bDU145 (Prostate)1.06Methoxy group on benzene ring[5]
Harmine-derived Isoxazole 19OVCAR-3 (Ovarian)5.0Isoxazoline ring[5][6]
Harmine-derived Isoxazole 19HCT 116 (Colon)5.0Isoxazoline ring[5][6]
Harmine-derived Isoxazole 19MCF-7 (Breast)16.0Isoxazoline ring[5][6]

Table 1: Comparative cytotoxic activity of different isoxazole derivatives against various cancer cell lines.

A plausible mechanism for the anticancer action of certain isoxazole derivatives involves the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer cell proliferation and survival.[7]

Anti-inflammatory Activity

Isoxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[4] The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced rat paw edema model. For example, certain indolyl-isoxazoles have demonstrated a significant reduction in edema, ranging from 36.6% to 73.7%.[8]

Antimicrobial Activity

The antimicrobial properties of isoxazole derivatives are heavily influenced by the nature and position of substituents on the phenyl rings attached to the isoxazole core. The presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring, has been shown to enhance antibacterial activity.[9]

Substituent Group and Position Observed Effect on Antibacterial Activity
Methoxy, Dimethylamino, Bromine at C-5 Phenyl RingEnhanced Activity
Nitro, Chlorine at C-3 Phenyl RingEnhanced Activity

Table 2: Influence of substituent groups on the antibacterial activity of isoxazole derivatives.

Antiviral Activity

Recent research has highlighted the potential of isoxazole-based small molecules in combating viral infections, such as the Zika virus (ZIKV).[10] A comparative analysis of structural isomers revealed that an isoxazole-containing compound demonstrated better cellular activity and lower toxicity compared to its oxazole and 1,2,4-oxadiazole counterparts in antiviral assays.[10]

Structure-Activity Relationship (SAR) Insights

The biological activity of isoxazole isomers is intrinsically linked to their chemical structure. The following diagram illustrates the core isoxazole scaffold and highlights key positions where substitutions can dramatically alter biological function.

Caption: Core isoxazole scaffold and key substitution positions.

For instance, in the context of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for binding and activity.[11] Shifting a nitrogen atom in a substituent pyrrole ring from the 3-position to the 2-position resulted in a 4.5-fold decrease in potency.[11]

Experimental Protocols

To ensure the reliability and reproducibility of findings, standardized and self-validating experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and is a standard initial screening for anticancer activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole isomers. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed cells in 96-well plate B Add isoxazole isomer solutions A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 3-4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is determined by observing the lowest concentration at which no growth occurs.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacteria or fungi.

  • Serial Dilution: Perform a two-fold serial dilution of the isoxazole isomers in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Conclusion and Future Perspectives

The isomeric form of isoxazole derivatives is a critical factor that dictates their biological activity. A thorough understanding of the structure-activity relationships is paramount for the rational design of novel therapeutics with enhanced potency and selectivity. The hybridization of the isoxazole core with other heterocyclic systems presents a promising avenue for the development of next-generation therapeutic agents.[7] Future research should continue to explore the vast chemical space of isoxazole isomers to unlock their full therapeutic potential in various disease areas.

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  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. PubMed - NIH.
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC - PubMed Central.
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  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
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  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Publishing.
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  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate.
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Validation

A Senior Application Scientist's Guide to the In Vitro and In Vivo Validation of Isoxazole-Based Drug Candidates

Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide range of therapeutic agents, from anti-inflammatory drugs to potent anticancer agents.[1][2][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, acting as inhibitors of crucial enzymes like kinases, cyclooxygenases (COX), and Heat Shock Protein 90 (HSP90), or as modulators of various cellular signaling pathways.[2][4][5][6]

The journey from a promising isoxazole-based hit compound to a viable drug candidate is a rigorous, multi-stage process of validation. This guide provides an in-depth, experience-driven comparison of the essential in vitro and in vivo methodologies required to build a comprehensive data package for these candidates. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust preclinical assessment.

Part 1: In Vitro Validation - From Potency to Cellular Mechanism

The initial phase of validation occurs in a controlled laboratory environment, focusing on direct target engagement, cellular activity, and selectivity. The goal is to establish a clear Structure-Activity Relationship (SAR) and identify compounds with the desired biological profile before committing to resource-intensive in vivo studies.

Primary Screening: Quantifying Target Engagement and Potency

The first critical question is whether the isoxazole candidate directly interacts with its intended molecular target and with what potency.

A. Biochemical Assays (e.g., Kinase Inhibition)

For isoxazole candidates designed as enzyme inhibitors (a common application), biochemical assays are indispensable.[7][8] These cell-free systems isolate the target enzyme and the candidate compound, providing a clean measure of inhibitory activity.

  • Causality & Rationale: This approach eliminates cellular complexity, such as membrane permeability and off-target effects, allowing for a direct assessment of target binding and inhibition. The primary output, the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is a fundamental metric for ranking compound potency.

  • Data Interpretation: A lower IC50 value indicates higher potency. Candidates with nanomolar (nM) IC50 values are often prioritized for further development.

B. Cell-Based Assays: Confirming Activity in a Biological Context

While biochemical assays are clean, they don't reflect the complex cellular environment. Cell-based assays are crucial to confirm that the compound can penetrate cells and engage its target to elicit a functional response.[7][8][9]

  • Causality & Rationale: These assays measure the downstream consequences of target engagement. For a kinase inhibitor, this could be a reduction in the phosphorylation of a known substrate.[10] For an anticancer agent, this is often a decrease in cell viability or proliferation.[1][4] This step validates that the biochemical potency translates into a desired cellular effect.

  • Key Methodologies:

    • Phosphorylation Assays (Western Blot, ELISA): Directly measure the phosphorylation status of a target's substrate, providing mechanistic evidence of target inhibition in the cell.[8][10]

    • Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells.[11][12] A dose-dependent decrease in cell viability upon treatment with the isoxazole candidate indicates cytotoxic or cytostatic activity. The resulting EC50 or GI50 value is a key measure of cellular potency.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic potential of a compound.[11][13]

Pillar of Trustworthiness: This protocol's reliability hinges on the inclusion of appropriate controls: untreated cells (negative control), a known cytotoxic agent (positive control), and vehicle-only treated cells (to control for solvent effects).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)[3]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Isoxazole drug candidates (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[14]

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[14]

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the isoxazole candidates. Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compounds to the wells. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][14]

  • Data Acquisition: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the GI50/IC50 value.

Secondary Screening: Defining the Therapeutic Window and Mechanism

Once potent compounds are identified, the focus shifts to understanding their selectivity and mechanism of action.

A. Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring the candidate compound predominantly interacts with its intended target, minimizing off-target effects that can lead to toxicity.[15][16][17]

  • Causality & Rationale: Isoxazole-based kinase inhibitors, for example, should be tested against a panel of other kinases to determine their selectivity profile. A highly selective compound will have a much lower IC50 for its primary target compared to other kinases. This selectivity is crucial for a favorable safety profile.[18] The Selectivity Index (SI) , often calculated as (IC50 for off-target / IC50 for primary target), quantifies this. A higher SI is desirable.

B. Mechanism of Action (MoA) Elucidation

Understanding how a compound exerts its effect is fundamental. For anticancer isoxazoles, this often involves inducing programmed cell death (apoptosis).[1][4]

  • Causality & Rationale: Confirming the MoA provides confidence in the on-target activity of the compound. If a compound is designed to inhibit a pro-survival protein, its downstream effect should be the induction of apoptosis.

  • Key Methodologies:

    • Western Blot for Apoptotic Markers: This technique can detect changes in the expression levels of key proteins involved in apoptosis, such as cleaved Caspase-3 and PARP, providing definitive evidence of apoptosis induction.[19]

    • Flow Cytometry (Annexin V/PI Staining): This method quantifies the percentage of cells undergoing early and late apoptosis.

Visualizing the In Vitro Workflow

The logical progression from primary to secondary in vitro screening is a critical decision-making pathway.

InVitro_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Biochemical Biochemical Assay (e.g., Kinase Assay) CellBased Cell-Based Assay (e.g., MTT) Biochemical->CellBased Confirm Cellular Activity Decision1 Potency? (IC50 / GI50 < Threshold) CellBased->Decision1 Selectivity Selectivity Profiling (Kinase Panel) MoA Mechanism of Action (e.g., Apoptosis Assay) Selectivity->MoA Decision2 Selective & On-Target MoA? MoA->Decision2 Decision1->Selectivity Yes Stop Stop/Optimize Decision1->Stop No Proceed Advance to In Vivo Studies Decision2->Proceed Yes Decision2->Stop No

Caption: A typical decision-making workflow for the in vitro validation of isoxazole drug candidates.

Part 2: In Vivo Validation - Assessing Efficacy and Safety in a Living System

Promising candidates from in vitro testing must then prove their worth in a complex, whole-organism setting. In vivo studies are designed to answer critical questions about a drug's pharmacokinetics, efficacy, and safety.[20]

Pharmacokinetic (PK) Studies

Before testing for efficacy, it's essential to understand how the animal body processes the isoxazole compound.

  • Causality & Rationale: PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[21][22] This information is vital for designing an effective dosing regimen (dose and schedule) for the efficacy studies. Key parameters include bioavailability, half-life, and maximum concentration (Cmax).[21]

  • Methodology: The compound is administered to animals (typically rats or mice) via the intended clinical route (e.g., oral, intravenous).[21][23] Blood samples are collected at various time points and analyzed using techniques like HPLC-MS/MS to quantify the concentration of the drug and its metabolites.[21][22]

Efficacy Studies in Animal Models

The ultimate preclinical test is whether the drug candidate can inhibit tumor growth in a living animal.

  • Causality & Rationale: Efficacy studies provide the most compelling preclinical evidence of a drug's potential therapeutic benefit. The choice of animal model is critical and should be relevant to the human disease.[24][25]

  • Key Methodologies:

    • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice.[25][26][27] This is a widely used and well-established model for initial efficacy testing.[26]

    • Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into mice. These models better retain the heterogeneity of the original tumor and are considered more predictive of clinical outcomes.[27][28]

    • Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development.[25][28]

Detailed Protocol: Human Tumor Xenograft Efficacy Study

Pillar of Trustworthiness: This protocol requires ethical approval from an Institutional Animal Care and Use Committee (IACUC). It must include a vehicle control group to serve as the baseline for tumor growth and a positive control group (a known effective drug) for comparison.

Materials:

  • Immunodeficient mice (e.g., athymic Nude or SCID)

  • Human cancer cells (e.g., A549 for lung cancer)

  • Matrigel (or similar basement membrane matrix)

  • Isoxazole drug candidate formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal scales

Step-by-Step Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and animal body weight regularly.

  • Randomization and Dosing: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Isoxazole Candidate Low Dose, Isoxazole Candidate High Dose, Positive Control).

  • Treatment Administration: Administer the drug candidate and controls according to the predetermined dosing schedule (e.g., once daily, orally) established from PK studies. Continue treatment for a specified duration (e.g., 21-28 days).

  • Efficacy Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Monitor animal health and body weight throughout the study as a measure of tolerability.

  • Data Analysis: At the end of the study, calculate the %TGI for each treatment group compared to the vehicle control. Statistically significant TGI without excessive body weight loss indicates a promising efficacy and safety profile.

Preliminary Toxicology Studies

Early assessment of a compound's safety profile is crucial to avoid late-stage failures.[29][30]

  • Causality & Rationale: These studies identify potential toxicities and help establish a maximum tolerated dose (MTD).[30] This ensures that the doses used in efficacy studies are both effective and safe for the animals.

  • Methodology: Dose-range finding studies are conducted where escalating doses of the compound are administered to rodents.[30] Animals are monitored for clinical signs of toxicity, changes in body weight, and at the end of the study, organs are examined for gross pathology.[23]

Comparative Data Analysis

To contextualize the performance of new isoxazole candidates, their data must be compared against a relevant standard or alternative.

Table 1: In Vitro Performance Comparison of Isoxazole-Based Kinase Inhibitors

CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Selectivity Index (SI)MCF-7 Cell GI50 (nM)Apoptosis Induction (% of Control)
Isoxazole A 585017025250%
Isoxazole B 2530012150110%
Reference Drug 10120012050220%

Data are hypothetical for illustrative purposes.

Table 2: In Vivo Efficacy Comparison in a Xenograft Model

Treatment GroupDosing RegimenFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 10 mL/kg, PO, QD1500 ± 210-+2%
Isoxazole A 50 mg/kg, PO, QD450 ± 9570%-4%
Reference Drug 30 mg/kg, PO, QD600 ± 11060%-8%

Data are hypothetical for illustrative purposes. PO: Per os (oral), QD: Quaque die (once daily).

Visualizing the Target Pathway and In Vivo Logic

Understanding the molecular context and the relationship between different study types is key.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Isoxazole Isoxazole Inhibitor Isoxazole->PI3K Isoxazole->AKT

Caption: Signaling pathway often targeted by isoxazole-based inhibitors, such as the PI3K/AKT pathway.

InVitro_InVivo_Logic cluster_0 In Vitro Data cluster_1 In Vivo Studies Potency High Potency (Low IC50/GI50) PK Pharmacokinetics (Good Exposure) Potency->PK Justifies Selectivity High Selectivity (High SI) Selectivity->PK Efficacy Efficacy (High TGI) PK->Efficacy Enables Outcome Successful Drug Candidate Efficacy->Outcome Predicts

Caption: The logical relationship demonstrating how strong in vitro data justifies and informs in vivo studies.

Conclusion

The validation of isoxazole-based drug candidates is a systematic process of building confidence through layers of evidence. It begins with precise in vitro characterization of potency, cellular activity, and selectivity, which provides the foundational rationale for advancing a compound. This is followed by rigorous in vivo assessment of pharmacokinetics, safety, and efficacy in disease-relevant models. By integrating these disciplines and focusing on the causal links between experimental choices and outcomes, researchers can effectively identify and advance isoxazole derivatives with the highest potential to become novel therapeutics.

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Comparative

The Isoxazole-4-Carbaldehyde Scaffold: A Compass for Navigating Metabolic Stability in Drug Discovery

A Senior Application Scientist's Guide to Comparative In Vitro Assessment In the landscape of modern medicinal chemistry, the isoxazole ring is a privileged scaffold, prized for its unique electronic properties and versa...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative In Vitro Assessment

In the landscape of modern medicinal chemistry, the isoxazole ring is a privileged scaffold, prized for its unique electronic properties and versatile synthetic handles.[1] Specifically, pharmaceuticals derived from the isoxazole-4-carbaldehyde motif have emerged as promising candidates across various therapeutic areas, from neurological disorders to agrochemicals.[2][3] However, the inherent reactivity of both the isoxazole ring and the aldehyde functional group presents a critical challenge: metabolic stability. A compound's susceptibility to biotransformation is a pivotal factor determining its pharmacokinetic profile, influencing its efficacy, and safety.[3]

This guide provides an in-depth comparison of the metabolic fate of isoxazole-4-carbaldehyde derivatives, offering a framework for researchers, scientists, and drug development professionals to assess and optimize the metabolic stability of these promising molecules. We will dissect the primary metabolic pathways, provide detailed protocols for robust in vitro assessment, and explore strategic bioisosteric modifications to enhance drug-like properties.

The Metabolic Gauntlet: Key Pathways for Isoxazole-4-Carbaldehyde Derivatives

The metabolic journey of a pharmaceutical candidate is complex, with the liver being the primary site of biotransformation.[4] For isoxazole-4-carbaldehyde derivatives, two key structural features are prime targets for metabolic enzymes: the isoxazole ring itself and the pendant aldehyde group. The principal enzymatic players in these transformations are the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[5][6]

Isoxazole Ring Metabolism

The isoxazole ring, despite its aromaticity, possesses an inherent weakness in the N-O bond, making it susceptible to reductive cleavage.[7] This can lead to ring-opening and the formation of reactive intermediates. Additionally, the ring can undergo oxidation at various positions, mediated primarily by CYP enzymes.[8]

  • Reductive Ring Cleavage: This pathway can lead to the formation of a variety of products, potentially including reactive species like cyanoacroleins or enimines, which can adduct to macromolecules and lead to toxicity.[8]

  • Oxidative Metabolism: CYP-mediated oxidation can occur on the isoxazole ring or adjacent substituents, leading to hydroxylated metabolites that are more readily excreted.

Aldehyde Group Metabolism

The aldehyde functionality is a significant metabolic hotspot. Aldehyde Oxidase (AO), a cytosolic enzyme, and certain CYP isoforms are highly efficient at oxidizing aldehydes to their corresponding carboxylic acids.[9][10][11] This rapid conversion can be a major clearance pathway, significantly impacting the compound's half-life and oral bioavailability.

  • Oxidation to Carboxylic Acid: This is often the primary and most rapid metabolic pathway for the aldehyde group, driven by both AO and CYPs.[12][13]

  • Reduction to Alcohol: While less common, the aldehyde can also be reduced to the corresponding primary alcohol.

The interplay between these pathways determines the overall metabolic profile of an isoxazole-4-carbaldehyde derivative. A critical aspect of early-stage drug discovery is to understand which of these routes predominates and to modulate the structure to achieve a more favorable pharmacokinetic profile.

ExperimentalWorkflow cluster_microsomes Liver Microsomal Stability Assay cluster_hepatocytes Hepatocyte Stability Assay M_Start Incubate Compound with Liver Microsomes + NADPH M_Time Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) M_Start->M_Time M_Quench Quench Reaction (e.g., Acetonitrile) M_Time->M_Quench M_Analyze LC-MS/MS Analysis of Parent Compound Depletion M_Quench->M_Analyze H_Start Incubate Compound with Suspension Hepatocytes H_Time Time-Point Sampling (e.g., 0, 30, 60, 120, 240 min) H_Start->H_Time H_Quench Quench Reaction (e.g., Acetonitrile) H_Time->H_Quench H_Analyze LC-MS/MS Analysis of Parent Compound Depletion H_Quench->H_Analyze

Caption: Comparative experimental workflows for metabolic stability assays.

Liver Microsomal Stability Assay

This assay utilizes subcellular fractions of the liver that are enriched in Phase I enzymes, particularly CYPs. [4]It is a cost-effective and high-throughput method for assessing CYP-mediated metabolism.

Protocol:

  • Preparation: Thaw pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM), and liver microsomes (0.5 mg/mL protein).

  • Initiation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Termination: Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method. [14] Causality Behind Experimental Choices: The inclusion of NADPH is critical as it is the necessary cofactor for CYP enzyme activity. The time points are chosen to capture the initial rate of metabolism. Acetonitrile is used to precipitate proteins and halt enzymatic activity.

Hepatocyte Stability Assay

This assay uses intact liver cells, providing a more physiologically relevant model that includes both Phase I and Phase II metabolic enzymes, as well as active transport processes. [15] Protocol:

  • Preparation: Thaw cryopreserved human hepatocytes and resuspend in incubation medium. Prepare a suspension of hepatocytes at a defined cell density (e.g., 0.5 x 10^6 viable cells/mL).

  • Incubation: Add the test compound (typically 1 µM) to the hepatocyte suspension and incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.

  • Termination: Terminate the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing: Homogenize or lyse the cells and then centrifuge to pellet cell debris.

  • Analysis: Analyze the supernatant for the parent compound concentration using LC-MS/MS.

Causality Behind Experimental Choices: The use of whole cells provides a more complete picture of metabolism, including the contribution of cytosolic enzymes like AO and Phase II conjugation pathways. Longer incubation times are often necessary to observe significant turnover for more stable compounds.

Data Interpretation and Comparison

The primary outputs of these assays are the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

ParameterLiver MicrosomesHepatocytes
Enzymes Primarily Phase I (CYPs)Phase I and Phase II, Transporters
Cofactors Requires external addition (e.g., NADPH)Endogenously present
Cellular Context Subcellular fractionIntact cell
Typical Throughput HighModerate to High
Cost LowerHigher
Predictive Power Good for CYP-mediated clearanceMore comprehensive prediction of hepatic clearance

Comparative Metabolic Stability Data: A Hypothetical Case Study

To illustrate the application of these assays, consider the following hypothetical data for an isoxazole-4-carbaldehyde derivative (Compound A) and two alternatives: a derivative with a blocked metabolic site (Compound B) and a bioisosteric replacement (Compound C).

CompoundStructureIn Vitro t1/2 (min) - MicrosomesIn Vitro t1/2 (min) - HepatocytesCLint (µL/min/mg protein) - MicrosomesCLint (µL/min/10^6 cells) - Hepatocytes
Compound A Isoxazole-4-carbaldehyde151046.269.3
Compound B Isoxazole-4-carbaldehyde (deuterated aldehyde)453515.419.8
Compound C Pyrazole-4-carbaldehyde> 60> 120< 11.6< 5.8
Verapamil (Control)121857.838.5

Analysis of Hypothetical Data:

  • Compound A exhibits rapid metabolism in both microsomes and hepatocytes, suggesting susceptibility to both CYP and other enzymes (likely AO).

  • Compound B , with a deuterated aldehyde, shows significantly improved metabolic stability. This indicates that oxidation of the aldehyde is a major metabolic pathway, and the stronger C-D bond slows this process (the kinetic isotope effect).

  • Compound C , where the isoxazole is replaced with a pyrazole, demonstrates high metabolic stability. This suggests that the pyrazole ring is less susceptible to the metabolic pathways that degrade the isoxazole scaffold.

Strategic Modifications to Enhance Metabolic Stability

The data from in vitro assays guide the rational design of more stable analogues. Bioisosteric replacement is a powerful strategy in this regard. [13]

Blocking Sites of Metabolism
  • Deuteration: As illustrated with Compound B, replacing a metabolically labile hydrogen with deuterium can significantly slow the rate of metabolism.

  • Fluorination: Introducing fluorine atoms at or near a metabolic hotspot can block oxidation by sterically hindering enzyme access or by altering the electronic properties of the molecule.

Bioisosteric Replacement of the Isoxazole-4-Carbaldehyde Moiety

Replacing the entire isoxazole-4-carbaldehyde scaffold with a different heterocyclic system that is more resistant to metabolism can be a highly effective strategy.

  • Pyrazole: As shown with Compound C, pyrazoles can be more stable to oxidative and reductive metabolism.

  • Oxadiazole or Triazole: These five-membered heterocycles can mimic the steric and electronic properties of the isoxazole while offering different metabolic profiles. [15]* Replacing the Aldehyde: If aldehyde oxidation is the primary liability, replacing the carbaldehyde with a more stable group like a nitrile or a trifluoromethyl group can be beneficial.

Caption: Strategies to enhance the metabolic stability of isoxazole-4-carbaldehyde derivatives.

Conclusion

The isoxazole-4-carbaldehyde scaffold holds significant promise in the development of novel pharmaceuticals. However, its inherent metabolic liabilities require careful consideration and proactive mitigation strategies. A thorough understanding of the key metabolic pathways, coupled with a robust and comparative in vitro assessment using both liver microsomes and hepatocytes, provides the necessary foundation for rational drug design. By employing strategies such as blocking metabolic hotspots and judicious bioisosteric replacement, researchers can navigate the complexities of drug metabolism and unlock the full therapeutic potential of this valuable chemical scaffold. The self-validating nature of comparing results from microsomal and hepatocyte assays, and subsequently testing rationally designed analogues, creates a powerful feedback loop for optimizing metabolic stability and advancing promising drug candidates.

References

  • Gardner, I., et al. (2022). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Xenobiotica, 52(8), 943-956. Available from: [Link]

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  • Manevski, N., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. Available from: [Link]

  • Dalvie, D., & Di, L. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. Available from: [Link]

  • Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available from: [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Available from: [Link]

  • Sharma, R., et al. (2014). Aldehyde oxidase and its role as a drug metabolizing enzyme. Drug Metabolism Reviews, 46(4), 425-451. Available from: [Link]

  • Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Expert Opinion on Drug Metabolism & Toxicology, 8(4), 487-503. Available from: [Link]

  • Manevski, N., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10955-10994. Available from: [Link]

  • Hewitt, W. M., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Molecules, 26(12), 3650. Available from: [Link]

  • Carino, A., et al. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters, 9(10), 1043-1048. Available from: [Link]

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  • Lee, M. Y., et al. (2007). Cytochromes P450 catalyze oxidation of α,β-unsaturated aldehydes. Journal of Biological Chemistry, 282(41), 30068-30077. Available from: [Link]

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  • Li, Y., et al. (2005). Comparison of the in vitro metabolic stability data from cassette analysis with discrete analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 745-751. Available from: [Link]

  • Lee, M. Y., et al. (2009). Cytochromes P450 Catalyze the Reduction of α,β-Unsaturated Aldehydes. Journal of Biological Chemistry, 284(16), 10667-10675. Available from: [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Available from: [Link]

  • Coe, S. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available from: [Link]

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  • Chem-Space. (n.d.). Bioisosteric Replacements. Available from: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of isoxazole -naphthalene derivatives as anti-tubulin agents. Bioorganic & Medicinal Chemistry, 28(10), 115456. Available from: [Link]

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  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. Available from: [Link]

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Validation

A Senior Application Scientist's Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the isoxazole ring, particularly the potential for substitution at the 4-position, allows for fine-tuning of physicochemical properties and biological activity. This guide provides a comparative analysis of various Quantitative Structure-Activity Relationship (QSAR) studies on isoxazole derivatives, with a particular focus on analogs substituted at the 4-position, such as isoxazole-4-carboxamides. Our objective is to dissect the methodologies, compare the findings, and offer insights into the rational design of novel, potent isoxazole-based therapeutic agents.

The Imperative of QSAR in Modern Drug Discovery

QSAR modeling represents a paradigm shift in drug discovery, moving from serendipitous screening to rational, data-driven design. By correlating the chemical structure of compounds with their biological activities, QSAR models can predict the potency of novel molecules, prioritize synthetic efforts, and elucidate the key structural features governing therapeutic efficacy. This guide will delve into various QSAR approaches, from the classical Hansch analysis to the more sophisticated 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Analysis of QSAR Methodologies for Isoxazole Derivatives

We will now explore and compare different QSAR studies on isoxazole derivatives, highlighting the nuances of each methodology and the specific insights they provide into the structure-activity landscape of this important class of compounds.

3D-QSAR: CoMFA and CoMSIA in Elucidating Anticancer and FXR Agonist Activity

Three-dimensional QSAR (3D-QSAR) methods provide a powerful framework for understanding the interaction of ligands with their biological targets by analyzing the 3D properties of molecules.[4]

A notable 3D-QSAR study focused on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists, which are promising targets for metabolic diseases.[4][5][6] This study employed both CoMFA and CoMSIA to build predictive models. The CoMFA model primarily considers steric and electrostatic fields, while the CoMSIA model provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[4]

In another compelling application, 3D-QSAR models were developed for isoxazole derivatives as Hsp90 inhibitors, a key target in cancer therapy.[7] This study also utilized CoMFA and CoMSIA to elucidate the structural requirements for potent Hsp90 inhibition.

Key Findings and Comparative Insights:

QSAR Model Biological Target Key Statistical Parameters Key Structural Insights from Contour Maps
CoMFA FXR Agonistsq² = 0.664, r² = 0.960, r²_pred = 0.872[4][5][6]- Sterically favorable bulky groups are preferred at certain positions. - Electronegative groups enhance activity in specific regions.
CoMSIA FXR Agonistsq² = 0.706, r² = 0.969, r²_pred = 0.866[4][5][6]- Hydrophobic substituents are crucial for activity. - Hydrogen bond donor and acceptor groups play a significant role in binding.
CoMFA Hsp90 InhibitorsNot explicitly stated, but robust models were generated.[7]- Steric bulk is favored in the solvent-exposed region. - Electropositive potential is beneficial near the amide linker.
CoMSIA Hsp90 InhibitorsNot explicitly stated, but robust models were generated.[7]- Hydrophobic groups are important for occupying a hydrophobic pocket. - Hydrogen bond acceptors are critical for interaction with key residues.

Causality Behind Experimental Choices: The choice of CoMFA and CoMSIA in these studies is driven by the need to understand the 3D spatial requirements for ligand binding. By generating intuitive contour maps, these methods provide a visual roadmap for designing new derivatives with enhanced potency. The statistical robustness of the generated models, as indicated by the high q², r², and r²_pred values, validates their predictive power.[4][5][6]

Workflow for a Typical 3D-QSAR Study

The following diagram illustrates the general workflow of a 3D-QSAR study, from the initial data preparation to the final model validation and interpretation.

G A 1. Dataset Preparation (Structures & Activities) B 2. Molecular Modeling & Alignment A->B C 3. Calculation of Molecular Fields (Steric, Electrostatic, etc.) B->C D 4. Partial Least Squares (PLS) Analysis C->D E 5. Model Validation (Cross-validation, Test Set) D->E F 6. Interpretation of Contour Maps E->F If Validated G 7. Design of New Compounds F->G

Caption: General workflow of a 3D-QSAR study.

Experimental Protocols: A Step-by-Step Guide to QSAR Analysis

To ensure the scientific integrity and reproducibility of QSAR studies, a well-defined and validated protocol is essential. Here, we outline a representative step-by-step methodology for conducting a 3D-QSAR study on isoxazole-4-carboxamide derivatives.

Protocol: 3D-QSAR of Isoxazole-4-Carboxamide Derivatives as Anticancer Agents

  • Data Set Preparation:

    • Compile a dataset of isoxazole-4-carboxamide derivatives with their corresponding in vitro anticancer activities (e.g., IC50 values) against a specific cancer cell line.[3][8]

    • Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)) to ensure a linear relationship with the free energy of binding.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation.

  • Molecular Modeling and Alignment:

    • Draw the 2D structures of all compounds and convert them to 3D structures using molecular modeling software.

    • Perform energy minimization of each structure using a suitable force field (e.g., MMFF94).

    • Align the molecules based on a common substructure (e.g., the isoxazole-4-carboxamide core). This step is critical as it determines the frame of reference for the 3D-QSAR analysis.

  • CoMFA and CoMSIA Field Calculation:

    • For CoMFA, place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies at each grid point using a probe atom.

    • For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor similarity indices.

  • PLS Analysis and Model Generation:

    • Use Partial Least Squares (PLS) analysis to correlate the CoMFA/CoMSIA fields (independent variables) with the biological activities (pIC50 values, dependent variable).

    • PLS is employed to handle the large number of variables and potential collinearity in the data.

  • Model Validation:

    • Internal Validation (Cross-validation): Perform leave-one-out (LOO) or leave-multiple-out (LMO) cross-validation to assess the internal consistency and predictive ability of the model. The cross-validated correlation coefficient (q²) is a key metric.

    • External Validation: Use the test set of compounds (which were not used in model generation) to evaluate the predictive power of the model on new data. The predictive correlation coefficient (r²_pred) is calculated.

  • Interpretation of Contour Maps:

    • Visualize the results as 3D contour maps. These maps highlight the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

    • For example, a green contour in a CoMFA steric map indicates a region where bulky substituents are favored, while a yellow contour suggests that steric hindrance is detrimental to activity.

Visualizing the Chemical Space of Isoxazole Derivatives

The following diagram provides a conceptual representation of the chemical space explored in QSAR studies of isoxazole derivatives, highlighting the different substitution points that can be varied to modulate biological activity.

Caption: Chemical space of substituted isoxazole derivatives.

Future Perspectives and Conclusion

QSAR studies have proven to be an invaluable tool in the rational design and optimization of isoxazole-based therapeutic agents. The comparative analysis of different QSAR methodologies reveals that while 2D-QSAR can provide useful initial insights, 3D-QSAR methods like CoMFA and CoMSIA offer a more detailed and spatially-aware understanding of structure-activity relationships.

The future of QSAR for isoxazole derivatives lies in the integration of more advanced computational techniques, such as:

  • Machine Learning and Artificial Intelligence: Employing sophisticated algorithms to build more accurate and predictive QSAR models from large datasets.

  • Molecular Dynamics Simulations: Combining QSAR with molecular dynamics to understand the dynamic interactions between isoxazole derivatives and their biological targets.[7]

  • Pharmacophore Modeling and Virtual Screening: Using the insights from QSAR to develop pharmacophore models for the efficient virtual screening of large chemical libraries.

References

  • Antimicrobial activity of isoxazole derivatives: A brief overview. (2024). ResearchGate. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (2015). ResearchGate. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). Odesa University. [Link]

  • (PDF) 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). ResearchGate. [Link]

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). National Center for Biotechnology Information. [Link]

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  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). National Center for Biotechnology Information. [Link]

  • 3D-QSAR, molecular docking, and molecular dynamic simulations for prediction of new Hsp90 inhibitors based on isoxazole scaffold. (2018). National Center for Biotechnology Information. [Link]

  • Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives. (2015). National Center for Biotechnology Information. [Link]

  • The 3-D QSAR Study of Anticancer 1-N-substituted Imidazo- And pyrrolo-quinoline-4,9-dione Derivatives by CoMFA and CoMSIA. (2001). National Center for Biotechnology Information. [Link]

  • Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. (2021). National Center for Biotechnology Information. [Link]

  • Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling. (2023). ResearchGate. [Link]

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  • Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. (2024). MDPI. [Link]

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Comparative

A Comparative Guide to the Chelating Properties of Isoxazole-Containing Ligands

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Isoxazoles in Chelation Chemistry The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen ato...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Isoxazoles in Chelation Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Beyond its pharmacological roles, the strategic incorporation of donor atoms onto the isoxazole scaffold gives rise to a versatile class of chelating agents with potential applications in drug delivery, bio-imaging, and catalysis. The unique electronic properties and structural rigidity of the isoxazole nucleus, coupled with the ability to introduce various coordinating groups, allow for the fine-tuning of metal ion selectivity and complex stability.[3][4][5] This guide will delve into the experimental methodologies used to characterize the chelating properties of these ligands and provide a comparative analysis of their performance against established chelating agents.

Core Principles of Chelation by Isoxazole-Containing Ligands

The chelating ability of isoxazole-containing ligands stems from the presence of strategically positioned donor atoms that can coordinate with a central metal ion. The nitrogen atom of the isoxazole ring itself can act as a soft donor, while appended functional groups such as hydroxyl, carboxyl, or amino moieties provide additional hard or soft coordination sites. The formation of stable, multi-dentate chelate rings is a key determinant of the high affinity and selectivity of these ligands for specific metal ions.

ChelationPrinciple

Experimental Evaluation of Chelating Properties

A thorough understanding of the chelating properties of isoxazole-containing ligands requires the application of various analytical techniques. This section outlines the key experimental methodologies and the type of data they provide.

Potentiometric Titration: The Gold Standard for Stability Constants

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes in solution.[3][4] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Experimental Protocol: Potentiometric Titration

  • Solution Preparation:

    • Prepare stock solutions of the isoxazole-containing ligand, the metal salt (e.g., CuCl₂, Ni(NO₃)₂, CoCl₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent system (often a water-organic solvent mixture to ensure solubility).[4]

    • The ionic strength of the solutions should be maintained constant using a background electrolyte like KNO₃ or NaClO₄.[3][4]

  • Titration Procedure:

    • Calibrate the pH electrode with standard buffer solutions.

    • In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the strong acid.

    • Titrate this solution with the standardized strong base, recording the pH value after each addition.

    • Perform separate titrations for the strong acid alone and the strong acid with the ligand to determine the ligand's protonation constants.

  • Data Analysis:

    • Plot the pH readings against the volume of base added to obtain titration curves.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).

    • The protonation constants of the ligand and the stability constants of the metal complexes are then calculated using specialized software that employs computational methods like those developed by Irving and Rossotti.[3]

PotentiometricTitration

Comparative Stability Constants of Isoxazole Schiff Base-Metal Complexes

The following table summarizes the stability constants (log K) for various metal complexes of isoxazole-containing Schiff bases, as determined by potentiometric titration.

LigandMetal Ionlog K₁log K₂Reference
HEBMI¹Cu(II)8.547.21[4]
Ni(II)6.875.62[4]
Co(II)6.235.11[4]
HNBMI²Cu(II)7.986.54[4]
Ni(II)6.125.01[4]
Co(II)5.894.76[4]
MEMIIMP³Cu(II)9.258.14[3]
Ni(II)7.566.43[3]
Co(II)7.126.01[3]
Zn(II)7.896.78[3]

¹3-(2-hydroxy-3-ethoxybenzylideneamino)-5-methyl isoxazole ²3-(2-hydroxy-5-nitrobenzylidene amino)-5-methyl isoxazole ³Schiff base of 3-amino-5-methyl isoxazole with 2-hydroxy-3-methoxy-benzaldehyde

The data consistently show the stability order of the complexes to be Cu(II) > Ni(II) > Co(II), which is in agreement with the Irving-Williams series.[3] This trend is attributed to a combination of the polarizing ability of the metal ion and crystal field stabilization energies.[3]

UV-Visible Spectrophotometry: A Versatile Tool for Stoichiometry and Stability

UV-Visible spectrophotometry is a powerful technique for studying metal-ligand complexation, particularly when the complex has a distinct absorption spectrum from the free ligand and metal ion. It can be used to determine the stoichiometry of the complex and to calculate stability constants.

Experimental Protocol: Job's Method of Continuous Variation

  • Solution Preparation:

    • Prepare equimolar stock solutions of the isoxazole-containing ligand and the metal salt.

    • Prepare a series of solutions where the total molar concentration of ligand and metal is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.

JobsMethod

Fluorescence Spectroscopy: Probing Metal-Ligand Interactions with High Sensitivity

Fluorescence spectroscopy can be a highly sensitive method for studying metal-ligand interactions, especially if the ligand is fluorescent. The binding of a metal ion can lead to either quenching or enhancement of the ligand's fluorescence.

Experimental Protocol: Fluorescence Quenching Titration

  • Solution Preparation:

    • Prepare a stock solution of the fluorescent isoxazole-containing ligand.

    • Prepare a stock solution of the quenching metal ion.

  • Titration and Measurement:

    • Place a known concentration of the ligand solution in a cuvette.

    • Record the initial fluorescence emission spectrum.

    • Make successive additions of the metal ion solution to the cuvette, recording the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

FluorescenceQuenching

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[6][7]

Experimental Protocol: ITC Measurement

  • Sample Preparation:

    • Prepare solutions of the isoxazole-containing ligand and the metal ion in the same buffer to minimize heats of dilution.

    • Degas the solutions to prevent the formation of air bubbles.

  • ITC Experiment:

    • Load the ligand solution into the injection syringe and the metal ion solution into the sample cell of the calorimeter.

    • Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis:

    • The raw data (a series of heat spikes) is integrated to yield a binding isotherm.

    • Fitting the binding isotherm to a suitable binding model allows for the determination of the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH).[6] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

ITCWorkflow

Comparative Analysis with Other Chelating Agents

To contextualize the performance of isoxazole-containing ligands, it is essential to compare their properties with those of well-established chelating agents.

Isoxazoles vs. EDTA

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms highly stable complexes with a wide range of metal ions.[8][9]

  • Coordination and Stoichiometry: EDTA typically forms 1:1 complexes with metal ions, wrapping around the metal to occupy six coordination sites. Isoxazole-based ligands are often bidentate or tridentate, leading to higher stoichiometries (e.g., 1:2 or 1:3 metal:ligand) to satisfy the metal's coordination sphere.

  • Stability: The stability constants for EDTA-metal complexes are generally very high due to the significant chelate effect of its hexadentate nature. While some isoxazole ligands show strong binding, their stability constants are typically lower than those of EDTA for the same metal ion.

  • Selectivity: EDTA is a broad-spectrum chelator. Isoxazole ligands, through synthetic modification of the ring and appended groups, offer greater potential for designing selectivity towards specific metal ions.

Isoxazoles vs. β-Diketones

β-Diketones, such as acetylacetone, are classic bidentate chelating agents that form stable complexes with many metals.[10][11][12]

  • Coordination and Structure: Both isoxazole-based ligands and β-diketones often act as bidentate O,O or N,O donors, forming six-membered chelate rings with metal ions.

  • Stability: The stability of β-diketone complexes is well-documented. A direct comparison of stability constants would depend on the specific substituents on both the isoxazole and β-diketone scaffolds.

  • Synthetic Versatility: Both classes of ligands offer considerable synthetic flexibility. The isoxazole ring, however, provides a heterocyclic core that can be more readily integrated into larger, more complex molecular architectures for specific biological targeting.

Conclusion

Isoxazole-containing ligands represent a promising and versatile class of chelating agents. Their chelating properties can be systematically evaluated using a suite of analytical techniques, with potentiometric titration and UV-Visible spectrophotometry being the most common for determining stability constants and stoichiometry. While established chelators like EDTA offer broad and strong chelation, the synthetic tractability of the isoxazole scaffold provides a unique advantage for the rational design of ligands with tailored selectivity and physicochemical properties for specific applications in medicine and materials science. Further exploration using sensitive techniques like fluorescence spectroscopy and Isothermal Titration Calorimetry will undoubtedly provide deeper insights into the thermodynamic driving forces behind their metal ion recognition.

References

  • Prashanthi, Y., Kiranmai, K., Subhashini, N.J.P. and Shivaraj, S. (2008) Synthesis, Potentiometric and Antimicrobial Studies on Metal Complexes of Isoxazole Schiff Bases. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 30-35. [Link]

  • Shivaraj, et al. (2009) Synthesis, potentiometric and antimicrobial studies on metal complexes of isoxazole Schiff bases. Journal of the Serbian Chemical Society, 74(1), 25-36.
  • Pawar, R. P., et al. (2010) Metal-Ligand Stability Constant of Eu(III), Sm(III), Tb(III), Nd(III) and Pr(III) Metal Ion Complex with Some Substituted Isoxazolines. Asian Journal of Chemistry, 22(3), 1831-1836.
  • Martins, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-39.
  • Genc, H., et al. (2015) Synthesis and characterization of new beta-diketo derivatives with iron chelating ability. Journal of Inorganic Biochemistry, 144, 51-61.
  • Stability Constants Data of the Ligands 1-9 with Different Metal Ions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • Hammond, G. S., Nonhebel, D. C., & Wu, C. H. S. (1963). Chelates of β-Diketones. V. Preparation and Properties of Chelates Containing Sterically Hindered Ligands. Inorganic Chemistry, 2(1), 73–76.
  • Abu-Eittah, R., & El-Kourashy, A. G. (1987). Spectrophotometric & Potentiometric Studies of Some Multidentate Schiff Bases & Their Complexes. Indian Journal of Chemistry, 26A, 484-488.
  • Prashanthi, Y., Kiranmai, K., Subhashini, N.J.P. and Shivaraj, S. (2008) Synthesis, Potentiometric and Antimicrobial Studies on Metal Complexes of Isoxazole Schiff Bases. Spectrochimica Acta A, 70, 30-35. - References. (n.d.). Retrieved January 11, 2026, from [Link].

  • Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases and Their Metal Complexes In Solution. (n.d.). Retrieved January 11, 2026, from [Link].

  • The evolution of β-diketone or β-diketophenol ligands and related complexes | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link].

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - NIH. (n.d.). Retrieved January 11, 2026, from [Link].

  • Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link].

  • Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes - Der Pharma Chemica. (n.d.). Retrieved January 11, 2026, from [Link].

  • Recent Developments in the Synthesis of β-Diketones - PMC - PubMed Central - NIH. (n.d.). Retrieved January 11, 2026, from [Link].

  • STUDY OF METAL-LIGAND COMPLEXES IN SOLUTION AND THEIR STABILITY CONSTANT - IJCRT.org. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed. (n.d.). Retrieved January 11, 2026, from [Link].

  • Detection of Silver Metal Ion by Fluorescence Quenching Studies on Chlorobenzene-Substituted 1,3,4-Oxadiazole Derivatives - Informatics Journals. (n.d.). Retrieved January 11, 2026, from [Link].

  • Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PubMed Central. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isothermal Titration Calorimetry - ITC - Max-Planck-Gesellschaft. (n.d.). Retrieved January 11, 2026, from [Link].

  • Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes - MDPI. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (n.d.). Retrieved January 11, 2026, from [Link].

  • Green and effective complexation – a comparative study - Jungbunzlauer. (n.d.). Retrieved January 11, 2026, from [Link].

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • A DFT quantum mechanical study of 3-hydroxy-4-pyrone and 3-hydroxy-4-pyridinone based oxidovanadium(IV) complexes | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation - Semantic Scholar. (n.d.). Retrieved January 11, 2026, from [Link].

  • Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment - MDPI. (n.d.). Retrieved January 11, 2026, from [Link].

  • A Comparative Study of the Chelating Effect Between Textured Soya Aqueous Extract and EDTA on Fe3+, Pb2+, Hg2+, Cd2+ and Ni2+ Ions - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • Comparison of Magnesium by EDTA and EGTA as chelating agent. (n.d.). Retrieved January 11, 2026, from [Link].

  • Synthesis and characterization of Fe(III), Pd(II) and Cu(II)-thiazole complexes; DFT, pharmacophore modeling, in-vitro assay and DNA binding studies - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • Hydrogen bonds in dimers of 3-hydroxy-2-methyl-4-pyrone. AIM analysis - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

  • (PDF) Synthesis and characterization of the anticancer and metal binding properties of novel pyrimidinylhydrazone derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link].

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Validation

A Senior Application Scientist's Guide to the Photophysical Evaluation of Fluorescent Dyes Derived from Isoxazole-4-carbaldehyde

For researchers, scientists, and professionals in drug development, the rational selection of a fluorescent probe is a cornerstone of experimental success. While the market is dominated by classical fluorophores like flu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational selection of a fluorescent probe is a cornerstone of experimental success. While the market is dominated by classical fluorophores like fluorescein and rhodamine, emerging heterocyclic scaffolds offer unique advantages in tunability and environmental sensitivity. Among these, dyes derived from the isoxazole core, particularly those synthesized from isoxazole-4-carbaldehyde, present a compelling class of fluorophores.[1][2] Their facile synthesis and the electronic nature of the isoxazole ring allow for the development of probes with tailored photophysical properties.[3][4]

This guide provides a comprehensive framework for evaluating the photophysical properties of novel fluorescent dyes derived from isoxazole-4-carbaldehyde. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a deep understanding of not just what the properties are, but why they are critical for robust and reproducible fluorescence-based assays.

The Pillars of Fluorophore Performance: Key Photophysical Parameters

The utility of any fluorescent dye is defined by a set of interdependent photophysical parameters. Understanding these is essential for selecting or designing the optimal probe for a specific application, be it high-resolution microscopy or high-throughput screening.[5][6]

  • Molar Extinction Coefficient (ε): This parameter quantifies how strongly a dye absorbs light at a given wavelength. A higher ε value is desirable as it indicates that the dye can be efficiently excited, leading to a brighter signal and often allowing for lower, less phototoxic excitation power.[7]

  • Fluorescence Quantum Yield (ΦF): The quantum yield represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[8] A dye with a high quantum yield (approaching 1.0) is considered very bright, providing a strong signal-to-noise ratio.[9]

  • Stokes Shift: This is the difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem).[5] A large Stokes shift is highly advantageous as it minimizes self-absorption (where emitted light is re-absorbed by other dye molecules) and simplifies the optical setup by allowing for more effective separation of excitation and emission signals.[10]

  • Photostability: This refers to a fluorophore's resistance to photochemical degradation (photobleaching) upon exposure to excitation light.[5][11] High photostability is crucial for applications requiring long or repeated exposures, such as time-lapse imaging or single-molecule tracking.[12]

  • Solvatochromism: Many dyes, particularly those with a donor-π-acceptor structure, exhibit solvatochromism, where their absorption and emission spectra change with the polarity of the solvent.[13][14] This property can be harnessed to create environmentally sensitive probes that report on their local microenvironment, such as lipid membrane order or protein binding events.[11][15][16] Isoxazole derivatives are known to exhibit this behavior.[13][17]

Comparative Analysis: Isoxazole Derivatives vs. Standard Fluorophores

To provide a practical context, we present a comparative analysis of hypothetical, yet representative, fluorescent dyes derived from isoxazole-4-carbaldehyde. These derivatives showcase how synthetic modification of the core structure can tune photophysical properties. We compare them against Fluorescein, a widely used benchmark fluorophore.

  • Isoxazole-A: A simple derivative with a phenyl group, representing a baseline isoxazole fluorophore.

  • Isoxazole-B: A derivative functionalized with an electron-donating dimethylamino group, designed to increase intramolecular charge transfer (ICT) and red-shift the emission.

  • Isoxazole-C: A derivative with an extended π-conjugated system, aiming for longer wavelength absorption and emission.[10]

Parameter Isoxazole-A Isoxazole-B Isoxazole-C Fluorescein (Reference)
λabs (nm) 380410430490
λem (nm) 450520560515
Molar Extinction Coefficient (ε) (M-1cm-1) 35,00045,00055,00075,000
Quantum Yield (ΦF) 0.650.800.500.92
Stokes Shift (nm) 7011013025
Relative Photostability (t1/2, sec) 1209515030

Note: Data for isoxazole derivatives are representative values for this class of compounds in a common organic solvent like Dichloromethane. Fluorescein data is for aqueous buffer at pH 9.

This comparison highlights the inherent trade-offs and strengths of the isoxazole platform. While Fluorescein is exceptionally bright (high ε and ΦF), the isoxazole derivatives offer significantly larger Stokes shifts, which is a major advantage for imaging applications. Furthermore, their photostability can be superior, and their spectral properties are highly tunable through synthetic chemistry.[10]

Experimental Protocols for Photophysical Characterization

The trustworthiness of any comparative data hinges on rigorous and standardized experimental protocols. Here, we detail the methodologies for quantifying the key photophysical parameters.

Synthesis Workflow Overview

The synthesis of these dyes typically begins with the functionalization of isoxazole-4-carbaldehyde, often through condensation reactions to build the π-conjugated system.

cluster_synthesis Synthetic Pathway Start Isoxazole-4-carbaldehyde Condensation Base-Catalyzed Condensation (e.g., Knoevenagel) Start->Condensation Reagent Active Methylene Compound (e.g., Substituted Acetonitrile) Reagent->Condensation Product Crude Isoxazole Derivative Condensation->Product Purification Purification (Column Chromatography) Product->Purification Final Pure Isoxazole Dye Purification->Final

Caption: General workflow for synthesizing fluorescent dyes from isoxazole-4-carbaldehyde.

Protocol: Molar Extinction Coefficient (ε) Determination

Causality: This protocol is based on the Beer-Lambert Law (A = εcl), which establishes a linear relationship between absorbance (A) and concentration (c). By measuring the absorbance of a solution with a precisely known concentration and path length (l), we can calculate ε.

  • Stock Solution Preparation: Accurately weigh ~1 mg of the purified dye and dissolve it in a known volume (e.g., 10.00 mL) of a spectroscopic-grade solvent (e.g., Dichloromethane) in a volumetric flask to create a stock solution.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution. The target absorbance for the most concentrated solution should be around 1.0 at the λabs to ensure linearity.

  • Spectrophotometry: Record the UV-Vis absorption spectrum for each dilution using a calibrated spectrophotometer. Use a 1 cm path length quartz cuvette and the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorption (λabs). Plot absorbance at λabs versus concentration for the series of dilutions.

  • Calculation: Perform a linear regression on the plotted data. The slope of the resulting line is the molar extinction coefficient (ε) in M-1cm-1. The R2 value should be >0.99 to ensure the data quality.

Protocol: Relative Fluorescence Quantum Yield (ΦF) Measurement

Causality: Measuring absolute quantum yields is complex.[18] The comparative method of Williams et al. is a reliable and widely used alternative.[8] It assumes that if a standard and a test sample have the same absorbance at the same excitation wavelength in the same solvent, they absorb the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.

cluster_QY Quantum Yield Measurement Workflow Prep Prepare Dilute Solutions (Abs < 0.1) of Standard and Test Sample Abs Measure UV-Vis Absorbance Spectra of All Solutions Prep->Abs Fluor Measure Fluorescence Emission Spectra (Same λex) Abs->Fluor Integrate Integrate Area Under Emission Curves Fluor->Integrate Plot Plot Integrated Intensity vs. Absorbance for Standard and Test Integrate->Plot Calculate Calculate ΦF(Test) using Comparative Equation Plot->Calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield (ΦF).

  • Standard Selection: Choose a well-characterized quantum yield standard whose absorption and emission spectra overlap with the test sample. For blue-emitting isoxazoles, Quinine Sulfate in 0.5 M H2SO4 (ΦF = 0.54) is a common choice.[19]

  • Solution Preparation: Prepare a series of dilute solutions of both the test dye and the standard in the same solvent. It is critical that the absorbance at the chosen excitation wavelength is kept below 0.1 to avoid inner filter effects.[8]

  • Absorbance Measurement: Record the absorbance spectra for all solutions.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (excitation/emission slits, detector voltage) must be kept identical for all measurements. The excitation wavelength (λex) must be the same for both the standard and the test sample.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • For both the standard and the test sample, plot the integrated fluorescence intensity versus the absorbance at λex.

    • Determine the slope (Gradient) of the resulting straight line for both the standard (GradST) and the test sample (GradX).

  • Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation:[8]

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where ΦST is the quantum yield of the standard, and ηX and ηST are the refractive indices of the solvents used for the test and standard samples, respectively (this term becomes 1 if the same solvent is used).

Protocol: Photostability Assessment

Causality: This protocol measures the rate of fluorescence decay under continuous illumination, providing a quantitative measure of photobleaching. The half-life (t1/2), the time it takes for the fluorescence intensity to drop to 50% of its initial value, is a common metric for comparison.

  • Sample Preparation: Prepare a solution of the dye in the desired solvent (e.g., PBS for biological applications) with an initial absorbance of ~0.1.

  • Instrumentation: Place the sample in a spectrofluorometer cuvette. Set the instrument to time-scan mode, monitoring the emission at the dye's λem while continuously exciting at its λabs.

  • Illumination: Open the excitation shutter and begin recording the fluorescence intensity as a function of time. Ensure the excitation power and slit widths are consistent across experiments for valid comparisons.

  • Data Acquisition: Continue recording until the intensity has dropped significantly (e.g., below 30% of the initial value).

  • Data Analysis: Normalize the fluorescence intensity data to the initial intensity (I0). Plot the normalized intensity (I/I0) versus time. The time at which the intensity reaches 0.5 is the photobleaching half-life (t1/2).

Conclusion and Future Outlook

Fluorescent dyes derived from isoxazole-4-carbaldehyde represent a versatile and highly tunable class of fluorophores. Their key advantages, including large Stokes shifts and the potential for high environmental sensitivity, make them attractive alternatives to traditional dyes for advanced imaging and sensing applications.[5][10] By employing the rigorous, validated protocols outlined in this guide, researchers can accurately characterize the photophysical properties of their novel isoxazole derivatives, enabling the rational design of next-generation probes for cell biology, diagnostics, and drug discovery.

References

  • The Rise of Oxazole-Based Fluorophores: A Comparative Guide for Cellular Imaging. Benchchem.
  • Quantitative Assessment of Fluorescent Proteins. PubMed Central.
  • Solvatochromic and fluorescence behavior of sulfisoxazole. PubMed.
  • Synthesis and evaluation of photophysical properties of Series of π-conjugated oxazole dyes. ResearchGate.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library.
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PubMed Central.
  • Switchable Solvatochromic Probes for Live-Cell Super-resolution Imaging of Plasma Membrane Organization. PubMed.
  • Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. ACS Publications.
  • Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Wiley Online Library.
  • Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France.
  • A Guide to Fluorescent Dyes in Life Science Research. Labinsights.
  • Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). PubMed Central.
  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate.
  • Fluorescent probes of the isoxazole-dihydropyridine scaffold: MDR-1 binding and homology model. PubMed.
  • Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Royal Society of Chemistry.
  • Isoxazole-4-carbaldehyde | 65373-53-7. J&K Scientific LLC.
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  • Photophysics of fluorescent nanoparticles based on organic dyes – challenges and design principles. Royal Society of Chemistry.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isoxazole-4-carbaldehyde

For Immediate Reference: Core Disposal Protocol Isoxazole-4-carbaldehyde and materials contaminated with it must be treated as hazardous waste. The primary and recommended disposal method is incineration at a licensed ha...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Core Disposal Protocol

Isoxazole-4-carbaldehyde and materials contaminated with it must be treated as hazardous waste. The primary and recommended disposal method is incineration at a licensed hazardous waste facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. All disposal activities must adhere strictly to local, state, and federal regulations.

Understanding the Compound: Properties and Hazards of Isoxazole-4-carbaldehyde

Isoxazole-4-carbaldehyde is a heterocyclic organic compound with the chemical formula C₄H₃NO₂ and a molecular weight of 97.07 g/mol .[1] It typically appears as a clear, colorless to light yellow liquid.[2] This compound is a valuable intermediate in medicinal chemistry and organic synthesis due to the reactivity of its aldehyde group in reactions such as condensations and cycloadditions.

A thorough understanding of its hazards is the foundation of safe handling and disposal. The primary hazards associated with isoxazole-4-carbaldehyde are:

  • Harmful if swallowed: Acute oral toxicity is a significant concern.

  • Causes skin irritation: Direct contact can lead to skin irritation.

  • Causes serious eye irritation: Contact with eyes can result in severe irritation.

  • May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.

Table 1: Chemical and Physical Properties of Isoxazole-4-carbaldehyde

PropertyValueSource
CAS Number 65373-53-7[1]
Molecular Formula C₄H₃NO₂[1]
Molecular Weight 97.07 g/mol [1]
Appearance Clear, colorless to light yellow liquid[2]
Synonyms 4-Isoxazolecarboxaldehyde, 1,2-oxazole-4-carbaldehyde[1]

The Disposal Decision-Making Workflow

The proper disposal of isoxazole-4-carbaldehyde is not merely a suggestion but a regulatory requirement. The following workflow diagram illustrates the decision-making process for handling this chemical waste.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Institutional Disposal Protocol cluster_2 Phase 3: Final Disposition A Waste Generation (e.g., unused reagent, contaminated labware) B Segregate Waste (Keep separate from other waste streams) A->B C Label Container Clearly 'Hazardous Waste - Isoxazole-4-carbaldehyde' B->C D Store Safely in Lab (secondary containment, well-ventilated area) C->D E Contact Environmental Health & Safety (EHS) Officer D->E Hand-off to EHS F Schedule Waste Pickup E->F G EHS Transports to Central Accumulation Area F->G H Licensed Hazardous Waste Hauler Collects Waste G->H Regulatory Compliance I Transport to Approved Treatment, Storage, and Disposal Facility (TSDF) H->I J Incineration (Primary recommended disposal method) I->J

Caption: Decision-making workflow for the disposal of isoxazole-4-carbaldehyde.

Step-by-Step Disposal Procedures

This section provides detailed protocols for the handling and disposal of isoxazole-4-carbaldehyde waste. These procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Handling and Segregation of Waste
  • Personal Protective Equipment (PPE): Before handling isoxazole-4-carbaldehyde or its waste, always wear appropriate PPE, including:

    • Chemical safety goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • A lab coat

  • Waste Segregation:

    • Liquid Waste: Collect pure isoxazole-4-carbaldehyde and solutions containing it in a dedicated, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

    • Solid Waste: Items contaminated with isoxazole-4-carbaldehyde (e.g., pipette tips, contaminated paper towels, gloves) should be collected in a separate, clearly labeled, sealable bag or container.

  • Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "Isoxazole-4-carbaldehyde". The date of waste accumulation should also be clearly marked.

On-Site Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are tightly sealed to prevent the release of vapors.

  • Use secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • The storage area should be well-ventilated.

Professional Disposal

The universally recommended method for the final disposal of isoxazole-4-carbaldehyde is through a licensed hazardous waste management company.[3][4][5][6]

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with certified waste haulers.

  • Waste Pickup and Manifesting: The EHS office will coordinate the pickup of your properly labeled and stored waste. A hazardous waste manifest will be created to track the waste from your facility to its final destination, ensuring a complete chain of custody as required by law.

  • Incineration: The designated hazardous waste facility will incinerate the isoxazole-4-carbaldehyde waste at high temperatures. This process is designed to completely destroy the chemical, converting it into less harmful components.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.

  • Assess the Spill: For small spills, trained laboratory personnel may proceed with cleanup. For large spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.

  • Cleanup of Small Spills:

    • Wear appropriate PPE (respirator, chemical-resistant gloves, safety goggles, lab coat).

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbent material into a sealable container.

    • Clean the spill area with soap and water.

    • Label the container with all contaminants and treat it as hazardous waste for disposal.

The Rationale Behind the Procedures

The stringent disposal protocols for isoxazole-4-carbaldehyde are in place for several critical reasons:

  • Toxicity and Irritant Properties: The inherent hazards of the compound necessitate that it be handled as a hazardous material to protect human health.

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and equivalent international bodies have strict regulations governing the disposal of hazardous chemical waste.[7] Failure to comply can result in significant fines and legal action.

In-lab neutralization or treatment of aldehydes can sometimes be an option for simpler aldehydes.[7] However, for a specialized heterocyclic compound like isoxazole-4-carbaldehyde, the potential for incomplete reactions or the generation of other hazardous byproducts makes this a less desirable and potentially non-compliant option. Therefore, professional incineration remains the safest and most reliable method of disposal.

References

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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